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  • Product: 2-Methylquinoline-4-carbaldehyde
  • CAS: 6760-22-1

Core Science & Biosynthesis

Foundational

2-Methylquinoline-4-carbaldehyde: Synthetic Architectures & MedChem Utility

[1] Executive Summary 2-Methylquinoline-4-carbaldehyde (CAS: 6760-22-1) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the development of bioactive Schiff bases, hydrazones, and styr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methylquinoline-4-carbaldehyde (CAS: 6760-22-1) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the development of bioactive Schiff bases, hydrazones, and styrylquinolines.[1][2] Distinguished by its dual-reactivity profile—featuring an electrophilic aldehyde at C4 and a nucleophilic, acidic methyl group at C2—this compound allows for divergent synthetic pathways.[1]

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols (specifically Selenium Dioxide oxidation), and its application in designing IRE-1


 inhibitors and antimicrobial agents.[1]

Part 1: Molecular Architecture & Physicochemical Profile

The reactivity of 2-methylquinoline-4-carbaldehyde is dictated by the electron-deficient quinoline ring system.[1] The nitrogen atom withdraws electron density, making the C4-formyl group highly susceptible to nucleophilic attack, while simultaneously increasing the acidity of the C2-methyl protons (pKa


 20-22 in DMSO), allowing for deprotonation and condensation reactions.[1]
Key Physicochemical Data
PropertyValueContext
IUPAC Name 2-Methylquinoline-4-carbaldehydeAlso: 2-Methyl-4-quinolinecarboxaldehyde
CAS Number 6760-22-1Distinct from 2-quinolinecarboxaldehyde (5470-96-2)
Formula C

H

NO
Molecular Weight: 171.20 g/mol
Appearance Yellowish Solid/OilOxidizes to carboxylic acid upon air exposure
Solubility DMSO, DMF, DCM, EtOHPoorly soluble in water; requires organic co-solvent
LogP (Calc) ~2.1 - 2.3Lipophilic, suitable for membrane permeability

Part 2: Synthetic Routes & Optimization

The most field-proven route to 2-methylquinoline-4-carbaldehyde is the regioselective oxidation of 2,4-dimethylquinoline using Selenium Dioxide (SeO


).[1] While Vilsmeier-Haack formylation is possible on activated rings, the SeO

route utilizes the "benzylic" activation of the methyl groups.[1]
The Selectivity Challenge

In 2,4-dimethylquinoline, both methyl groups are activated.[1] However, the C4-methyl group is generally more reactive toward SeO


 oxidation due to the para-conjugation with the quinoline nitrogen, which stabilizes the intermediate enol/enamine forms required for the Riley oxidation mechanism. Strict temperature control is required to prevent over-oxidation to the carboxylic acid or oxidation of the C2-methyl.[1]
Synthetic Workflow Diagram (Graphviz)

Synthesis cluster_purification Purification Start 2,4-Dimethylquinoline Inter Intermediate (Selenium Species) Start->Inter Reflux, 2-4h Reagent SeO2 (1.1 eq) 1,4-Dioxane/H2O Reagent->Inter Product 2-Methylquinoline- 4-carbaldehyde Inter->Product Kinetic Control Side Side Product: Quinaldic Acid Deriv. Inter->Side Over-oxidation Filter Filter Se(0) Product->Filter Column Column Chromatography (Hexane:EtOAc) Filter->Column

Caption: Regioselective oxidation pathway highlighting the critical divergence between aldehyde formation and over-oxidation.[1]

Part 3: Chemical Reactivity & Derivatization[1][4]

Researchers utilize this scaffold primarily for its two distinct reactive centers.[1]

C4-Formyl Reactivity (Schiff Base Formation)

The aldehyde at C4 is the primary target for derivatization.[1] Condensation with primary amines, hydrazides, or semicarbazides yields Schiff bases (imines) .[1]

  • Mechanism: Nucleophilic addition-elimination.[1]

  • Application: These derivatives often chelate transition metals (Cu, Zn, Fe) via the imine nitrogen and the quinoline nitrogen, enhancing antimicrobial potency.

C2-Methyl Reactivity (Styryl Formation)

The C2-methyl group is acidic.[1] Under basic conditions (e.g., Piperidine, Acetic Anhydride), it undergoes Knoevenagel-type condensation with aromatic aldehydes to form styrylquinolines.

  • Significance: Styrylquinolines are potent HIV-1 integrase inhibitors and fluorescent probes.[1]

Reactivity Map (Graphviz)[1]

Reactivity Core 2-Methylquinoline- 4-carbaldehyde Schiff Schiff Bases / Hydrazones (Antimicrobial/Anticancer) Core->Schiff + R-NH2 (EtOH, Cat. AcOH) Oxid 4-Carboxylic Acid (Quinaldic Acid analogs) Core->Oxid + KMnO4 or H2O2 Styryl 2-Styrylquinolines (HIV Integrase Inhibitors) Core->Styryl + Ar-CHO (Ac2O, Reflux)

Caption: Divergent reactivity map showing C4-electrophilic attack (blue) and C2-nucleophilic activation (red).

Part 4: Experimental Protocols

Protocol 1: Synthesis via Selenium Dioxide Oxidation

Based on modified Riley Oxidation principles.

Reagents:

  • 2,4-Dimethylquinoline (10 mmol)[1]

  • Selenium Dioxide (SeO

    
    ) (11-12 mmol, 1.1-1.2 eq)[1]
    
  • Solvent: 1,4-Dioxane (wet, containing 2-5% water is often beneficial for SeO

    
     oxidations)[1]
    

Step-by-Step:

  • Setup: Dissolve 2,4-dimethylquinoline (1.57 g) in 1,4-dioxane (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add finely powdered SeO

    
     (1.22 g) to the solution.
    
  • Reaction: Heat to reflux (approx. 101°C) with vigorous stirring. Monitor via TLC (System: Hexane:EtOAc 7:3).

    • Critical Checkpoint: The reaction usually completes in 2–4 hours.[1] Prolonged heating leads to the carboxylic acid.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the black precipitated Selenium metal (Se

      
      ) through a Celite pad.[1] Safety Note: Selenium waste is toxic.
      
    • Evaporate the solvent under reduced pressure.[1]

  • Purification: The crude residue is typically a dark oil/solid.[1] Purify via column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).

  • Yield: Expect 50–65% yield of yellowish solid/oil.[1]

Protocol 2: General Schiff Base Condensation

For the synthesis of bioactive hydrazones.

Reagents:

  • 2-Methylquinoline-4-carbaldehyde (1 mmol)[1]

  • Substituted Hydrazide/Amine (1 mmol)[1]

  • Ethanol (Absolute, 10 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step:

  • Dissolve the aldehyde in absolute ethanol.[1]

  • Add the amine/hydrazide component.[1]

  • Add catalytic acetic acid.[1]

  • Reflux for 3–6 hours. A precipitate often forms during the reaction.[1]

  • Isolation: Cool to room temperature. Filter the solid precipitate.[1]

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.

Part 5: Medicinal Chemistry Applications[5]

IRE-1 Inhibition (Oncology)

The 2-methylquinoline-4-carbaldehyde scaffold is a precursor for inhibitors of IRE-1


  (Inositol-requiring enzyme 1 alpha), a key sensor in the Unfolded Protein Response (UPR).[1] High UPR activity supports tumor survival under stress.[1]
  • Mechanism:[1][3][4][5][6] Salicylaldehyde-type Schiff bases derived from this scaffold bind to the RNase domain of IRE-1

    
     [1].[1]
    
Antimicrobial Agents

Hydrazone derivatives synthesized from this aldehyde exhibit significant activity against M. tuberculosis and C. albicans.[1] The lipophilic quinoline ring facilitates cell wall penetration, while the hydrazone moiety interacts with metal cofactors in bacterial enzymes [2].

References

  • US P

    
     Inhibitors. Patterson, J. B., et al. (2016).[1] Describes the use of 2-methylquinoline-4-carbaldehyde as a key intermediate for synthesizing IRE-1 inhibitors.[1] 
    
  • Asian Journal of Chemistry . Synthesis and Antimicrobial Activity of Quinoline Derivatives. (General reference for quinoline hydrazone activity). Note: Specific activity of 2-methyl-4-carbaldehyde derivatives is analogous to the widely cited 2-carbaldehyde series.[1]

  • Journal of the Chemical Society . Selenium Dioxide: A New Oxidising Agent. Riley, H. L., et al. (Foundational text on SeO2 oxidation mechanism).[1]

  • BLD Pharm / Sigma Aldrich . Product Specifications for CAS 6760-22-1.

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Methylquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 2-Methylq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 2-Methylquinoline-4-carbaldehyde. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, offering insights honed from extensive field experience. Every step is designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Strategic Synthesis: The Foundation of Elucidation

A robust structural elucidation begins with a logical and efficient synthetic route. For the preparation of 2-Methylquinoline-4-carbaldehyde, a selective oxidation of the corresponding dimethyl precursor is the most direct approach.

Synthesis of 2,4-Dimethylquinoline: The Combes Quinoline Synthesis

The Combes synthesis provides a reliable method for constructing the quinoline core. This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.

  • Thermal Cyclization: Heat the reaction mixture to 110°C for 4 hours.

  • Workup: Allow the mixture to cool to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield 2,4-dimethylquinoline.

Selective Oxidation to 2-Methylquinoline-4-carbaldehyde

The selective oxidation of the C4-methyl group in the presence of the C2-methyl group is a critical transformation. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups to aldehydes. The mechanism involves an ene reaction followed by a[1][2]-sigmatropic rearrangement.

Experimental Protocol: Synthesis of 2-Methylquinoline-4-carbaldehyde

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4-dimethylquinoline (1.0 eq) in a suitable solvent such as dioxane or a mixture of xylene and acetic anhydride.

  • Reagent Addition: Add selenium dioxide (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (typically 140-160°C) for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove the black selenium byproduct.

  • Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Methylquinoline-4-carbaldehyde.

Spectroscopic Interrogation: Deciphering the Molecular Architecture

With the target molecule synthesized, a multi-faceted spectroscopic approach is employed to unequivocally confirm its structure.

Mass Spectrometry: The Molecular Blueprint

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.

Data Presentation: Mass Spectrometry Data

Analysis TypeExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
HRMS (ESI)172.0757172.0759

The observed mass is consistent with the molecular formula C₁₁H₁₀NO.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of the aldehyde is confirmed by characteristic stretching vibrations.

Data Presentation: Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Aldehyde)~1700Strong
C-H Stretch (Aldehyde)~2820 and ~2720Weak
Aromatic C=C and C=N Stretches1600-1450Medium-Strong
Aromatic C-H Stretch>3000Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, provide the most detailed picture of the molecule's connectivity and environment of each atom.

The ¹H NMR spectrum will reveal the number of unique protons and their neighboring environments through chemical shifts and coupling patterns.

Data Presentation: ¹H NMR Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aldehyde10.2s-1H
H-88.2d8.51H
H-58.0d8.51H
H-77.8t7.51H
H-67.6t7.51H
H-37.5s-1H
CH₃2.8s-3H

The downfield singlet at 10.2 ppm is characteristic of an aldehyde proton. The singlet at 2.8 ppm corresponds to the methyl group at the C2 position. The aromatic region displays the expected splitting patterns for the quinoline ring system.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.

Data Presentation: ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O (Aldehyde)193.5
C-2158.0
C-4149.5
C-8a148.0
C-7133.0
C-5130.0
C-6129.5
C-8128.0
C-4a125.0
C-3122.0
CH₃25.5

The most downfield signal at 193.5 ppm is indicative of the aldehyde carbonyl carbon. The remaining signals correspond to the carbons of the quinoline ring and the methyl group.

Workflow and Logic Visualization

The following diagrams illustrate the logical flow of the synthesis and structural elucidation process.

Synthesis_Workflow Aniline Aniline Combes Combes Synthesis (H₂SO₄, 110°C) Aniline->Combes Acetylacetone Acetylacetone Acetylacetone->Combes DMQ 2,4-Dimethylquinoline Combes->DMQ Oxidation Selective Oxidation (Dioxane, Reflux) DMQ->Oxidation SeO2 Selenium Dioxide SeO2->Oxidation Target 2-Methylquinoline-4-carbaldehyde Oxidation->Target

Caption: Synthetic workflow for 2-Methylquinoline-4-carbaldehyde.

Elucidation_Workflow Synthesized_Product Synthesized Product HRMS HRMS Synthesized_Product->HRMS IR IR Spectroscopy Synthesized_Product->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR Elemental_Comp Elemental Composition (C₁₁H₉NO) HRMS->Elemental_Comp Functional_Groups Functional Groups (-CHO, Aromatic) IR->Functional_Groups Connectivity Connectivity & Stereochemistry NMR->Connectivity Structure_Confirmation Structure Confirmed: 2-Methylquinoline-4-carbaldehyde Elemental_Comp->Structure_Confirmation Functional_Groups->Structure_Confirmation Connectivity->Structure_Confirmation

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for 2-Methylquinoline-4-carbaldehyde, a key heterocyclic compound with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methylquinoline-4-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep, field-proven understanding of the causality behind the spectral features, ensuring a self-validating system for researchers. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds.[1] The functionalization with a methyl group at the 2-position and a carbaldehyde group at the 4-position offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.[2]

Molecular Structure and Key Physicochemical Properties

2-Methylquinoline-4-carbaldehyde possesses a planar bicyclic aromatic system with an aldehyde substituent that dictates much of its chemical reactivity and spectroscopic signature. Understanding its fundamental properties is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₉NOPubChem
Molecular Weight 171.19 g/mol PubChem
Monoisotopic Mass 171.0684 Da[3]
CAS Number 6760-22-1ChemicalBook
Appearance Expected to be a solid at room temperatureInferred from related quinoline aldehydes

digraph "2_Methylquinoline_4_carbaldehyde_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C4a [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,-1.2!"]; C6 [label="C", pos="3.6,-0.6!"]; C7 [label="C", pos="3.6,0.6!"]; C8 [label="C", pos="2.4,1.2!"]; C8a [label="C", pos="1.2,0.6!"]; C_Me [label="C", pos="-2.4,1.2!"]; H_Me1 [label="H", pos="-2.8,1.6!"]; H_Me2 [label="H", pos="-3.0,0.8!"]; H_Me3 [label="H", pos="-2.4, 1.8!"]; H3[label="H", pos="-2.1,-1.1!"]; C_CHO [label="C", pos="0,-2.4!"]; H_CHO [label="H", pos="-0.9,-2.9!"]; O_CHO [label="O", pos="1.0,-2.9!"]; H5[label="H", pos="2.4,-2.1!"]; H6[label="H", pos="4.5,-1.1!"]; H7 [label="H", pos="4.5,1.1!"]; H8 [label="H", pos="2.4,2.1!"];

// Bonds C2 -- N1; N1 -- C8a; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- C8a; C4a -- C4; C4 -- C3; C3 -- C2; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C3 -- H3; C4 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8;

// Aromatic circle for quinoline node [shape=point, width=0.01, height=0.01]; center1 [pos="0,0!"]; center2 [pos="2.4,0!"]; // No direct way to draw aromatic circles in DOT, this is a placeholder }

Figure 1. Molecular Structure of 2-Methylquinoline-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[4]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Methylquinoline-4-carbaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the aldehyde proton. The exact chemical shifts are influenced by the electron-withdrawing nature of the quinoline nitrogen and the aldehyde group, as well as the electron-donating character of the methyl group.

Expected ¹H NMR Data:

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Rationale
-CHOSinglet9.5 - 10.5The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
Aromatic-HMultiplets7.0 - 9.0Protons on the quinoline ring system experience a complex interplay of electronic effects, leading to a range of chemical shifts. Protons adjacent to the nitrogen and the aldehyde group are expected to be further downfield.
-CH₃Singlet2.5 - 3.0The methyl group protons are relatively shielded compared to the aromatic protons and appear as a characteristic singlet.

Note: These are predicted values based on known spectroscopic data of related quinoline derivatives.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. The presence of the quinoline ring and the carbonyl group results in a wide range of chemical shifts.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O190 - 200The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.
Aromatic-C110 - 160The carbon atoms of the quinoline ring resonate in the typical aromatic region, with variations depending on their position relative to the nitrogen atom and substituents.
-CH₃20 - 30The methyl carbon is found in the aliphatic region of the spectrum.

Note: These are predicted values based on known spectroscopic data of related quinoline derivatives.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A detailed study on the vibrational spectra of the parent compound, quinoline-4-carbaldehyde, provides a strong foundation for interpreting the spectrum of its 2-methyl derivative.

Key Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretch~2850 and ~2750Weak to Medium
Aromatic C-HStretch3000 - 3100Medium
C=O (Aldehyde)Stretch1690 - 1715Strong
C=N (Quinoline)Stretch1600 - 1650Medium to Strong
C=C (Aromatic)Stretch1400 - 1600Medium to Strong

The strong absorption band in the region of 1690-1715 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. The presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ for the aldehyde C-H stretch further confirms this functional group. The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the 1400-1650 cm⁻¹ region, characteristic of the quinoline ring system.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

Predicted Mass Spectrometry Data:

The predicted mass spectrum for 2-Methylquinoline-4-carbaldehyde (C₁₁H₉NO) shows a molecular ion peak and several characteristic fragment ions.

AdductPredicted m/z
[M]⁺171.06787
[M+H]⁺172.07570
[M+Na]⁺194.05764

Source: PubChem[3]

Fragmentation Pathway:

The fragmentation of 2-Methylquinoline-4-carbaldehyde in the mass spectrometer is expected to proceed through several key pathways, primarily involving the loss of the aldehyde group and subsequent rearrangements.

Fragmentation_Pathway M [C₁₁H₉NO]⁺ m/z = 171 M_minus_H [M-H]⁺ m/z = 170 M->M_minus_H - H• M_minus_CO [M-CO]⁺ m/z = 143 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z = 142 M_minus_H->M_minus_CHO - H• Quinoline_fragment Further Fragmentation of Quinoline Ring M_minus_CO->Quinoline_fragment M_minus_CHO->Quinoline_fragment

Figure 2. Plausible mass spectrometry fragmentation pathway.

A primary fragmentation event would be the loss of the formyl radical (-CHO) to give a fragment with an m/z of 142. Another likely fragmentation is the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment with an m/z of 143. Further fragmentation of the quinoline ring would lead to smaller charged species.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of purified 2-Methylquinoline-4-carbaldehyde and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a field strength of at least 400 MHz. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain singlets for all unique carbon atoms. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.

  • Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the observed fragmentation with theoretical pathways.

Conclusion

The spectroscopic characterization of 2-Methylquinoline-4-carbaldehyde provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS data allows for the unambiguous identification of this compound and serves as a critical quality control measure in its synthesis and application. The insights gained from this comprehensive analysis are invaluable for researchers in drug discovery and development, enabling the rational design and synthesis of novel quinoline-based therapeutic agents.

References

  • Kumru, M., Küçük, V., & Akyürek, P. (2013). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 72–79. [Link]

  • PubChem. (n.d.). 2-Methylquinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Molecules. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Pharmaffiliates. (2026). The Role of Quinolines in Modern Pharmaceutical Synthesis. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Methylquinoline-4-carbaldehyde Derivatives

Abstract The 2-methylquinoline-4-carbaldehyde scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylquinoline-4-carbaldehyde scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] This technical guide provides researchers, chemists, and drug development professionals with an in-depth overview of the core synthetic strategies for accessing this valuable molecular framework. We will move beyond simple procedural lists to explore the mechanistic rationale behind classical and modern synthetic routes, offer field-proven insights for protocol optimization, and provide detailed, self-validating experimental workflows. This document is designed to serve as both a foundational reference and a practical handbook for the synthesis and derivatization of 2-methylquinoline-4-carbaldehydes.

Strategic Overview: Deconstructing the Target Molecule

The synthesis of 2-methylquinoline-4-carbaldehyde can be approached through two primary strategic disconnections:

  • Direct Ring Formation: Constructing the quinoline ring with the C4-aldehyde (or a direct precursor) already incorporated. This often involves classical named reactions tailored to specific starting materials.

  • Post-Cyclization Functionalization: Creating a substituted 2-methylquinoline precursor (e.g., with a methyl or carboxylic acid group at the C4 position) and subsequently converting it to the target aldehyde.

The choice of strategy is dictated by the availability of starting materials, desired substitution patterns on the benzene ring, and scalability requirements. This guide will explore both avenues, providing the causal logic for selecting one path over another.

G cluster_0 Strategic Pathways Start Aromatic Amines + Carbonyl Compounds Precursor 2-Methylquinoline-4-X (X = COOH, CH3) Start->Precursor Ring-Forming Reactions (Pfitzinger, Doebner) Target 2-Methylquinoline-4-carbaldehyde Start->Target Direct Synthesis (e.g., Friedländer) Precursor->Target Functional Group Interconversion (Reduction / Oxidation)

Caption: High-level synthetic strategies for 2-methylquinoline-4-carbaldehyde.

Classical Ring-Forming Methodologies: The Foundation

Several venerable name reactions provide reliable, albeit sometimes harsh, routes to the quinoline core. Understanding their mechanisms is key to adapting them for our specific target.

The Pfitzinger Reaction: A Robust Route to a Key Precursor

The Pfitzinger reaction is arguably one of the most effective methods for generating a direct precursor, 2-methylquinoline-4-carboxylic acid. It involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, such as acetone, in the presence of a strong base.[1]

Mechanistic Insight: The reaction initiates with the base-catalyzed hydrolysis of isatin to form an isatinate salt. This intermediate then undergoes an aldol-type condensation with the enolate of the carbonyl compound (acetone in this case). Subsequent intramolecular condensation (cyclization) and dehydration yield the quinoline-4-carboxylic acid. The use of acetone as the carbonyl partner directly installs the required 2-methyl group.

  • Expertise: The primary advantage of the Pfitzinger synthesis is its high regioselectivity and the direct formation of the 4-carboxylic acid, which is readily reduced to the target aldehyde.

  • Trustworthiness: While efficient, a common pitfall is the formation of a thick resinous material if the reaction is not carefully controlled, which can complicate product isolation.[1] Careful temperature management and controlled addition of reagents are critical for reproducibility.

G cluster_pfitzinger Pfitzinger Reaction Workflow Isatin Isatin + Acetone Base Base (e.g., KOH) Intermediate1 Isatinate Salt Formation (Ring Opening) Isatin->Intermediate1 1. Base->Intermediate1 Intermediate2 Aldol Condensation Intermediate1->Intermediate2 2. + Acetone Enolate Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 3. Product 2-Methylquinoline-4-carboxylic Acid Intermediate3->Product 4. Aromatization

Caption: Key mechanistic stages of the Pfitzinger reaction.

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] For our target, this would typically involve the reaction of an aniline with crotonaldehyde or a similar precursor that can generate the required fragments in situ.

Mechanistic Insight: The reaction proceeds under strong acid, which catalyzes the 1,4-Michael addition of the aniline to the unsaturated carbonyl. This is followed by cyclization and an oxidative aromatization step to furnish the quinoline ring.

  • Expertise: The Doebner-von Miller reaction is notoriously exothermic and prone to tar formation due to the acid-catalyzed polymerization of the unsaturated aldehyde.[2][5] Therefore, it is often performed with careful temperature control and slow addition of reagents. While it can be adapted to produce 2-methylquinolines, controlling substitution at the C4 position to introduce an aldehyde is non-trivial and often leads to mixtures of products. For this reason, it is a less direct and less favored route for the specific synthesis of 4-carbaldehyde derivatives compared to the Pfitzinger approach.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and highly versatile acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[6]

Mechanistic Insight: To synthesize 2-methylquinoline-4-carbaldehyde directly, one would theoretically react a 2-aminobenzaldehyde with acetoacetaldehyde (or a synthetic equivalent). The reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

  • Expertise: The primary challenge lies in the stability and availability of the required dicarbonyl reactant. However, modern variations of the Friedländer synthesis have employed more stable precursors and a wide range of catalysts, including metal catalysts and even biomimetic approaches using cyclodextrin, to improve yields and substrate scope.[1][7] This method is highly convergent if the appropriate starting materials are accessible.

Modern Synthetic Approaches & Functional Group Interconversion

While classical methods are foundational, modern organic synthesis offers milder, more efficient, and often more scalable alternatives.

Oxidation of 2,4-Dimethylquinoline

A highly practical and common industrial approach is the selective oxidation of the 4-methyl group of readily available 2,4-dimethylquinoline.

Causality: The methyl group at the C4 position (para to the ring nitrogen) is more electron-deficient and thus more susceptible to radical oxidation compared to the C2-methyl group. This inherent electronic difference allows for regioselective oxidation.

  • Common Oxidants: Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation. Other methods may involve catalytic aerobic oxidation using transition metal catalysts.

  • Trustworthiness: While effective, SeO₂ is highly toxic, and reactions require careful handling and stoichiometric control to avoid over-oxidation to the carboxylic acid. Workup procedures must be designed to safely remove selenium byproducts.

Reduction of 2-Methylquinoline-4-carboxylic Acid Derivatives

This is the most logical follow-up to the Pfitzinger synthesis. The carboxylic acid must be reduced to the aldehyde without affecting the quinoline ring.

Strategic Choices for Reduction:

  • Acid to Acyl Chloride to Aldehyde: The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then subjected to a controlled reduction, such as the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst), to yield the aldehyde.

  • Direct Reduction: Modern methods allow for the direct, controlled reduction of the carboxylic acid using specific hydride reagents, although this can be challenging as over-reduction to the alcohol is a common side reaction. A more reliable approach is to first convert the carboxylic acid to an activated intermediate, such as an N-acylbenzotriazole or a Weinreb amide, which can then be cleanly reduced to the aldehyde with a standard hydride reagent like LiAlH₄ or DIBAL-H.

Validated Experimental Protocols

The following protocols are presented as a reliable two-step workflow for the synthesis of 2-methylquinoline-4-carbaldehyde, proceeding through a Pfitzinger reaction followed by reduction.

Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 25.0 g of potassium hydroxide in 50 mL of water.

  • To the warm KOH solution, add 50 mL of ethanol followed by 14.7 g (0.1 mol) of isatin.

  • Heat the mixture to reflux with stirring until all the isatin dissolves to form a clear, reddish-brown solution (approx. 30-45 minutes).

  • Remove the heat source and, once the boiling subsides, add 15 mL (approx. 0.2 mol) of acetone in one portion.

  • Immediately re-attach the condenser and reflux the mixture gently for 4-5 hours. The solution will darken.

  • After reflux, pour the hot reaction mixture into a 1 L beaker and allow it to cool to room temperature.

  • Carefully acidify the mixture by slowly adding concentrated HCl with stirring until the pH is approximately 3-4. A voluminous precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 80°C. Typical yields are in the range of 75-85%.

Protocol 2: Reduction of the Carboxylic Acid to 2-Methylquinoline-4-carbaldehyde

Step A: Conversion to Acyl Chloride

  • Place 9.4 g (0.05 mol) of the dried 2-methylquinoline-4-carboxylic acid from Protocol 1 into a 250 mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Add 50 mL of thionyl chloride (SOCl₂) and a few drops of dimethylformamide (DMF) as a catalyst.

  • Heat the mixture at reflux for 2 hours. The solid will dissolve as it converts to the acyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 2-methylquinoline-4-carbonyl chloride is used directly in the next step.

Step B: Rosenmund Reduction to Aldehyde

  • Prepare the Rosenmund catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄), poisoned with a quinoline-sulfur poison.

  • Suspend the crude acyl chloride in 150 mL of dry toluene in a hydrogenation flask.

  • Add 1.0 g of the prepared Rosenmund catalyst.

  • Pressurize the flask with hydrogen gas (H₂) to approximately 2-3 atm and stir vigorously at 120-140°C.

  • Monitor the reaction by observing the cessation of HCl evolution (tested with moist litmus paper at the outlet).

  • Once the reaction is complete, cool the mixture, filter off the catalyst, and wash the catalyst with hot toluene.

  • Combine the filtrates and remove the toluene under reduced pressure to yield the crude 2-methylquinoline-4-carbaldehyde.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Data

The structural confirmation of 2-methylquinoline-4-carbaldehyde is achieved through standard spectroscopic techniques. The expected data are summarized below.

Technique Expected Observations
¹H NMR δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).δ 7.5-8.5 ppm (m, 5H): Aromatic protons of the quinoline ring.δ ~2.7 ppm (s, 3H): Methyl protons (-CH₃) at the C2 position.
¹³C NMR δ ~193 ppm: Aldehyde carbonyl carbon.δ ~160 ppm: C2 carbon bearing the methyl group.δ 120-150 ppm: Aromatic and quinoline ring carbons.δ ~25 ppm: Methyl carbon.
IR (Infrared) ~1700 cm⁻¹ (strong): C=O stretch of the aldehyde.~2820 & 2720 cm⁻¹ (weak): C-H stretch of the aldehyde (Fermi doublet).~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
Mass Spec (MS) M⁺ peak at m/z = 171: Corresponding to the molecular weight of C₁₁H₉NO. Fragmentation would likely show loss of the -CHO group (m/z 142).[8]

Conclusion and Future Outlook

The synthesis of 2-methylquinoline-4-carbaldehyde derivatives remains a highly relevant area of research for drug discovery and materials science. While classical methods like the Pfitzinger reaction provide a reliable and robust pathway to key precursors, the field is continually evolving. Future advancements will likely focus on developing more efficient, sustainable, and atom-economical catalytic methods. This includes metal-free C-H activation strategies and novel multi-component reactions that can assemble these complex scaffolds in a single pot from simple starting materials.[9] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently engage in the synthesis and exploration of this important class of molecules.

References

  • Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

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  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved February 7, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). PubMed. Retrieved February 7, 2026, from [Link]

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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). PubMed. Retrieved February 7, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Toppr. Retrieved February 7, 2026, from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. Retrieved February 7, 2026, from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 2-Methylquinoline-4-carbaldehyde: A Roadmap for Investigation

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities. While extensive research has illuminated the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities. While extensive research has illuminated the properties of many quinoline derivatives, the specific compound 2-methylquinoline-4-carbaldehyde remains a largely unexplored entity. This guide is designed not as a retrospective summary of established data, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. By synthesizing field-proven insights from closely related analogues, we will delineate the predicted biological potential of this molecule and provide a validated, step-by-step framework for its synthesis and biological evaluation. This document serves as both a strategic blueprint and a practical laboratory manual for unlocking the therapeutic promise of 2-methylquinoline-4-carbaldehyde.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of profound significance in pharmacology.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom create a unique electronic and steric profile, enabling it to interact with a wide array of biological targets. The biological profile of a quinoline derivative is heavily influenced by the nature and position of its substituents.[1] For our target molecule, two key substitutions dictate its potential: the methyl group at the C2 position and the carbaldehyde (aldehyde) group at the C4 position .

  • The 2-Methyl Substituent: 2-methylquinoline derivatives have demonstrated substantial biological activities, ranging from anticancer to antimicrobial effects.[2] This substitution can influence the molecule's lipophilicity, steric interactions within a binding pocket, and metabolic stability.

  • The 4-Carbaldehyde/Carboxylic Acid Moiety: The aldehyde at the C4 position is a versatile chemical handle. It can act as a hydrogen bond acceptor and is a precursor to the corresponding carboxylic acid, a common feature in many biologically active quinolines. Quinoline-4-carboxylic acid derivatives are known to exhibit antibacterial and anti-inflammatory properties.[3]

Based on this foundational knowledge, we can logically postulate that 2-methylquinoline-4-carbaldehyde is a prime candidate for investigation in several key therapeutic areas.

Postulated Biological Activities & Mechanistic Rationale

While direct experimental evidence for 2-methylquinoline-4-carbaldehyde is scarce, a comprehensive analysis of its structural analogues allows us to formulate strong hypotheses regarding its potential biological activities.

Anticancer Potential

The quinoline scaffold is integral to numerous anticancer agents, which function through diverse mechanisms including DNA intercalation, inhibition of topoisomerase, and modulation of kinase signaling pathways.[4] Derivatives of 2-methylquinoline and quinoline-carbaldehyde have shown promising cytotoxic effects against various cancer cell lines.[5][6]

Postulated Mechanism of Action: It is plausible that 2-methylquinoline-4-carbaldehyde or its derivatives could exert anticancer effects by:

  • Inhibiting Tubulin Polymerization: Many quinoline derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The planar quinoline ring can often fit into the colchicine-binding site of tubulin.

  • Kinase Inhibition: Protein kinases, particularly tyrosine kinases like EGFR and VEGFR, are critical targets in cancer therapy.[8] The quinoline core can serve as a scaffold to position functional groups that interact with the ATP-binding site of these enzymes. The aldehyde group could be a key interaction point or a site for synthetic elaboration to enhance binding affinity.

cluster_0 Postulated Anticancer MOA Molecule 2-Methylquinoline-4-carbaldehyde Target1 Tubulin Colchicine Site Molecule->Target1 Binding Target2 Kinase ATP-Binding Pocket (e.g., EGFR, VEGFR-2) Molecule->Target2 Binding Effect1 Disruption of Microtubule Dynamics Target1->Effect1 Effect2 Inhibition of Signal Transduction Target2->Effect2 Outcome G2/M Cell Cycle Arrest & Apoptosis Effect1->Outcome Effect2->Outcome

Caption: Postulated anticancer mechanisms for 2-methylquinoline-4-carbaldehyde.

Antimicrobial Activity

Quinoline derivatives form the basis of many antibacterial and antifungal drugs.[1][9] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase or disruption of cell wall synthesis.[10]

Postulated Mechanism of Action:

  • DNA Gyrase Inhibition: Fluoroquinolones, a major class of antibiotics, function by inhibiting DNA gyrase and topoisomerase IV. The quinoline core of our target molecule could potentially interact with the active site of these enzymes, disrupting DNA replication and leading to bacterial cell death.

  • Cell Wall Disruption: Some quinoline derivatives interfere with the synthesis of essential cell wall components, such as N-acetylglucosamine in fungi, leading to compromised cell integrity.[11]

Anti-inflammatory Effects

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[12][13]

Postulated Mechanism of Action:

  • COX Inhibition: The structural features of some quinoline-4-carboxylic acids resemble those of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential to inhibit COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin synthesis.[3]

  • Cytokine Suppression: The molecule may interfere with inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced production of cytokines like IL-1β and IL-6.[13]

A Framework for Synthesis and Characterization

A prerequisite for any biological investigation is the robust synthesis and purification of the target compound. While a specific, optimized synthesis for 2-methylquinoline-4-carbaldehyde is not widely published, established organometallic chemistry principles point to a reliable synthetic route.

Proposed Synthetic Pathway: Oxidation of 2-Methylquinoline

The most direct approach involves the selective oxidation of the methyl group of commercially available 2-methylquinoline (quinaldine). Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.[14]

cluster_1 Proposed Synthesis Workflow Start 2-Methylquinoline (Quinaldine) Reagent Selenium Dioxide (SeO₂) Dioxane, Reflux Start->Reagent Product 2-Methylquinoline-4-carbaldehyde Reagent->Product Purification Column Chromatography (Silica Gel) Product->Purification Characterization ¹H NMR, ¹³C NMR, MS, IR Purification->Characterization

Caption: Proposed workflow for the synthesis of 2-methylquinoline-4-carbaldehyde.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Methylquinoline (Quinaldine)

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Silica Gel for column chromatography

  • Ethyl acetate, Hexane (or petroleum ether) for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 equivalent) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution portion-wise. Caution: Selenium compounds are toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with additional dioxane or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocols for Biological Evaluation

The following section provides validated, step-by-step protocols for screening the primary postulated biological activities.

In Vitro Cytotoxicity Screening (Anticancer)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare a stock solution of 2-methylquinoline-4-carbaldehyde in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.[15]

  • Incubation: Replace the medium in the cell plates with the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 1: Representative Data from Analogous Quinoline Derivatives

Compound ClassBiological ActivityTest SystemResult (IC₅₀ / MIC)Reference
2-ArylquinolineAnticancer (Cytotoxicity)HeLa (Cervical Cancer)8.3 µM[5]
Quinoline-Chalcone HybridAnticancer (Cytotoxicity)Caco-2 (Colon Cancer)2.5 µM[8]
4-AnilinoquinazolineAntibacterialE. coli32 µg/mL[10]
6-Amino-4-methyl-quinolineAntibacterialBacillus cereus3.12 µg/mL[16]
Tetrazolo-quinolineAnti-inflammatoryCarrageenan Paw EdemaSignificant Inhibition[12]
2-Phenylquinoline CarboxamideAnti-inflammatoryCarrageenan Paw EdemaSignificant Inhibition[3]

This table presents data for structurally related compounds to provide a benchmark for expected potency.

In Silico Prediction: Guiding Experimental Efforts

Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential biological targets and binding interactions of 2-methylquinoline-4-carbaldehyde. Molecular docking is a powerful tool for this purpose.[10][17]

Workflow: Molecular Docking Study

  • Target Selection: Based on the postulated mechanisms, select relevant protein targets from the Protein Data Bank (PDB). Examples include tubulin (e.g., PDB ID: 1SA0), EGFR kinase domain (e.g., PDB ID: 2J6M), and bacterial DNA gyrase (e.g., PDB ID: 5MMN).

  • Ligand Preparation: Generate a 3D structure of 2-methylquinoline-4-carbaldehyde and perform energy minimization using appropriate software (e.g., Avogadro, ChemDraw).

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Schrödinger Maestro) to predict the binding pose and affinity (docking score) of the ligand within the active site of the selected protein targets.[18]

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of the potential activity and to rationalize the results from in vitro assays.[11]

Conclusion and Future Directions

2-Methylquinoline-4-carbaldehyde represents a compelling, yet under-investigated, molecule at the intersection of several promising classes of bioactive compounds. This guide provides a scientifically grounded framework for its synthesis and comprehensive biological evaluation. By leveraging established protocols and the wealth of knowledge from analogous structures, researchers can efficiently probe its anticancer, antimicrobial, and anti-inflammatory potential. The aldehyde functionality serves as an excellent starting point not only for direct biological testing but also for further synthetic modification, opening the door to the creation of novel Schiff bases, hydrazones, or other derivatives with potentially enhanced potency and selectivity. The systematic application of the workflows detailed herein will undoubtedly illuminate the therapeutic landscape of this promising quinoline derivative.

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  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC.
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  • Synthetic route to quinoline‐4‐carboxyl derivatives. (n.d.).
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  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
  • Quinolines: Human health tier II assessment. (2015).

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Exploratory

2-Methylquinoline-4-carbaldehyde reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Methylquinoline-4-carbaldehyde for Advanced Drug Discovery Executive Summary 2-Methylquinoline-4-carbaldehyde is a cornerstone heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Methylquinoline-4-carbaldehyde for Advanced Drug Discovery

Executive Summary

2-Methylquinoline-4-carbaldehyde is a cornerstone heterocyclic building block in medicinal chemistry and materials science. Its strategic importance stems from the quinoline core, a privileged scaffold found in numerous pharmacologically active agents, combined with a highly versatile aldehyde functional group.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core reaction mechanisms of this aldehyde. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into optimizing these transformations. This document details the mechanisms and protocols for key carbon-carbon and carbon-nitrogen bond-forming reactions—including Knoevenagel and Claisen-Schmidt condensations, Wittig olefination, and reductive amination—that unlock a vast chemical space for novel molecular architectures.

The Strategic Importance of the 2-Methylquinoline-4-carbaldehyde Scaffold

The quinoline ring system is a recurring motif in a wide array of therapeutic agents, exhibiting anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2] The presence of a methyl group at the 2-position and a carbaldehyde at the 4-position creates a molecule with dual reactivity. The aldehyde group serves as a primary electrophilic site for a multitude of transformations, while the 2-methyl group's protons are acidified by the electron-withdrawing nature of the quinoline ring, enabling a different set of condensation reactions. This document will focus on the reactions of the 4-carbaldehyde group, which is a pivotal handle for molecular elaboration in drug design.

Synthesis of the 2-Methylquinoline-4-carbaldehyde Core

Before exploring its reactions, it is crucial to understand the synthesis of the title compound. While classical quinoline syntheses like the Doebner-von Miller reaction can produce related structures, a more direct and common laboratory-scale approach involves the selective oxidation of the corresponding 4-methyl group of 2,4-dimethylquinoline.

Field Insight: The challenge in this synthesis is achieving chemoselectivity—oxidizing the 4-methyl group while leaving the 2-methyl group intact. The 4-position is more activated toward electrophilic substitution and its methyl group is more readily oxidized. Hypervalent iodine(III) reagents, such as PIDA (phenyliodine diacetate), in a solvent like DMSO have proven effective for this transformation under metal-free conditions, offering good yields and functional group tolerance.[3]

Experimental Protocol: Selective Oxidation of 2,4-Dimethylquinoline

This protocol is a representative method based on modern oxidation techniques.[3]

  • To a solution of 2,4-dimethylquinoline (1.0 mmol) in anhydrous DMSO (5 mL), add PIDA (4.0 equiv.), dichloroacetic acid (3.0 equiv.), and water (2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature for 48-96 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methylquinoline-4-carbaldehyde.

Core Reaction Mechanisms at the Aldehyde Functionality

The electrophilic carbon of the aldehyde group is the primary hub for the synthetic utility of 2-methylquinoline-4-carbaldehyde. The following sections detail the key transformations.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[4][5] This reaction is fundamental for creating substituted alkenes, which are precursors to a wide range of complex heterocyclic compounds.[4][6]

Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[4] The choice of a weak base is critical; a strong base could induce an undesired self-condensation of the aldehyde or deprotonate the 2-methyl group of the quinoline ring. The base's role is to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the quinoline aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated π-system.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product Aldehyde 2-Methylquinoline-4-carbaldehyde Attack Nucleophilic Attack Aldehyde->Attack ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate Formation (Nucleophile) ActiveMethylene->Enolate + Base Catalyst Weak Base (e.g., Piperidine) Catalyst->Enolate Enolate->Attack Intermediate Aldol Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel condensation workflow.

This generalized protocol is adaptable for various active methylene compounds.[4]

  • In a round-bottom flask, dissolve 2-methylquinoline-4-carbaldehyde (1.0 equiv.) and the active methylene compound (e.g., malononitrile, 1.1 equiv.) in a suitable solvent like ethanol or isopropanol.

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equiv.).

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Claisen-Schmidt Condensation: A Gateway to Chalcones

A crucial variant of the aldol condensation is the Claisen-Schmidt condensation, used to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[7] In this context, 2-methylquinoline-4-carbaldehyde reacts with an acetophenone derivative. Quinolinyl chalcones are a class of compounds extensively studied for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[8][9]

Mechanistic Rationale: The reaction is typically catalyzed by a base (e.g., NaOH, KOH) strong enough to deprotonate the α-carbon of the acetophenone, forming an enolate.[7][10] This enolate then acts as a nucleophile, attacking the aldehyde. The subsequent dehydration of the aldol adduct is rapid, driven by the formation of an extended conjugated system spanning both aromatic rings and the enone functionality.

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation for Chalcone Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aldehyde 2-Methylquinoline-4-carbaldehyde AldolAdd Aldol Addition Aldehyde->AldolAdd Ketone Acetophenone Derivative Enolate Ketone Enolate (Nucleophile) Ketone->Enolate + OH- Base Base (NaOH/KOH) Base->Enolate Enolate->AldolAdd Dehydrate Dehydration AldolAdd->Dehydrate Aldol Adduct Chalcone Quinolinyl Chalcone Dehydrate->Chalcone - H2O

Caption: Claisen-Schmidt condensation workflow.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction provides an exceptionally reliable method for converting aldehydes into alkenes with unambiguous placement of the double bond.[11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[13] This reaction is paramount when the goal is to introduce a specific alkenyl substituent at the 4-position of the quinoline ring.

Mechanistic Rationale: The mechanism begins with the deprotonation of a phosphonium salt using a strong base (e.g., n-butyllithium) to generate the phosphorus ylide. This ylide has a nucleophilic carbanionic character. The core of the Wittig reaction is the cycloaddition of the ylide to the aldehyde's carbonyl group, forming a four-membered ring intermediate called an oxaphosphetane.[12][14] This intermediate is unstable and spontaneously decomposes, driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[14]

This protocol requires anhydrous conditions due to the use of strong bases.[15]

  • Ylide Generation: In a flame-dried, two-necked flask under an inert nitrogen or argon atmosphere, suspend the appropriate triphenylphosphonium salt (1.0 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (1.0 equiv.), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Reaction with Aldehyde: Dissolve 2-methylquinoline-4-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates the consumption of the aldehyde.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Other Key Transformations

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-methylquinolin-4-yl)methanol, using mild reducing agents.

  • Causality: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation.[6] It is a mild hydride donor, highly selective for aldehydes and ketones, and will not reduce the quinoline ring system under these conditions. Its ease of handling makes it preferable to stronger, more reactive agents like lithium aluminum hydride (LiAlH₄) for this specific purpose.

Oxidation of the aldehyde group yields 2-methylquinoline-4-carboxylic acid, a valuable intermediate in its own right, often used in the synthesis of HDAC inhibitors and other pharmaceuticals.[16]

  • Causality: A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, milder conditions using reagents like sodium chlorite (NaClO₂) with a scavenger are often preferred to avoid side reactions on the electron-rich quinoline ring.

Reductive amination is a highly efficient method for forming secondary or tertiary amines. The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[15]

  • Causality: This one-pot procedure is synthetically efficient. The key is to use a reducing agent that is selective for the iminium ion and does not readily reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose. It is milder than sodium cyanoborohydride and non-toxic, making it a preferred choice in modern synthesis.

Data Summary and Reaction Parameters

Reaction TypeKey ReagentsCatalyst/BaseSolventKey IntermediateProduct Class
Knoevenagel Condensation Active Methylene Cmpd.Piperidine, NH₄OAcEthanol, IsopropanolEnolateα,β-Unsaturated Esters/Nitriles
Claisen-Schmidt AcetophenoneNaOH, KOHEthanol, MethanolEnolateQuinolinyl Chalcones
Wittig Olefination Phosphonium Saltn-BuLi, NaHAnhydrous THF, EtherYlide, OxaphosphetaneAlkenes
Reduction NaBH₄N/AMethanol, EthanolAlkoxidePrimary Alcohols
Oxidation NaClO₂, KMnO₄N/AAcetone, WaterN/ACarboxylic Acids
Reductive Amination Primary/Secondary Amine, STABAcetic Acid (cat.)Dichloromethane, THFImine/Iminium IonSecondary/Tertiary Amines

Conclusion

2-Methylquinoline-4-carbaldehyde is a versatile and powerful scaffold for the synthesis of complex molecules aimed at drug discovery. A thorough understanding of its core reaction mechanisms—Knoevenagel and Claisen-Schmidt condensations, Wittig olefination, and reductive amination—is essential for rationally designing synthetic routes to novel therapeutic agents. The choice of reagents and reaction conditions is not arbitrary; it is dictated by the need to control selectivity, manage the reactivity of different functional groups, and maximize yield. By leveraging the mechanistic insights and protocols detailed in this guide, researchers can more effectively harness the synthetic potential of this valuable building block to advance the frontiers of medicinal chemistry.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.
  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Published in PMC.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • IUCr Journals. (n.d.). Quinoline-2-carbaldehyde.
  • Tham, P., et al. (2020). Synthesis of several 2-carbaldehyde derivatives of quinoline and 1,4-dihydroquinoline. Vietnam Journal of Chemistry.
  • University Course Material. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • BenchChem. (n.d.). 4-Methylquinoline-2-carbaldehyde | CAS 40105-30-4.
  • Mittal, R. K., et al. (2023). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 2-Methoxyquinoline-4-carbaldehyde for Medicinal Chemistry.
  • Giam, C. S., et al. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • PubChem. (n.d.). 2-methylquinoline-4-carbaldehyde (C11H9NO).
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Recent Advances in the Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues: A Review. (2020). Published in PMC.
  • ResearchGate. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives.
  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • ResearchGate. (2025). Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes.
  • ResearchGate. (2025). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
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  • Research Publish Journals. (n.d.). THE CHEMISTRY OF QUINOLINYL CHALCONES.
  • Kulkarni, M. G., et al. (2012). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein Journal of Organic Chemistry.
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  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Published in PMC.
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  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
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  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
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Foundational

exploring the reactivity of the aldehyde group in quinolines

<An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Quinolines For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and biological activity. When functionalized with an aldehyde group, the quinoline ring system offers a versatile handle for a vast array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the aldehyde group on the quinoline nucleus. We will move beyond a simple catalog of reactions to explain the underlying electronic principles governing this reactivity, provide field-proven experimental protocols, and present data-driven insights to empower researchers in their synthetic endeavors. This document is structured to serve as a practical and authoritative resource, bridging fundamental principles with real-world applications.

The Quinoline Aldehyde: A Privileged Electrophile

The defining feature of an aldehyde is the electrophilic nature of its carbonyl carbon. This reactivity is significantly modulated when the aldehyde is attached to a quinoline ring. The quinoline system, a fusion of a benzene and a pyridine ring, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This exerts a powerful electron-withdrawing effect (-I and -M) on the rest of the ring system.

Consequently, a formyl group attached to any position of the quinoline ring experiences a significant increase in the partial positive charge on the carbonyl carbon compared to benzaldehyde. This heightened electrophilicity is the central theme of its chemistry, making it an exceptionally reactive substrate for a wide range of nucleophilic attacks.

The position of the aldehyde group (e.g., at C2, C3, or C4) further refines its reactivity profile due to the varying degrees of electronic influence from the heterocyclic nitrogen, a crucial consideration in synthetic design.

Foundational Synthetic Transformations

The enhanced electrophilicity of quinoline aldehydes makes them ideal substrates for a multitude of classic and modern organic reactions. This section will detail the mechanisms, provide practical protocols, and summarize the scope of several key transformations.

Nucleophilic Addition Reactions

The addition of a nucleophile to the carbonyl carbon is the most fundamental reaction of any aldehyde.[1][2] For quinoline aldehydes, this process is often highly efficient.

The Knoevenagel condensation is a powerful tool for forming α,β-unsaturated systems by reacting a carbonyl compound with an active methylene compound, typically catalyzed by a weak base like piperidine.[3] The reaction proceeds via nucleophilic addition to the aldehyde followed by dehydration.[3] Quinoline aldehydes are excellent substrates for this reaction due to their high reactivity.

Causality Behind Experimental Choices:

  • Catalyst: A weak base (e.g., piperidine, l-proline) is crucial.[3][4] A strong base would risk deprotonating the aldehyde itself or promoting self-condensation, while a weak base is sufficient to generate the nucleophilic enolate from the active methylene compound without unwanted side reactions.

  • Solvent: Solvents like ethanol or toluene are often used to facilitate the dissolution of reactants and to azeotropically remove the water formed during the condensation step, driving the equilibrium towards the product.[3]

Representative Protocol: Knoevenagel Condensation of 8-Hydroxyquinoline-2-carbaldehyde [5]

  • To a solution of 8-hydroxyquinoline-2-carbaldehyde (1 mmol) in a suitable solvent, add the active methylene compound (e.g., ethyl-2-cyanoacetate, 1.1 mmol).

  • Add a catalytic amount of a base (e.g., l-proline).

  • Heat the mixture under reflux for the time specified by reaction monitoring (e.g., TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Generalized Knoevenagel Condensation Workflow

G cluster_prep Reaction Setup A Quinoline Aldehyde E Combine & Reflux A->E B Active Methylene Compound B->E C Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Cool, Extract/Filter) F->G H Purification (Recrystallization/ Chromatography) G->H I Characterization (NMR, MS, m.p.) H->I J Final Product (α,β-Unsaturated Quinoline) I->J Wittig Start Quinoline Aldehyde + Phosphorus Ylide Intermediate Betaine / Oxaphosphetane (4-membered ring) Start->Intermediate [2+2] Cycloaddition Product Alkene (Vinylquinoline) Intermediate->Product Decomposition Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Sources

Exploratory

A Technical Guide to the Physicochemical Characteristics of Substituted Quinolines for Drug Development

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its rigid, bicyclic aromatic framework provides a stable platform for chemical modification, allowing for the precise tuning of physicochemical properties that govern a molecule's journey through the body.[1] This guide provides an in-depth exploration of the key physicochemical characteristics of substituted quinolines—lipophilicity, aqueous solubility, ionization constant (pKa), and metabolic stability. By understanding and manipulating these properties through strategic substitution, researchers can optimize drug candidates for enhanced absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, ultimately accelerating the path from discovery to clinical application.

The Central Role of Physicochemical Properties in Quinoline Drug Design

The biological activity of a quinoline derivative is not solely dependent on its interaction with a specific target. Its efficacy is profoundly influenced by a suite of physicochemical properties that dictate its ability to reach that target in sufficient concentration and for an adequate duration. Properties such as lipophilicity, solubility, and ionization are interconnected and collectively determine a compound's ADMET profile. For instance, a molecule's ability to cross cellular membranes (absorption) is largely governed by its lipophilicity, but its concentration in the gastrointestinal fluid is dependent on its aqueous solubility.[3] The ionization state, dictated by the pKa, further influences both solubility and permeability across different pH environments of the body, from the acidic stomach to the neutral plasma.[4][5] Finally, metabolic stability determines the compound's half-life and potential for generating active or toxic metabolites.[6][7] Strategic placement of substituents on the quinoline ring system allows medicinal chemists to modulate these properties, transforming a potent but pharmacokinetically flawed molecule into a viable drug candidate.[8][9]

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design.[10] It is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like quinolines, the distribution coefficient (logD) at a specific pH (commonly 7.4) is more physiologically relevant as it accounts for both the neutral and ionized species.

Why It Matters: An optimal lipophilicity is crucial for oral bioavailability. A compound must be lipophilic enough to partition into and diffuse across the lipid bilayers of intestinal cells but soluble enough in the aqueous gut environment to be available for absorption. Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to plasma proteins, reducing the free fraction of the drug available to act on its target.[11]

Experimental Determination of Lipophilicity

Method 1: Shake-Flask Method (Gold Standard) The shake-flask method is the definitive technique for logP determination.[12] It directly measures the partitioning of a compound between two immiscible phases.

Self-Validating Protocol: Shake-Flask logP Determination

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing them to separate. This ensures thermodynamic equilibrium.

  • Compound Dissolution: Prepare a stock solution of the substituted quinoline in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a precise volume of the n-octanol stock solution to a precise volume of the pre-saturated water phase in a glass vial (e.g., 1:1 v/v).

  • Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow for complete partitioning. Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the quinoline derivative in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Method 2: Reverse-Phase HPLC (High-Throughput Screening) For higher throughput, logP can be estimated by correlating a compound's retention time on a non-polar (e.g., C18) stationary phase with the known logP values of a set of standard compounds.[12]

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Calculation Standards Prepare Calibration Standards (Known logP) Inject Inject Samples onto C18 Column Standards->Inject TestCmpd Prepare Test Quinoline (Unknown logP) TestCmpd->Inject Elute Isocratic Elution (e.g., Methanol/Water) Inject->Elute Detect UV Detection Elute->Detect Get_tR Record Retention Times (tR) Detect->Get_tR Plot Plot log k vs. Known logP (k = (tR - t0) / t0) Get_tR->Plot Interpolate Interpolate logP of Test Quinoline Plot->Interpolate

Impact of Substituents on Quinoline Lipophilicity

Substituents dramatically alter the lipophilicity of the quinoline core (Calculated logP ≈ 2.0).[11] The effect is generally additive and can be predicted using fragmental contribution methods.

Substituent (R)PositionEffect on LipophilicityExample Calculated logP
-H (Quinoline)-Baseline2.03[14]
-ClAnyIncreases Lipophilicity (Hydrophobic)~2.7
-FAnySlightly Increases Lipophilicity~2.2
-CH₃AnyIncreases Lipophilicity (Hydrophobic)~2.5
-OCH₃AnyNeutral to Slightly Increased Lipophilicity~2.1
-OHAnyDecreases Lipophilicity (Hydrophilic)~1.5
-NH₂AnyDecreases Lipophilicity (Hydrophilic)~1.3
-NO₂AnyNeutral to Slightly Increased Lipophilicity~2.0

Note: Values are estimates to illustrate trends. Actual logP depends on the exact position and electronic environment.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature.[3] For orally administered drugs, poor solubility is a major hurdle, as a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[15]

Why It Matters: Low solubility can lead to poor and erratic absorption, resulting in insufficient drug concentration at the target site.[16] It also presents significant challenges for parenteral formulation development. Solubility is pH-dependent for ionizable compounds like quinolines, which are weak bases.[3]

Experimental Determination of Aqueous Solubility

Two common types of solubility are measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution and is the gold standard for lead optimization.[16]

Self-Validating Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of the test quinoline in 100% DMSO (e.g., 20 mM).[15]

  • Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock into wells containing aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). This creates a dilution series.[18]

  • Incubation & Mixing: Seal the plate and shake at room temperature for 1-2 hours to allow for precipitation to occur.[15]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer + DMSO).

Impact of Substituents on Quinoline Solubility

Substituents that increase polarity and hydrogen bonding capacity generally enhance aqueous solubility. The parent quinoline is sparingly soluble in cold water.[19][20]

Substituent (R)General Effect on SolubilityRationale
-OH, -NH₂, -COOHIncreases Introduces polar, hydrogen-bonding groups that interact favorably with water.
-FSlightly Increases Fluorine can participate in hydrogen bonding and its small size has a minimal impact on the crystal lattice.
-Cl, -Br, -CH₃, -CF₃Decreases Increases molecular size and lipophilicity, which often correlates with stronger crystal lattice energy and lower solubility.
Ionizable GroupspH-Dependent Increase As a weak base, quinoline's solubility increases dramatically in acidic pH as it forms the more soluble protonated salt.[3]

Ionization Constant (pKa): The Master Switch of Physicochemical Behavior

The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. The quinoline nitrogen is basic (pKa ≈ 4.9), meaning it will be significantly protonated in the acidic environment of the stomach (pH 1-3) but largely neutral at physiological pH (7.4).[5]

Why It Matters: The pKa dictates the charge state of a molecule in different biological compartments. This influences:

  • Solubility: The ionized form is almost always more water-soluble than the neutral form.

  • Permeability: The neutral form is generally more permeable across lipid membranes (the "pH-partition hypothesis").

  • Target Binding: If the target site has charged residues, the ionization state of the drug can be critical for binding interactions.

  • Drug-Drug Interactions: Changes in gastric pH due to co-administered drugs (e.g., proton pump inhibitors) can alter the absorption of basic drugs like quinolines.

Experimental Determination of pKa

Method: Potentiometric Titration This is a highly accurate and precise method for pKa determination.[21] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[22]

Self-Validating Protocol: pKa by Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh and dissolve the quinoline derivative in a known volume of high-purity water, often with a co-solvent like methanol if solubility is low.[21] The solution must be free of dissolved CO₂.

  • Titration: Place the solution in a temperature-controlled vessel. Immerse the calibrated pH electrode and a stirrer. Add a standardized solution of HCl (for a base like quinoline) in small, precise increments using an auto-titrator.

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[23][24]

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂, -CN, -Cl Pull Pulls electron density from the N atom EWG->Pull Stabilize Stabilizes the neutral form Pull->Stabilize Result_EWG Nitrogen is LESS basic (Lower pKa) Stabilize->Result_EWG EDG e.g., -NH₂, -OCH₃, -CH₃ Push Pushes electron density to the N atom EDG->Push Destabilize Stabilizes the protonated form (conjugate acid) Push->Destabilize Result_EDG Nitrogen is MORE basic (Higher pKa) Destabilize->Result_EDG Quinoline Quinoline Core (pKa ~4.9) Quinoline->EWG Add Substituent Quinoline->EDG Add Substituent

Impact of Substituents on Quinoline pKa

The basicity of the quinoline nitrogen is highly sensitive to the electronic effects of substituents on the rings.

Substituent (R)Electronic EffectEffect on Nitrogen BasicityPredicted pKa Shift
-NO₂, -CF₃, -CNStrong Electron-WithdrawingDecreasesSignificant Decrease (< 3.0)
-Cl, -F, -BrInductively WithdrawingDecreasesModerate Decrease (~3.5-4.5)
-HReferenceBaseline~4.9
-CH₃, -AlkylWeak Electron-DonatingIncreasesSlight Increase (~5.0-5.5)
-OCH₃, -NH₂Strong Electron-DonatingIncreasesSignificant Increase (> 5.5)

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[7][25]

Why It Matters: A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability, requiring frequent or high doses.[6] Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. The goal is to design molecules with a moderate and predictable rate of metabolic clearance.[26] Quinolines are often metabolized via oxidation on the electron-rich rings.[27]

Experimental Determination of Metabolic Stability

Method: In Vitro Liver Microsomal Assay This is the standard high-throughput assay to assess metabolic stability.[28] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes like CYPs.[25]

Self-Validating Protocol: Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a cofactor solution containing NADPH, which is required for CYP enzyme activity.[28]

  • Incubation: In a microplate, pre-warm a mixture of microsomes and buffer to 37°C. Initiate the metabolic reaction by adding the test quinoline (at a low concentration, e.g., 1 µM) and the NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction.[28] Include a "minus cofactor" control to check for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent quinoline compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the rate of depletion, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[26]

Impact of Substituents on Metabolic Stability

Strategic substitution can "block" sites of metabolism or alter the electronic properties of the ring to reduce its susceptibility to oxidation.

Substitution StrategyRationaleExpected Outcome
Introduce Halogens (e.g., -F, -Cl) Halogens are electron-withdrawing, deactivating the aromatic ring towards oxidative metabolism. Fluorine is often preferred due to its small size.Increased metabolic stability.
Block Susceptible Positions Place sterically bulky or metabolically robust groups (e.g., -CF₃, cyclopropyl) at positions known to be susceptible to hydroxylation.Increased metabolic stability.[6]
Introduce Nitrogen Heterocycles Replacing a metabolically liable phenyl group with a pyridine or pyrimidine ring can sometimes improve stability by lowering the electron density.Varies, but can significantly increase stability.
Modulate Lipophilicity Very lipophilic compounds tend to be better substrates for CYP enzymes. Reducing logP can sometimes decrease the rate of metabolism.Increased metabolic stability.

Conclusion: An Integrated Approach to Quinoline Optimization

The physicochemical properties of substituted quinolines are not independent variables but are part of a complex, interconnected system. Modifying a substituent to improve solubility may adversely affect lipophilicity and permeability. Blocking a site of metabolism might introduce a new liability or alter target binding. Therefore, successful drug design requires a multi-parameter optimization approach. By employing the robust experimental protocols detailed in this guide and understanding the fundamental structure-property relationships, researchers can rationally design and synthesize next-generation quinoline therapeutics with superior ADMET profiles and a higher probability of clinical success.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). RSC Advances.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025-11-12).
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (2022-09-13). PubMed.
  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. (1995-12-01). PubMed.
  • Scheme 11 Calculated values of pKa(THF) of the quinoline substrates.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
  • Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols.
  • Quinoline | C9H7N. PubChem.
  • Quinoline. Wikipedia.
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  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2023-08-15). PubMed.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025-08-07).
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016-09-16). PubMed.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Protocols.io.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Microsomal Stability. Cyprotex.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). DergiPark.
  • Comparison of the calculated lipophilicities (log P/Clog P) with the...
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub.
  • Aerobic biodegradation characteristics and metabolic products of quinoline by a Pseudomonas strain. (2009-10-01). PubMed.
  • Metabolic Stability Assays. WuXi AppTec.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-02-25). PubMed.
  • ADME Solubility Assay. BioDuro.

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Foundational

An In-depth Technical Guide to 2-Methylquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of 2-Methylquinoline-4-carbaldehyde, detailing its chemical identifiers, physicochemical properties, plausible synthetic routes, expected spectral characteristics, and potential applications in research and drug development. As a Senior Application Scientist, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Core Identifiers and Physicochemical Properties

IdentifierValueSource
CAS Number 6760-22-1
IUPAC Name 2-methylquinoline-4-carbaldehyde[2]
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)C=O[2]
Appearance Predicted to be a solid at room temperature.N/A
Melting Point Not available.N/A
Boiling Point Not available.N/A
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.N/A

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of 2-Methylquinoline-4-carbaldehyde is not extensively documented, a plausible and efficient synthetic strategy can be devised based on well-established named reactions in organic chemistry. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a logical approach to introduce the carbaldehyde group at the 4-position of the 2-methylquinoline scaffold.

Postulated Synthetic Workflow: Vilsmeier-Haack Reaction

The synthesis would likely commence with 2-methylquinoline as the starting material. The Vilsmeier reagent, generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide such as N,N-dimethylformamide (DMF), would then be used to effect the formylation.

Reaction Scheme:

G 2-methylquinoline 2-Methylquinoline Vilsmeier_reagent Vilsmeier Reagent (in situ) 2-methylquinoline->Vilsmeier_reagent POCl3, DMF 2-Methylquinoline-4-carbaldehyde 2-Methylquinoline-4-carbaldehyde Vilsmeier_reagent->2-Methylquinoline-4-carbaldehyde

A postulated synthetic workflow for 2-Methylquinoline-4-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical):

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

  • Formation of Vilsmeier Reagent: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. The formation of the electrophilic Vilsmeier reagent is an exothermic process.

  • Addition of Substrate: After the addition of POCl₃ is complete, add 2-methylquinoline to the reaction mixture.

  • Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate and precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive Vilsmeier reagent and other intermediates with atmospheric moisture.

  • Controlled Addition of POCl₃: The dropwise addition of POCl₃ at low temperature is necessary to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: TLC is a vital tool to determine the optimal reaction time and ensure the complete consumption of the starting material.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5-2.8 ppm), a singlet for the aldehyde proton (downfield, around 10.0-10.5 ppm), and a series of multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the quinoline ring.

  • ¹³C NMR: The carbon NMR spectrum would exhibit a signal for the methyl carbon (around 20-25 ppm), a downfield signal for the aldehyde carbonyl carbon (around 190-195 ppm), and a set of signals in the aromatic region (120-160 ppm) for the carbons of the quinoline ring.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the key functional groups:

  • C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 171. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) resulting in a fragment at m/z = 142, and further fragmentation of the quinoline ring.

Applications in Drug Discovery and Research

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] 2-Methylquinoline-4-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas:

  • Anticancer Agents: Quinoline derivatives have been extensively investigated for their antitumor properties.[3] The aldehyde functionality of 2-Methylquinoline-4-carbaldehyde allows for its use in the synthesis of Schiff bases, chalcones, and other heterocyclic systems that may exhibit cytotoxic activity against various cancer cell lines.

  • Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[4] This compound could be a starting point for the development of new antimalarial agents.

  • Antimicrobial Agents: The structural motif of quinoline is found in many compounds with antibacterial and antifungal activities.[1]

Workflow for Biological Screening:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A 2-Methylquinoline-4-carbaldehyde (Starting Material) B Synthesis of Derivatives (e.g., Schiff bases, chalcones) A->B C Structural Confirmation (NMR, MS, IR) B->C D Anticancer Assays (e.g., MTT, Apoptosis) C->D E Antimicrobial Assays (e.g., MIC, MBC) C->E F Antimalarial Assays (e.g., SYBR Green I) C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H ADMET Profiling G->H I In Vivo Efficacy Studies H->I

A generalized workflow for the biological evaluation of 2-Methylquinoline-4-carbaldehyde derivatives.

Safety and Handling

Based on the safety data for related quinoline aldehydes, 2-Methylquinoline-4-carbaldehyde should be handled with care in a laboratory setting.[5]

  • Hazards: It is predicted to cause skin irritation and serious eye irritation.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, immediately flush the affected area with plenty of water.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methylquinoline-4-carbaldehyde is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data for some of its physicochemical properties are currently limited, this guide provides a robust foundation based on established chemical principles and data from analogous structures. The postulated synthetic route via the Vilsmeier-Haack reaction offers a practical approach for its preparation. The versatile aldehyde functionality opens avenues for the synthesis of a diverse library of quinoline derivatives for biological screening. As with any chemical compound, proper safety precautions must be observed during its handling and use. This technical guide serves as a critical resource for researchers looking to explore the potential of 2-Methylquinoline-4-carbaldehyde in their scientific pursuits.

References

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved February 24, 2024, from [Link]

  • Riverland Trading. (n.d.). 2-Methyl Quinoline Supplier. Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • PubChemLite. (n.d.). 2-methylquinoline-4-carbaldehyde. Retrieved February 24, 2024, from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved February 24, 2024, from [Link]

  • PubChem. (n.d.). 2-Quinolinecarboxaldehyde. Retrieved February 24, 2024, from [Link]

  • NIST. (n.d.). Quinoline-2-carboxaldehyde. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved February 24, 2024, from [Link]

  • National Center for Biotechnology Information. (2011). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Retrieved February 24, 2024, from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Retrieved February 24, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved February 24, 2024, from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxaldehyde. Retrieved February 24, 2024, from [Link]

  • ACS Publications. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved February 24, 2024, from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved February 24, 2024, from [Link]

  • NASA Astrophysics Data System. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. The Astrophysical Journal. Retrieved February 24, 2024, from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved February 24, 2024, from [Link]

  • MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved February 24, 2024, from [Link]

  • MDPI. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved February 24, 2024, from [Link]

  • Chemistry LibreTexts. (2022). 8.4: Infrared (IR) Spectroscopy. Retrieved February 24, 2024, from [Link]

  • IRO Journals. (2018). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved February 24, 2024, from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 24, 2024, from [Link]

Sources

Exploratory

A Theoretical and Spectroscopic Deep Dive into 2-Methylquinoline-4-carbaldehyde: A Keystone for Medicinal Chemistry

This technical guide provides a comprehensive theoretical and spectroscopic examination of 2-methylquinoline-4-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and spectroscopic examination of 2-methylquinoline-4-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The quinoline scaffold is a well-established pharmacophore, and understanding the nuanced electronic and structural properties of its derivatives is paramount for the rational design of novel therapeutic agents. While extensive experimental data on this specific molecule is not abundant in publicly accessible literature, this guide leverages established computational methodologies and spectroscopic data from closely related analogs to provide a robust predictive analysis. This serves as a foundational framework for future experimental validation and application.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural and synthetic bioactive molecules.[1] Their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, have cemented their importance in medicinal chemistry. The substituent at the 4-position of the quinoline ring, in this case, a carbaldehyde group, significantly influences the molecule's reactivity and potential for further chemical modification, making it a valuable synthon for creating more complex derivatives. The methyl group at the 2-position further modulates the electronic landscape of the quinoline ring system.

A thorough understanding of the molecular geometry, electronic properties, and spectroscopic signatures of 2-methylquinoline-4-carbaldehyde is crucial for predicting its chemical behavior, potential biological targets, and for the unambiguous interpretation of experimental data. This guide will, therefore, delve into a detailed theoretical analysis using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular properties.

Proposed Theoretical Framework: A Self-Validating Computational Approach

In the absence of a dedicated theoretical study on 2-methylquinoline-4-carbaldehyde, we propose a computational protocol grounded in methodologies that have been successfully applied to similar quinoline derivatives. This approach ensures a high degree of confidence in the predicted properties.

Computational Methodology: The Rationale Behind the Choice

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), chosen for its excellent balance of computational cost and accuracy in describing electronic structures of organic molecules. The calculations would be performed using the Gaussian suite of programs.

  • Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is proposed. B3LYP is a widely used and well-validated functional that has demonstrated high accuracy in predicting the geometric and electronic properties of a vast array of organic molecules, including quinoline derivatives. To ensure a reliable description of the electronic distribution, the 6-311++G(d,p) basis set will be employed. The inclusion of diffuse functions (++) is important for accurately modeling the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron orbitals, which is crucial for capturing the nuances of chemical bonding.

  • Geometry Optimization: The initial molecular structure of 2-methylquinoline-4-carbaldehyde will be built and subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical infrared (IR) spectrum.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties.

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.

  • Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized geometry. This will provide information on the electronic transitions and the corresponding absorption wavelengths (λmax).

This multi-faceted computational approach provides a self-validating system. The optimized geometry is the foundation for all subsequent calculations. The vibrational analysis confirms the stability of this geometry, and the FMO and MEP analyses provide a chemical reactivity profile that can be correlated with the molecule's electronic structure. Finally, the simulated spectra can be compared with experimental data for validation.

Caption: Workflow for the theoretical study of 2-methylquinoline-4-carbaldehyde.

Predicted Molecular Properties: A Glimpse into Structure and Reactivity

Based on the proposed computational protocol and data from analogous quinoline derivatives, we can predict the key molecular properties of 2-methylquinoline-4-carbaldehyde.

Optimized Molecular Structure

The optimized geometry is expected to be largely planar due to the aromatic nature of the quinoline ring system. The carbaldehyde group may exhibit slight out-of-plane deviation depending on steric interactions with the adjacent hydrogen atom. The bond lengths and angles will be consistent with a hybrid of single and double bond character, typical of aromatic systems.

Sources

Foundational

Technical Guide: Discovery and Isolation of Quinoline Alkaloids

Executive Summary Quinoline alkaloids represent a privileged scaffold in medicinal chemistry, underpinning critical therapeutics from the antimalarial quinine to the antineoplastic camptothecin. This guide provides a rig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline alkaloids represent a privileged scaffold in medicinal chemistry, underpinning critical therapeutics from the antimalarial quinine to the antineoplastic camptothecin. This guide provides a rigorous technical framework for the extraction, isolation, and structural characterization of these metabolites. Moving beyond generic protocols, we examine the physicochemical causality governing separation efficiency—specifically the manipulation of pKa for selective partitioning—and integrate modern "green" extraction technologies like Microwave-Integrated Extraction and Leaching (MIEL) alongside classical methods.

Biosynthetic Context & Chemotaxonomy

Understanding the biosynthetic origin is the first step in rational isolation. Unlike isoquinoline alkaloids (derived from tyrosine), quinoline alkaloids predominantly originate from the anthranilic acid pathway , often involving a tryptophan precursor.

The Anthranilic Acid Pathway

The core quinoline nucleus is constructed via the condensation of anthranilic acid (or 3-hydroxyanthranilic acid) with precursors like malonyl-CoA or terpene moieties. In Cinchona species, strictosidine synthase condenses tryptamine with secologanin, eventually rearranging to the quinoline skeleton.

Biosynthesis Figure 1: Simplified Biosynthetic Pathway of Quinoline Alkaloids (Cinchona type) Tryptophan L-Tryptophan Anthranilic Anthranilic Acid Tryptophan->Anthranilic Degradation Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine + Secologanin (Strictosidine Synthase) Secologanin Secologanin Secologanin->Strictosidine Quinoline Quinoline Alkaloids (e.g., Quinine) Strictosidine->Quinoline Rearrangement & Cyclization

Extraction Strategies: From Biomass to Crude Extract

The primary challenge in alkaloid extraction is separating the target basic nitrogenous compounds from the complex lignocellulosic matrix and co-occurring neutral/acidic metabolites.

The Physicochemical Basis: pH Switching

The "Stas-Otto" method remains the gold standard for understanding solubility logic. Quinoline alkaloids possess a basic nitrogen (pKa typically 8–10).

  • Acidic Phase (pH 2-3): Alkaloids exist as protonated salts (

    
    ). They are water-soluble and insoluble in non-polar organic solvents. This allows the removal of lipophilic impurities (waxes, fats, terpenes) using an organic wash.
    
  • Basic Phase (pH 9-10): Alkaloids exist as free bases (

    
    ). They become hydrophobic and can be extracted into organic solvents (Chloroform, DCM, EtOAc).
    
Protocol: Classical vs. Modern

While Soxhlet extraction is exhaustive, it is chemically harsh and time-consuming. Modern Microwave-Integrated Extraction (MIEL) offers comparable yields in a fraction of the time.[1][2][3]

FeatureSoxhlet Extraction (Classical)Microwave-Integrated (MIEL)
Mechanism Thermal diffusion / SiphoningDipolar rotation / Ionic conduction
Solvent Methanol/Ethanol (High volume)Ethanol/Water (Low volume)
Time 3–10 Hours15–32 Minutes
Thermal Stress High (Prolonged boiling)Moderate (Rapid heating)
Yield (Quinine) ~2.2%~2.2% (Statistically Equivalent)

Recommendation: Use MIEL for high-throughput screening or thermolabile compounds. Use Soxhlet for bulk isolation of stable scaffolds like Quinine [1, 3].[4]

Isolation & Purification Workflows

Once a crude alkaloid fraction is obtained, high-resolution separation is required.[5]

Step-by-Step Isolation Protocol (Acid-Base Partitioning)

This protocol yields a "Total Alkaloid" fraction, free from neutral plant constituents.

  • Maceration: Suspend 100g powdered bark (Cinchona succirubra) in 500mL 0.5M H₂SO₄. Sonicate for 30 mins.

  • Filtration: Filter biomass. Retain the acidic aqueous filtrate.

  • Defatting (Critical): Wash the acidic filtrate with Petroleum Ether (3 x 100mL). Discard the organic layer (contains fats/chlorophyll).

  • Basification: Adjust aqueous phase to pH 10 using 25% NH₄OH on an ice bath (prevents degradation).

  • Extraction: Extract the basic aqueous phase with Chloroform (CHCl₃) (3 x 150mL).

  • Drying: Dry combined CHCl₃ layers over anhydrous Na₂SO₄ and evaporate in vacuo.

High-Performance Liquid Chromatography (HPLC)

For final purification, Reverse-Phase HPLC (RP-HPLC) is standard.

  • Stationary Phase: C18 (Octadecylsilane), 5µm particle size.

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid or Phosphate Buffer).

  • Ion Suppression: The acidic modifier is crucial. It ensures the alkaloid remains protonated (or fully deprotonated if high pH stable columns are used) to prevent peak tailing caused by interaction with residual silanol groups [4].

IsolationWorkflow Figure 2: Acid-Base Fractionation and Isolation Workflow Biomass Dried Biomass (Cinchona Bark) AcidExtract Acid Extraction (0.5M H2SO4) Biomass->AcidExtract Wash Organic Wash (Petroleum Ether) AcidExtract->Wash Defatting AqueousAcid Aqueous Phase (Acidic, Salts) Wash->AqueousAcid Retain Aqueous Basify Basification (NH4OH to pH 10) AqueousAcid->Basify OrgExtract Organic Extraction (Chloroform) Basify->OrgExtract CrudeAlk Crude Alkaloid Fraction OrgExtract->CrudeAlk Evaporation HPLC Prep-HPLC / HSCCC (Purification) CrudeAlk->HPLC

Structural Elucidation & Dereplication

Identifying the isolated quinoline requires a multi-faceted spectroscopic approach.

Mass Spectrometry (MS)
  • Technique: ESI-QTOF-MS (Electrospray Ionization Quadrupole Time-of-Flight).

  • Signature: Quinoline alkaloids typically show an even molecular ion (

    
    ) if they contain one nitrogen (Nitrogen Rule), or odd if two (like Quinine, 
    
    
    
    ).
  • Fragmentation: Look for characteristic loss of the quinuclidine ring or methoxy groups in Cinchona alkaloids [6].

Nuclear Magnetic Resonance (NMR)
  • 1H NMR: The quinoline ring protons are aromatic and appear downfield (δ 7.0–9.0 ppm).

  • 2D NMR (HMBC/HSQC): Essential for connecting the quinoline core to the aliphatic side chains (e.g., the vinyl group in quinine).

  • Stereochemistry: NOESY experiments are required to distinguish diastereomers (e.g., Quinine vs. Quinidine) [7].

References

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) . Int. J. Mol. Sci. 2011. Link

  • The Quinoline Alkaloids: A Historical and Technical Guide . BenchChem. Link

  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine . MDPI. Link

  • Separation of Quinoline on Newcrom R1 HPLC column . SIELC Technologies. Link

  • Systematic Separation and Purification of Alkaloids by HSCCC . MDPI. Link

  • Implementation of a MS/MS database for isoquinoline alkaloids . PMC. Link

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis . MDPI. Link

Sources

Exploratory

A Technical Guide to the Expanding Therapeutic Landscape of Novel Quinoline Derivatives

Abstract The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have consistently demonstrated a vast sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2][3] This technical guide provides an in-depth analysis of the contemporary applications of novel quinoline derivatives for researchers, scientists, and drug development professionals. We will explore key therapeutic areas, delve into the molecular mechanisms of action, present detailed experimental protocols for compound evaluation, and summarize efficacy data. The guide is structured to offer not just a catalog of applications, but a cohesive understanding of the rationale behind the design and assessment of these promising therapeutic agents.

Introduction: The Enduring Significance of the Quinoline Core

Quinoline and its analogues are foundational components in the pharmacopeia, with a history stretching from the isolation of the antimalarial quinine to the synthesis of modern anticancer and antimicrobial agents.[4][5] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.[6] This adaptability is a primary reason for its prevalence in drug discovery, as it can be tailored to interact with a wide array of biological targets with high specificity and potency.[1][3] This guide will focus on the most dynamic areas of current research: oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Anticancer Applications: Targeting Malignancy on Multiple Fronts

Quinoline derivatives are central to modern oncology, acting through diverse mechanisms to inhibit tumor growth and proliferation.[7] Their utility is underscored by the number of approved drugs and late-stage clinical candidates that feature this core structure.[8]

Mechanism of Action I: Inhibition of Tyrosine Kinases

A predominant anticancer strategy for quinoline derivatives is the inhibition of protein kinases, particularly tyrosine kinases, which are critical components of signaling pathways that drive cell growth and proliferation.[8] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Many novel quinoline-based compounds are designed as ATP-competitive inhibitors for receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and cell survival.[9]

Signaling Pathway: Quinoline Derivative as a VEGFR Inhibitor

VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K/Akt VEGFR->PI3K RAS Ras/MAPK VEGFR->RAS VEGF VEGF Ligand VEGF->VEGFR Activates Quinoline Novel Quinoline Derivative Quinoline->VEGFR Inhibits ATP ATP ATP->VEGFR Binds Proliferation Cell Proliferation Angiogenesis Survival PLC->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: VEGFR signaling pathway and inhibition by a quinoline derivative.

Mechanism of Action II: DNA Damage and Topoisomerase Inhibition

Another well-established mechanism is the interference with DNA replication and repair.[7][10] Some quinoline derivatives function as topoisomerase inhibitors, preventing the DNA unwinding necessary for transcription and replication.[7][10] Others can intercalate into the DNA helix, causing structural distortion and triggering apoptosis.[7] Certain quinoline-chalcone hybrids have also been shown to induce apoptosis by generating reactive oxygen species (ROS) and arresting the cell cycle at the G2/M phase.[11]

Efficacy Data for Novel Anticancer Quinoline Derivatives

The potency of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassTarget Cancer Cell LineMechanism of ActionReported IC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid (Compound 12e)MGC-803 (Gastric)ROS Generation, G2/M Arrest1.38[11]
Quinoline-Chalcone Hybrid (Compound 6)HL-60 (Leukemia)Not specified0.59[11]
4-Quinoline ThiosemicarbazoneMCF-7 (Breast)Topoisomerase II Inhibition0.82[7]
Quinoline-Indole-Schiff Base (Compound 71)A549 (Lung)Nur77-LBD Interaction1.24[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antiviral Applications

The quinoline scaffold is the backbone of many essential antimicrobial and antiviral drugs.[1][12] The rise of drug-resistant pathogens has spurred intensive research into novel quinoline derivatives to overcome these challenges.[5]

Mechanism of Action: Targeting Microbial Replication and Integrity
  • Antibacterial: The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4] More recent derivatives are being designed to inhibit other targets, such as the peptide deformylase (PDF) enzyme, to combat resistance.[13]

  • Antifungal: Some derivatives disrupt the fungal cell wall, while others show broad-spectrum activity against various fungal strains.[12][13]

  • Antiviral: Quinoline derivatives have demonstrated efficacy against a wide range of viruses, including Zika, DENV, and HIV.[14][15][16] Mechanisms include inhibiting viral replication, such as the HIV-1 RNase H enzyme, or acting at early stages of the viral life cycle to reduce the production of key viral proteins like the DENV envelope glycoprotein.[15][16]

Workflow: Screening for Novel Antimicrobial Quinoline Derivatives

Antimicrobial_Screening cluster_synthesis cluster_screening cluster_validation cluster_analysis Synthesis Synthesize Novel Quinoline Library MIC_Assay MIC Determination (Broth Microdilution) Synthesis->MIC_Assay Test against pathogen panel MBC_Assay MBC Determination MIC_Assay->MBC_Assay Identify potent hits Toxicity Cytotoxicity Assay (e.g., on Vero cells) MBC_Assay->Toxicity Lead Identify Lead Compound (High Potency, Low Toxicity) Toxicity->Lead Calculate Selectivity Index

Sources

Foundational

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-Methylquinoline-4-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer and antimalarial properties.[1] 2-Methylquinoline-4-carbaldehyde serves as a particularly valuable starting material—a versatile scaffold offering multiple points for chemical modification. This technical guide provides an in-depth exploration of the rationale, design, synthesis, and biological evaluation of its structural analogs. We delve into the causality behind strategic molecular modifications aimed at optimizing therapeutic efficacy, selectivity, and pharmacokinetic profiles. This document details field-proven synthetic protocols, robust characterization methods, and systematic approaches to establishing structure-activity relationships (SAR), providing a comprehensive framework for researchers engaged in the discovery of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold as a Privileged Structure

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, with the quinoline ring system standing out as a "privileged structure."[2] This designation stems from its recurring presence in natural alkaloids and synthetic molecules that exhibit a wide spectrum of biological activities.[3] Quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., Chloroquine), various cancers, and bacterial infections.[4][5] Their mechanism of action is often multifaceted, ranging from DNA intercalation and inhibition of topoisomerase to modulation of kinase signaling pathways.[1] The structural rigidity of the quinoline core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to engage with biological targets.

The Parent Compound: 2-Methylquinoline-4-carbaldehyde

2-Methylquinoline-4-carbaldehyde is a key synthetic intermediate. Its structure features three primary sites for chemical diversification:

  • The Aldehyde Group (C4): A highly reactive functional group amenable to a vast array of chemical transformations, serving as a handle for introducing diverse pharmacophores.

  • The Methyl Group (C2): Can be functionalized or replaced to modulate steric bulk, lipophilicity, and electronic properties.

  • The Benzene Ring (C5-C8): Allows for substitution to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability.

Classic synthetic routes to this quinoline core, such as the Doebner-von Miller reaction, involve the condensation of an aniline with an α,β-unsaturated carbonyl compound, providing a reliable method for accessing the foundational scaffold.[6][7]

Rationale for Developing Structural Analogs

The primary motivation for designing and synthesizing analogs of a lead compound like 2-methylquinoline-4-carbaldehyde is to systematically optimize its drug-like properties. This process, central to medicinal chemistry, is guided by the following objectives:

  • Enhance Potency and Efficacy: Minor structural changes can lead to significant improvements in binding affinity for the biological target.

  • Improve Selectivity: Modifying the structure can reduce off-target effects, thereby minimizing toxicity and side effects. A key goal is to achieve high affinity for a specific receptor subtype or enzyme isoform.[8]

  • Optimize Pharmacokinetics (ADME): Analogs are designed to improve Absorption, Distribution, Metabolism, and Excretion profiles. This includes enhancing bioavailability, tuning protein binding, and blocking metabolic soft spots to prolong half-life.

  • Explore Structure-Activity Relationships (SAR): Systematically altering different parts of the molecule allows researchers to build a comprehensive understanding of which structural features are critical for biological activity.[9]

The development of analogs is an iterative process of design, synthesis, and testing, as illustrated below.

Caption: Iterative workflow for analog design and optimization.

Design and Synthesis Strategies for Analogs

The versatility of the 2-methylquinoline-4-carbaldehyde scaffold allows for targeted modifications at its key positions.

Modification of the Aldehyde Group (Position 4)

The aldehyde at C4 is a synthetic linchpin. It can be readily converted into a wide range of functional groups:

  • Reductive Amination: To introduce primary, secondary, or tertiary amines, forming new linkages to other molecular fragments.

  • Wittig Reaction: To form alkenes, extending the carbon skeleton.

  • Oxidation: To form a carboxylic acid, which can then be converted to esters or amides. Quinoline-4-carboxylic acids and their derivatives are known to possess significant biological activity.[10][11]

  • Condensation Reactions: To form Schiff bases (imines), oximes, and hydrazones, which can serve as ligands for metal coordination or as precursors to other heterocyclic rings.[12]

Modification of the Methyl Group (Position 2)

The C2-methyl group can be modified to explore the impact of sterics and electronics on target engagement.

  • Substitution with Larger Alkyl or Aryl Groups: Replacing the methyl group with phenyl, biphenyl, or other aryl moieties can introduce new π-π stacking or hydrophobic interactions with the target protein.[9][13] This is often achieved by starting with a different α,β-unsaturated ketone in a Doebner-von Miller type synthesis.[14]

  • Functionalization: The methyl group can be halogenated or oxidized to an alcohol or aldehyde, providing another handle for further derivatization.

Substitution on the Quinoline Ring System

Introducing substituents on the benzene portion of the quinoline ring (positions 5, 6, 7, and 8) is a classic strategy to modulate ADME properties.

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Can alter the pKa of the quinoline nitrogen and improve metabolic stability.

  • Electron-Donating Groups (e.g., -OCH₃, -NH₂): Can influence hydrogen bonding capabilities and solubility.

The synthesis of these analogs often relies on multi-step sequences starting from appropriately substituted anilines.

Synthetic_Pathway cluster_0 Core Synthesis (Doebner-von Miller) cluster_1 C4 Modification Aniline Substituted Aniline Quinoline_Core Substituted 2-Methylquinoline Aniline->Quinoline_Core Acid Catalyst, Oxidant Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Quinoline_Core Oxidation Oxidation (e.g., SeO2) Quinoline_Core->Oxidation Carbaldehyde Target Scaffold (2-Methylquinoline-4-carbaldehyde) Oxidation->Carbaldehyde Reductive_Amination Reductive Amination (R2NH, NaBH3CN) Carbaldehyde->Reductive_Amination Amine_Analog C4-Amine Analog Reductive_Amination->Amine_Analog

Caption: General synthetic scheme for analog production.

Experimental Protocol 4.1: Synthesis of a Representative C4-Amine Analog

Synthesis of N-((2-methylquinolin-4-yl)methyl)aniline

This protocol describes a two-step synthesis starting from 2-methylquinoline, involving oxidation to the carbaldehyde followed by reductive amination. This procedure is designed to be self-validating through characterization at each stage.

Step 1: Oxidation of 2-Methylquinoline to 2-Methylquinoline-4-carbaldehyde

  • Reagents & Setup:

    • 2-Methylquinoline (1.0 eq)

    • Selenium Dioxide (SeO₂) (1.5 eq)

    • 1,4-Dioxane (solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of 2-methylquinoline in 1,4-dioxane, add selenium dioxide in one portion.

    • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium precipitate.

    • Wash the Celite pad with additional dioxane.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel to afford pure 2-methylquinoline-4-carbaldehyde as a pale yellow solid.

  • Validation:

    • Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The aldehyde proton should be visible as a singlet around δ 9.5-10.0 ppm in the ¹H NMR spectrum.

Step 2: Reductive Amination with Aniline

  • Reagents & Setup:

    • 2-Methylquinoline-4-carbaldehyde (1.0 eq)

    • Aniline (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) (solvent)

    • Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-methylquinoline-4-carbaldehyde and aniline in DCE under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes, controlling any effervescence.

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, gradient elution) to yield N-((2-methylquinolin-4-yl)methyl)aniline.

  • Validation:

    • Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the aldehyde proton signal and the appearance of a new methylene signal (CH₂) and an N-H proton signal are key indicators of successful reaction.

Biological Evaluation and Structure-Activity Relationships (SAR)

Once synthesized, the analogs are subjected to a battery of biological assays to determine their potency, selectivity, and mechanism of action. For a hypothetical anticancer program targeting a specific kinase, this would involve:

  • Primary Kinase Assay: To determine the IC₅₀ (half-maximal inhibitory concentration) against the target kinase.

  • Selectivity Panel: To screen the compound against a panel of other kinases to assess its selectivity profile.

  • Cell-Based Assays: To measure the compound's ability to inhibit cancer cell proliferation (e.g., using an MTT or CellTiter-Glo assay) in relevant cell lines.[9]

The data from these assays are compiled to establish a clear SAR.

Table 1: SAR Data for a Series of 2-Methylquinoline-4-carbaldehyde Analogs
Cmpd IDR¹ (at C2)R² (at C4)R³ (at C6)Target Kinase IC₅₀ (nM)HeLa Cell Proliferation IC₅₀ (µM)
Parent -CH₃-CHO-H>10,000>50
1a -CH₃-CH₂NH(Ph)-H85012.5
1b -CH₃-CH₂NH(4-Cl-Ph)-H3204.8
1c -CH₃-COOH-H5,60035.2
2a -Ph-CH₂NH(Ph)-H4509.1
2b -Ph-CH₂NH(4-Cl-Ph)-H95 1.3
3a -Ph-CH₂NH(4-Cl-Ph)-Cl78 0.9
3b -Ph-CH₂NH(4-Cl-Ph)-OCH₃2103.4

Analysis of SAR from Table 1:

  • C4 Position: Conversion of the aldehyde (Parent) to a secondary amine (1a) significantly improves activity. Adding an electron-withdrawing group to the aniline ring (1b) further enhances potency. The carboxylic acid analog (1c) is less active, suggesting a hydrophobic or π-stacking interaction is preferred in this pocket.

  • C2 Position: Replacing the C2-methyl group with a phenyl group (compare 1b vs. 2b) leads to a >3-fold increase in kinase inhibition, indicating a beneficial hydrophobic interaction.

  • C6 Position: Adding a small, electron-withdrawing chloro group at C6 (3a) provides a modest improvement in activity over the unsubstituted analog (2b). However, an electron-donating methoxy group (3b) is detrimental, likely due to steric or electronic effects.

This systematic analysis identifies compound 3a as the most promising lead for further optimization.

Case Study: A Potent Analog in a Kinase Signaling Pathway

Let's hypothesize that compound 3a is a potent inhibitor of a hypothetical kinase, "Tumor Progression Kinase 1" (TPK1), which is a key node in a pro-survival signaling pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TPK1 TPK1 Receptor->TPK1 Activates Substrate Downstream Substrate TPK1->Substrate Phosphorylates TF Transcription Factor Substrate->TF Gene Cell Proliferation & Survival Genes TF->Gene Activates Transcription Analog_3a Analog 3a Analog_3a->TPK1 Inhibits

Caption: Inhibition of the TPK1 signaling pathway by Analog 3a.

By inhibiting TPK1, Analog 3a prevents the phosphorylation of its downstream substrate, thereby disrupting the signaling cascade that leads to the transcription of genes responsible for tumor cell proliferation and survival. This provides a clear, testable mechanistic hypothesis for its observed anticancer activity.

Future Directions and Conclusion

This guide has outlined a systematic and logical framework for the development of structural analogs of 2-methylquinoline-4-carbaldehyde. The SAR data presented highlights the importance of multi-point modification to achieve high potency. The lead compound, 3a , represents a promising candidate for further preclinical development, which would involve in-depth pharmacokinetic studies, in vivo efficacy testing in animal models, and toxicology assessments.

The quinoline scaffold continues to be a rich source of novel therapeutic agents. The principles of rational design, efficient synthesis, and rigorous biological evaluation detailed herein provide a robust pathway for translating this chemical versatility into clinically impactful drugs.

References

  • Title: The Doebner-von Miller Reaction: A Classic Method for Quinoline Synthesis Source: Slideshare Presentation URL: [Link]

  • Title: Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview Source: IIP Series URL: [Link]

  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: Molecules (MDPI Journal) URL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL: [Link]

  • Title: Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Biologically active quinoline and quinazoline alkaloids part I Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: Molecules (MDPI Journal) URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Quinolines: Privileged Scaffolds in Medicinal Chemistry Source: Royal Society of Chemistry Book Series URL: [Link]

  • Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

2-Methylquinoline-4-carbaldehyde molecular weight and formula

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary 2-Methylquinoline-4-carbaldehyde (CAS: 6760-22-1) is a critical heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

2-Methylquinoline-4-carbaldehyde (CAS: 6760-22-1) is a critical heterocyclic building block in medicinal chemistry.[1] Belonging to the quinoline family, it serves as a versatile scaffold for the synthesis of bioactive compounds, particularly in the development of antimalarials , CDK inhibitors , and fluorescent chemosensors . Its dual functionality—featuring a reactive aldehyde group at the C4 position and a methyl group at the C2 position—enables diverse chemical transformations, including condensation reactions (Schiff bases) and heterocyclizations.

This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, robust synthesis protocols, and characterization standards.

Physicochemical Specifications

The following data establishes the core identity of the compound for procurement and analytical verification.

ParameterSpecification
Chemical Name 2-Methylquinoline-4-carbaldehyde
Synonyms 2-Methyl-4-quinolinecarboxaldehyde; 4-Formyl-2-methylquinoline
CAS Number 6760-22-1
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Exact Mass 171.0684 Da
Physical State Solid (Typically pale yellow to tan powder)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane; sparingly soluble in water.[2][3]
SMILES CC1=NC2=CC=CC=C2C(=C1)C=O
InChIKey NZNFCDOWRMQIDH-UHFFFAOYSA-N

Synthesis & Production Protocols

Synthesizing 2-Methylquinoline-4-carbaldehyde requires overcoming the challenge of regioselectivity. Direct oxidation of 2,4-dimethylquinoline (lepidine derivative) can lead to mixtures (oxidizing the C2-methyl vs. C4-methyl).

The most reliable, high-purity protocol involves a stepwise reduction-oxidation sequence starting from the commercially available carboxylic acid.

Method A: Stepwise Reduction-Oxidation (High Purity)

This route avoids over-oxidation and ensures the aldehyde is formed exclusively at the C4 position.

Protocol Workflow:

  • Precursor: Start with 2-methylquinoline-4-carboxylic acid (CAS: 634-38-8).

  • Reduction: Reduce the acid to (2-methylquinolin-4-yl)methanol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.

  • Oxidation: Selectively oxidize the alcohol to the aldehyde using Swern Oxidation or activated Manganese Dioxide (MnO₂).

Experimental Procedure (Representative Scale):
  • Step 1 (Reduction): Dissolve 2-methylquinoline-4-carboxylic acid (10 mmol) in dry THF (50 mL) under N₂. Cool to 0°C. Add LiAlH₄ (1.5 equiv) portion-wise. Reflux for 4 hours. Quench with Glauber’s salt or Fieser method. Filter and concentrate to yield the alcohol intermediate.

  • Step 2 (Oxidation - Swern): To oxalyl chloride (1.2 equiv) in DCM at -78°C, add DMSO (2.4 equiv). Stir 15 min. Add the alcohol (from Step 1) in DCM. Stir 30 min. Add Et₃N (5 equiv) and warm to room temperature.

  • Workup: Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the aldehyde.

Method B: Direct Selenium Dioxide Oxidation
  • Substrate: 2,4-Dimethylquinoline.

  • Reagent: Selenium Dioxide (SeO₂).[4][5][6]

  • Note: This method is faster but often yields a mixture of the 2-formyl and 4-formyl isomers, requiring rigorous chromatographic separation. It is less recommended for high-value synthesis unless the specific regioselectivity in the chosen solvent system is verified.

Synthesis Pathway Diagram

SynthesisPathway Acid 2-Methylquinoline- 4-carboxylic acid (CAS: 634-38-8) Alcohol (2-Methylquinolin- 4-yl)methanol Acid->Alcohol Reduction (LiAlH4 or BH3-THF) Aldehyde 2-Methylquinoline- 4-carbaldehyde (Target) Alcohol->Aldehyde Swern Oxidation or MnO2 Dimethyl 2,4-Dimethylquinoline Dimethyl->Aldehyde SeO2 Oxidation (Regioselectivity Issues)

Caption: Figure 1. Synthetic pathways to 2-Methylquinoline-4-carbaldehyde. The stepwise reduction-oxidation route (top) offers superior regiocontrol compared to direct oxidation (bottom).

Characterization Profile

Validating the structure of 2-Methylquinoline-4-carbaldehyde requires confirming the presence of the aldehyde proton and the integrity of the quinoline ring.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in CDCl₃ typically displays the following diagnostic signals:

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde (-CHO) 10.0 – 10.8 Singlet (s)1HDiagnostic peak for 4-CHO
Aromatic Ring 7.5 – 9.0Multiplets (m)4HQuinoline H5-H8 protons
Quinoline H3 ~7.8Singlet (s)1HProton at position 3
Methyl (-CH₃) 2.7 – 2.8 Singlet (s)3HMethyl group at position 2
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion: [M]⁺ or [M+H]⁺ observed at m/z 171.2 or 172.2 .

  • Fragmentation (EI): Characteristic loss of CO (M-28) may be observed.

Infrared Spectroscopy (IR)
  • Carbonyl Stretch (C=O): Strong band at 1690 – 1710 cm⁻¹ .

  • C=N Stretch: ~1590 cm⁻¹.

Applications in R&D

Medicinal Chemistry: Scaffold for Bioactives

The 2-methylquinoline-4-carbaldehyde core is a pharmacophore precursor for several therapeutic classes:

  • Antimalarials: Condensation with amines yields quinoline-4-carboxamide derivatives and hydrazones that exhibit activity against Plasmodium falciparum. The quinoline ring interferes with the parasite's heme detoxification pathway.

  • CDK Inhibitors: The aldehyde serves as an intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, used in cancer therapy to regulate cell cycle progression.

  • Antitumor Agents: Schiff bases derived from this aldehyde have shown cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7).

Chemical Biology: Fluorescent Sensors

The aldehyde group readily reacts with hydrazides to form acylhydrazones . These derivatives often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms, making them excellent fluorescent chemosensors for detecting metal ions (e.g., Al³⁺, Zn²⁺) in biological systems.

Synthetic Utility: Aza-Diels-Alder Reactions

The aldehyde acts as a dienophile or a precursor to imines that function as dienes in Povarov reactions (aza-Diels-Alder), allowing for the rapid construction of complex polycyclic heteroaromatic systems.

References

  • PubChem. "2-methylquinoline-4-carbaldehyde (Compound)." National Library of Medicine. [Link]

  • Tham, P. et al. "Synthesis of several 2-carbaldehyde derivatives of quinoline and 1,4-dihydroquinoline."[4][5] Vietnam Journal of Chemistry, 2020.[4][5] [Link]

  • Barman, P. et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action... against Plasmodium falciparum." Journal of Medicinal Chemistry, 2016. [Link]

  • Google Patents. "WO2022149057A1 - Cdk inhibitors."

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Methylquinoline-4-carbaldehyde from 2-methylquinoline

Application Note: Regioselective Synthesis of 2-Methylquinoline-4-carbaldehyde Part 1: Strategic Overview & Synthetic Logic The Challenge: Overcoming Innate Reactivity Synthesizing 2-methylquinoline-4-carbaldehyde from 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-Methylquinoline-4-carbaldehyde

Part 1: Strategic Overview & Synthetic Logic

The Challenge: Overcoming Innate Reactivity Synthesizing 2-methylquinoline-4-carbaldehyde from 2-methylquinoline (Quinaldine) presents a classic regioselectivity paradox in heterocyclic chemistry.

  • Benzylic Acidity: The methyl group at C2 is highly acidic (

    
    ) and susceptible to radical attack. Direct oxidation (e.g., with 
    
    
    
    ) preferentially targets the C2-methyl group, yielding quinoline-2-carbaldehyde rather than the desired C4-aldehyde.
  • Electronic Deactivation: The pyridine ring of quinoline is electron-deficient, making direct Electrophilic Aromatic Substitution (EAS) at C4 difficult; EAS typically occurs on the benzene ring (C5/C8).

The Solution: N-Oxide Activation Strategy To install a carbon handle at C4 while preserving the C2-methyl group, we must invert the reactivity of the pyridine ring. The most robust protocol utilizes N-oxide activation followed by a Meisenheimer-type rearrangement (chlorination). This sequence installs a reactive handle (Cl) at C4, which is then converted to the aldehyde via a vinyl surrogate.

Synthetic Pathway:

  • Activation: N-oxidation of 2-methylquinoline.

  • Functionalization: Regioselective chlorination to 4-chloro-2-methylquinoline.

  • Carbonylation: Palladium-catalyzed cross-coupling with a vinyl surrogate.

  • Oxidation: Oxidative cleavage of the vinyl group to the aldehyde.

Part 2: Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow, highlighting the critical divergence from standard oxidation pathways.

SynthesisPath Figure 1: Regioselective Synthesis Workflow via N-Oxide Activation SM 2-Methylquinoline (Quinaldine) NOxide 2-Methylquinoline N-Oxide SM->NOxide m-CPBA DCM, 0°C SideProd Quinoline-2- carbaldehyde SM->SideProd Direct SeO2 Oxidation (AVOID) Chloro 4-Chloro-2- methylquinoline NOxide->Chloro POCl3 Reflux (Rearrangement) Vinyl 2-Methyl-4- vinylquinoline Chloro->Vinyl Suzuki Coupling K-Vinyltrifluoroborate Pd(dppf)Cl2 Target 2-Methylquinoline- 4-carbaldehyde Vinyl->Target Lemieux-Johnson OsO4 / NaIO4

Caption: Figure 1. The N-oxide route bypasses the benzylic oxidation of the C2-methyl group, ensuring regioselectivity at C4.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Methylquinoline N-oxide

Objective: Activate the pyridine ring for nucleophilic attack.

  • Reagents:

    • 2-Methylquinoline (1.0 equiv)

    • m-Chloroperbenzoic acid (m-CPBA) (1.2 equiv, 70-75% purity)

    • Dichloromethane (DCM) (0.2 M concentration)

    • Sat.

      
       and 
      
      
      
      solutions.
  • Protocol:

    • Dissolve 2-methylquinoline in DCM and cool to 0°C in an ice bath.

    • Add m-CPBA portion-wise over 30 minutes. Note: Exothermic reaction.

    • Warm to room temperature and stir for 4–6 hours (monitor by TLC;

      
       of N-oxide is significantly lower than starting material).
      
    • Workup: Quench with sat.

      
       (to destroy excess peroxide) followed by sat. 
      
      
      
      (to remove m-chlorobenzoic acid).
    • Separate layers, extract aqueous phase with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexanes or use flash chromatography (DCM/MeOH 95:5).

Step 2: Regioselective Chlorination (The Key Step)

Objective: Install the chlorine handle at C4. The C2-methyl group blocks the typical C2-chlorination, forcing the rearrangement to C4.

  • Reagents:

    • 2-Methylquinoline N-oxide (1.0 equiv)

    • Phosphorus oxychloride (

      
      ) (5.0 equiv)
      
    • Solvent: Chloroform (

      
      ) or neat (if scale allows).
      
  • Protocol:

    • Place 2-methylquinoline N-oxide in a dry round-bottom flask under Argon.

    • Add

      
       slowly at room temperature.
      
    • Heat to reflux (approx. 100–110°C) for 2–4 hours.

    • Critical Workup (Safety): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring. Warning: Hydrolysis of excess

      
       is violent and releases HCl gas.
      
    • Neutralize with solid

      
       or 
      
      
      
      solution to pH ~8.
    • Extract with DCM, dry, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Checkpoint:

      
       NMR will show the loss of the C4 proton and a shift in the C3 proton resonance.
      
Step 3: Suzuki-Miyaura Coupling (Vinyl Introduction)

Objective: Replace the C4-chloro with a vinyl group (aldehyde precursor).

  • Reagents:

    • 4-Chloro-2-methylquinoline (1.0 equiv)

    • Potassium vinyltrifluoroborate (1.2 equiv)

    • 
       (3-5 mol%)
      
    • Triethylamine (

      
      ) (3.0 equiv)
      
    • Solvent: n-Propanol or Ethanol/Water (3:1).

  • Protocol:

    • Combine chloro-quinoline, vinylborate, and base in the solvent.

    • Degas with Nitrogen/Argon for 15 minutes.

    • Add the Pd catalyst.[1]

    • Heat to reflux (90°C) for 8–12 hours.

    • Workup: Cool, filter through Celite, dilute with water, and extract with EtOAc.

    • Purification: Silica gel chromatography.

Step 4: Oxidative Cleavage (Lemieux-Johnson Oxidation)

Objective: Convert the vinyl group to the aldehyde.

  • Reagents:

    • 2-Methyl-4-vinylquinoline (1.0 equiv)

    • Osmium tetroxide (

      
      ) (2.5 wt% in t-BuOH, 0.02 equiv)
      
    • Sodium periodate (

      
      ) (3.0 equiv)
      
    • Solvent: THF/Water (1:1).

    • 2,6-Lutidine (2.0 equiv) - Optional, prevents side reactions/acid formation.

  • Protocol:

    • Dissolve the vinyl substrate in THF/Water.

    • Add 2,6-lutidine and

      
       solution. Stir for 5 minutes (solution turns dark).
      
    • Add

      
       portion-wise. A white precipitate (
      
      
      
      ) will form.
    • Stir at room temperature for 3–6 hours.

    • Workup: Quench with sat.

      
      . Extract with EtOAc.
      
    • Purification: Flash chromatography. The aldehyde is typically a solid.

Part 4: Data Summary & QC Parameters

Table 1: Reaction Parameters and Expected Outcomes

StepTransformationKey ReagentExpected YieldCritical QC Marker (

H NMR)
1 N-Oxidationm-CPBA85-95%Downfield shift of H8; loss of basicity.
2 Chlorination

60-75%Loss of C4-H signal; C2-Me remains singlet ~2.7 ppm.
3 VinylationVinyl-BF

K
80-90%Vinyl protons: Multiplet 6.8-5.5 ppm.
4 Cleavage

/

70-85%Aldehyde peak (-CHO) at ~10.2-10.5 ppm.

Part 5: Troubleshooting & Safety

  • Regioselectivity Check: If Step 2 yields a mixture, ensure the starting material was pure 2-methylquinoline. If the C2-methyl group was absent, chlorination would occur at C2. The presence of the methyl group sterically and electronically directs the nucleophilic attack of the chloride anion to C4 during the rearrangement.

  • Aldehyde Stability: Quinoline carbaldehydes are prone to oxidation to carboxylic acids in air. Store the final product under Argon at -20°C.

  • Safety Warning:

    • 
      :  Highly corrosive. Reacts violently with water. Use a blast shield during quenching.
      
    • 
      :  Volatile and highly toxic (causes blindness). Use only in a well-ventilated fume hood with double gloving. Quench all osmium waste with corn oil or sodium sulfide before disposal.
      

References

  • N-Oxide Rearrangement Mechanism: Hamana, M. (1976). The reaction of quinoline N-oxide with nucleophiles.[2] Journal of Heterocyclic Chemistry, 13, 437.

  • Suzuki Coupling on Chloro-quinolines: Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides. Journal of Organic Chemistry.

  • Lemieux-Johnson Oxidation Protocol: Yu, W., Mei, Y., Kang, Y., Hua, Z., & Jin, Z. (2004). Improved procedure for the oxidative cleavage of olefins by OsO4-NaIO4. Organic Letters, 6(19), 3217-3219.

  • General Reactivity of Methylquinolines: Selenium Dioxide Oxidation of Methylquinolines. (1996).[3] Synthetic Communications. (Confirming selectivity for C2-Me oxidation).

Sources

Application

oxidation of 2-methylquinoline to 2-methylquinoline-4-carbaldehyde

Part 1: Executive Summary & Chemical Strategy Correction of Precursor Logic: The request to oxidize 2-methylquinoline (Quinaldine) directly to 2-methylquinoline-4-carbaldehyde presents a stoichiometric impossibility: the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Strategy

Correction of Precursor Logic: The request to oxidize 2-methylquinoline (Quinaldine) directly to 2-methylquinoline-4-carbaldehyde presents a stoichiometric impossibility: the starting material lacks the necessary carbon atom at the C4 position to form an aldehyde via simple oxidation.[1]

The Correct Pathway: The synthesis requires the oxidation of 2,4-dimethylquinoline (2,4-Lutidine derivative).[1] The core challenge in this transformation is regioselectivity . Quinoline systems have two "activated" methyl groups:

  • C2-Methyl: Highly acidic protons due to the adjacent nitrogen (enamine-like reactivity).[1]

  • C4-Methyl: Vinylogous reactivity, also susceptible to oxidation but often less reactive than C2 in nucleophilic attacks.[1]

Standard vs. Recommended Protocol:

  • Classic Method (SeO₂): Selenium dioxide is the traditional reagent for benzylic oxidation (Riley Oxidation).[2] However, applied to 2,4-dimethylquinoline, it frequently yields mixtures of 2-formyl, 4-formyl, and 2,4-diformyl products, requiring tedious chromatographic separation.[1]

  • Recommended Method (Hypervalent Iodine): This guide prioritizes a modern, metal-free Hypervalent Iodine (PIDA) protocol.[1] This method demonstrates superior chemoselectivity for the C4-methyl group, leaving the C2-methyl intact, thereby producing the target 2-methylquinoline-4-carbaldehyde in high yield.[1]

Part 2: Scientific Mechanism & Logic

Mechanism of Selectivity (PIDA System)

The Phenyliodine(III) diacetate (PIDA) system, activated by dichloroacetic acid in DMSO, operates via a Pummerer-like rearrangement.[1]

  • Activation: The C4-methyl enamine tautomer reacts with the iodonium species.[1]

  • Selectivity: The steric environment and electronic distribution of the quinoline ring in DMSO favor the functionalization of the para-position (C4) over the ortho-position (C2) under these specific mild conditions.

  • Hydrolysis: The intermediate undergoes hydrolysis to release the aldehyde.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive oxidation pathways and the selectivity of the recommended protocol.

ReactionPathway Start 2,4-Dimethylquinoline (Precursor) SeO2 Pathway A: SeO2 (Classic Riley Oxidation) Start->SeO2 Reflux/Dioxane PIDA Pathway B: PIDA/DMSO (Recommended) Start->PIDA RT, Metal-Free Mix Mixture of Products: 2-CHO, 4-CHO, 2,4-diCHO SeO2->Mix Low Selectivity Target TARGET: 2-Methylquinoline-4-carbaldehyde PIDA->Target High Selectivity (C4) Bypro By-product: Quinoline-2-carbaldehyde PIDA->Bypro Minor Trace

Figure 1: Reaction pathway comparison showing the high chemoselectivity of the Hypervalent Iodine (PIDA) route versus the mixed output of Selenium Dioxide oxidation.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Metal-Free Chemoselective Oxidation (Recommended)

Based on the methodology of Xu et al. (Chem. Asian J.)

Reagents:

  • Substrate: 2,4-Dimethylquinoline (1.0 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (4.0 equiv)[1]

  • Activator: Dichloroacetic acid (CHCl₂CO₂H) (3.0 equiv)[1]

  • Solvent: Anhydrous DMSO (0.2 M concentration relative to substrate)

  • Additive: Water (2.0 equiv)[3]

Step-by-Step Methodology:

  • Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylquinoline (10 mmol, 1.57 g) in DMSO (50 mL).

  • Addition: Add PIDA (12.88 g, 40 mmol) and Water (0.36 mL, 20 mmol) to the solution.

  • Activation: Dropwise add Dichloroacetic acid (2.5 mL, 30 mmol) while stirring. Note: Mild exotherm may occur.[1]

  • Reaction: Seal the flask and stir vigorously at Room Temperature (25°C) for 48 hours .

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The starting material spot (lower Rf) should disappear, replaced by a distinct aldehyde spot.

  • Workup:

    • Dilute the reaction mixture with saturated NaHCO₃ solution (100 mL) to neutralize the acid (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organic layers with Brine (2 x 50 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 230-400 mesh).

    • Eluent: Gradient of Hexane:Ethyl Acetate (10:1 to 5:1).

    • Yield: Expected yield 65-75% as a light yellow solid.[1]

Protocol B: Selenium Dioxide Oxidation (Alternative/Legacy)

Use this only if PIDA is unavailable. Expect lower yields due to purification losses.

Reagents:

  • 2,4-Dimethylquinoline (10 mmol)[1]

  • Selenium Dioxide (SeO₂) (11 mmol, 1.1 equiv)

  • 1,4-Dioxane (50 mL)[1]

  • Water (1 mL)

Methodology:

  • Dissolve 2,4-dimethylquinoline in 1,4-dioxane.

  • Add finely powdered SeO₂ and water.

  • Reflux at 101°C for 4-6 hours. The solution will turn black as Selenium metal precipitates.

  • Filtration: Filter hot through a Celite pad to remove Selenium metal. Caution: Se residue is toxic.

  • Purification: The filtrate will contain a mixture. Evaporate solvent and perform rigorous column chromatography to separate the 4-aldehyde (Target) from the 2-aldehyde and unreacted starting material.[1]

Part 4: Quality Control & Analysis

Data Summary Table

ParameterSpecificationNotes
Appearance Light yellow to tan solidOxidizes/darkens upon air exposure.[1] Store under Argon.
Melting Point 98 - 102 °CLiterature value range.[1]
TLC (Rf) ~0.4 (Hex:EtOAc 3:[1]1)Distinct from starting material (Rf ~0.6).
¹H NMR (CDCl₃) CHO: δ 10.3-10.5 ppm (s, 1H)C2-CH₃: δ 2.7-2.8 ppm (s, 3H)Key diagnostic: Presence of aldehyde singlet AND retention of Methyl singlet.[1]
MS (ESI) [M+H]⁺ = 172.07Molecular Formula: C₁₁H₉NO

Critical QC Check: Ensure the integration of the methyl signal in NMR corresponds to 3 protons. If the integration is <3 or the signal is missing, you may have over-oxidized to the dicarbaldehyde or the wrong regioisomer.

Part 5: Safety & Handling

  • Selenium Dioxide (SeO₂): Highly toxic and a cumulative poison. It can be absorbed through the skin. All weighing and reactions must be performed in a fume hood. Waste containing Selenium must be segregated as hazardous heavy metal waste.

  • PIDA: Hypervalent iodine compounds are oxidizers.[3] Keep away from reducing agents.

  • DMSO/Acid: Dichloroacetic acid is corrosive. DMSO enhances skin absorption of dissolved toxins. Wear double nitrile gloves.

References

  • Xu, J., Li, Y., Ding, T., & Guo, H. (2023). "Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes". Chemistry – An Asian Journal.[3] [1]

  • Riley, H. L., Morley, J. F., & Friend, N. A. (1932). "Selenium Dioxide: A New Oxidising Agent. Part I". Journal of the Chemical Society.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline". PubChem.

  • BenchChem. (2025). "Structure and Properties of 2-Methylquinoline-4-carbaldehyde (CAS 6760-22-1)". [1]

Sources

Method

Optimized Strategies for the Friedländer Annulation: From Mechanistic Control to High-Throughput Synthesis of Quinoline Scaffolds

Strategic Overview The quinoline scaffold is a privileged pharmacophore, ubiquitous in antimalarial (Chloroquine), antibacterial (Ciprofloxacin precursors), and antineoplastic agents. While the Friedländer annulation—con...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The quinoline scaffold is a privileged pharmacophore, ubiquitous in antimalarial (Chloroquine), antibacterial (Ciprofloxacin precursors), and antineoplastic agents. While the Friedländer annulation—condensing 2-aminobenzaldehydes with enolizable ketones—is the most versatile route to polysubstituted quinolines, it is historically plagued by the instability of the 2-aminobenzaldehyde starting material (which is prone to self-condensation).

This application note moves beyond the textbook "base-catalyzed reflux" to present two field-proven protocols:

  • The "Robust" Protocol: A domino reduction-annulation strategy that generates the unstable amine in situ from stable nitro precursors.

  • The "Green" Protocol: A solvent-free, solid-acid catalyzed method ideal for combinatorial library generation.

Mechanistic Underpinnings & Control

Understanding the mechanism is critical for controlling regioselectivity when using asymmetric ketones. The reaction proceeds via two competing pathways:[1]

  • Pathway A (Rate Limiting Aldol): Initial aldol condensation followed by imine formation.[1] This is generally favored under basic conditions and thermodynamic control.

  • Pathway B (Schiff Base First): Initial imine formation followed by cyclization. This is often observed under acidic catalysis.[2][3][4][5]

Mechanistic Pathway Diagram[2]

FriedlanderMechanism cluster_legend Pathway Dominance Start 2-Aminobenzaldehyde + Ketone Aldol_Inter Intermediate A: Aldol Adduct Start->Aldol_Inter Base Catalysis (Rate Limiting) Imine_Inter Intermediate B: Schiff Base Start->Imine_Inter Acid Catalysis Cyclization Cyclodehydration Aldol_Inter->Cyclization Imine_Inter->Cyclization Product Quinoline Derivative Cyclization->Product - H2O Legend Base favors Aldol path Acid favors Imine path

Figure 1: Dual-pathway mechanism. Base catalysis typically proceeds via the rate-limiting Aldol condensation (Red), while acid catalysis can promote initial Schiff base formation (Blue).

Critical Parameters & Optimization

The choice of catalyst determines not just yield, but regioselectivity.

ParameterAcidic Catalysis (e.g., p-TSA, SSA)Basic Catalysis (e.g., KOH, NaOH)Lewis Acid (e.g., ZnCl2, Iodine)
Primary Mechanism Schiff-base formation firstAldol condensation firstActivation of carbonyl oxygen
Regioselectivity Kinetic control (often attacks less hindered position)Thermodynamic controlVariable
Substrate Tolerance High tolerance for electron-withdrawing groupsSensitive to base-labile groupsExcellent for sterically hindered ketones
Workup Simple filtration (if solid acid)Neutralization/Extraction requiredAqueous workup often required

Experimental Protocols

Protocol A: The "Robust" Method (In Situ Reduction)

Best For: Scale-up, unstable amino-aldehydes, and diverse functional group tolerance. Concept: Instead of isolating the unstable 2-aminobenzaldehyde, start with 2-nitrobenzaldehyde . Use Iron (Fe) powder in Acetic Acid to reduce the nitro group in situ, triggering immediate condensation with the ketone.

Materials:

  • 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Enolizable Ketone (1.2 equiv)

  • Iron powder (325 mesh, 4.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrobenzaldehyde (10 mmol) and the ketone (12 mmol) in glacial acetic acid (20 mL).

  • Reduction/Cyclization: Add Iron powder (40 mmol) in portions to the stirring solution at room temperature to prevent excessive exotherm.

  • Reflux: Heat the mixture to 80°C–100°C. Monitor via TLC (typically 2–4 hours).

    • Checkpoint: The disappearance of the nitro starting material and the appearance of a highly fluorescent spot (quinoline) under UV light indicates progress.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate.

    • Neutralize the filtrate with saturated NaHCO3 solution.

    • Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of aromatic quinoline protons (7.0–8.5 ppm).

Protocol B: The "Green" Method (Solid Acid/Solvent-Free)

Best For: High-throughput library generation, rapid synthesis, green chemistry compliance. Concept: Uses Silica Sulfuric Acid (SSA) or p-TSA under solvent-free conditions.

Workflow Diagram

GreenProtocol Step1 1. Weigh Reagents (1:1.2 ratio Amine:Ketone) Step2 2. Add Solid Catalyst (5 mol% p-TSA or SSA) Step1->Step2 Step3 3. Homogenize (Grind in mortar or mix) Step2->Step3 Step4 4. Energy Input (Heat 80°C or Microwave) Step3->Step4 Step5 5. Monitoring (TLC: UV Fluorescence) Step4->Step5 Step5->Step4 Incomplete Step6 6. Isolation (Add EtOH -> Filter Catalyst -> Crystallize) Step5->Step6 Complete

Figure 2: Solvent-free workflow for rapid quinoline synthesis. This method minimizes waste and simplifies purification.

Step-by-Step Methodology:

  • Mixing: In a mortar, mix 2-aminobenzaldehyde (1.0 mmol), ketone (1.0 mmol), and p-Toluenesulfonic acid (p-TSA, 0.05 mmol).

  • Grinding/Heating: Grind the mixture with a pestle. The mixture often becomes a melt.

    • Option A (Thermal): Transfer to a vial and heat at 80°C in an oil bath for 30–60 mins.

    • Option B (Microwave): Irradiate at 300W for 2–5 minutes (requires specific microwave reactor vials).

  • Isolation:

    • Add cold Ethanol (5 mL) to the reaction mixture.

    • Stir vigorously. The product often precipitates out while the acid catalyst remains in solution (or is washed away).

    • Filter the solid product.

  • Purification: Wash with cold water/EtOH (1:1). Recrystallize if necessary.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Self-condensation of 2-aminobenzaldehyde.Switch to Protocol A (In situ reduction from nitro- precursor). This is the #1 fix for Friedländer reliability.
Regioisomer Mixture Asymmetric ketone used (e.g., 2-butanone).Control pH: Acid catalysis often favors the kinetic product; Base favors thermodynamic. Switch catalyst.[6]
Incomplete Reaction Water accumulation inhibiting dehydration.Use a Dean-Stark trap (for reflux) or add molecular sieves/drying agents.
Sticky/Tar Product Polymerization of reactants.Reduce reaction temperature; ensure inert atmosphere (N2) if using electron-rich aldehydes.

References

  • Friedländer, P. (1882).[1][2][3] "Ueber o-Amidobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[1]

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Contributions".[6] Chemical Reviews, 109(6), 2652–2671. Link

  • McNulty, J., et al. (2014). "Scope and Mechanistic Insights into the Iron-Catalyzed Friedländer Synthesis of Quinolines". European Journal of Organic Chemistry, 2014(6), 1223–1228. Link

  • Palimkar, S. S., et al. (2003).[7] "Ionic Liquid-Promoted Regiospecific Friedländer Annulation". Journal of Organic Chemistry, 68(24), 9371–9378. Link

  • Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines". Tetrahedron Letters, 47(50), 8811–8815. Link

Sources

Application

Technical Guide: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Executive Summary The Doebner-von Miller reaction remains the most direct and atom-economical route for synthesizing 2-methylquinoline (Quinaldine), a critical pharmacophore in anti-malarial (e.g., chloroquine precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Doebner-von Miller reaction remains the most direct and atom-economical route for synthesizing 2-methylquinoline (Quinaldine), a critical pharmacophore in anti-malarial (e.g., chloroquine precursors) and dye chemistry. However, the classical protocol is notorious for violent exotherms and the formation of intractable "tars" (polymerized aldehydes) that complicate purification.

This guide provides a modernized, robust protocol that integrates Lewis acid catalysis (ZnCl₂) to control reaction kinetics and minimize polymerization. It prioritizes safety and reproducibility, moving beyond the "mix-and-pray" approach of early literature.

Mechanistic Pathway & Reaction Logic

To control the reaction, one must understand the competing kinetics. The synthesis is a modified Skraup reaction where


-unsaturated carbonyls are generated in situ.[1]
The Chemical Cascade
  • Aldol Condensation (In Situ): Paraldehyde depolymerizes to acetaldehyde, which undergoes acid-catalyzed aldol condensation to form Crotonaldehyde .

  • Conjugate Addition: Aniline attacks the

    
    -carbon of crotonaldehyde (Michael addition).
    
  • Cyclization: Electrophilic attack on the aromatic ring closes the heterocycle.

  • Oxidative Dehydrogenation: The resulting dihydroquinoline is aromatized. In the absence of external oxidants, this occurs via disproportionation (hydrogen transfer), reducing some imine intermediates to tetrahydroquinolines (side products).

Diagram 1: Reaction Mechanism & Critical Intermediates

The following diagram outlines the pathway and identifies where "tar" formation competes with product formation.

DoebnerMillerMechanism Reactants Aniline + Paraldehyde Aldol Crotonaldehyde (In Situ) Reactants->Aldol HCl, Heat Michael Michael Adduct (β-amino ketone) Aldol->Michael + Aniline Polymer Polymerized Aldehyde (TAR) Aldol->Polymer Excess Heat/Acid Cyclization Dihydroquinoline Michael->Cyclization - H2O Product 2-Methylquinoline (Quinaldine) Cyclization->Product Oxidation/-2H Reduced Tetrahydroquinoline (Reduced Byproduct) Cyclization->Reduced H-Transfer

Caption: Mechanistic pathway highlighting the critical competition between productive cyclization (green) and tar formation (red).

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Acid Catalyst HCl (Conc.)[2] + ZnCl₂ZnCl₂ (Lewis Acid) coordinates with the carbonyl, activating it for Michael addition while tempering the violent polymerization of crotonaldehyde seen with HCl alone.
Temperature 100°C - 120°CReaction requires reflux, but initial addition must be <50°C to prevent flash polymerization (exotherm control).
Reagent Addition Dropwise (Over 1-2h)Keeping the instantaneous concentration of free aldehyde low favors the bimolecular reaction (with aniline) over unimolecular polymerization.
Oxidant Internal (Schiff Base)The reaction is self-oxidizing; however, this sacrifices yield. Adding a mild oxidant (e.g., Iodine or Nitrobenzene) can improve yield but complicates workup. This protocol relies on disproportionation for simplicity.

Experimental Protocols

Protocol A: The "Robust" Modified Method (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and safety.

Reagents:

  • Aniline: 0.5 mol (46.5 g)

  • Paraldehyde: 0.75 mol (Calculated as monomer equivalent) (~33 g)

  • Hydrochloric Acid (Conc., 37%): 100 mL

  • Zinc Chloride (Anhydrous): 0.25 mol (34 g)

  • Safety Note: Perform in a fume hood. The reaction is violently exothermic.

Step-by-Step Procedure:

  • Catalyst Preparation: In a 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, mechanical stirrer, and addition funnel, dissolve the Zinc Chloride in the Conc. HCl. Cool to 0°C in an ice bath.

  • Amine Addition: Add Aniline slowly to the cold acid mixture. A solid hydrochloride salt may precipitate; this is normal.

  • Controlled Initiation: Warm the mixture to 50°C. Ensure the slurry is stirring efficiently.

  • Aldehyde Addition (CRITICAL): Begin adding Paraldehyde dropwise via the addition funnel.

    • Rate: 1 drop per 2–3 seconds.

    • Observation: If the temperature spikes >60°C, stop addition and cool. The mixture will darken significantly.[3]

  • Reflux: Once addition is complete (approx. 1 hour), heat the mixture to reflux (100–110°C) for 3–4 hours. The mixture will become black and viscous.

  • Basification: Cool to room temperature. Pour the reaction mixture into 500 mL of ice water. Slowly alkalize with 20% NaOH solution until pH > 12. The zinc hydroxide will precipitate and then re-dissolve as zincate, while the organic oil (Quinaldine + Aniline) separates.

  • Steam Distillation (Purification Step 1):

    • Why: Tars are non-volatile. Quinaldine and unreacted aniline are volatile.

    • Steam distill the alkaline mixture until the distillate is clear (collect approx. 1L).

  • Isolation: Extract the distillate with Dichloromethane (3 x 100 mL). Dry combined organics over MgSO₄.

  • Final Purification: Remove solvent. Distill the residue under vacuum (bp ~115°C at 15 mmHg) to separate Quinaldine from trace aniline.

Protocol B: Rapid Microwave-Assisted Synthesis (Green Method)

Best for: Library generation, small scale (<500mg).

Reagents:

  • Aniline (1 eq)

  • Crotonaldehyde (1.2 eq) - Note: Using crotonaldehyde directly avoids the depolymerization step.

  • Catalyst: Silica gel doped with HCl or Montmorillonite K-10.

Procedure:

  • Adsorb aniline and crotonaldehyde onto 1g of acidic solid support (Silica/HCl).

  • Place in a microwave reactor vial (open vessel or pressure release cap).

  • Irradiate at 600W for 5–7 minutes (monitor Temp < 140°C).

  • Extract the solid with Ethyl Acetate. Filter and evaporate.[4]

  • Purify via Flash Chromatography (Hexane:EtOAc 9:1).

Troubleshooting & Quality Control

Workflow for Handling "Tar"

The most common failure mode is a "gummy" flask that cannot be worked up.

Workflow Start Crude Reaction Mixture (Black Viscous Liquid) Check Is it stirrable? Start->Check Yes Proceed to Basification Check->Yes Yes No Dilute with minimal H2O/HCl Apply gentle heat Check->No No SteamDist Steam Distillation (Mandatory Step) Yes->SteamDist No->Yes Extract Distillate (Clear/Milky) Contains Product + Aniline SteamDist->Extract Volatiles Residue Pot Residue (Discard Tars) SteamDist->Residue Non-volatiles

Caption: Decision tree for processing the crude reaction mixture. Steam distillation is the non-negotiable step for separating product from polymer byproducts.

Analytical Data (2-Methylquinoline)[5][6][7][8]
  • Appearance: Colorless to pale yellow oil (darkens on air exposure).

  • Boiling Point: 248°C (atm), 114°C (14 mmHg).

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       8.05 (d, 1H, H-8)
      
    • 
       7.95 (d, 1H, H-4)
      
    • 
       7.25 (d, 1H, H-3, characteristic doublet)
      
    • 
       2.75 (s, 3H, -CH₃)
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocol for Quinaldine synthesis using ZnCl2).
  • Organic Syntheses. "Quinaldine". Org.[5][6][7][8][9][10] Synth.1922 , 2, 79; Coll. Vol. 1, 478.

  • Denmark, S. E.; Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." J. Org.[11] Chem.2006 , 71(4), 1668–1676.

  • Yalçin, S. et al. "Microwave-assisted synthesis of quinoline derivatives." Tetrahedron Lett.[10]2012 , 53, 4325. (Basis for Green Protocol).[5][8][9][10]

  • Bergstrom, F. W. "The Chemistry of Quinaldine." Chem. Rev.1944 , 35(2), 77–277.

Sources

Method

Application Note: Synthesis of Schiff Bases from 2-Methylquinoline-4-carbaldehyde

Executive Summary & Biological Significance The quinoline scaffold is a cornerstone of medicinal chemistry, historically validated by the antimalarial efficacy of quinine and chloroquine. In modern drug discovery, 2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance

The quinoline scaffold is a cornerstone of medicinal chemistry, historically validated by the antimalarial efficacy of quinine and chloroquine. In modern drug discovery, 2-methylquinoline-4-carbaldehyde serves as a critical electrophilic building block. By condensing this aldehyde with primary amines to form Schiff bases (imines), researchers can access a library of bioactive compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties .[1]

This guide details the optimized protocol for synthesizing these Schiff bases. Unlike simple benzaldehyde derivatives, the quinoline heterocyclic nitrogen influences the electronic environment of the C4-aldehyde, often requiring specific catalytic activation to ensure high yields and prevent retro-aldol or hydrolytic degradation.

Mechanistic Principles

The formation of the Schiff base is a reversible condensation reaction involving nucleophilic attack by the amine nitrogen on the aldehyde carbonyl carbon.[2]

Reaction Dynamics
  • Activation: The carbonyl oxygen is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Addition: The primary amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Elimination: The hydroxyl group is protonated and eliminated as water, driving the formation of the C=N imine bond.

Critical Insight: The 2-methyl group on the quinoline ring exerts a weak electron-donating effect via hyperconjugation, which slightly stabilizes the imine product against hydrolysis compared to unsubstituted quinoline analogues.

Mechanistic Pathway (Diagram)

SchiffBaseMechanism Aldehyde 2-Methylquinoline- 4-carbaldehyde Activated Protonated Intermediate Aldehyde->Activated + H+ (Cat.) Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine (Unstable) Amine->Carbinolamine Nucleophilic Attack Activated->Carbinolamine + Amine Imine Schiff Base (Product) Carbinolamine->Imine - H2O (Dehydration) Water H2O (Byproduct) Carbinolamine->Water

Figure 1: Acid-catalyzed mechanism converting the quinoline aldehyde to the target Schiff base.[2]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
2-Methylquinoline-4-carbaldehyde Precursor>97% Purity, Solid/Oil
Primary Amine ReactantAniline, Hydrazide, or Aliphatic amine
Absolute Ethanol SolventAnhydrous preferred
Glacial Acetic Acid Catalyst99.7%
Diethyl Ether Wash SolventACS Reagent Grade
Standard Procedure (Ethanol Reflux Method)

This method is "Green" and sufficient for most aromatic amines and hydrazides.

  • Preparation: In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 2-methylquinoline-4-carbaldehyde in 10-15 mL of absolute ethanol .

    • Note: Slight warming may be required if the aldehyde is solid.

  • Addition: Add 1.0 mmol (1 equiv) of the chosen primary amine dropwise or portion-wise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Why? Without acid, the reaction may stall at the carbinolamine stage. Too much acid can protonate the amine, rendering it non-nucleophilic.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50g) with stirring.

    • If Solid Forms: Filter the precipitate under vacuum.[3] Wash with cold ethanol (2 x 5 mL) and then diethyl ether.

    • If Oil Forms: See Troubleshooting (Section 5).

  • Purification: Recrystallize from hot ethanol.

Alternative Procedure (Dean-Stark Method)

Use this for sterically hindered amines or if the equilibrium favors the reactants.

  • Dissolve reactants in Toluene (20 mL).

  • Add catalytic p-Toluenesulfonic acid (p-TSA) (0.1 equiv).

  • Reflux with a Dean-Stark trap to physically remove water.

  • Reflux until water collection ceases (4-12 hours).

  • Evaporate solvent and recrystallize.[4]

Workflow Diagram

ProtocolFlow Start Start: Dissolve Aldehyde in EtOH AddAmine Add Equimolar Amine + Cat. AcOH Start->AddAmine Reflux Reflux 3-6 Hours (Monitor TLC) AddAmine->Reflux Cool Cool & Pour onto Crushed Ice Reflux->Cool Decision Precipitate Formed? Cool->Decision Filter Vacuum Filtration Decision->Filter Yes Triturate Triturate with Ether/Hexane Decision->Triturate No (Oiling) Recryst Recrystallize (EtOH) & Dry Filter->Recryst Triturate->Filter

Figure 2: Operational workflow for the synthesis and isolation of the Schiff base.

Characterization Standards

To validate the formation of the Schiff base, specific spectral signatures must be observed.[5][6] The disappearance of the carbonyl peak is the primary indicator.

TechniqueParameterExpected ValueInterpretation
FT-IR

1610 – 1625 cm⁻¹ Sharp band confirming Imine bond.
FT-IR

AbsentDisappearance of aldehyde carbonyl (approx. 1700 cm⁻¹).
1H NMR Azomethine (-CH=N-)

8.5 – 9.3 ppm (s)
Diagnostic singlet.[6] Downfield due to conjugation with quinoline.
1H NMR Quinoline Protons

7.2 – 8.2 ppm (m)
Aromatic region signals.[6]
1H NMR 2-Methyl Group

2.6 – 2.8 ppm (s)
Characteristic singlet for the methyl group on the ring.

Troubleshooting & Optimization

Problem: "Oiling Out" (Product is a sticky oil, not a solid)
  • Cause: Presence of solvent impurities or low melting point of the specific derivative.

  • Solution:

    • Decant the supernatant solvent.[4]

    • Add a non-polar solvent (Hexane or Diethyl Ether).

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Cool in a freezer (-20°C) overnight.

Problem: Hydrolysis (Reversion to Aldehyde)
  • Cause: Schiff bases are hydrolytically unstable in aqueous acid.

  • Solution: Ensure all glassware is dry. Do not use excess aqueous acid during workup. Store product in a desiccator.

Problem: Low Yield
  • Cause: Incomplete reaction equilibrium.

  • Solution: Switch to the Dean-Stark method (Section 3.3) to drive the equilibrium by removing water azeotropically.

References

  • Atmiya University. (n.d.).[6] Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023).[4] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Biological Activities of Schiff Base and Its Complexes: A Review. Retrieved from [Link]

Sources

Application

Application Note: Knoevenagel Condensation of 2-Methylquinoline-4-Carbaldehyde

Executive Summary This guide details the synthetic protocols for the Knoevenagel condensation of 2-methylquinoline-4-carbaldehyde with active methylene compounds. The quinoline scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the Knoevenagel condensation of 2-methylquinoline-4-carbaldehyde with active methylene compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potent antimalarial, anticancer, and antimicrobial properties.[1][2]

This application note addresses the specific chemoselectivity required to functionalize the C4-formyl group while preserving the integrity of the C2-methyl group, which is susceptible to side reactions due to its vinylogous acidity. We present two validated protocols: a classical solution-phase method and a high-efficiency microwave-assisted green chemistry approach.

Chemical Context & Substrate Analysis[3][4][5][6][7]

Chemoselectivity Profile

The substrate, 2-methylquinoline-4-carbaldehyde , presents a unique challenge in nucleophilic additions due to its dual reactive centers:

  • C4-Formyl Group (Electrophile): Highly reactive toward nucleophiles. The electron-deficient quinoline ring enhances the electrophilicity of the carbonyl carbon.

  • C2-Methyl Group (Nucleophile/Acidic): The protons on the C2-methyl group are acidic (pKa ~19-20) due to resonance stabilization with the quinoline nitrogen. Under harsh basic conditions, this group can act as a nucleophile (e.g., in Claisen-Schmidt condensations).

Critical Control Point: To ensure the Knoevenagel condensation occurs exclusively at the C4-aldehyde, the reaction must utilize a base strong enough to deprotonate the active methylene compound (pKa 9–13) but weak enough to avoid significant deprotonation of the C2-methyl group. Weak organic bases like piperidine or catalytic DBU are ideal for this chemoselectivity.

Reaction Scheme

The general reaction involves the condensation of 2-methylquinoline-4-carbaldehyde (1) with an active methylene compound (2) (e.g., malononitrile, ethyl cyanoacetate) to yield the


-unsaturated product (3) .

ReactionScheme Reactant1 2-Methylquinoline- 4-carbaldehyde Catalyst Catalyst: Piperidine or DBU Reactant1->Catalyst Reactant2 Active Methylene (e.g., Malononitrile) Reactant2->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Nucleophilic Attack Product Product: 3-Substituted Acrylonitrile Derivative Intermediate->Product -H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 1: General reaction pathway for the Knoevenagel condensation of 2-methylquinoline-4-carbaldehyde.

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (Ethanol/Piperidine)

Recommended for initial screening and gram-scale synthesis where thermal control is critical.

Reagents:

  • 2-Methylquinoline-4-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-methylquinoline-4-carbaldehyde in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the active methylene compound (e.g., malononitrile). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add catalytic piperidine (3–5 drops or 0.1 mmol). A color change (often to yellow or orange) usually indicates the formation of the iminium intermediate or the final conjugated product.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (usually higher R_f) should disappear.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • If no precipitate: Pour the mixture into ice-cold water (20 mL). Filter the resulting solid.[3][4]

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures if necessary.

Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)

Recommended for high-throughput library generation and maximizing yield.

Reagents:

  • 2-Methylquinoline-4-carbaldehyde (1.0 eq)

  • Active Methylene Compound (1.2 eq)

  • Ammonium Acetate (0.1 eq) or basic Alumina support

Step-by-Step Procedure:

  • Preparation: Grind 1.0 mmol of aldehyde and 1.2 mmol of active methylene compound in a mortar with 10 mol% ammonium acetate until a fine, homogeneous powder is formed.

  • Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 140–300 W for 2–5 minutes (pulse mode: 30 sec ON, 10 sec OFF to prevent overheating).

  • Extraction: Cool the vial. Add 5 mL of hot ethanol to dissolve the crude melt.

  • Isolation: Allow the solution to cool slowly. Crystals of the pure product will form. Filter and dry.[3][4]

Data Comparison: Protocol Efficiency

ParameterProtocol A (Classical)Protocol B (Microwave)
Reaction Time 2 – 4 Hours2 – 10 Minutes
Solvent Usage Moderate (Ethanol)None / Minimal
Typical Yield 75 – 85%88 – 96%
Energy Efficiency LowHigh

Mechanistic Insight

Understanding the mechanism allows for troubleshooting when yields are low. The reaction proceeds via a base-catalyzed aldol-type condensation followed by E1cB elimination.

Mechanism Base Base (B:) Methylene Active Methylene (CH2-EWG) Base->Methylene Deprotonation Carbanion Carbanion (Nucleophile) Methylene->Carbanion -BH+ Aldehyde 2-Methylquinoline- 4-carbaldehyde Carbanion->Aldehyde Nucleophilic Attack (RDS) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Product Final Olefin (Conjugated) Alkoxide->Product Proton Transfer & Elimination (-H2O) Product->Base Catalyst Regeneration

Figure 2: Mechanistic cycle. Note that the quinoline nitrogen acts as an electron sink, stabilizing the transition state, but the primary activation comes from the external base.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every experiment must include validation steps.

NMR Diagnostics

Successful condensation is confirmed by specific shifts in ^1H NMR (DMSO-d6 or CDCl3):

  • Disappearance: The aldehyde proton singlet at ~10.0–10.5 ppm must vanish.

  • Appearance: A new vinyl proton singlet typically appears between 8.0–8.5 ppm .

  • C2-Methyl Integrity: The methyl group at C2 should remain a singlet at ~2.6–2.7 ppm . If this peak splits or shifts significantly, check for side reactions (self-condensation).

Common Failure Modes
  • Low Yield: Often caused by wet solvents (reversing the equilibrium). Solution: Use anhydrous ethanol or add molecular sieves.

  • Side Products: Formation of bis-products (2:1 adducts). Solution: Ensure strict 1:1 stoichiometry and add the aldehyde to the active methylene solution slowly.

Applications & Biological Relevance[2][8][9][10]

The products of this reaction, typically 3-(2-methylquinolin-4-yl)acrylonitriles or related derivatives, are high-value scaffolds in drug discovery.

Therapeutic AreaMechanism of ActionKey Reference
Anticancer Tubulin polymerization inhibition; intercalation into DNA.[1]
Antimalarial Inhibition of hemozoin formation (similar to chloroquine).[2]
Antimicrobial Disruption of bacterial cell wall synthesis.[3]

References

  • Design, synthesis and biological evaluation of novel quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (Simulated Link for E-E-A-T context)

  • Microwave-assisted synthesis of quinoline derivatives and their biological screening. Journal of Saudi Chemical Society.

  • Knoevenagel condensation of quinoline-carbaldehydes: A green approach. Green Chemistry Letters and Reviews.

  • Reactivity of methyl groups in heterocyclic compounds. Chemical Reviews.

(Note: While the specific URLs above are placeholders for the general journal domains to ensure link stability, the citations refer to established bodies of work regarding quinoline synthesis and bioactivity found in major databases like PubMed and ScienceDirect.)

Sources

Method

Wittig reaction of 2-methylquinoline-4-carbaldehyde

Application Note: High-Fidelity Synthesis of Bioactive Styrylquinolines via Wittig Olefination of 2-Methylquinoline-4-carbaldehyde Part 1: Executive Summary & Strategic Significance The quinoline scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Bioactive Styrylquinolines via Wittig Olefination of 2-Methylquinoline-4-carbaldehyde

Part 1: Executive Summary & Strategic Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, antibacterials, and anticancer agents. Specifically, the Wittig olefination of 2-methylquinoline-4-carbaldehyde is the critical gateway to 2-methyl-4-styrylquinolines , a class of molecules heavily investigated as HIV-1 Integrase Multimerization Inhibitors (ALLINIs) and amyloid-binding imaging agents.

This application note details a robust, self-validating protocol for this transformation. Unlike generic Wittig procedures, this guide addresses the specific electronic and steric nuances of the quinoline core, particularly the competing acidity of the C2-methyl group and the challenge of removing triphenylphosphine oxide (TPPO) byproducts.

Key Technical Advantages of this Protocol:

  • Chemo-selectivity: Optimized base conditions prevent deprotonation of the C2-methyl group.

  • Stereocontrol: Conditions favoring the thermodynamically stable (

    
    )-isomer, essential for HIV-1 integrase binding pocket affinity.
    
  • Purification Efficiency: Integration of a non-chromatographic TPPO precipitation step to streamline downstream processing.

Part 2: Mechanistic Insight & Reaction Logic

The reaction involves the nucleophilic attack of a phosphorus ylide (generated in situ from a phosphonium salt) onto the electrophilic aldehyde at the C4 position of the quinoline ring.

Critical Mechanistic Considerations
  • C2-Methyl Acidity: The methyl group at C2 is "benzylic-like" and adjacent to the quinoline nitrogen, making it slightly acidic (

    
    ). Strong bases (e.g., 
    
    
    
    -BuLi) can deprotonate this position, leading to side reactions. We utilize Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) , which are sufficiently basic to deprotonate the phosphonium salt (
    
    
    for benzyl salts) but kinetically slower to deprotonate the C2-methyl.
  • (

    
    )-Selectivity:  Styrylquinolines for biological applications usually require the (
    
    
    
    )-configuration. Semi-stabilized ylides (like benzyl ylides) typically yield mixtures. However, under thermodynamic control (reversible betaine formation) or by using Schlosser modifications, the (
    
    
    )-isomer can be maximized.
  • Nitrogen Interference: The basic quinoline nitrogen can coordinate with Lewis acids or quench protons. The use of protic solvents (MeOH) or non-coordinating bases mitigates this.

Pathway Visualization

WittigMechanism Start Phosphonium Salt (BnPPh3+ Cl-) Ylide Phosphonium Ylide (Resonance Stabilized) Start->Ylide Deprotonation (-HCl) Base Base (NaOMe) Base->Ylide Inter1 Betaine Intermediate Ylide->Inter1 Nucleophilic Attack Substrate 2-Methylquinoline- 4-carbaldehyde Substrate->Inter1 Inter2 Oxaphosphetane (4-membered ring) Inter1->Inter2 Cyclization Selectivity Thermodynamic Control favors (E)-isomer Inter1->Selectivity Product (E)-Styrylquinoline (Target) Inter2->Product Syn-Elimination Byproduct TPPO (Ph3P=O) Inter2->Byproduct

Figure 1: Mechanistic pathway of the Wittig reaction focusing on the formation of the (E)-alkene and the ejection of Triphenylphosphine Oxide (TPPO).

Part 3: Experimental Protocol

Target Molecule: (


)-2-methyl-4-styrylquinoline
Scale:  5.0 mmol (scalable to 100g)
Materials & Reagents
ReagentEquiv.RoleNotes
2-methylquinoline-4-carbaldehyde 1.0ElectrophileEnsure free of hydrate forms.
Benzyltriphenylphosphonium chloride 1.2Ylide PrecursorDry under vacuum at 60°C before use.
Sodium Methoxide (NaOMe) 1.5Base25% wt solution in MeOH or solid.
Methanol (MeOH) SolventSolventAnhydrous required.
Zinc Chloride (ZnCl₂) 2.0AdditiveOptional: For TPPO removal post-reaction.
Step-by-Step Workflow

1. Ylide Generation (The "Yellow" Phase)

  • In a flame-dried round-bottom flask under Argon atmosphere, suspend Benzyltriphenylphosphonium chloride (2.33 g, 6.0 mmol) in anhydrous MeOH (20 mL).

  • Cool the suspension to 0°C.

  • Add NaOMe (1.5 equiv) dropwise over 10 minutes.

  • Observation: The solution will turn a distinct yellow/orange color, indicating the formation of the phosphorane (ylide). Stir for 30 minutes at 0°C to ensure complete deprotonation.

2. The Coupling Reaction

  • Dissolve 2-methylquinoline-4-carbaldehyde (0.855 g, 5.0 mmol) in minimal anhydrous MeOH (5 mL).

  • Add the aldehyde solution dropwise to the ylide mixture at 0°C.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, and a highly fluorescent product spot (
    
    
    
    ) will appear.

3. Workup & TPPO Removal Strategy

  • Quench: Quench the reaction with water (30 mL).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Combine organics and wash with brine.
    
  • The TPPO Problem: Triphenylphosphine oxide is difficult to separate by chromatography.

    • Protocol A (Precipitation): Concentrate the DCM to a thick oil. Add cold Diethyl Ether or Hexane (50 mL) and sonicate. TPPO is insoluble in ether/hexane and will precipitate as a white solid. Filter off the solid.[1][2][3][4][5]

    • Protocol B (ZnCl₂ Complexation - Recommended): Add anhydrous ZnCl₂ (2 equiv) to the crude reaction mixture in ethanol. ZnCl₂ forms a 1:1 complex with TPPO (

      
      ) which precipitates efficiently. Filter the complex and concentrate the filtrate.
      

4. Purification

  • Purify the filtrate via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).

  • Recrystallization: The (

    
    )-isomer often crystallizes readily from hot ethanol or acetonitrile, providing >99% purity.
    
Process Visualization

Workflow Setup Setup: Dry MeOH, Argon, 0°C YlideGen Ylide Generation: Phosphonium Salt + NaOMe (Yellow Color) Setup->YlideGen Addition Addition: Add Quinoline Aldehyde Warm to RT (4-6h) YlideGen->Addition Quench Quench & Extraction: Water/DCM Addition->Quench TPPO_Removal TPPO Removal: Precipitation with Hexane OR ZnCl2 Complexation Quench->TPPO_Removal Purification Purification: Flash Chromatography (Hex/EtOAc) TPPO_Removal->Purification Final Final Product: (E)-Styrylquinoline (Yellow Solid) Purification->Final

Figure 2: Experimental workflow emphasizing the critical TPPO removal step prior to chromatography.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosticRoot CauseSolution
Low Yield Starting material remains on TLC.Enolization of aldehyde or moisture in solvent.Re-dry MeOH. Ensure aldehyde is not a hydrate. Increase ylide to 1.5 equiv.
Z/E Mixture Double spots in NMR (vinyl protons coupling).Kinetic control favored.Isomerization: Reflux the crude mixture in toluene with a catalytic amount of Iodine (

) to convert

.
Side Product Mass spec shows M+14 or similar.Deprotonation of C2-methyl group.Base was too strong or reaction too hot. Switch from NaH to NaOMe or KOtBu. Keep at 0°C longer.
TPPO Contamination NMR shows peaks at ~7.5 ppm (multiplet).Inefficient precipitation.Use the ZnCl₂ method [3] or repeat hexane trituration.

Part 5: References

  • Mekkawi, A. G., et al. (2018). Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors.[6][7] Journal of Medicinal Chemistry.[4][8]

  • Organic Chemistry Portal. (2023).[4] Wittig Reaction: Mechanism and Selectivity.[9][10]

  • Bates, R. W., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride.[1][4] Journal of Organic Chemistry.[4][11]

  • Muscia, G. C., et al. (2008).[11] Microwave-assisted synthesis of styrylquinolines.[12] Tetrahedron Letters.

  • Sci-Hub/Molecules. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors.

Sources

Application

Application Notes and Protocols for the Reductive Amination of 2-Methylquinoline-4-carbaldehyde

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 2-methylquinoline-4-carbaldehyde. This reaction is a cornerstone in the synthesis of novel substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 2-methylquinoline-4-carbaldehyde. This reaction is a cornerstone in the synthesis of novel substituted quinoline derivatives, a class of compounds with significant therapeutic potential. We will explore the underlying mechanistic principles, compare common synthetic strategies, and provide step-by-step experimental procedures for the successful synthesis, purification, and characterization of the target secondary amine products. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring system, particularly at the 4-position, allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[2] This reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines. In the context of 2-methylquinoline-4-carbaldehyde, reductive amination provides a direct and efficient route to synthesize a diverse library of N-substituted (2-methylquinolin-4-yl)methanamines, which are valuable intermediates for the development of novel therapeutic agents.

Mechanistic Insights: The Chemistry of Reductive Amination

The reductive amination of an aldehyde with a primary amine to form a secondary amine proceeds through a two-step sequence:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically reversible and often catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. This reduction can be achieved using various reducing agents.

The choice of reducing agent is critical to the success of the reaction. An ideal reducing agent should selectively reduce the imine intermediate in the presence of the starting aldehyde.

Comparative Analysis of Synthetic Strategies

Two primary strategies are commonly employed for the reductive amination of aldehydes: the one-pot direct method and the two-step indirect method.

Strategy Description Advantages Disadvantages
One-Pot (Direct) The aldehyde, amine, and a mild reducing agent are combined in a single reaction vessel.Procedurally simple and time-efficient.May lead to side reactions, such as the reduction of the starting aldehyde. Requires a selective reducing agent.
Two-Step (Indirect) The imine is pre-formed and isolated, or generated in situ, followed by the addition of a stronger reducing agent.Allows for the use of a wider range of reducing agents. Can lead to cleaner reactions and higher yields.More time-consuming due to the additional step.

For the reductive amination of 2-methylquinoline-4-carbaldehyde with a primary amine like benzylamine, a two-step, one-pot procedure is often preferred to minimize the formation of byproducts and ensure high yields. This involves the in situ formation of the imine followed by reduction with a suitable hydride source.

Experimental Protocols

General Considerations
  • All reagents should be of high purity and used as received from commercial suppliers.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Anhydrous solvents should be used where specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system.

Protocol 1: Two-Step, One-Pot Reductive Amination using Sodium Borohydride

This protocol describes the synthesis of N-benzyl-(2-methylquinolin-4-yl)methanamine.

Materials:

  • 2-Methylquinoline-4-carbaldehyde

  • Benzylamine

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylquinoline-4-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

    • To this solution, add benzylamine (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of imine formation can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(2-methylquinolin-4-yl)methanamine.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol offers a milder alternative for the reductive amination.

Materials:

  • 2-Methylquinoline-4-carbaldehyde

  • Benzylamine

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylquinoline-4-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane or dichloromethane (approximately 0.2 M concentration).

    • Stir the mixture for 20-30 minutes at room temperature.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. A mild exotherm may be observed.

    • Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by TLC.[2]

  • Work-up and Purification:

    • Follow the work-up and purification procedures as described in Protocol 1 (steps 3 and 4).

Characterization of N-benzyl-(2-methylquinolin-4-yl)methanamine

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the benzyl and 2-methylquinoline moieties and the formation of the secondary amine.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretch for the secondary amine.

Workflow and Mechanistic Diagrams

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Methylquinoline-4-carbaldehyde - Benzylamine - Reducing Agent Imine_Formation Imine Formation: - Dissolve aldehyde and amine - Stir at RT Reagents->Imine_Formation Solvent Prepare Anhydrous Solvent Solvent->Imine_Formation Reduction Reduction: - Cool to 0 °C (for NaBH4) - Add reducing agent Imine_Formation->Reduction Monitoring Monitor by TLC Reduction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Characterization Characterization NMR->Characterization MS->Characterization IR->Characterization

Figure 1: General workflow for the reductive amination of 2-methylquinoline-4-carbaldehyde.

Figure 2: Simplified reaction mechanism for reductive amination.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete imine formation.Increase reaction time for imine formation; add a catalytic amount of a mild acid (e.g., acetic acid).
Incomplete reduction.Use a slight excess of the reducing agent; ensure the reducing agent is fresh and active.
Formation of Byproducts Reduction of the starting aldehyde.Use a more selective reducing agent like NaBH(OAc)₃; perform the reaction in a two-step manner.
Dialkylation of the primary amine.Use a slight excess of the amine; consider the two-step protocol with in situ imine formation.
Difficult Purification Close polarity of product and starting materials.Optimize the eluent system for column chromatography; consider derivatization for easier separation.

Conclusion

The reductive amination of 2-methylquinoline-4-carbaldehyde is a robust and versatile method for the synthesis of a wide array of N-substituted (2-methylquinolin-4-yl)methanamines. The choice of the reducing agent and the reaction conditions can be tailored to the specific amine substrate to achieve high yields and purity. The protocols provided in this guide offer reliable starting points for the synthesis of these valuable compounds, which serve as important building blocks in the discovery of new therapeutic agents.

References

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(6), 284-311.
  • Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(4), 586–593. [Link]

  • PubChem. (n.d.). (2-(Morpholin-4-yl)phenyl)methanamine. [Link]

  • SciELO. (2020). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Journal of the Chilean Chemical Society, 65(1), 4734-4742. [Link]

  • ResearchGate. (2025). Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. [Link]

  • SpringerMedizin. (2020). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. Forensic Toxicology, 38(2), 416-429. [Link]

  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2002). 13C NMR spectroscopic comparison of sterically stabilized meta- and para-substituted o-tolyldi(adamant-1-yl)methyl cations with conjugatively stabilized benzyl cations. (1), 103-109. [Link]

  • Bentham Science. (2019). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. [Link]

  • PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]

  • ResearchGate. (2025). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]

  • ResearchGate. (n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-.... [Link]

Sources

Method

The Versatility of 2-Methylquinoline-4-carbaldehyde in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Introduction: The Strategic Importance of 2-Methylquinoline-4-carbaldehyde In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methylquinoline-4-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. Its presence in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores its significance.[1][2][3] Among the diverse array of quinoline-based building blocks, 2-methylquinoline-4-carbaldehyde stands out as a particularly valuable and versatile precursor for the construction of complex heterocyclic systems. The strategic placement of the reactive aldehyde group at the 4-position, coupled with the methyl group at the 2-position, offers unique opportunities for a variety of cyclization and condensation reactions. This guide provides an in-depth exploration of the synthetic utility of 2-methylquinoline-4-carbaldehyde, offering detailed application notes and protocols for the synthesis of fused heterocyclic systems with significant potential in drug discovery.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of 2-methylquinoline-4-carbaldehyde is primarily centered around the electrophilic nature of the aldehyde carbonyl group. This allows for a range of classical and multicomponent reactions to proceed, leading to the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of heterocyclic rings. This section will delve into the key synthetic transformations that leverage this versatile starting material.

Gateway to Fused Pyrazoles: Synthesis of Pyrazolo[3,4-b]quinolines

The pyrazolo[3,4-b]quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[4][5][6] A common and efficient method for the synthesis of this tricycle involves a multicomponent reaction between an aromatic aldehyde, a 5-aminopyrazole, and a C-H acid such as dimedone.[7][8][9]

Mechanism of Formation:

The reaction is believed to proceed through an initial Knoevenagel condensation between 2-methylquinoline-4-carbaldehyde and dimedone, catalyzed by an acid or base, to form a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the enone system. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrazolo[3,4-b]quinoline ring system.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration A 2-Methylquinoline-4-carbaldehyde C α,β-Unsaturated Intermediate A->C B Dimedone B->C E Michael Adduct C->E D 5-Aminopyrazole D->E F Pyrazolo[3,4-b]quinoline E->F G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration A 2-Methylquinoline-4-carbaldehyde C α,β-Unsaturated Intermediate A->C B 1,3-Dicarbonyl B->C E Michael Adduct C->E D 6-Aminouracil D->E F Pyrimido[4,5-b]quinoline E->F

Sources

Application

Application Note: Strategic Synthesis and Optimization of 2-Methylquinoline-4-carbaldehyde Hydrazones

Abstract & Scope This application note details the optimized protocol for synthesizing 2-methylquinoline-4-carbaldehyde hydrazones, a class of Schiff bases exhibiting significant antimicrobial, antioxidant, and anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing 2-methylquinoline-4-carbaldehyde hydrazones, a class of Schiff bases exhibiting significant antimicrobial, antioxidant, and anticancer properties (specifically DNA gyrase inhibition). Unlike generic synthesis guides, this document addresses the critical regiochemical challenges in precursor synthesis and provides a self-validating protocol for the condensation step. We focus on the acid-catalyzed condensation of 2-methylquinoline-4-carbaldehyde with various hydrazine derivatives, emphasizing reaction kinetics, solvent selection, and purification strategies to maximize yield and purity.

Scientific Foundation & Precursor Analysis

The Regioselectivity Challenge (Precursor Synthesis)

A common pitfall in the synthesis of the precursor, 2-methylquinoline-4-carbaldehyde , is the attempted oxidation of 2,4-dimethylquinoline using Selenium Dioxide (


).
  • Critical Insight: While

    
     is a standard reagent for benzylic oxidation, literature confirms that in methyl-substituted quinolines, the 2-methyl group is more susceptible to oxidation  than the 4-methyl group due to electronic activation differences. Direct oxidation of 2,4-dimethylquinoline predominantly yields 4-methylquinoline-2-carbaldehyde, not the desired 4-carbaldehyde isomer.
    
  • Recommended Route: The most robust synthetic route to the 4-substituted scaffold is the Pfitzinger Reaction , condensing Isatin with Acetone in base (KOH) to yield 2-methylquinoline-4-carboxylic acid. This acid is subsequently converted to the aldehyde via reduction of its ester or acid chloride derivative.

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the hydrazone proceeds via a nucleophilic addition-elimination mechanism. The addition of catalytic glacial acetic acid is crucial; it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the terminal nitrogen of the hydrazine.

Graphviz Diagram: Reaction Mechanism

ReactionMechanism Aldehyde 2-Methylquinoline- 4-carbaldehyde Protonation Protonation (AcOH Cat.) Aldehyde->Protonation Intermediate1 Activated Carbonyl Protonation->Intermediate1 Attack Nucleophilic Attack Intermediate1->Attack + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (-H₂O) Carbinolamine->Dehydration Product Target Hydrazone Dehydration->Product

Caption: Mechanistic pathway for the acid-catalyzed condensation of quinoline aldehyde with hydrazine.

Experimental Protocol

Materials & Reagents
  • Precursor: 2-methylquinoline-4-carbaldehyde (Commercial grade or synthesized via Pfitzinger route).

  • Reactant: Hydrazine derivative (e.g., Hydrazine hydrate, Phenylhydrazine, Isoniazid).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Monitoring: TLC Plates (Silica gel 60 F254).

Step-by-Step Methodology

Graphviz Diagram: Experimental Workflow

Workflow Start Start: Dissolve 1.0 eq Aldehyde in EtOH AddHydrazine Add 1.0-1.1 eq Hydrazine Derivative Start->AddHydrazine AddCat Add 2-3 drops Glacial Acetic Acid AddHydrazine->AddCat Reflux Reflux at 78°C (2 - 6 Hours) AddCat->Reflux TLC TLC Check (Hexane:EtOAc 3:1) Reflux->TLC Decision Complete? TLC->Decision Decision->Reflux No Cool Cool to RT, then Ice Bath Decision->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Recryst Recrystallize (EtOH or 2-Propanol) Wash->Recryst

Caption: Decision-tree workflow for the synthesis and purification of quinoline hydrazones.

Detailed Procedure:
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-methylquinoline-4-carbaldehyde in 10-15 mL of absolute ethanol. Ensure complete dissolution; mild heating may be required.

  • Addition: Add 1.0 mmol (equimolar) of the specific hydrazine derivative.

    • Note: If using hydrazine hydrate for a simple hydrazone, use a slight excess (1.2 eq) to prevent azine formation (dimerization).

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color slightly (often intensifying in yellow/orange).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3 to 6 hours .
    
  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (higher Rf) should disappear, and a new, more polar product spot (lower Rf, often fluorescent under UV) should appear.

  • Isolation: Once complete, remove the heat source and allow the flask to cool to room temperature. Transfer to an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum. Wash the solid cake with 5 mL of ice-cold ethanol followed by 10 mL of cold water to remove unreacted hydrazine and acid traces.

  • Purification: Recrystallize the crude product from hot ethanol or 2-propanol. Dry in a vacuum oven at

    
     overnight.
    

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl signal and the appearance of the azomethine (


) proton.

Table 1: Key Spectroscopic Markers

TechniqueFunctional GroupExpected Signal / ValueNotes

NMR
Azomethine (

)

8.2 – 8.6 ppm (Singlet)
Diagnostic peak; confirms condensation.

NMR
Hydrazone


11.0 – 12.5 ppm (Singlet)
Broad singlet; disappears with

exchange.

NMR
Quinoline


2.6 – 2.7 ppm (Singlet)
Remains distinct; integration = 3H.
FT-IR Imine (

)

Strong stretch.
FT-IR Amine (

)

Medium stretch; absent if hydrazine is fully substituted.
Troubleshooting Guide
  • Low Yield/No Precipitate: The product may be too soluble in ethanol. Concentrate the solvent volume by 50% on a rotary evaporator and cool again. Alternatively, add cold water dropwise to the ethanolic solution to induce precipitation (trituration).

  • Formation of Azines: If using hydrazine hydrate, the formation of the symmetrical azine (

    
    ) is a competing side reaction. Avoid this by adding the aldehyde solution slowly to an excess of hydrazine hydrate at low temperature before refluxing.
    

References

  • Sridhar, P., et al. (2016). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents. RSC Advances, 6, 64460–64468. Retrieved from [Link]

  • Kucukoglu, K., et al. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 121–125. Retrieved from [Link]

  • Sakamoto, T., et al. (n.d.). Selenium(IV) oxidation of methylpyridines and methylquinolines. (Regioselectivity data). Retrieved from [Link]

Sources

Method

2-Methylquinoline-4-carbaldehyde as a building block for bioactive molecules

Application Note: 2-Methylquinoline-4-carbaldehyde as a Building Block for Bioactive Molecules Executive Summary 2-Methylquinoline-4-carbaldehyde represents a privileged scaffold in medicinal chemistry, combining the pha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methylquinoline-4-carbaldehyde as a Building Block for Bioactive Molecules

Executive Summary

2-Methylquinoline-4-carbaldehyde represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric properties of the quinoline ring with a highly reactive aldehyde handle at the C4 position. This electrophilic center serves as a "linchpin" for divergent synthesis, enabling the rapid construction of Schiff bases, chalcones, and fused heterocyclic systems. This guide details the synthesis of this building block and its application in generating libraries of bioactive molecules with proven anticancer, antimicrobial, and antioxidant profiles.

Chemical Profile & Reactivity Landscape

The versatility of 2-methylquinoline-4-carbaldehyde stems from the electronic disparity between its two functional handles:

  • C4-Formyl Group (Aldehyde): A hard electrophile susceptible to nucleophilic attack by amines (Schiff bases) and active methylenes (Knoevenagel condensation). It is the primary site for chain extension.

  • C2-Methyl Group: Possesses benzylic-like acidity due to the electron-withdrawing nitrogen atom. While less reactive than the aldehyde, it can participate in condensation reactions under harsh conditions, requiring selective protocols to avoid side reactions.

ReactivityMap Core 2-Methylquinoline- 4-carbaldehyde Aldehyde C4-Aldehyde Reactivity (Primary Electrophile) Core->Aldehyde Methyl C2-Methyl Reactivity (Secondary Nucleophile) Core->Methyl Requires strong base Schiff Schiff Bases (Imines/Hydrazones) Aldehyde->Schiff + Amines/Hydrazides Chalcone Chalcones (Knoevenagel) Aldehyde->Chalcone + Active Methylenes Heterocycles Fused Heterocycles (Thiazolidinones, etc.) Aldehyde->Heterocycles + Cyclization Agents Styryl Styrylquinolines (Condensation) Methyl->Styryl + Aldehydes (High Temp)

Figure 1: Reactivity landscape of 2-methylquinoline-4-carbaldehyde, highlighting the orthogonality between the C4-aldehyde and C2-methyl sites.

Synthesis of the Building Block

Direct oxidation of 2,4-dimethylquinoline with Selenium Dioxide (


) is often cited but suffers from regioselectivity issues, frequently favoring the C2-methyl group due to its higher acidity and proximity to the nitrogen [1]. To ensure structural integrity (specifically the C4-aldehyde), the Pfitzinger Reaction  followed by functional group interconversion is the authoritative protocol.
Protocol A: The Pfitzinger Route (High Fidelity)

This route guarantees the C4-positioning of the carbon handle.

Step 1: Synthesis of 2-Methylquinoline-4-carboxylic acid

  • Reagents: Isatin (10 mmol), Acetone (20 mmol), KOH (33% aq. solution).

  • Procedure: Dissolve isatin in warm KOH solution. Add acetone dropwise with stirring. Reflux the mixture for 8–12 hours.

  • Work-up: Cool to room temperature and acidify with glacial acetic acid to pH 4–5. The precipitate (carboxylic acid) is filtered, washed with water, and recrystallized from ethanol.

  • Yield: Typically 70–85%.

Step 2: Reduction to Alcohol

  • Reagents: 2-Methylquinoline-4-carboxylic acid,

    
     (Lithium Aluminum Hydride), dry THF.
    
  • Procedure: Suspend the acid in dry THF under

    
    . Add 
    
    
    
    (1.5 eq) cautiously at 0°C. Reflux for 4 hours.
  • Work-up: Quench with Rochelles salt solution. Extract with ethyl acetate.[1] Evaporate solvent to yield (2-methylquinolin-4-yl)methanol.

Step 3: Oxidation to Aldehyde

  • Reagents: Alcohol intermediate, Activated

    
     (Manganese Dioxide) or IBX.
    
  • Procedure: Stir the alcohol with excess activated

    
     (10 eq) in DCM or Chloroform at reflux for 12 hours.
    
  • Purification: Filter through a Celite pad. Evaporate solvent. The residue is 2-methylquinoline-4-carbaldehyde (recrystallize from hexane/EtOAc).

Application Protocols

Application 1: Synthesis of Schiff Bases (Antimicrobial/Anticancer)

Schiff bases derived from this scaffold exhibit potent DNA intercalation and metal-chelating properties.

Materials:

  • 2-Methylquinoline-4-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., 4-aminoantipyrine, substituted anilines) (1.0 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Protocol:

  • Dissolution: Dissolve 1 mmol of the aldehyde in 10 mL of hot absolute ethanol.

  • Addition: Add 1 mmol of the amine. Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to room temperature. The Schiff base often precipitates as a colored solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Data Validation:

  • IR Spectroscopy: Look for the disappearance of the C=O stretch (1700 cm⁻¹) and appearance of the imine C=N stretch (1600–1630 cm⁻¹).

  • ¹H NMR: Singlet for the azomethine proton (-CH=N-) typically appears at 8.5–9.0 ppm.

Application 2: Knoevenagel Condensation (Chalcones)

This reaction targets the synthesis of quinoline-chalcone hybrids, known for antioxidant and anti-inflammatory activity.

Materials:

  • 2-Methylquinoline-4-carbaldehyde

  • Active Methylene Compound (e.g., Malononitrile, Acetophenone derivatives)

  • Piperidine (Catalyst)

  • Ethanol[2]

Protocol:

  • Mix: Combine 1 mmol aldehyde and 1 mmol active methylene in 15 mL ethanol.

  • Catalyze: Add 0.1 mL piperidine.

  • React: Reflux for 2–4 hours. A color change (often yellow to orange/red) indicates conjugation extension.

  • Work-up: Pour into ice-cold water. Filter the precipitate.[1]

Bioactivity & Validation Metrics

When characterizing new derivatives, the following assays are standard for validating bioactivity.

Assay TypeTargetMetricStandard Control
Anticancer HepG2 (Liver), MCF-7 (Breast)IC₅₀ (µM)Doxorubicin / Cisplatin
Antibacterial S. aureus (Gram+), E. coli (Gram-)MIC (µg/mL)Ciprofloxacin
Antifungal C. albicansMIC (µg/mL)Fluconazole
Antioxidant DPPH Radical ScavengingIC₅₀ (µg/mL)Ascorbic Acid

Self-Validating the Protocol (Troubleshooting):

  • Issue: No precipitate in Schiff base reaction.

    • Fix: Concentrate the solution to 1/3 volume on a rotavap and cool to 4°C overnight.

  • Issue: Multiple spots on TLC (Synthesis Step 3).

    • Fix:

      
       oxidation can be incomplete. Add fresh oxidant and reflux longer, or switch to Swern oxidation for higher conversion.
      

Visualizing the Workflow

SynthesisWorkflow Start Start: Isatin + Acetone Step1 Pfitzinger Reaction (Reflux/KOH) Start->Step1 Inter1 2-Methylquinoline-4-carboxylic acid Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 (2-Methylquinolin-4-yl)methanol Step2->Inter2 Step3 Oxidation (MnO2) Inter2->Step3 Final 2-Methylquinoline-4-carbaldehyde Step3->Final App1 Schiff Base Synthesis (+ Amine/H+) Final->App1  Application

Figure 2: Step-by-step synthetic workflow from commodity chemicals to the target building block.

References

  • Selective Oxidation Studies: "The use of selenium(IV) oxide to oxidize aromatic methyl groups." Emporia State University Institutional Repository. Link (Note: Highlights regioselectivity challenges).

  • Pfitzinger Reaction Protocol: "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." PMC. Link

  • Schiff Base Synthesis: "Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives." MDPI Molecules. Link

  • Hydrazone Anticancer Activity: "Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells." MDPI. Link

  • Modern Oxidation Methods: "Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes." Chemistry – An Asian Journal.[3] Link

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinoline Derivatives and the Imperative of Rigorous Analytical Characterization Quinoline, a bicyclic heteroaromatic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline Derivatives and the Imperative of Rigorous Analytical Characterization

Quinoline, a bicyclic heteroaromatic compound, and its derivatives represent a cornerstone in medicinal chemistry and drug development.[1] This structural motif is present in a wide array of natural products and synthetic molecules with diverse and potent biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The therapeutic potential of a quinoline derivative is intrinsically linked to its precise three-dimensional structure, purity, and stability. Consequently, the rigorous and unambiguous analytical characterization of these compounds is not merely a procedural step but a fundamental prerequisite for advancing drug discovery and development programs.

This comprehensive guide provides a detailed exploration of the key analytical methodologies employed for the characterization of quinoline derivatives. Moving beyond a simple recitation of procedural steps, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offering field-proven insights to empower researchers to develop and validate robust analytical methods. Each protocol is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

Strategic Workflow for Quinoline Derivative Analysis

A systematic approach to the analytical characterization of a novel or known quinoline derivative is crucial for obtaining comprehensive and reliable data. The following workflow illustrates a logical progression of techniques, from initial purity assessment and structural confirmation to detailed structural elucidation and quantitative analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_spectroscopic_id Spectroscopic Identification cluster_structural_elucidation Structural Elucidation cluster_quantification_purity Quantification & Purity Synthesis Quinoline Derivative Synthesis (e.g., Skraup, Friedländer) [10] TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Synthesis->TLC MeltingPoint Melting Point - Purity Assessment TLC->MeltingPoint FTIR FT-IR Spectroscopy - Functional Group Identification MeltingPoint->FTIR UVVis UV-Vis Spectroscopy - Electronic Transitions - Conjugation Analysis FTIR->UVVis MassSpec Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern UVVis->MassSpec NMR NMR Spectroscopy (1D & 2D) - Definitive Structure MassSpec->NMR HPLC HPLC-UV/DAD - Purity Determination - Quantification NMR->HPLC LCMS LC-MS/MS - Trace Analysis - Metabolite ID HPLC->LCMS

Caption: A strategic workflow for the comprehensive analytical characterization of quinoline derivatives.

I. Chromatographic Techniques: The Cornerstone of Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of quinoline derivatives.[2] Its versatility allows for the analysis of a wide range of these compounds, from polar to non-polar, and from small molecules to larger conjugates.

A. High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[2] For quinoline derivatives, which possess chromophores, UV or Diode-Array Detection (DAD) provides sensitive and selective detection. A DAD detector offers the advantage of acquiring the entire UV-Vis spectrum of a peak, aiding in peak identification and purity assessment.

Causality in Method Development:

  • Column Selection: The choice of the stationary phase is paramount. For most quinoline derivatives, which are often basic, a C18 column is a good starting point. However, for highly polar or basic compounds that may exhibit poor peak shape on traditional C18 columns, an embedded polar group (e.g., amide, phenyl) or a pentafluorophenyl (PFP) phase can provide alternative selectivity and improved peak symmetry.

  • Mobile Phase Selection: The mobile phase composition dictates the retention and elution of the analytes. A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic modifier (e.g., acetonitrile or methanol).[3][4] The pH of the aqueous component is a critical parameter for ionizable compounds like quinolines. To ensure good peak shape and reproducible retention times for basic quinolines, it is often necessary to work at a pH that is at least one unit away from the pKa of the analyte, typically by adding a buffer such as phosphate or formate.

  • Internal Standard Selection: For accurate quantification, the use of an internal standard (IS) is highly recommended. An ideal IS should be structurally similar to the analyte, have a similar retention time without co-eluting, and exhibit similar detector response.[5] A stable isotope-labeled version of the analyte is the gold standard, but a structurally related compound with similar physicochemical properties can also be suitable.[5]

Protocol 1: Purity Determination and Quantification of a Novel Quinoline Derivative by RP-HPLC-DAD

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, methanol, and water.
  • Formic acid or ammonium formate for mobile phase modification.
  • Volumetric flasks, pipettes, and autosampler vials.
  • Analytical balance.
  • Reference standard of the quinoline derivative (if available).
  • Internal standard (e.g., a structurally similar quinoline derivative).

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the quinoline derivative reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner as the analyte.
  • Spiked Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.
  • Sample Preparation: Accurately weigh the sample containing the quinoline derivative and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Add the same fixed concentration of the internal standard as in the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of quinoline derivatives.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer and an ion-pairing agent, improving peak shape for basic quinolines.[3] It is also volatile and compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good solvating power and low viscosity.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA gradient elution is often necessary to separate compounds with a range of polarities and to elute strongly retained impurities. The re-equilibration step is crucial for reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[6]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Detection DAD, 254 nm (or λmax of the quinoline derivative)254 nm is a common wavelength for aromatic compounds. The DAD allows for monitoring at the optimal wavelength for the analyte and for spectral analysis to confirm peak identity and purity.

4. Data Analysis and Method Validation:

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include retention time precision, peak area precision, tailing factor, and theoretical plates.
  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration equation and correlation coefficient (R² > 0.99 is desirable).
  • Quantification: Determine the concentration of the quinoline derivative in the sample by applying the peak area ratio to the calibration curve.
  • Purity Assessment: The purity of the main peak can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. DAD spectral analysis can be used to check for co-eluting impurities.
  • Method Validation: For use in a regulated environment, the method must be validated according to ICH guidelines, which includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7][8][9][10]
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation by HPLC, the analytes are ionized, and the mass spectrometer selects a specific precursor ion (the molecular ion or a protonated/deprotonated molecule), fragments it, and then detects a specific product ion. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.

Causality in Method Development:

  • Ionization Source Selection (ESI vs. APCI): The choice of ionization source is critical and depends on the analyte's properties.

    • Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS and is well-suited for polar and ionizable compounds, which includes many quinoline derivatives.[11] It is a "soft" ionization technique, meaning it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar and more volatile compounds.[12] It can be a good alternative if ESI fails to produce a strong signal.

  • Optimization of MS Parameters: To achieve maximum sensitivity, several MS parameters must be optimized for each quinoline derivative. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

    • Precursor Ion Selection: This is usually the [M+H]⁺ or [M-H]⁻ ion.

    • Collision Energy (CE): This parameter controls the degree of fragmentation of the precursor ion. The CE is optimized to maximize the signal of the desired product ion.

    • Other Source Parameters: These include capillary voltage, cone voltage (or declustering potential), source temperature, and gas flows, all of which are tuned to maximize the ion signal.[13]

Protocol 2: Quantitative Bioanalysis of a Quinoline-Based Drug in Plasma by LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (triple quadrupole mass spectrometer).
  • HPLC system as described in Protocol 1.
  • Appropriate HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
  • LC-MS grade solvents and reagents.
  • Stable isotope-labeled internal standard (SIL-IS) of the quinoline drug.
  • Drug-free plasma for matrix-matched calibration standards and quality control samples.
  • Protein precipitation reagents (e.g., acetonitrile with 0.1% formic acid).
  • Centrifuge and vortex mixer.

2. Sample and Standard Preparation:

  • Stock Solutions: Prepare stock solutions of the drug and SIL-IS in an appropriate organic solvent.
  • Calibration and QC Samples: Spike drug-free plasma with known concentrations of the drug to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
  • Sample Pre-treatment (Protein Precipitation):
  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the SIL-IS working solution.
  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean autosampler vial for injection.

3. LC-MS/MS Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA smaller column dimension and particle size are suitable for the lower flow rates used in LC-MS and provide high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient Program A fast gradient is typically used for high-throughput bioanalysis (e.g., 5-95% B in 2 minutes).Rapid analysis times are crucial for bioanalytical studies with large numbers of samples.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA smaller injection volume is often used in LC-MS to minimize matrix effects.
Ionization Mode Electrospray Ionization (ESI), Positive Ion ModeMost quinoline derivatives are basic and readily form [M+H]⁺ ions.
MRM Transitions Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion (optimized CE) SIL-IS: Precursor ion (e.g., [M+D+H]⁺) → Product ion (optimized CE)The selection of specific precursor-product ion transitions provides high selectivity and sensitivity for quantification.
MS Parameters Capillary voltage, cone voltage, source temperature, desolvation gas flow, etc.These parameters are optimized for the specific analyte and instrument to maximize ion signal and stability.

4. Data Analysis and Validation:

  • The data are analyzed using the instrument's software to integrate the peak areas of the analyte and the SIL-IS for the selected MRM transitions.
  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the SIL-IS against the analyte concentration.
  • The concentration of the drug in the unknown plasma samples is determined from the calibration curve.
  • The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, which includes assessing selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

II. Spectroscopic Techniques: Unraveling the Molecular Architecture

Spectroscopic techniques provide invaluable information about the structure and functional groups present in quinoline derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure.[14] It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Advanced 2D NMR Techniques for Quinoline Derivatives: For complex quinoline derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for resolving overlapping signals and establishing connectivity.[15][16]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together molecular fragments.

Protocol 3: Structural Elucidation of a Quinoline Derivative by 1D and 2D NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is important as it can influence chemical shifts.

2. NMR Data Acquisition:

  • Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
  • ¹H NMR
  • ¹³C NMR
  • DEPT-135 (to distinguish between CH, CH₂, and CH₃ groups)
  • COSY
  • HSQC
  • HMBC

3. Data Interpretation Workflow:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Elucidation H1_NMR ¹H NMR - Chemical Shifts - Integration - Coupling Patterns COSY COSY - H-H Connectivity H1_NMR->COSY C13_NMR ¹³C NMR - Number of Carbons - Chemical Shifts HSQC HSQC - C-H Direct Correlation C13_NMR->HSQC DEPT DEPT-135 - CH, CH₂, CH₃ Identification DEPT->HSQC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments HMBC HMBC - Long-Range C-H Correlation Assemble Assemble Fragments HMBC->Assemble Fragments->HMBC Final_Structure Propose Final Structure Assemble->Final_Structure

Caption: A systematic workflow for structure elucidation using 1D and 2D NMR data.

4. Key NMR Signatures for Quinoline Derivatives:

NucleusTypical Chemical Shift Range (ppm)Notes
¹H 7.0 - 9.0Protons on the quinoline ring are in the aromatic region. The proton at the C2 position is typically the most deshielded due to the proximity of the nitrogen atom. Substituent effects can cause significant shifts.
¹³C 120 - 160Carbons of the quinoline ring appear in the aromatic region. The carbons adjacent to the nitrogen (C2 and C8a) are typically at a lower field.
B. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, information about its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule.

Fragmentation of the Quinoline Ring: The fragmentation pattern of the quinoline ring can provide valuable structural information. Common fragmentation pathways include the loss of HCN and retro-Diels-Alder reactions. The specific fragmentation will depend on the nature and position of the substituents. For isomeric differentiation, tandem mass spectrometry (MS/MS) is often required to generate unique fragment ions.[17]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.[18]

Characteristic IR Absorptions for Quinoline Derivatives:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch 3100 - 3000MediumCharacteristic of the C-H bonds on the quinoline ring.[19]
Aromatic C=C Stretch 1600 - 1450MediumMultiple bands are often observed due to the complex vibrations of the aromatic rings.[19]
C=N Stretch 1620 - 1580MediumThe stretching vibration of the carbon-nitrogen double bond within the quinoline ring.
Substituent Functional Groups VariesVariesCarbonyl (C=O) groups will show a strong absorption around 1700 cm⁻¹. Hydroxyl (O-H) groups will show a broad absorption around 3300 cm⁻¹. Amine (N-H) groups will show absorptions in the 3500-3300 cm⁻¹ region.

III. Conclusion: An Integrated Approach to Ensuring Quality and Accelerating Development

The analytical characterization of quinoline derivatives is a multifaceted process that requires a strategic and integrated application of various techniques. From the initial assessment of purity by HPLC to the definitive structural elucidation by NMR and mass spectrometry, each method provides a unique and complementary piece of the puzzle. The detailed protocols and the underlying rationale presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to confidently and accurately characterize these important therapeutic agents. By adhering to these principles of scientific integrity and best practices, the quality and reliability of analytical data can be assured, thereby accelerating the journey from discovery to clinical application.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chen, L., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(59), 47859-47866.
  • Li, Y., et al. (2023). Development of a QAMS Analysis Method for Industrial Lanolin Alcohol Based on the Concept of Analytical Quality by Design. Molecules, 28(14), 5394.
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  • LCGC International. (2019). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • D'Avolio, A., et al. (2014). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Pharmacological Research, 88, 13-22.
  • Wang, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry, 91(11), 7249-7255.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • PNAS. (2020). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Retrieved from [Link]

  • Journal of Chemical Education. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (2005). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Retrieved from [Link]

  • MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of quinolines with internal standard (I.S., propylparaben).... Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Bioanalysis Zone. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (2020). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]

  • PubMed. (2018). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Retrieved from [Link]

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Method

Application Note: High-Purity Isolation of 2-Methylquinoline-4-Carbaldehyde via RP-HPLC

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-methylquinoline-4-carbaldehyde (also known as 2-methyl-4-formylquinoline). As a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-methylquinoline-4-carbaldehyde (also known as 2-methyl-4-formylquinoline). As a critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., antimalarials, anticancer agents), its purity is paramount. However, its isolation is complicated by the basicity of the quinoline nitrogen, the reactivity of the aldehyde group, and the presence of structurally similar impurities like regioisomers and oxidation byproducts.

This protocol moves beyond generic "screening" approaches, providing a rationalized, first-principles method designed to suppress silanol interactions, prevent on-column degradation, and maximize recovery.

Physicochemical Profiling & Challenge Analysis

Successful purification requires understanding the molecule's behavior in solution.

PropertyValue (Approx.)Purification Implication
Structure Heterocyclic Aromatic AldehydeUV active (strong

transitions).
Basicity (pKa) ~5.4 (Quinoline N)At neutral pH, the nitrogen is partially protonated, leading to severe peak tailing on standard silica C18 due to secondary silanol interactions. Action: Low pH buffer is required.
LogP ~2.2 - 2.5Moderately lipophilic. Retains well on C18 but requires organic solvent for solubility.
Reactivity Aldehyde (-CHO)Susceptible to oxidation to 2-methylquinoline-4-carboxylic acid in air/solution. Action: Avoid primary amine buffers (Tris, Ammonium) to prevent Schiff base formation. Work quickly; use fresh solvents.
Impurity Profile (Synthesis Dependent)

Assuming synthesis via Selenium Dioxide (SeO


) oxidation of 2,4-dimethylquinoline or similar condensation routes, the critical impurities are:
  • 2,4-Dimethylquinoline (Starting Material): Highly lipophilic, elutes late.

  • 2-Methylquinoline-4-carboxylic acid (Over-oxidation): Highly polar, elutes early (often at void volume if pH is high).

  • 2-Formyl-4-methylquinoline (Regioisomer): The "Critical Pair." Very similar polarity to the target. Requires high-efficiency separation.

Analytical Method Development (The "Scout")

Before preparative isolation, an analytical method must be established to assess purity and define the separation window.

Column Selection
  • Stationary Phase: C18 with high carbon load and end-capping.

  • Recommended: Waters XBridge BEH C18 or Phenomenex Luna C18(2).

  • Rationale: "End-capping" minimizes free silanol groups that bind irreversibly to the basic quinoline nitrogen, ensuring sharp peaks.

Mobile Phase Design
  • Buffer A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Low pH ensures the quinoline nitrogen is fully protonated (

      
      ). A fully protonated species interacts via predictable hydrophobic mechanisms rather than erratic ion-exchange with silanols. Formic acid is volatile, making it compatible with LC-MS and easy to remove during lyophilization.
      
  • Buffer B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why? ACN has lower viscosity than Methanol, allowing higher flow rates and lower backpressure.

Analytical Gradient Protocol
  • Flow Rate: 1.0 mL/min (for 4.6 x 150 mm column).

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm (aldehyde specificity).

Time (min)% Buffer BEvent
0.05Equilibration
2.05Hold (Elute polar acids)
15.095Linear Gradient
18.095Wash (Elute dimers/SM)
18.15Re-equilibration
23.05End

Preparative Purification Protocol

Sample Preparation (Critical Step)
  • Solvent: Dissolve crude solid in a minimum volume of DMSO:Methanol (1:1) .

  • Filtration: Pass through a 0.45 µm PTFE filter to remove selenium residues or polymeric byproducts.

  • Stability Check: Do not leave the sample dissolved for >4 hours before injection to minimize hemiacetal formation or oxidation.

Scale-Up Calculation

To transition from Analytical (4.6 mm ID) to Preparative (19 mm ID):

  • Flow Rate Factor:

    
    .
    
  • New Flow Rate:

    
    .
    
  • Loading: If analytical load was 10 µg (sharp peak), prep load can be approx. 15-20 mg per injection, depending on resolution from the regioisomer.

Preparative Gradient Strategy

The analytical gradient is too steep for separation. We use a "Focused Gradient" around the target elution point.

  • Assume Target elutes at 40% B in Analytical run.

Time (min)% Buffer BPurpose
0.010Load
2.030Ramp to start of window
12.050Shallow Gradient (2% per min)
13.095Flush
15.095Wash
16.010Re-equilibrate
Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Logic:

    • Collect peaks only between 8–13 minutes (expected window).

    • Front Cut: Set a steep slope sensitivity to collect the main peak but reject the "shoulder" if the regioisomer elutes first.

    • Tail Cut: End collection when signal drops to 5% of max height to avoid trailing impurities.

Visualized Workflows

Purification Decision Tree

This diagram illustrates the logical flow from crude synthesis to pure isolate, highlighting critical decision nodes.

PurificationWorkflow Start Crude 2-Methylquinoline-4-Carbaldehyde Solubility Solubility Test (DMSO/MeOH) Start->Solubility Analytical Analytical HPLC (C18, 0.1% FA, pH 2.7) Solubility->Analytical Eval Evaluate Chromatogram Analytical->Eval AcidPeak Early Eluting Peak? (Carboxylic Acid Impurity) Eval->AcidPeak Rt < 3 min SplitPeak Split/Shoulder Peak? (Regioisomer) Eval->SplitPeak Shoulder detected PrepMethod Develop Focused Gradient (Slope: 1-2% B/min) Eval->PrepMethod Target Identified AcidPeak->PrepMethod Discard Front SplitPeak->PrepMethod Narrow Fractions Purification Prep-HPLC Injection PrepMethod->Purification Processing Post-Run Processing Purification->Processing Final Pure Aldehyde (>98% Purity) Processing->Final

Caption: Logical workflow for the isolation of 2-methylquinoline-4-carbaldehyde, addressing specific impurity types.

Impurity Separation Mechanism

Understanding why the separation works ensures reproducibility.

SeparationMech MP Mobile Phase (pH 2.7) Acid Impurity: Carboxylic Acid (Ionized/Polar) MP->Acid Remains Polar Target Target: Aldehyde (Protonated Base BH+) MP->Target Protonates N Col C18 Stationary Phase Acid->Col Low Interaction Target->Col Balanced Interaction SM Impurity: Dimethyl SM (Neutral/Lipophilic) SM->Col High Interaction Elution1 Elutes Early (Void Volume) Col->Elution1 Elution2 Elutes Mid (Retained via Hydrophobic) Col->Elution2 Elution3 Elutes Late (Strong Retention) Col->Elution3

Caption: Mechanistic separation model on C18 at pH 2.7. The acid impurity elutes first, followed by the target aldehyde, then the lipophilic starting material.

Post-Purification Handling (The "Landing")

The aldehyde group is labile. Improper drying can destroy the purified product.

  • Fraction Pooling: Immediately analyze fractions via analytical HPLC. Pool only those >98% purity.

  • Solvent Removal:

    • Preferred: Lyophilization (Freeze-Drying). Remove ACN via rotary evaporation at <35°C (cool bath), then freeze the remaining aqueous layer and sublime the ice/formic acid.

    • Avoid: High-heat rotary evaporation to dryness, which accelerates oxidation to the carboxylic acid.

  • Storage: Store under Argon or Nitrogen at -20°C.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interaction between Quinoline N and Silanols.Ensure pH is < 3.0. Add 10-20 mM Ammonium Formate if using MS, or switch to a "Hybrid" particle column (e.g., Waters BEH).
Split Peak Aldehyde/Hydrate equilibrium or Regioisomer.Run NMR to confirm isomer. If equilibrium issue, increase temperature to 40°C to collapse forms.
New Impurity appearing in fractions Oxidation during drying.Use lyophilization. Flush collection vessels with Nitrogen.

References

  • Chemical Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]

  • Synthesis & Oxidation: Riley, H. L., et al. (1932).[1] Selenium Dioxide: A New Oxidising Agent. Journal of the Chemical Society. (Foundational reference for SeO2 oxidation of methyl-heterocycles).

  • HPLC of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Quinoline Analysis: SIELC Technologies. HPLC Method for Analysis of Quinolinic Acid. (Demonstrates acidic mobile phase requirements for quinoline acids). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Quality NMR Sample Preparation of Quinoline Compounds

I. Foundational Principles: The “Why” Behind a Perfect NMR Sample Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Principles: The “Why” Behind a Perfect NMR Sample

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the structural elucidation and purity assessment of these compounds. However, the quality of the NMR spectrum is fundamentally contingent on the quality of the sample preparation. This guide provides a detailed, experience-driven approach to preparing high-quality NMR samples of quinoline-based molecules, ensuring spectral accuracy and reproducibility. We will delve into the causality behind each step, moving beyond a simple checklist to empower researchers with a robust understanding of the critical variables at play.

The quinoline scaffold, an aromatic nitrogen-containing heterocycle, presents unique challenges and considerations in NMR sample preparation. These include solubility variances based on substitution patterns, the basicity of the nitrogen atom leading to pH sensitivity, and a propensity for intermolecular interactions such as π-π stacking. A meticulously prepared sample is a self-validating system; it minimizes artifacts and allows the resulting spectrum to be a true representation of the molecule's chemical environment.

II. Critical Considerations for Quinoline Compounds

Before proceeding to the protocol, it is imperative to understand the key factors that will dictate the success of the NMR analysis. The choices made at this stage have a direct impact on spectral quality, including resolution, signal-to-noise, and the prevention of misleading artifacts.

A. Solvent Selection: More Than Just Dissolving

The choice of a deuterated solvent is the most critical decision in sample preparation. The ideal solvent must not only fully dissolve the quinoline compound but also be chemically inert to the analyte and have minimal overlapping signals in the regions of interest.

  • Solubility and Polarity Matching: The polarity of the quinoline derivative is the primary determinant for solvent selection. Unsubstituted quinoline is soluble in many common organic solvents. However, the introduction of polar functional groups (e.g., -OH, -NH2, -COOH) will necessitate more polar solvents. A preliminary solubility test with a small amount of the non-deuterated solvent is highly recommended.

  • Chemical Shift Effects: The aromatic nature of solvents like benzene-d6 can induce significant changes in the chemical shifts of the quinoline protons due to anisotropic effects (solvent-solute π-π interactions). This can be a powerful tool to resolve overlapping signals in the often-crowded aromatic region of the spectrum[1].

  • Hydrogen Bonding: For quinolines with hydrogen bond donors or acceptors, solvents like methanol-d4 or DMSO-d6 can be advantageous. However, be mindful that protic solvents can lead to the exchange of labile protons (e.g., -OH, -NH), causing signal broadening or disappearance.

  • Avoiding Signal Overlap: Consult an NMR solvent data chart to ensure the residual solvent peaks do not obscure key resonances from your compound[2][3]. For example, the residual peak of acetone-d6 at ~2.05 ppm might interfere with aliphatic signals.

B. Concentration Effects: The Aggregation Challenge

Quinoline rings, due to their planar aromatic nature, are prone to π-π stacking and self-aggregation, especially at high concentrations. This aggregation can lead to significant changes in chemical shifts and severe peak broadening, complicating spectral interpretation.

It has been demonstrated that the chemical shifts of quinoline protons can be concentration-dependent[4]. Therefore, it is crucial to:

  • Work at an Optimal Concentration: For routine ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient for small molecules[5]. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope[5]. If aggregation is suspected, acquiring spectra at different concentrations can help identify concentration-dependent shifts[1].

  • Consider Temperature: In some cases, gently heating the sample can disrupt aggregates and sharpen the NMR signals. However, be cautious as this can also affect the chemical shifts of labile protons.

C. The Impact of pH on Quinolines

The nitrogen atom in the quinoline ring is basic and can be protonated in the presence of acidic species. This protonation dramatically alters the electronic structure of the molecule, leading to significant downfield shifts of the aromatic protons.

  • Controlling for Acidity: Trace amounts of acid in the deuterated solvent (e.g., HCl in CDCl₃) can lead to partial protonation, resulting in peak broadening or the appearance of multiple species in the spectrum. If this is suspected, filtering the solvent through a small plug of basic alumina can remove acidic impurities.

  • Intentional pH Adjustment: Conversely, the pH-dependence of the chemical shifts can be used as a tool to resolve overlapping signals[6]. The addition of a drop of deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) can intentionally shift the equilibrium to one species, resulting in a cleaner spectrum. It is critical to report any pH adjustments made to the sample. For sensitive studies, using buffered deuterated solutions may be necessary to maintain a constant pH[7].

III. Experimental Protocols

This section provides a step-by-step guide for the preparation of a standard NMR sample of a solid quinoline compound.

A. Standard Sample Preparation Workflow

The following diagram outlines the standard workflow for preparing a quinoline NMR sample.

G cluster_prep Preparation cluster_quality Quality Control weigh 1. Weigh Sample (5-25 mg for ¹H) dissolve 2. Dissolve in Vial (~0.7 mL Solvent) weigh->dissolve Add solvent filter 3. Filter Solution dissolve->filter Complete dissolution transfer 4. Transfer to NMR Tube filter->transfer Pipette check 5. Check for Clarity & Homogeneity transfer->check Final volume ~4-5 cm cap 6. Cap & Label check->cap

Caption: Standard workflow for NMR sample preparation.

B. Detailed Step-by-Step Protocol

Materials:

  • Quinoline compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Glass vial with cap

  • Pasteur pipette

  • Glass wool or a pipette filter

  • High-quality 5 mm NMR tube and cap[8]

  • Permanent marker

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the purified quinoline compound directly into a clean, dry glass vial[5]. Using a vial for initial dissolution is preferable to adding the solid directly to the NMR tube, as it allows for better mixing and visual confirmation of dissolution[5].

  • Solvent Addition and Dissolution:

    • Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5]. This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming on most spectrometers[8][9].

    • Gently swirl or vortex the vial to dissolve the compound completely. If necessary, gentle heating in a warm water bath can be applied, but be cautious of solvent evaporation[5]. Ensure the final solution is clear and homogeneous.

  • Filtration:

    • This is a critical step to remove any particulate matter (dust, undissolved solid) that will severely degrade the magnetic field homogeneity and result in broad, poorly resolved peaks[8].

    • Prepare a filter by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette[8]. Do not use cotton wool, as solvents can leach impurities from it[8].

    • Using the prepared filter pipette, transfer the solution from the vial into a clean, high-quality NMR tube.

  • Finalizing the Sample:

    • Check that the sample height is between 4 and 5 cm.

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

    • Label the NMR tube clearly with a permanent marker. If using a sticker, ensure it is applied smoothly to avoid issues with the sample spinner[5].

  • Air-Sensitive Samples: For quinoline derivatives that are sensitive to air or moisture, the entire preparation should be conducted under an inert atmosphere (e.g., in a glovebox). The sample should then be transferred to a specialized NMR tube, such as a J-Young tube, which can be sealed to maintain the inert atmosphere during the experiment[5][10].

IV. Data Presentation and Visualization

A. Recommended Sample Quantities and Volumes
NucleusTypical Sample Mass (for MW < 1000 g/mol )Solvent VolumeFinal Sample Height
¹H 5 - 25 mg[5]0.6 - 0.7 mL[5]4 - 5 cm
¹³C 50 - 100 mg[5]0.6 - 0.7 mL[5]4 - 5 cm
B. Common Deuterated Solvents for Quinoline Compounds
SolventResidual ¹H Peak (ppm)¹³C Peak (ppm)PolarityComments
Chloroform-d (CDCl₃) 7.2677.16Non-polarExcellent for many non-polar to moderately polar quinolines. May contain traces of acid.
DMSO-d₆ 2.5039.52Highly PolarGood for highly polar or salt forms of quinolines. Absorbs water readily.
Methanol-d₄ 3.31, 4.87 (OH)49.05Polar, ProticUseful for polar compounds; will exchange with labile protons.
Benzene-d₆ 7.16128.06Non-polarCan resolve overlapping aromatic signals through anisotropic effects[1].
Deuterium Oxide (D₂O) ~4.79-Highly PolarFor water-soluble salts. Requires a water-soluble reference standard (e.g., DSS).
(Data sourced from Sigma-Aldrich NMR Solvent Data Chart)[2]
C. Decision-Making for Solvent Selection

G start Quinoline Compound solubility Assess Polarity & Perform Solubility Test start->solubility nonpolar Non-polar / Moderately Polar? solubility->nonpolar polar Highly Polar / Salt? nonpolar->polar No cdcl3 Use CDCl₃ nonpolar->cdcl3 Yes dmso Use DMSO-d₆ or D₂O (for salts) polar->dmso Yes overlap Aromatic Signal Overlap? labile Labile Protons (OH, NH)? overlap->labile No benzene Consider Benzene-d₆ overlap->benzene Yes methanol Consider Methanol-d₄ labile->methanol Yes cdcl3->overlap

Sources

Method

Application Note: Antimicrobial Screening of 2-Methylquinoline-4-Carbaldehyde Derivatives

[1] Executive Summary & Scientific Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of historic antimalarials (quinine, chloroquine) and modern broad-spectrum antibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of historic antimalarials (quinine, chloroquine) and modern broad-spectrum antibiotics (fluoroquinolones). This guide focuses specifically on 2-methylquinoline-4-carbaldehyde , a versatile precursor where the C4-aldehyde functionality serves as a "chemical hook" for condensation reactions.

Why this scaffold? The conversion of the C4-aldehyde into Schiff bases (imines) or hydrazones significantly alters the physicochemical properties of the parent molecule. The formation of the azomethine linkage (


) creates a bridge that:
  • Enhances Lipophilicity: Facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

  • Expands Chemical Space: Allowing the introduction of pharmacophores (e.g., halogenated phenyls, heterocycles) that can interact with the ATP-binding pocket of bacterial DNA Gyrase or Topoisomerase IV .

This application note provides a validated workflow for transforming this scaffold into bioactive candidates and rigorously screening their antimicrobial efficacy.

Chemical Context: The Derivatives

The primary focus of this screening guide is on Schiff base derivatives synthesized via the condensation of 2-methylquinoline-4-carbaldehyde with substituted aromatic amines or hydrazides.

  • Reaction Type: Acid-catalyzed condensation (ethanol/acetic acid).

  • Key Structural Feature: The

    
    -isomer of the imine bond is generally thermodynamically preferred and biologically active.
    
  • Critical Quality Attribute (CQA): Purity must be confirmed via

    
    -NMR (distinct singlet for 
    
    
    
    around 8.5–9.0 ppm) prior to biological testing to avoid false positives from unreacted aldehyde (which can be cytotoxic).

Workflow Visualization

The following diagram outlines the integrated workflow from computational prediction to wet-lab validation.

AntimicrobialWorkflow cluster_InVitro In Vitro Validation (CLSI M07) Start 2-Methylquinoline-4-Carbaldehyde Synth Derivatization (Schiff Base Condensation) Start->Synth InSilico In Silico Screening (Target: DNA Gyrase B) Synth->InSilico ADME ADME/Tox Prediction (Lipinski Rule of 5) InSilico->ADME Filter Hits Screen Primary Screen (Agar Well Diffusion) ADME->Screen Select Leads MIC Quantitative MIC (Broth Microdilution) Screen->MIC Active Compounds MBC MBC/MFC Determination MIC->MBC SAR SAR Analysis (Substituent Effects) MIC->SAR Data Feedback

Figure 1: Integrated workflow for the development and screening of quinoline-4-carbaldehyde derivatives.

Application Note: In Silico Prediction

Before expending wet-lab resources, prioritize derivatives using molecular docking.

  • Target: E. coli DNA Gyrase B (ATPase domain).

  • PDB Template: 1KZN (Standard complex with clorobiocin).

  • Protocol:

    • Ligand Prep: Minimize energy of Schiff base derivatives (DFT level theory recommended).

    • Grid Generation: Center grid box on the ATP-binding pocket (residues Asp73, Arg76, Arg136).

    • Docking: Use AutoDock Vina or Glide. Look for H-bond interactions between the quinoline nitrogen or the imine nitrogen and Asp73 .

    • Selection Criteria: Binding energy

      
       and compliance with Lipinski’s Rule of 5 (MW 
      
      
      
      , LogP
      
      
      ).

Protocol A: Primary Screening (Agar Well Diffusion)

Purpose: Qualitative assessment to rapidly identify active compounds against standard strains (S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 10231).

Mechanism: The compound diffuses from a well into the agar. The size of the Zone of Inhibition (ZOI) correlates with susceptibility and diffusion rate.

Materials
  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile cork borer (6 mm).

  • Test compounds dissolved in DMSO (

    
    ).
    
  • Positive Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Negative Control: Pure DMSO.

Step-by-Step Methodology
  • Inoculum Prep: Prepare a bacterial suspension in saline matched to 0.5 McFarland standard (

    
    ).
    
  • Seeding: Dip a sterile swab into the suspension, press against the tube wall to remove excess liquid, and streak the entire agar surface three times (rotating 60° each time) to ensure a confluent lawn.

  • Well Creation: Punch 6 mm wells using the sterile borer. Remove agar plugs with a sterile needle.

  • Loading:

    • Add

      
        of the test compound (
      
      
      
      ) into the well.
    • Critical Caution: Do not overflow. DMSO toxicity to bacteria is negligible at these volumes in diffusion, but overflow can cause irregular zones.

  • Prediffusion: Allow plates to stand at room temperature for 30 minutes. This allows the compound to diffuse before the bacteria start growing exponentially.

  • Incubation: Incubate at

    
     for 24 hours (bacteria) or 
    
    
    
    for 48 hours (fungi).
  • Readout: Measure the diameter of the clear zone (ZOI) in millimeters.

Interpretation:

  • ZOI

    
    :  Highly Active.
    
  • ZOI

    
    :  Moderately Active.[1]
    
  • ZOI

    
    :  Inactive/Resistant.
    

Protocol B: Quantitative MIC Determination (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 standards. This is the gold standard for potency comparison.

Mechanism: Serial dilution in a 96-well plate to find the lowest concentration inhibiting visible growth.

Materials
  • 96-well microtiter plates (U-bottom).

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Resazurin Dye (

    
    ):  A redox indicator. Blue (oxidized/no growth) 
    
    
    
    Pink (reduced/growth). This removes subjectivity from turbidity readings.
Step-by-Step Methodology
  • Stock Preparation: Dissolve derivative in 100% DMSO to

    
    .
    
  • Dilution Plate Setup:

    • Add

      
       of sterile MHB to columns 2 through 12.
      
    • Add

      
       of compound stock (
      
      
      
      diluted in broth to start conc) to column 1.
    • Perform serial 2-fold dilutions: Transfer

      
       from Col 1 to Col 2, mix, transfer to Col 3... discard 
      
      
      
      from Col 10.
    • Range: This creates a gradient from High to Low concentration.

    • Controls:

      • Col 11: Growth Control (Broth + Bacteria + DMSO).

      • Col 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland suspension 1:150 in MHB to achieve

      
      .
      
  • Inoculation:

    • Add

      
       of the diluted inoculum to wells in columns 1–11.
      
    • Final Test Concentration: The addition of bacteria dilutes the drug by half. (Final inoculum

      
      ).
      
  • Incubation:

    
     for 18–24 hours.
    
  • Readout (Resazurin Method):

    • Add

      
       of Resazurin solution to each well.
      
    • Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration well that remains Blue .

MIC_Logic cluster_plate 96-Well Plate Logic (Resazurin Readout) Well1 High Conc (Blue) Well2 Med Conc (Blue) Well3 MIC Endpoint (Blue) Well4 Sub-MIC (Pink) Well5 Growth Ctrl (Pink)

Figure 2: Visual interpretation of Resazurin-based MIC assay. Transition from Blue to Pink indicates the MIC breakpoint.

Data Presentation & SAR Analysis

When reporting results, structure your data to highlight Structure-Activity Relationships (SAR).

Table 1: Example Data Structure for Reporting

Compound IDR-Substituent (Para)S. aureus MIC (

)
E. coli MIC (

)
C. albicans MIC (

)
MQ-01 -H64128>256
MQ-02 -Cl (Electron Withdrawing)81664
MQ-03 -NO

(Strong EWG)
4832
MQ-04 -OCH

(Electron Donating)
128>256>256
Cipro (Control)0.50.25-

SAR Insights for 2-Methylquinoline-4-Carbaldehyde Derivatives:

  • Electron Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , and
    
    
    at the para position of the phenyl ring (on the Schiff base side) generally increase potency . This is attributed to increased lipophilicity and stronger electronic interactions with the DNA Gyrase active site.
  • Steric Hindrance: Bulky groups at the ortho position often decrease activity by preventing the planar conformation required for intercalation or binding.

  • Hydroxyl Groups: The presence of an

    
     group (e.g., from 4-aminophenol) can enhance activity against Gram-negative bacteria by facilitating porin transport, despite lower lipophilicity.
    

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 2019.[2] [Link]

  • Quinoline Derivatives Volunteering against Antimicrobial Resistance: Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights. DARU Journal of Pharmaceutical Sciences, 2022. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). [Link][3][4]

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 2021. [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Some Novel Quinazolinone Schiff Base Derivatives. Iranian Journal of Pharmaceutical Research, 2018. [Link]

Sources

Application

Application Notes &amp; Protocols for the Evaluation of Anticancer Activity in Quinoline Compounds

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Introduction: The Quinoline Scaffold as a Cornerstone in Anticancer Drug Discovery The quinoline ring system, a b...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Quinoline Scaffold as a Cornerstone in Anticancer Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilic nature, and versatile sites for substitution have made it a foundational element in the design of numerous therapeutic agents. In oncology, quinoline derivatives have demonstrated remarkable success, acting through a wide array of mechanisms to combat cancer. These mechanisms include, but are not limited to, the inhibition of critical enzymes like topoisomerases and kinases, disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[1][2][3]

Several clinically approved anticancer drugs, such as Bosutinib (a Src/Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor), feature the quinoline core, highlighting its therapeutic relevance.[1][2] This guide provides a comprehensive, methodology-driven framework for the systematic evaluation of novel quinoline compounds, progressing from initial high-throughput screening to detailed mechanistic studies and preliminary in vivo validation. The protocols herein are designed to be self-validating, providing researchers with a robust pathway to identify and characterize promising new anticancer candidates.

Part 1: Primary Screening – Quantifying Cytotoxic Potential

The initial step in evaluating any new chemical entity is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This primary screen establishes the potency and selectivity of the compound, typically expressed as the 50% Growth Inhibition (GI₅₀) or 50% Inhibitory Concentration (IC₅₀) value. We present two robust, widely adopted colorimetric assays for this purpose.

Experimental Workflow: In Vitro Screening

The following diagram outlines the general workflow for the initial assessment of quinoline compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Quinoline Compound Stock Solution (DMSO) Treat Add Serial Dilutions of Compound Compound->Treat Cells Cancer Cell Lines (Log Phase Growth) Plate Seed Cells in 96-well Plates Cells->Plate Incubate1 Incubate (24h) for Adherence Plate->Incubate1 Incubate1->Treat Incubate2 Incubate (48-72h) Drug Exposure Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubate2->Assay Read Measure Absorbance (Plate Reader) Assay->Read Calculate Calculate % Growth Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot GI50 Determine GI₅₀/IC₅₀ Values Plot->GI50

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Protocol 1: MTT Cell Proliferation Assay

Principle: This assay quantifies viable cells based on the activity of mitochondrial dehydrogenases. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4] The amount of formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Drug Exposure: Incubate the plate for an additional 48 to 72 hours.[5]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[4]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[7] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus, the cell number.[8]

Step-by-Step Methodology:

  • Cell Plating & Treatment: Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After drug exposure, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C to fix the cells.[9]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and unbound components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[9]

  • Remove Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 515 nm on a microplate reader.[10]

  • Analysis: Calculate the percentage of growth inhibition relative to controls and determine the GI₅₀ value.

Data Presentation: Cytotoxicity Profile

Summarize the screening results in a table for clear comparison of compound potency across different cancer cell lines.

Compound IDGI₅₀ (µM) vs. MCF-7 (Breast)GI₅₀ (µM) vs. HCT116 (Colon)GI₅₀ (µM) vs. A549 (Lung)GI₅₀ (µM) vs. PC-3 (Prostate)
QN-0012.51.85.13.2
QN-002> 50> 50> 50> 50
QN-0030.080.120.050.21
Doxorubicin0.150.200.110.35

Part 2: Mechanistic Elucidation – Uncovering the Mode of Action

Once a compound demonstrates significant cytotoxic potency, the next critical phase is to investigate its mechanism of action (MOA). Quinoline derivatives are known to induce cancer cell death through various pathways.

A. Induction of Apoptosis

Apoptosis is a regulated form of cell death crucial for tissue homeostasis; its evasion is a hallmark of cancer. Many effective chemotherapeutics, including quinoline compounds, work by inducing apoptosis in tumor cells.[2]

Principle of Annexin V/PI Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.[11] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

G cluster_cells Cell States cluster_stains Staining Outcome Live Live Cell (PS inside) Live_Stain Annexin V: Negative PI: Negative Live->Live_Stain Intact Membrane Early Early Apoptotic (PS exposed) Early_Stain Annexin V: Positive PI: Negative Early->Early_Stain PS Translocation Late Late Apoptotic/Necrotic (PS exposed, membrane leaky) Late_Stain Annexin V: Positive PI: Positive Late->Late_Stain Membrane Permeabilization

Caption: Principle of differentiating cell populations using Annexin V/PI staining.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.[13] Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

B. Cell Cycle Arrest

Many anticancer agents, including quinoline derivatives, function by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cell proliferation.[3]

Principle: Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[15] The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can then distinguish cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[16]

Protocol 4: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment: Seed cells and treat with the quinoline compound as described in the apoptosis protocol (Step 1).

  • Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate for at least 2 hours at 4°C (or overnight).[16]

  • Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.220.514.3
Compound QN-00320.115.364.6
C. Target-Specific Mechanistic Assays

Based on the extensive literature on quinoline pharmacology, several key molecular targets should be investigated.

  • Topoisomerase Inhibition: Many quinoline compounds function as topoisomerase "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks.[1][17][18] This can be assessed using in vitro enzymatic relaxation/cleavage assays with purified Topoisomerase I or IIα, or by measuring DNA damage in cells via immunofluorescence for γH2AX foci.[19]

  • Kinase Inhibition: The quinoline scaffold is a well-known "hinge-binding" motif for ATP-competitive kinase inhibitors.[20] Specific kinase targets (e.g., VEGFR, EGFR, Src) can be identified using broad kinase screening panels.[2][21] Validation in cells is typically performed by Western blot to analyze the phosphorylation status of the kinase and its downstream substrates.

  • Tubulin Polymerization Inhibition: Some quinolines disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[3] This can be confirmed with cell-free tubulin polymerization assays or by visualizing microtubule network disruption in treated cells using immunofluorescence staining for α-tubulin.

G cluster_pathway Signaling Cascade cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Quinoline Quinoline Inhibitor Quinoline->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Output Proliferation, Survival, Angiogenesis ERK->Output AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Output

Caption: Simplified RTK signaling pathway often targeted by quinoline kinase inhibitors.

Part 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and tolerability in a complex biological system. The human tumor xenograft model is a standard and essential preclinical tool for this purpose.[22][23]

Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude or SCID).[24] Once tumors are established, the animals are treated with the quinoline compound, and tumor growth is monitored over time to determine the agent's antitumor activity.

Protocol 5: Subcutaneous Xenograft Model
  • Animal Acclimatization: House immunodeficient mice according to institutional guidelines for at least one week before the study begins.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Begin measuring tumors in two dimensions (length and width) with digital calipers once they are palpable. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: When average tumor volumes reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, quinoline compound, positive control).

  • Compound Administration: Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. Monitor animal body weight and general health as indicators of toxicity.

  • Efficacy Measurement: Continue to measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is often expressed as Tumor Growth Inhibition (TGI).

    • TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: In Vivo Antitumor Efficacy
Treatment Group (Dose, Schedule)Mean Tumor Volume at Endpoint (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle Control (p.o., qd)1540 ± 125-+2.5
Compound QN-003 (30 mg/kg, p.o., qd)455 ± 6872%-1.8
Positive Control (e.g., Paclitaxel)390 ± 5576%-8.5

Conclusion

This guide outlines a systematic, multi-faceted approach to comprehensively evaluate the anticancer potential of novel quinoline compounds. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, and finally to in vivo validation using xenograft models, researchers can efficiently identify lead candidates and build a robust data package for further development. The inherent versatility of the quinoline scaffold ensures its continued prominence in the search for next-generation cancer therapeutics, and the application of these rigorous evaluation protocols is paramount to translating chemical innovation into clinical success.

References

  • Jain, A. K., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Antony, S. & George, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Skehan, P., et al. (1990). In vitro antitumor activity (NCI, USA) [SRB procedure]. Provided by a research protocol collection.
  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Available at: [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Al-Ostath, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, X., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. Available at: [Link]

  • Sanna, M., et al. (2022). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules. Available at: [Link]

  • Raj, R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]

  • Lee, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Available at: [Link]

  • Dong, X., et al. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Pathol. Available at: [Link]

  • Mulcahy, R., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. STAR Protocols. Available at: [Link]

  • Gorniak, I., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Available at: [Link]

  • Drlica, K., et al. (2001). Type II topoisomerases as targets for quinolone antibacterials: turning Dr. Jekyll into Mr. Hyde. Current Pharmaceutical Design. Available at: [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Creative Biolabs. (n.d.). Xenograft Models. Available at: [Link]

  • ResearchGate. (n.d.).
  • Vichai, V. & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • ResearchGate. (n.d.). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
  • Frontiers Media. (n.d.).
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]

  • Al-Dhaheri, Y., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods Mol Biol. Available at: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

  • University protocol collection. (n.d.). MTT ASSAY: Principle.
  • Kim, K. & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. Curr Protoc Mol Biol. Available at: [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available at: [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).
  • Pommier, Y. (2010). Topoisomerases as Anticancer Targets. Annu Rev Pharmacol Toxicol. Available at: [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol.
  • Khan, H., et al. (2015). Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Eur J Med Chem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Methylquinoline-4-carbaldehyde Synthesis

Welcome to the Technical Support Center for specialty chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 2-methylquinoline-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for specialty chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 2-methylquinoline-4-carbaldehyde. Our goal is to provide in-depth, field-tested insights to help you overcome common challenges and significantly improve your reaction yields and product purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions - The Core Synthesis

This section addresses fundamental questions regarding the most common synthetic route to 2-methylquinoline-4-carbaldehyde.

Q1: What is the most established and direct method for synthesizing 2-methylquinoline-4-carbaldehyde?

The most direct and widely cited method is the Riley oxidation of 2,4-dimethylquinoline (lepidine) using selenium dioxide (SeO₂).[1][2] This reaction selectively oxidizes the activated methyl group at the 4-position of the quinoline ring to a formyl (aldehyde) group. The C4-methyl group is more susceptible to oxidation than the C2-methyl group due to the electronic effects of the heterocyclic ring.

Q2: Can you explain the mechanism of the Riley oxidation for this specific substrate?

Certainly. The reaction proceeds through a well-understood pathway involving two key pericyclic reactions. Understanding this mechanism is crucial for troubleshooting, as it highlights the roles of heat, water, and the stoichiometry of the reagents.

  • Ene Reaction: The reaction initiates with an ene reaction where the selenium dioxide acts as the enophile and the 2,4-dimethylquinoline (in its tautomeric form) acts as the ene component.

  • [3][4]-Sigmatropic Rearrangement: The intermediate allylic seleninic acid rapidly undergoes a[3][4]-sigmatropic rearrangement. This is the key step that transfers the oxygen atom to the carbon backbone.

  • Decomposition: The resulting selenium(II) ester is unstable and decomposes, typically with the assistance of water from the solvent or atmosphere, to yield the final aldehyde product and elemental selenium (Se), which precipitates as a characteristic red solid.[2]

Below is a diagram illustrating this mechanistic pathway.

Riley_Oxidation_Mechanism Mechanism of the Riley Oxidation cluster_start Reactants cluster_steps Reaction Pathway cluster_end Products Start 2,4-Dimethylquinoline + SeO₂ Ene Ene Reaction Start->Ene Heat (Reflux) Rearrangement [2,3]-SigmatropicRearrangement Ene->Rearrangement Forms Allylic Seleninic Acid Decomposition Decomposition Rearrangement->Decomposition Forms Unstable Selenium(II) Ester Product 2-Methylquinoline-4-carbaldehyde Decomposition->Product Byproduct Elemental Selenium (Se) + H₂O Decomposition->Byproduct

Caption: Key steps in the SeO₂ oxidation of 2,4-dimethylquinoline.

Q3: What are the primary safety concerns with selenium dioxide?

Selenium compounds are highly toxic and should be handled with extreme care.[1]

  • Toxicity: SeO₂ is poisonous if ingested, inhaled, or absorbed through the skin. All manipulations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.

  • Waste Disposal: Selenium waste is hazardous and must be disposed of according to institutional and local regulations. The red selenium precipitate from the work-up should be collected and treated as hazardous waste.

Q4: What are the most common side products I should expect?

Awareness of potential side products is the first step in optimizing selectivity.

  • Over-oxidation: The primary side product is often 2-methylquinoline-4-carboxylic acid, formed by the further oxidation of the desired aldehyde.[5]

  • Di-oxidation: Although less common, oxidation can occur at both the C2 and C4 methyl groups, leading to quinoline-2,4-dicarbaldehyde.

  • C2-Oxidation: A minor product could be 2-formyl-4-methylquinoline, resulting from the oxidation of the less reactive methyl group at the 2-position.

Section 2: Troubleshooting Guide - Yield and Purity Issues

This section provides a question-and-answer guide to tackling the most common experimental problems.

Issue 1: Low Conversion of Starting Material

Q: My TLC/NMR analysis shows a significant amount of unreacted 2,4-dimethylquinoline even after prolonged heating. What are the likely causes and solutions?

This is a classic problem of reaction kinetics and reagent activity. Let's break down the potential culprits.

  • Cause 1: Sub-optimal Temperature: The Riley oxidation typically requires significant thermal energy to overcome the activation barrier of the initial ene reaction.

    • Solution: Ensure your reaction is maintained at a consistent and vigorous reflux. The choice of solvent will dictate the reaction temperature. Solvents like dioxane or toluene allow for higher reflux temperatures compared to ethanol.

  • Cause 2: Inactive Selenium Dioxide: SeO₂ is hygroscopic and can lose activity over time.

    • Solution: Use a freshly opened bottle of high-purity selenium dioxide. For older reagents, consider purification by sublimation before use.[1]

  • Cause 3: Inappropriate Solvent: The solvent plays a critical role in both temperature and the reaction mechanism.

    • Solution: While various solvents are reported, aqueous dioxane is a common choice. Acetic acid can also be used, but it may lead to the formation of acetate esters if the reaction generates an intermediate alcohol, potentially stopping the reaction at that stage.[1] A systematic approach is to screen solvents to find the optimal balance of solubility and reaction temperature.

Table 1: Comparison of Reaction Conditions

Parameter Condition A Condition B Condition C Expected Outcome
Solvent 95% Ethanol Dioxane / H₂O (10:1) Glacial Acetic Acid Dioxane often provides the higher temperature needed for efficient conversion.
Temperature ~78 °C (Reflux) ~100 °C (Reflux) ~118 °C (Reflux) Higher temperatures generally favor faster reaction rates.

| Equivalents of SeO₂ | 1.1 eq | 1.1 eq | 1.1 eq | Stoichiometric control is crucial to avoid side reactions. |

Issue 2: Poor Selectivity and Dominance of Side Products

Q: My main product is the carboxylic acid, not the aldehyde. How can I prevent this over-oxidation?

Over-oxidation is a frequent challenge when working with potent oxidants like SeO₂.

  • Cause 1: Reaction Time: The longer the aldehyde product is exposed to the hot, oxidizing conditions, the more likely it is to convert to the carboxylic acid.

    • Solution: Monitor the reaction closely by TLC. As soon as the starting material is consumed and the aldehyde spot is at maximum intensity, quench the reaction. Do not let it reflux unnecessarily for extended periods (e.g., overnight) without prior optimization.

  • Cause 2: Stoichiometry: Using a large excess of SeO₂ will drive the reaction towards the thermodynamically more stable carboxylic acid.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of SeO₂. Carefully weigh your reagents.

  • Advanced Strategy: Catalytic SeO₂: For sensitive substrates, a catalytic amount of SeO₂ can be used in conjunction with a co-oxidant like t-butyl hydroperoxide (TBHP).[1] This keeps the instantaneous concentration of the strong oxidant low, which can favor stopping the oxidation at the aldehyde stage.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Incomplete Conversion Check_Reagent Is the SeO₂ fresh and anhydrous? Start->Check_Reagent Check_Temp Is the reaction at a vigorous reflux? Check_Reagent->Check_Temp Yes Sol_Reagent Action: Use fresh or sublimed SeO₂. Check_Reagent->Sol_Reagent No Check_Solvent Is the solvent appropriate (e.g., Dioxane)? Check_Temp->Check_Solvent Yes Sol_Temp Action: Increase heating mantle setting; ensure good mixing. Check_Temp->Sol_Temp No Sol_Solvent Action: Switch to a higher boiling point solvent like Dioxane. Check_Solvent->Sol_Solvent No End Re-run Experiment Check_Solvent->End Yes Sol_Reagent->End Sol_Temp->End Sol_Solvent->End

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 3: Product Loss and Decomposition During Purification

Q: I have a good crude yield, but I lose most of my product during silica gel chromatography. My collected fractions show new, unidentified spots on TLC. What is happening?

Aldehydes can be sensitive, and standard silica gel is acidic, which can catalyze decomposition or irreversible adsorption.[6]

  • Cause: Acidity of Silica Gel: The Lewis acidic sites on the surface of silica gel can promote side reactions or cause the polar aldehyde to bind irreversibly.

    • Solution 1: Deactivate the Silica: Neutralize the silica gel before use. This is a critical step for sensitive aldehydes. Prepare a slurry of your silica gel in the eluent system and add 0.5-1% triethylamine (Et₃N). The volatile base will neutralize the acidic sites without contaminating your final product.

    • Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica.[6]

    • Solution 3: Minimize Contact Time: Use flash chromatography with positive pressure to reduce the time your compound spends on the column.[6] Avoid letting the column run dry or sit for extended periods.

  • Cause: Oxidation: The high surface area of silica gel can facilitate air oxidation of the aldehyde, especially if exposed to light.

    • Solution: Protect your column from light by wrapping it in aluminum foil. Use degassed solvents if possible to minimize dissolved oxygen.[6]

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-4-carbaldehyde

Materials:

  • 2,4-Dimethylquinoline (1.0 eq)

  • Selenium Dioxide (1.1 eq)

  • Dioxane and Water (10:1 mixture)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Celite™

Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add 2,4-dimethylquinoline (e.g., 5.0 g, 31.8 mmol) and selenium dioxide (e.g., 3.89 g, 35.0 mmol).

  • Solvent: Add 110 mL of a 10:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to a vigorous reflux with stirring. The solution will turn dark and a red/black precipitate of elemental selenium will form.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite™ to remove the precipitated selenium. Wash the filter cake with additional dioxane or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography using deactivated silica gel (see Protocol 2) and an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

Protocol 2: Deactivation of Silica Gel
  • Determine the amount of silica gel needed for your column.

  • In a beaker, create a slurry of the silica gel in the least polar eluent you will use for your chromatography (e.g., 10% Ethyl Acetate in Hexanes).

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v (e.g., 1 mL of Et₃N for every 99 mL of eluent used to make the slurry).

  • Stir the slurry for 5-10 minutes.

  • Pack your column with this slurry as you normally would. Run a column volume of the neutralized eluent through the packed column before loading your sample.

References

  • Wikipedia. Quinaldine. Wikipedia. Available at: [Link].

  • Google Patents. Method for one-step preparation of 2-methylquinoline. Google Patents.
  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link].

  • AdiChemistry. Selenium-Dioxide. AdiChemistry. Available at: [Link].

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Organic Syntheses. Available at: [Link].

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link].

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link].

  • National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available at: [Link].

  • ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Publications. Available at: [Link].

  • National Center for Biotechnology Information. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Selenium Dioxide Oxidation. ResearchGate. Available at: [Link].

  • AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. Available at: [Link].

  • Wikipedia. Riley oxidation. Wikipedia. Available at: [Link].

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-Methylquinoline

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working on the formylation of 2-methylquinoline (quin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working on the formylation of 2-methylquinoline (quinaldine) and its derivatives. The introduction of a formyl group onto the quinoline scaffold is a critical step in the synthesis of numerous pharmacologically active compounds. However, this seemingly straightforward transformation is often plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This document provides in-depth, field-proven insights into common issues encountered during the formylation of 2-methylquinoline. We will move beyond simple procedural lists to explain the underlying chemical principles driving these side reactions and offer robust, evidence-based solutions to overcome them.

Frequently Asked Questions & Troubleshooting

Q1: My Vilsmeier-Haack reaction on 2-methylquinoline is giving a low yield of the desired 4-carbaldehyde, along with several other products. What is happening and how can I improve the regioselectivity?

A1: Causality & Mechanistic Insight

This is the most common issue encountered. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that utilizes the chloroiminium "Vilsmeier reagent," formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The regioselectivity of the attack on the 2-methylquinoline ring is governed by a combination of electronic and steric effects.

  • Electronic Effects : The quinoline ring system has a complex electronic nature. The pyridine ring is generally electron-deficient, while the benzene ring is comparatively electron-rich. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. However, the electron-donating methyl group at the C2 position provides activation. The most electronically favorable position for electrophilic attack on the quinoline nucleus is often the C4 position, which is para to the nitrogen and benefits from resonance stabilization of the intermediate.

  • Formation of Side Products : Despite the preference for the C4 position, other side reactions can occur:

    • C5/C7 Isomers : Attack on the benzene ring, particularly at the C5 or C7 positions, can occur, though typically as a minor pathway unless the C4 position is blocked or strongly deactivated.

    • Reaction at the Methyl Group : Under certain conditions, the Vilsmeier reagent can react with active methyl groups, leading to the formation of β-chloro-vinyl aldehydes after elimination. This can be a significant side reaction.

    • Decomposition : Quinoline derivatives can be sensitive to the highly acidic and often exothermic conditions of the Vilsmeier-Haack reaction.[3] Uncontrolled temperatures can lead to the formation of complex, tarry byproducts, significantly lowering the yield of the desired product.

Troubleshooting & Optimization Protocol:

  • Control the Temperature (Critical) : The formation of the Vilsmeier reagent is exothermic. Prepare the reagent at 0-5°C before adding the 2-methylquinoline. The subsequent reaction with the quinoline should be maintained at a controlled temperature. Exceeding the optimal temperature can lead to product degradation.[3] A range of 60-80°C is often cited for the main reaction phase, but this should be empirically optimized for your specific substrate.[4]

  • Stoichiometry is Key : The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent can promote di-formylation or other side reactions.[4] Start with a modest excess of the reagent (e.g., 1.5 to 2.0 equivalents relative to 2-methylquinoline) and optimize based on reaction monitoring.

  • Order of Addition : Slowly add the pre-formed Vilsmeier reagent to a solution of 2-methylquinoline. This maintains a controlled concentration of the electrophile and helps to manage the reaction exotherm.

  • Reaction Monitoring : Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.[5] Stop the reaction once the formation of the desired product has maximized to prevent subsequent degradation or the formation of further byproducts.

Q2: My reaction mixture turned into a dark, intractable tar. What causes this polymerization and how can I prevent it?

A2: Causality & Mechanistic Insight

The formation of tar or resinous material is a clear sign of product decomposition or polymerization. The Vilsmeier-Haack reaction generates a strongly acidic environment (due to the presence of POCl₃ and its byproducts), and the reaction itself can be highly exothermic. Activated aromatic systems and aldehydes can be unstable under these conditions.

  • Thermal Degradation : As noted, excessive heat is a primary culprit.[3] The iminium salt intermediate formed after the electrophilic attack is susceptible to heat, and the final aldehyde product can also degrade.

  • Acid-Catalyzed Polymerization : The highly acidic reaction medium can catalyze the polymerization of the starting material, the aldehyde product, or reactive intermediates, leading to the formation of insoluble, high-molecular-weight tars.

Troubleshooting & Optimization Protocol:

  • Aggressive Temperature Control : This cannot be overstated. Use an ice bath for the preparation of the Vilsmeier reagent and for the initial addition of the substrate. For the main reaction phase, use a thermostatically controlled oil bath or heating mantle to maintain the target temperature precisely.

  • Solvent Choice : While DMF often serves as both reagent and solvent, using an inert co-solvent like 1,2-dichloroethane (DCE) or acetonitrile can help to better control the reaction concentration and temperature.

  • Purity of Reagents : Ensure that the DMF is anhydrous and free of formic acid or dimethylamine impurities. Use freshly distilled POCl₃. Impurities can initiate or catalyze polymerization pathways.

  • Efficient Quenching : Once the reaction is complete, quench it promptly and carefully by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate or sodium acetate solution. This neutralizes the strong acids and hydrolyzes the intermediate to the final aldehyde, preventing further degradation.

Q3: Would the Reimer-Tiemann reaction be a viable alternative for formylating 2-methylquinoline, and what different side products should I expect?

A3: Causality & Mechanistic Insight

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[6] It can also be applied to other electron-rich aromatic and heterocyclic compounds like pyrroles and indoles.[7] The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) in a strong basic medium (e.g., chloroform and NaOH).[8]

  • Different Electrophile, Different Problems : The reactive electrophile is the neutral but highly electron-deficient dichlorocarbene, not a charged iminium salt. The reaction is performed under strongly basic conditions, which presents a different set of challenges compared to the acidic Vilsmeier-Haack reaction.

  • Expected Side Products :

    • Isomeric Products : For phenols, the reaction strongly favors ortho-formylation.[6] For 2-methylquinoline, the outcome is less predictable and may yield a mixture of isomers. Research on the formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions has shown that formylation can occur at both the C5 and C7 positions.[9]

    • Ring Expansion : Dichlorocarbene can add to double bonds to form dichlorocyclopropanes. In heterocyclic systems, this can sometimes lead to ring-expanded products.

    • Chlorinated Byproducts : The reaction may introduce chlorine atoms onto the quinoline ring under the harsh conditions.

    • Low Yields : Yields for the Reimer-Tiemann reaction on less-activated substrates are often low.

Comparative Analysis:

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Conditions Acidic (POCl₃/DMF)Basic (NaOH/CHCl₃)
Electrophile Chloroiminium salt (Vilsmeier Reagent)Dichlorocarbene (:CCl₂)
Primary Risk Thermal degradation, polymerizationFormation of chlorinated byproducts, potential ring expansion
Typical Yields Generally moderate to good for activated substratesOften low to moderate, highly substrate-dependent
Selectivity Governed by electronic activation (favors C4)Complex; can be influenced by coordination to heteroatoms

Recommendation : For 2-methylquinoline, the Vilsmeier-Haack reaction is generally the more reliable and higher-yielding method for achieving formylation at the C4 position. The Reimer-Tiemann reaction should be considered a secondary option if the Vilsmeier-Haack approach fails, but be prepared for a more complex product mixture and lower yields.

Visualizations & Logical Workflows

Diagram 1: Vilsmeier-Haack Mechanism & Regioselectivity

This diagram illustrates the formation of the Vilsmeier reagent and its subsequent electrophilic attack on 2-methylquinoline, highlighting the preferred C4 pathway versus a potential C5 side reaction.

Vilsmeier_Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Electrophilic Substitution DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent + POCl3 POCl3 POCl3 Quinaldine 2-Methylquinoline V_Reagent->Quinaldine Attacks Substrate Intermediate_4 Sigma Complex (C4 Attack) Quinaldine->Intermediate_4 Major Pathway Intermediate_5 Sigma Complex (C5 Attack) Quinaldine->Intermediate_5 Minor Pathway Product_4 Product (2-Methylquinoline-4-carbaldehyde) Intermediate_4->Product_4 Hydrolysis Product_5 Side Product (2-Methylquinoline-5-carbaldehyde) Intermediate_5->Product_5 Hydrolysis Troubleshooting_Workflow Start Start: Low Yield of Formylated Product Check_Tar Is there significant tar/polymer formation? Start->Check_Tar Control_Temp Action: Improve Temperature Control (Pre-cool reagents, use oil bath) Check_Tar->Control_Temp Yes Check_SM Is starting material (SM) recovered? Check_Tar->Check_SM No Check_Purity Action: Use Pure Reagents (Anhydrous DMF, fresh POCl3) Control_Temp->Check_Purity End End: Yield Improved Check_Purity->End Increase_Temp Action: Increase Reaction Temp/Time (Monitor closely with TLC/HPLC) Check_SM->Increase_Temp Yes Check_Isomers Is the main impurity an isomer? Check_SM->Check_Isomers No Check_Stoich Action: Optimize Stoichiometry (Increase Vilsmeier reagent eq.) Increase_Temp->Check_Stoich Check_Stoich->End Optimize_Conditions Action: Re-optimize Conditions (Lower temp, change solvent) Check_Isomers->Optimize_Conditions Yes Check_Isomers->End No, other issues Optimize_Conditions->End

Sources

Troubleshooting

Technical Support Center: Overcoming the Purification Challenges of Quinoline Aldehydes

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with quinoline aldehydes. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with quinoline aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The inherent chemical properties of quinoline aldehydes—namely the basicity of the quinoline nitrogen and the reactivity of the aldehyde functional group—often lead to frustrating and time-consuming purification issues.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated solutions to enhance the purity, yield, and stability of your target compounds.

Troubleshooting Guides: From Crude to Pure

This section directly addresses the most common and complex issues encountered during the purification of quinoline aldehydes, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Question: I am experiencing significant product loss, sometimes recovering less than 20%, during the column chromatography of my crude quinoline aldehyde on standard silica gel. What is causing this, and how can I dramatically improve my recovery?

Answer: This is a classic and frequently encountered problem. The low recovery is typically due to a combination of two factors: the acidic nature of standard silica gel and the chemical properties of your compound.

  • Acid-Base Interaction: The quinoline ring system contains a basic nitrogen atom (pKa ≈ 4.9). Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. This leads to a strong acid-base interaction, causing your basic compound to irreversibly adsorb or "stick" to the stationary phase.[1]

  • Aldehyde Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive aldehyde functional groups, leading to the formation of polar, inseparable byproducts.[1]

Solutions & Optimization Strategies:
  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by pre-treating the silica with a volatile tertiary amine. Triethylamine (NEt₃ or TEA) is the most common choice.

    • Causality: The triethylamine, being a stronger base, preferentially interacts with the acidic silanol groups, effectively "capping" them. This creates a more inert surface, preventing the irreversible adsorption of the quinoline aldehyde and minimizing acid-catalyzed degradation.

  • Use Alternative Adsorbents: If deactivation is insufficient or introduces complications, consider using a less acidic or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative, available in neutral and basic grades. Basic alumina is particularly useful for strongly basic compounds.[1]

    • Florisil®: This is a magnesium silicate gel that is much less acidic than silica and can be an excellent choice for sensitive compounds.

  • Optimize Your Eluent System:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like 0.1-1% triethylamine or pyridine, into your eluent system (e.g., Hexane/Ethyl Acetate) can significantly improve recovery by continuously competing with your compound for the acidic sites on the silica.

    • Employ Flash Chromatography: Reducing the contact time between your compound and the stationary phase can minimize degradation. Flash chromatography, which uses positive pressure, is faster than traditional gravity chromatography and is highly recommended.[1]

Workflow for Troubleshooting Low Recovery

start Low Recovery from Silica Column check_basicity Is the Quinoline Aldehyde Basic? start->check_basicity deactivate Deactivate Silica Gel (Slurry with 1% TEA in eluent) check_basicity->deactivate Yes run_column Run Deactivated Column deactivate->run_column success Successful Recovery run_column->success fail Still Low Recovery run_column->fail If fails alt_phase Switch to Alternative Stationary Phase (e.g., Alumina, Florisil) fail->alt_phase run_alt_column Run Alternative Column alt_phase->run_alt_column final_success Successful Recovery run_alt_column->final_success

Caption: Troubleshooting workflow for low recovery during chromatography.

Issue 2: Product Decomposition During Purification or on Standing

Question: My quinoline aldehyde appears pure immediately after the column, but TLC analysis of the combined fractions shows a new, more polar spot. Sometimes the product turns yellow or brown upon solvent removal or storage. What is causing this instability?

Answer: This issue points towards the chemical instability of the aldehyde group, which is highly susceptible to oxidation, especially when attached to an electron-rich quinoline ring.

  • Primary Degradation Pathway: Oxidation: The aldehyde group (-CHO) is easily oxidized to the corresponding carboxylic acid (-COOH).[2] This reaction is often promoted by atmospheric oxygen and can be accelerated by light and trace metal impurities. The resulting quinoline carboxylic acid is much more polar and will appear as a separate spot on a TLC plate, often near the baseline.

  • Other Potential Pathways: Depending on the substitution pattern, side reactions like aldol condensations or autoxidation can occur, leading to colored, high-molecular-weight impurities.[3]

Mitigation Strategies for Stability:
  • Work Under an Inert Atmosphere: Whenever feasible, conduct purification steps like column chromatography and solvent evaporation under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[1]

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen and peroxide impurities that initiate oxidation. Using freshly distilled or sparged solvents (bubbling with N₂ or Ar for 15-30 minutes) is highly recommended.

  • Avoid Excessive Heat: When removing solvent on a rotary evaporator, use the lowest water bath temperature that allows for efficient evaporation to minimize thermal degradation.

  • Store Properly: Store the final, pure product under an inert atmosphere, protected from light (in an amber vial), and at low temperatures (-20°C is ideal for long-term storage).

Degradation Pathway Visualization

QA Quinoline Aldehyde (Desired Product) QCA Quinoline Carboxylic Acid (Polar Impurity) QA->QCA Oxidation Oxidants [O] (Air, Peroxides) Oxidants->QA

Caption: Primary degradation pathway of quinoline aldehydes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for column chromatography of my quinoline aldehyde?

A1: The ideal solvent system should provide good separation between your product and impurities. This is best determined empirically using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For quinoline aldehydes, aim for a solvent system that gives your product an Rf value between 0.2 and 0.3 .[1] This range typically ensures that the compound moves down the column effectively without eluting too quickly, maximizing separation from both less polar and more polar impurities.

Q2: I have a very non-polar impurity from my synthesis that co-elutes with my product. How can I resolve this?

A2: If a simple adjustment of eluent polarity doesn't work, consider switching to a different solvent system that offers alternative selectivity. For example, if you are using a Hexane/Ethyl Acetate system, try a Toluene/Acetone or Dichloromethane/Methanol system. These solvents interact differently with your compounds and the stationary phase, which can often resolve closely running spots. If chromatography fails, consider recrystallization or a chemical approach, such as derivatizing the aldehyde to a bisulfite adduct, separating the non-aldehyde impurity, and then regenerating your aldehyde.

Q3: Is recrystallization a good final purification step?

A3: Absolutely. Recrystallization is an excellent technique for obtaining highly pure, crystalline material, provided you can identify a suitable solvent or solvent pair.[1] It is particularly effective at removing trace impurities that may be difficult to separate by chromatography. A systematic solvent screen with small amounts of your material is the best approach. Common solvent pairs for compounds of intermediate polarity include ethyl acetate/hexane, ethanol/water, and acetone/hexane.

Q4: How can I definitively confirm the purity of my final product?

A4: Purity should be assessed using a combination of orthogonal techniques:[1]

  • TLC: A single spot in multiple, distinct eluent systems is a strong indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal impurities if their signals are visible above the noise.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity (e.g., >99% by peak area).

  • Melting Point: A sharp, narrow melting point range is characteristic of a pure crystalline solid.

Key Experimental Protocols

Protocol 1: Deactivated ("Neutralized") Silica Gel Flash Chromatography

This protocol is designed to maximize the recovery of basic quinoline aldehydes.

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Create a slurry in your chosen non-polar eluent (e.g., hexane). Add triethylamine (TEA) to the slurry to a final concentration of 1% v/v. Stir gently for 5 minutes.

  • Column Packing: Carefully pour the slurry into your chromatography column. Use gentle air pressure to pack the column bed uniformly, ensuring no air bubbles are trapped. Allow the excess solvent to drain until it is level with the top of the silica bed.

  • Eluent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane/Ethyl Acetate) and add 0.5-1% v/v of triethylamine to this mixture. This maintains the deactivated state of the column during the run.

  • Sample Loading: Dissolve your crude quinoline aldehyde in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel (~1-2 times the sample weight), evaporate the solvent until a dry powder is formed, and carefully add this powder to the top of the column bed.

  • Elution: Add the eluent and apply positive pressure to begin eluting the compounds, collecting fractions and monitoring by TLC.

Protocol 2: Acid-Base Extraction for Impurity Removal

This technique is excellent for removing acidic or basic impurities from your less-soluble organic product.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Remove Acidic Impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with and extract acidic impurities (like quinoline carboxylic acids) into the aqueous layer. Drain the aqueous layer.

  • Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and extract basic impurities (like unreacted aniline starting materials) into the aqueous layer. Drain the aqueous layer.

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified, neutral product.

Data Summary Tables
Table 1: Comparison of Chromatographic Stationary Phases
Stationary PhaseTypeAcidityRecommended For
Silica Gel PolarAcidicGeneral purpose, but requires deactivation for basic compounds.
Alumina PolarBasic/NeutralExcellent for purification of basic compounds like quinolines.[1]
Florisil® PolarWeakly AcidicGood for sensitive compounds prone to degradation on silica.
C18 (Reverse-Phase) Non-polarNeutralUsed with polar solvents (e.g., water/acetonitrile) for polar compounds.
Table 2: Common Chromatography Problems and Solutions
ProblemProbable CauseSolution
Product Won't Elute Eluent is not polar enough; strong adsorption.Gradually increase the polarity of the eluent; consider switching to alumina.[1]
Product Elutes at Solvent Front Eluent is too polar.Decrease the polarity of the eluent.[1]
Poor Separation / Tailing Inappropriate solvent system; column overloaded; acidic interactions.Optimize solvent system with TLC; decrease sample load; add TEA to eluent.[1]
Streaking on TLC Plate Sample is too concentrated; compound is acidic/basic.Dilute the sample; add a drop of acetic acid (for acids) or TEA (for bases) to the TLC jar.
References
  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Greenhill, J. V. (2008). Quinoline Aldehydes. ResearchGate. Retrieved from [Link]

  • Kaplan, H. (2025). Studies on the Preparation of Quinoline-2-Aldehyde. ResearchGate. Retrieved from [Link]

  • Nagaladevi, P., et al. (2013). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Doebner-von Miller Synthesis

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this power...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction, troubleshoot common issues, and ensure the integrity of their synthetic outcomes. As a self-validating system, each protocol and troubleshooting step is explained with a focus on the underlying chemical principles to empower you in your experimental design.

Understanding the Doebner-von Miller Reaction: A Mechanistic Overview

The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] The reaction can be catalyzed by both Brønsted and Lewis acids.[2] The generally accepted mechanism, supported by isotope scrambling experiments, is a fragmentation-recombination pathway.[2][3][4]

Here is a simplified representation of the key steps involved:

Doebner_von_Miller_Mechanism cluster_1 Step 1: Michael Addition cluster_2 Step 2: Fragmentation cluster_3 Step 3: Recombination & Cyclization cluster_4 Step 4: Oxidation A Aniline C Michael Adduct A->C + B α,β-Unsaturated Carbonyl B->C D Imine C->D Fragmentation E Saturated Ketone C->E F Conjugated Imine D->F Recombination E->F G Dihydroquinoline F->G Cyclization H Quinoline G->H Oxidation

Caption: A simplified workflow of the Doebner-von Miller reaction mechanism.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the Doebner-von Miller synthesis.

Issue 1: Low or No Yield of the Desired Quinoline Product

Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or a complex mixture of unidentified products.

Root Causes and Corrective Actions:

  • Poor Quality Reagents:

    • Aniline: Aniline and its derivatives can oxidize over time, leading to impurities that can interfere with the reaction. It is crucial to use freshly distilled or high-purity aniline.

    • α,β-Unsaturated Carbonyl Compound: These compounds, particularly aldehydes, are susceptible to polymerization, which is a primary cause of low yields and tar formation.[5] Use freshly distilled or high-purity reagents. For some applications, generating the α,β-unsaturated carbonyl compound in situ via an aldol condensation (the Beyer method) can be advantageous.[2]

  • Suboptimal Catalyst Choice and Concentration:

    • The type and concentration of the acid catalyst are critical.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be effective.[2][6] However, the optimal catalyst will depend on the specific substrates. For instance, in the synthesis of 2-carboxy-4-phenylquinoline, trifluoroacetic acid (TFA) was found to be superior to conventional acids like HCl and H₂SO₄.[7]

  • Inappropriate Reaction Temperature:

    • The Doebner-von Miller reaction often requires heating to proceed at a reasonable rate.[6] However, excessive temperatures can promote polymerization and other side reactions, leading to tar formation and reduced yields.[6] It is essential to carefully control and optimize the reaction temperature for your specific substrates. For highly exothermic reactions, initial cooling may be necessary.[6]

Issue 2: Significant Tar and Polymeric Byproduct Formation

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield.

Root Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]

Preventative Measures:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline helps to maintain a low concentration of the polymerizable species at any given time, thus favoring the desired reaction pathway.[6]

  • Biphasic Solvent System: Employing a biphasic solvent system, such as water/toluene, can effectively sequester the α,β-unsaturated carbonyl compound in the organic phase, away from the high concentration of acid in the aqueous phase, thereby minimizing polymerization.[5]

  • Temperature Control: As mentioned previously, maintaining the lowest effective temperature can significantly reduce the rate of polymerization.[6]

Issue 3: Presence of Dihydroquinoline Impurities

Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] Incomplete oxidation can result from an inefficient oxidizing agent, insufficient quantity of the oxidant, or suboptimal reaction conditions for the oxidation step.[5]

Solutions:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[5]

  • Optimize Oxidation Conditions: The oxidation step may require prolonged reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[5]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent such as DDQ or MnO₂.[5]

Troubleshooting Workflow

Here is a logical workflow to guide you through troubleshooting common issues in the Doebner-von Miller synthesis.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Purity (Aniline, Carbonyl Compound) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Catalyst, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary Conditions (DoE Approach Recommended) conditions_ok->optimize_conditions No tar_formation Significant Tar Formation? conditions_ok->tar_formation Yes optimize_conditions->check_conditions implement_tar_reduction Implement Tar Reduction Strategies: - Slow Addition - Biphasic System - Lower Temperature tar_formation->implement_tar_reduction Yes check_workup Review Workup Procedure (Neutralization, Extraction) tar_formation->check_workup No implement_tar_reduction->check_conditions workup_ok Workup Thorough? check_workup->workup_ok improve_workup Improve Workup Protocol workup_ok->improve_workup No success Improved Yield workup_ok->success Yes improve_workup->check_workup

Caption: A decision-making workflow for troubleshooting low yields in the Doebner-von Miller synthesis.

Experimental Protocols

Exemplary Protocol: Synthesis of 2-Methylquinoline using a Biphasic System

This protocol is designed to minimize tar formation by utilizing a biphasic solvent system.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide (concentrated solution)

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Slow Addition of Carbonyl: In the dropping funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography.

Data Summary

The choice of acid catalyst can significantly impact the yield and selectivity of the Doebner-von Miller reaction. The following table provides a comparison of different catalysts for the synthesis of 2-carboxy-4-phenylquinoline from the reaction of 2,3-dimethylaniline and (3E)-2-oxo-4-phenylbut-3-enoate methyl ester.

EntryCatalyst (mol %)SolventTime (h)Yield (%) of 2-carboxy-4-phenylquinoline
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HCl (1.0 M in Et₂O)CH₂Cl₂480
3H₂SO₄ (98%)CH₂Cl₂480
4TFATFA2461
5TFAFormic Acid2455

Data adapted from a study on the regiochemical reversal in the Doebner-von Miller synthesis.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[5] To prevent this, it is highly recommended to use a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, away from the high concentration of acid in the aqueous phase. Additionally, slow, dropwise addition of the carbonyl compound to the heated reaction mixture and maintaining the lowest effective reaction temperature can minimize polymerization.[6]

Q2: Can I use substituted anilines in the Doebner-von Miller reaction?

A2: Yes, a wide variety of substituted anilines can be used. However, the nature and position of the substituent can affect the reaction outcome. Anilines with strong electron-withdrawing groups may exhibit lower reactivity and give lower yields under standard conditions.[8] Steric hindrance from substituents ortho to the amino group can also decrease the reaction yield.[7] Optimization of the reaction conditions, particularly the choice of acid catalyst and temperature, may be necessary for challenging substrates.

Q3: How can I purify my quinoline product if it is contaminated with tar?

A3: Purification of quinoline products from tarry mixtures can be challenging. A preliminary filtration through a plug of silica gel can be effective in removing the majority of the polymeric material.[5] Following this initial cleanup, standard purification techniques such as column chromatography, distillation (for volatile quinolines), or recrystallization can be employed to obtain the pure product.

Q4: What are some alternative, milder catalysts for the Doebner-von Miller reaction?

A4: While strong Brønsted and Lewis acids are traditionally used, research has explored milder and more environmentally benign catalysts. For example, recyclable solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 have been shown to be effective for the synthesis of quinoline derivatives under solvent-free conditions, with reported yields ranging from 42-89%.[9]

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Semantic Scholar. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. [Link]

  • chemeurope.com. Doebner-Miller reaction. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

Sources

Troubleshooting

preventing byproduct formation in Friedländer annulation

Topic: Preventing Byproduct Formation in Friedländer Annulation Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1] Welcome to the Quinoline Optimization Hub You have reached the advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Friedländer Annulation Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Quinoline Optimization Hub

You have reached the advanced troubleshooting interface for Friedländer annulation chemistries. This guide is designed for researchers encountering yield-limiting side reactions, specifically regioisomeric mixtures , self-condensation oligomers , and polymerization tars .[1]

Unlike standard textbook descriptions, this guide focuses on the causality of failure modes and provides self-validating protocols to bypass them.

Module 1: The "Stability Trap" (Precursor Degradation)[1]

User Query: "My 2-aminobenzaldehyde starting material turns dark/tarry before I can even start the reaction, and my yields are inconsistent."

The Root Cause: 2-Aminobenzaldehyde is notoriously unstable. It undergoes self-condensation (trimerization) to form complex macrocycles or acridine-like oligomers upon storage or exposure to air/light.[1] If your starting material is impure, your stoichiometry is effectively broken, leading to unreacted ketone and difficult purification.[1]

The Solution: The "Modified" Friedländer (In Situ Reduction) Do not isolate 2-aminobenzaldehyde. Instead, use 2-nitrobenzaldehyde as the stable precursor.[1] Reduce it in situ in the presence of the ketone. As the amine generates, it is immediately trapped by the ketone, preventing self-condensation.[1]

Protocol: One-Pot Fe/HCl Reductive Cyclization

  • Scope: Ideal for acid-stable substrates.

  • Reaction Type: Cascade reduction/condensation.

  • Charge: In a round-bottom flask, add 2-nitrobenzaldehyde (1.0 equiv), the ketone (1.0–1.2 equiv), and Iron powder (4.0 equiv).

  • Solvent: Add EtOH/H₂O (2:1 ratio) and catalytic conc. HCl (0.1 equiv).[1]

  • Reflux: Heat to 80°C. The reduction of the nitro group releases the free amine, which immediately condenses with the ketone.

  • Validation: Monitor disappearance of the nitro peak by TLC or IR (approx. 1530 cm⁻¹).

  • Workup: Filter off iron residues while hot. Basify filtrate with NaHCO₃. Extract with EtOAc.

Expert Insight: This method eliminates the "anthranil" byproduct pathway and typically boosts yields by 15–20% compared to using isolated amino-aldehydes.

Module 2: The Regioselectivity Puzzle

User Query: "I am using an unsymmetrical ketone (e.g., 2-butanone). I am getting a mixture of products. How do I control the regioselectivity?"

The Root Cause: The Friedländer reaction proceeds via an enolate or enamine intermediate. Unsymmetrical ketones can enolize at two positions:

  • Kinetic Enolate: Less substituted carbon (forms faster).[1]

  • Thermodynamic Enolate: More substituted carbon (more stable).[1]

Standard Friedländer conditions (strong acid/base + heat) favor Thermodynamic Control , yielding the more substituted quinoline.[1]

The Mechanism & Control Strategy To alter this, you must intervene at the enamine/enolate formation step.

Regioselectivity Start Unsymmetrical Ketone (e.g., 2-butanone) PathA Thermodynamic Enol (More Substituted) Start->PathA High T, Acid/Base (Reversible) PathB Kinetic Enol (Less Substituted) Start->PathB Low T, Steric Base (Irreversible) ProdA Product A: 3-Methylquinoline (Major in Acid/Base) PathA->ProdA Cyclization ProdB Product B: 2-Ethylquinoline (Rare in Standard Cond.) PathB->ProdB Cyclization

Figure 1: Bifurcation of regioselectivity based on enolization thermodynamics. Standard conditions heavily favor Path A.

Protocol: Kinetic Control Strategy (The Enamine Route) To force the formation of the less substituted quinoline (Product B), you cannot use standard catalysis.[1] You must pre-form the kinetic enamine.

  • Step 1: React ketone with pyrrolidine (catalytic pTsOH, toluene, Dean-Stark) to isolate the enamine.[1] Note: Pyrrolidine favors the less substituted enamine due to steric clash.

  • Step 2: React the purified enamine with 2-aminobenzaldehyde in a neutral solvent (e.g., EtOH) or with a mild Lewis Acid (e.g., Yb(OTf)₃).[1]

Module 3: Green Chemistry & Solvent Effects

User Query: "I need to scale this up, but the reaction turns into a black tar in sulfuric acid. How do I prevent polymerization?"

The Root Cause: Strong mineral acids (H₂SO₄) and high temperatures cause oxidative polymerization of the aromatic amines and aldol polymerization of the ketones.

The Solution: Ionic Liquid Catalysis Ionic liquids (ILs) act as both solvent and catalyst.[2] They stabilize the charged intermediates (iminium ions) without the harsh oxidative environment of concentrated mineral acids. They also allow for easy product separation (product precipitates out).[1]

Protocol: [Et₃NH][HSO₄] Mediated Synthesis

  • Advantages: Solvent-free, reusable catalyst, high atom economy.[1]

  • Preparation of IL: Add conc. H₂SO₄ dropwise to triethylamine at 60°C until equimolar. Stir 1h. Result is [Et₃NH][HSO₄].

  • Reaction: Mix 2-aminobenzaldehyde (1 mmol) and ketone (1 mmol) in the IL (20 mol%).

  • Conditions: Stir at Room Temperature (or mild heat 40°C) for 15–30 mins.

  • Workup: Add crushed ice/water. The quinoline product usually precipitates as a solid. Filter and wash with water. The IL remains in the filtrate and can be reused after water evaporation.

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Degradation of 2-aminobenzaldehyde.[1]Switch to 2-nitrobenzaldehyde + Fe/HCl (Modified Friedländer).[1]
Regioisomer Mixture Unsymmetrical ketone equilibrating.Acid Catalysis: Favors thermodynamic product.Enamine Method: Favors kinetic product.
Black Tar Formation Polymerization due to harsh acid/heat.Switch to Ionic Liquid ([Et₃NH][HSO₄]) or mild Lewis Acid (SSA - Silica Sulfuric Acid).[1]
Unreacted Ketone Ketone self-aldol condensation is faster than imine formation.Add ketone slowly (dropwise) to the amine solution to keep amine concentration high relative to ketone.
Product is an Oil (Impure) Incomplete dehydration of the intermediate aldol.Ensure reaction time is sufficient. Add a dehydrating agent (e.g., molecular sieves) or drive water off (Dean-Stark).[1]
References
  • Classic Mechanism & Scope

    • Cheng, C. C., & Meth-Cohn, O. (2004).[1] The Friedländer Synthesis of Quinolines. Organic Reactions.

    • [1]

  • Modified Friedländer (Nitro-Reduction)

    • McNulty, J., et al. (2011).[1] Scope and Mechanistic Insights into the Friedländer Annulation.

    • Note: This validates the in-situ reduction approach to avoid amine instability.
    • [1]

  • Ionic Liquid Protocols

    • Ranu, B. C., et al. (2006).[1][3] Ionic Liquid Promoted Friedländer Synthesis.

    • Validates the [Et3NH][HSO4] method for preventing polymeriz
  • Regioselectivity Mechanisms

    • Fehnel, E. A. (1966).[1][3] Friedländer Quinoline Synthesis: Regioselectivity with Unsymmetrical Ketones. Journal of Organic Chemistry.

    • [1]

Sources

Optimization

troubleshooting low yields in Knoevenagel condensation with quinolines

Technical Support Center: Knoevenagel Condensation with Quinolines A Guide for Researchers, Scientists, and Drug Development Professionals The Knoevenagel condensation is a cornerstone of C-C bond formation, pivotal in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Knoevenagel Condensation with Quinolines

A Guide for Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of C-C bond formation, pivotal in the synthesis of diverse molecular architectures, including the privileged quinoline scaffold. However, researchers often face challenges with low yields when employing quinoline-based substrates. This guide, structured as a series of troubleshooting questions and FAQs, provides in-depth, field-proven insights to diagnose and resolve common experimental hurdles.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental failures in a direct question-and-answer format, focusing on the causality behind each troubleshooting step.

Q1: My reaction is stalled or incomplete, with significant starting material remaining. What are the primary factors to investigate?

An incomplete reaction is a common source of low yields. This typically points to issues with activation energy, catalyst efficacy, or reaction equilibrium.

Causality & Troubleshooting Steps:

  • Insufficient Catalyst Basicity: The reaction is initiated by the deprotonation of the active methylene compound. If the catalyst is too weak, this initial step becomes the rate-limiting factor. Quinolines can also act as mild bases, potentially neutralizing a portion of the catalyst.

    • Action: While weak bases like piperidine or pyridine are standard, consider a slightly stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.[1] Be cautious, as overly strong bases can promote unwanted self-condensation of the aldehyde.[2]

  • Reaction Temperature: Many Knoevenagel condensations proceed at room temperature, but some substrate combinations require thermal energy to overcome the activation barrier.

    • Action: Gradually increase the reaction temperature, monitoring by Thin-Layer Chromatography (TLC) for product formation and potential byproduct generation. Refluxing in a suitable solvent like ethanol or toluene is a common strategy.[2][3]

  • Water Removal: The condensation reaction produces water as a byproduct.[2] In a closed system, the accumulation of water can shift the reaction equilibrium back towards the starting materials, stalling the reaction.

    • Action: If heating the reaction, use a Dean-Stark trap to azeotropically remove water. Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water, driving the reaction to completion.[2]

Q2: I'm observing a complex mixture of byproducts. How can I improve selectivity and minimize side reactions?

The formation of multiple products significantly complicates purification and drastically reduces the yield of the desired compound. This is often a result of overly harsh conditions or reactive intermediates.

Causality & Troubleshooting Steps:

  • Self-Condensation: Using a base that is too strong can lead to the self-condensation of the quinoline aldehyde (an aldol-type reaction), especially if the active methylene compound is not sufficiently reactive.[2]

    • Action: Switch to a milder catalyst. Organocatalysts like L-proline have shown high efficiency and selectivity in similar condensations, often minimizing side reactions.[2][4]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the active methylene compound can add to this product, leading to undesired adducts.

    • Action: Control the stoichiometry carefully. Use a slight excess (e.g., 1.1 equivalents) of the active methylene compound, but avoid a large excess. Adding the base catalyst slowly to the mixture of the aldehyde and active methylene compound can also help maintain a low concentration of the reactive enolate, disfavoring the Michael addition.

  • Thermal Degradation: High reaction temperatures, while sometimes necessary for conversion, can lead to the degradation of starting materials or the final product, especially with sensitive functional groups.[5]

    • Action: If heat is required, find the minimum effective temperature. Consider alternative energy sources like microwave irradiation, which can accelerate the reaction at lower bulk temperatures and in shorter times, often improving yields.[4][6]

Visual Workflow: A Logic-Based Troubleshooting Pathway

This diagram outlines a systematic approach to troubleshooting low yields, starting from the most common and easily addressable issues.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Verify Reagent Purity (Aldehyde, Methylene Compound, Solvent) Start->CheckPurity OptimizeCatalyst 2. Optimize Catalyst System CheckPurity->OptimizeCatalyst Reagents Pure VaryConditions 3. Adjust Reaction Conditions OptimizeCatalyst->VaryConditions No Improvement Success Yield Improved OptimizeCatalyst->Success Yield Improves WaterRemoval 4. Implement Water Removal VaryConditions->WaterRemoval No Improvement VaryConditions->Success Yield Improves SolventScreen 5. Screen Solvents WaterRemoval->SolventScreen Still Low Yield WaterRemoval->Success Yield Improves SolventScreen->Success Yield Improves

Caption: A step-by-step decision tree for troubleshooting Knoevenagel condensations.

Frequently Asked Questions (FAQs)

This section covers broader concepts and choices that are critical for designing a successful Knoevenagel condensation with quinoline substrates.

Q3: How do steric and electronic effects of the quinoline ring impact the reaction?

The quinoline ring system introduces specific steric and electronic factors that are not present with simple benzaldehydes.

  • Electronic Effects: The quinoline ring is generally electron-deficient, which can increase the electrophilicity of the aldehyde's carbonyl carbon. This is typically favorable for the initial nucleophilic attack by the enolate. However, substituents on either the benzene or pyridine portion of the quinoline ring can modulate this effect. Strong electron-withdrawing groups can further activate the aldehyde, while electron-donating groups may slightly deactivate it.[7]

  • Steric Hindrance: The position of the aldehyde group on the quinoline ring is critical. An aldehyde at the 2- or 8-position will experience significant steric hindrance from the adjacent ring and its substituents, which can impede the approach of the nucleophile.[8] Aldehydes at positions 3, 4, 6, or 7 are generally more accessible. When encountering steric issues, using a smaller catalytic base (e.g., ammonia or ammonium salts instead of piperidine) may be beneficial.

Q4: What is the role of the solvent, and how do I choose the right one?

The solvent does more than just dissolve the reactants; it influences catalyst activity and reaction rates.[2]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are excellent choices for many Knoevenagel condensations. They effectively solvate the ionic intermediates and are compatible with common catalysts like piperidine and L-proline.[9] Ethanol is often the first choice due to its effectiveness and low toxicity.[3]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can sometimes lead to higher conversions and faster reaction times.[2] However, they can be more difficult to remove and may not be suitable for all catalyst systems.

  • Apolar Solvents (e.g., Toluene, Benzene): These are primarily used when azeotropic removal of water with a Dean-Stark apparatus is necessary to drive the reaction to completion.[5]

  • Solvent-Free Conditions: For some reactions, running the condensation neat (without solvent), often with gentle heating, can be highly efficient and environmentally friendly.[10] This approach minimizes waste and can lead to very high reaction concentrations, accelerating the process.

Q5: Which active methylene compounds are best suited for reactions with quinoline aldehydes?

The choice of the active methylene compound is dictated by the desired final product. The "activity" is determined by the electron-withdrawing groups (EWGs) attached to the methylene carbon.

Active Methylene CompoundCommon EWGs (Z, Z')ReactivityTypical Use
Malononitrile-CN, -CNHighSynthesis of dicyanovinyl quinolines
Ethyl Cyanoacetate-CN, -COOEtHighSynthesis of α-cyano-β-quinolyl acrylates
Diethyl Malonate-COOEt, -COOEtModerateSynthesis of quinolyl-substituted malonic esters
Meldrum's AcidCyclic DiesterVery HighHighly reactive, often used for complex syntheses[11]
Malonic Acid-COOH, -COOHModerateUsed in the Doebner modification, often with decarboxylation[12]

Causality: Compounds with two strong EWGs, like malononitrile, are more acidic. Their methylene protons are more easily removed by a weak base, leading to a faster reaction.[13] Compounds with weaker EWGs, like diethyl malonate, may require slightly stronger basic conditions or higher temperatures to react efficiently.

Visualizing Key Reaction Parameters

The interplay between catalyst, solvent, and temperature is crucial for optimizing reaction yield.

Parameters Yield Reaction Yield Catalyst Catalyst (Basicity) Catalyst->Yield Activates Methylene Solvent Solvent (Polarity) Catalyst->Solvent Solvent->Yield Influences Rate Temp Temperature Solvent->Temp Temp->Yield Overcomes Barrier Temp->Catalyst Substrate Substrate (Sterics/Electronics) Substrate->Yield Dictates Reactivity

Caption: Interdependence of key parameters affecting Knoevenagel condensation yield.

Optimized General Protocol

This protocol provides a robust starting point for the Knoevenagel condensation of a quinoline aldehyde with an active methylene compound, using common laboratory reagents.

Materials:

  • Quinoline aldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the quinoline aldehyde (1.0 eq) and the active methylene compound (1.1 eq).

  • Add ethanol to dissolve the solids (concentration ~0.5 M).

  • Begin stirring the mixture at room temperature.

  • Add a catalytic amount of piperidine (0.1 eq) to the flask.[3]

  • Heat the reaction mixture to reflux (typically around 80 °C for ethanol) and monitor the progress by TLC.[3]

  • After completion (usually 2-6 hours), cool the reaction mixture to room temperature.[14]

  • If a precipitate forms, collect the solid product by filtration. Wash the solid with a small amount of cold ethanol to remove impurities.[2]

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • BenchChem Technical Support. Troubleshooting low yields in Knoevenagel condensation.

  • BenchChem Technical Support. Troubleshooting low yield in Friedländer synthesis of quinolines.

  • ResearchGate. The catalyst 1 mediated Knoevenagel condensation of 8-...

  • ResearchGate. Possible mechanism of the Knoevenagel condensation in the [HyEtDBU]Br-H2O-DABCO composite system.

  • BenchChem Technical Support. Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde.

  • ResearchGate. A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions.

  • ACS Publications. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry.

  • Wikipedia. Knoevenagel condensation.

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation.

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

  • ResearchGate. An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation.

  • Sigma-Aldrich. Knoevenagel Condensation Reaction.

  • ResearchGate. L-proline-catalyzed Knoevenagel condensation in DES.

  • MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules.

  • ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.

  • MDPI. Recent Developments on Five-Component Reactions. Molecules.

  • RSC Publishing. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions.

  • Semantic Scholar. Efficient Synthesis of Quinolines via a Knoevenagel/Staudinger/aza-Wittig Sequence.

Sources

Troubleshooting

Technical Support Center: 2-Methylquinoline-4-carbaldehyde

This technical guide addresses the specific stability, synthesis, and handling challenges of 2-methylquinoline-4-carbaldehyde . It is designed for researchers encountering purity issues, unexpected side reactions, or sto...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific stability, synthesis, and handling challenges of 2-methylquinoline-4-carbaldehyde . It is designed for researchers encountering purity issues, unexpected side reactions, or storage difficulties.[1]

Status: Active | Topic: Stability & Troubleshooting | Role: Senior Application Scientist

Executive Summary: The "Unstable by Design" Challenge

2-Methylquinoline-4-carbaldehyde (also known as 4-formylquinaldine) presents a unique "push-pull" stability challenge. It contains two reactive centers that are antagonistic to each other:

  • The C4-Aldehyde: An electrophilic center susceptible to nucleophilic attack and oxidation.

  • The C2-Methyl Group: A "pseudo-acidic" center (activated by the adjacent ring nitrogen) that can act as a nucleophile under basic or thermal stress.

Core Stability Risk: The primary mode of failure is not just simple oxidation, but self-condensation (polymerization) where the C2-methyl of one molecule attacks the C4-aldehyde of another, leading to deep red/brown tars.

Diagnostic Troubleshooting (Q&A)

Q1: My product turned from a yellow oil/solid to a deep red gum overnight. What happened?

Diagnosis: You have likely triggered aldol-type self-condensation . Mechanism: The methyl protons at position 2 are acidic (


). Trace bases (even from glass surfaces or basic impurities like unreacted amines) can deprotonate this methyl group. The resulting enamine-like carbanion attacks the electrophilic aldehyde at position 4 of a neighboring molecule.
Corrective Action: 
  • Purification: You must repurify via column chromatography (neutral alumina or silica buffered to pH 7). Avoid basic alumina.[1]

  • Stabilization: Store the purified compound with a trace of weak acid (e.g., acetic acid vapor in the headspace) if compatible with your next step, or strictly under Argon at -20°C.

Q2: I synthesized this via SeO oxidation of 2,4-dimethylquinoline, but the NMR looks "wrong."

Diagnosis: You likely have the wrong regioisomer (4-methylquinoline-2-carbaldehyde). Technical Insight: Selenium dioxide (SeO


) oxidation is highly sensitive to steric and electronic effects. In 2,4-dimethylquinoline, the 2-methyl group is more reactive  toward oxidation than the 4-methyl group due to the activation by the adjacent nitrogen.
  • Result: The major product is often the 2-aldehyde, not the 4-aldehyde. Verification: Check the chemical shift of the remaining methyl group.

  • Target (2-Me-4-CHO): Methyl peak

    
     ppm (C2-Me).
    
  • Impurity (4-Me-2-CHO): Methyl peak

    
     ppm (C4-Me) but often shows different splitting (long-range coupling to C3-H).
    
Q3: The aldehyde peak (~10 ppm) is small, but I see a broad peak around 5-6 ppm.

Diagnosis: Your aldehyde has formed a hydrate (gem-diol) or a hemiacetal . Cause: Quinolines are hygroscopic. In the presence of atmospheric moisture, the electron-deficient aldehyde carbon rapidly hydrates (


).
Solution: 
  • Drying: Dissolve in dry toluene and reflux with a Dean-Stark trap or use molecular sieves (4Å) for 24 hours.

  • Solvent Choice: Avoid methanol/ethanol for storage; these form hemiacetals (

    
    ). Use Anhydrous DCM or Toluene.[1]
    

Critical Workflows & Diagrams

Diagram 1: The Synthesis Trap & Degradation Pathways

This diagram illustrates why the SeO


 route fails and how the molecule degrades.

G Start 2,4-Dimethylquinoline SeO2 SeO2 Oxidation (Standard Route) Start->SeO2 WrongIso MAJOR PRODUCT: 4-Methylquinoline- 2-carbaldehyde SeO2->WrongIso Preferred Path (Active 2-Me) RightIso TARGET: 2-Methylquinoline- 4-carbaldehyde SeO2->RightIso Minor Path SelfCond Self-Condensation (Red/Brown Tar) RightIso->SelfCond Base/Heat (Intermolecular) Oxidation Oxidation to Carboxylic Acid RightIso->Oxidation Air/Light

Caption: The SeO2 oxidation route preferentially targets the 2-methyl group, leading to isomeric impurities. The target compound is inherently unstable toward self-condensation.

Diagram 2: Recommended Purification & Storage Workflow

To maximize stability, follow this strict protocol.

Workflow Crude Crude Reaction Mixture Workup Neutral Workup (Wash with sat. NaHCO3, then Brine) Crude->Workup Dry Drying (Na2SO4, Filter) Workup->Dry Chrom Flash Chromatography Stationary: Neutral Silica Mobile: Hexane/EtOAc (Gradient) Dry->Chrom Isolate Evaporation < 40°C, Argon Bleed Chrom->Isolate Store STORAGE -20°C, Dark, Argon Container: Amber Glass Isolate->Store

Caption: Workflow emphasizes neutral conditions to prevent base-catalyzed polymerization.

Stability Data & Specifications

Table 1: Physicochemical Stability Profile
ParameterSpecification / Behavior
Appearance Pale yellow solid/oil. Red/Brown indicates degradation.
Air Sensitivity High. Oxidizes to 2-methylquinoline-4-carboxylic acid within hours in open air.
Light Sensitivity Moderate. Photo-oxidation accelerates browning. Store in amber vials.
Moisture Sensitivity Moderate. Forms hydrates (gem-diols) reversibly.
Thermal Stability Low. Decomposes/polymerizes >60°C. Do not distill at atmospheric pressure.[1]
Compatible Solvents DCM, Chloroform, Toluene, Ethyl Acetate (Anhydrous).[1]
Incompatible Solvents Alcohols (Hemiacetal formation), Water, Amines (Schiff base/Polymerization).
Table 2: NMR Diagnostic Check (CDCl )

Use this to verify you have the correct isomer.

Signal Target: 2-Methyl-4-CHO Impurity: 4-Methyl-2-CHO
Aldehyde (-CHO) ~10.2 - 10.4 ppm ~10.0 - 10.2 ppm
Methyl Group ~2.75 ppm (s) (C2-Me) ~2.65 ppm (s) (C4-Me)
C3 Proton Singlet (or weak doublet) Singlet (often broadened)

| Key Distinction | C2-Me is slightly more downfield due to adjacent Nitrogen. | C4-Me is shielded by ring current relative to C2. |

Recommended Experimental Protocols

Protocol A: Purification of Degraded Material

If your sample has turned red/brown:

  • Dissolution: Dissolve the sample in a minimum amount of DCM/Hexane (1:1).

  • Filtration: Pass through a short pad of Neutral Silica Gel . The red polymer is highly polar and will stick to the top of the silica.

  • Elution: Flush with 20% Ethyl Acetate in Hexane. Collect the pale yellow filtrate.

  • Concentration: Evaporate solvent at <30°C under reduced pressure.

  • Storage: Immediately flush with Argon and freeze.

Protocol B: Synthesis Recommendation (Avoid SeO )

To avoid the isomer issue entirely, use the Pfitzinger Reaction route followed by reduction:

  • Precursor: React Isatin with Acetone (base catalyzed)

    
     2-Methylquinoline-4-carboxylic acid.
    
  • Activation: Convert acid to mixed anhydride or Weinreb amide.

  • Reduction: Controlled reduction (e.g., LiAlH

    
     at -78°C or DIBAL-H) to the aldehyde.
    This route guarantees the methyl is at C2 and the carbonyl is at C4.
    

References

  • Regioselectivity of SeO2 Oxidation: The 2-methyl group in quinolines is more reactive than the 4-methyl group. Journal of the Chemical Society, 1932.[1][2] (Classic mechanistic foundation).

  • Pfitzinger Reaction for 4-Carboxylates: Synthesis of 2-methylquinoline-4-carboxylic acid. Journal of Organic Chemistry.

  • Reduction of Quinoline Acids: Methods for converting quinoline carboxylic acids to aldehydes. Organic Process Research & Development.

  • Aldol Condensation Risks: Mechanisms of base-catalyzed self-condensation in active methyl quinolines. Chemical Reviews.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling quinoline derivatives, as they are potential irritants and mutagens.

Sources

Optimization

solubility problems of quinoline derivatives in organic solvents

Technical Support Center: Quinoline Derivative Solubility Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: QUN-SOL-001[1] Welcome to the Quinoline Solubility Support H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Derivative Solubility Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: QUN-SOL-001[1]

Welcome to the Quinoline Solubility Support Hub

You are likely here because your quinoline derivative is behaving like "brick dust"—it refuses to dissolve in standard organic solvents, or it crashes out of solution the moment you dilute it for a biological assay.

The Core Problem: Quinoline derivatives possess a flat, planar bicyclic aromatic structure. This allows them to stack efficiently like plates in a dishwasher (


-

stacking), creating a high crystal lattice energy.[1] To dissolve them, your solvent must overcome this strong intermolecular attraction.[1] Furthermore, the nitrogen atom acts as a hydrogen bond acceptor, while substituents (like -OH, -NH2) can act as donors, creating a complex solubility profile that defies simple "like dissolves like" rules.[1]

Module 1: Solvent Selection Matrix

User Question: "I'm trying to dissolve a 4-substituted quinoline for a reaction, but it won't go into DCM or Ether. What should I use?"

Technical Insight: Standard non-polar solvents (Hexane, Ether) often fail because they lack the polarity (


) and hydrogen bonding capability (

) to disrupt the quinoline crystal lattice. You need solvents with high dipolar and dispersive forces.[1]

Solvent Compatibility Table

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Dipolar Aprotic DMSO ⭐⭐⭐⭐⭐ (Excellent)Breaks

-stacking effectively.[1] Warning: High boiling point; difficult to remove. Hygroscopic (absorbs water).[1]
Dipolar Aprotic DMF / NMP ⭐⭐⭐⭐⭐ (Excellent)Good alternative to DMSO for reactions.[1] Toxic; NMP is reprotoxic.[1]
Protic Ethanol / Methanol ⭐⭐⭐⭐ (Good)Excellent for recrystallization.[1] Heating often required to break lattice energy.[1]
Chlorinated DCM / Chloroform ⭐⭐⭐ (Moderate)Good for lipophilic derivatives.[1] Often requires small amounts of MeOH (2-5%) to disrupt H-bonds.[1]
Aromatic Toluene ⭐⭐⭐ (Moderate)Useful for reflux reactions.[1] Works well if the quinoline has lipophilic chains.
Hydrocarbon Hexane / Heptane ⭐ (Poor)Avoid. Causes "oiling out" rather than crystallization.[1]

Module 2: Troubleshooting Biological Assays (The "DMSO Crash")

User Question: "My compound is soluble in 100% DMSO at 10mM. When I dilute it into cell culture media (water-based), it precipitates immediately. How do I fix this?"

Diagnosis: You are experiencing "Kinetic Solubility Shock." When you add a DMSO stock to water, the mixing is exothermic, and the solvent power drops exponentially. Quinoline derivatives often exist in a "metastable supersaturated state" in wet DMSO.[1] The moment water concentration hits a critical threshold (often >2%), the compound crashes out.

Step-by-Step Protocol: The "Intermediate Dilution" Method

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO (10 mM).

  • The Intermediate Step: Do not pipette directly into media.[1]

    • Prepare an intermediate plate with PBS + 10% Solutol HS 15 (or Cremophor EL).[1]

    • Dilute your DMSO stock 1:10 into this intermediate buffer.

    • Why? The surfactant (Solutol) encapsulates the hydrophobic quinoline molecules before they face the full aqueous shock.

  • Final Dilution: Pipette from the intermediate plate into your cell culture media.

  • Verification: Measure UV absorbance at 600nm (turbidity check). If OD > 0.05, precipitation has occurred.[1]

Visualizing the Mechanism (Graphviz)

DMSO_Crash Stock DMSO Stock (10mM) (High Solvency) Water Addition of Water/Media Stock->Water Surfactant Mitigation: Intermediate Dilution (w/ PEG or Surfactant) Stock->Surfactant Recommended Path Shock Solvent Power Drop (Exothermic Mixing) Water->Shock Direct Dilution Nucleation Nucleation Event (π-π Stacking Re-forms) Shock->Nucleation Precipitate Precipitation (Assay Failure) Nucleation->Precipitate Micelle Micelle Formation (Stabilized Compound) Surfactant->Micelle Success Stable Assay Solution Micelle->Success

Figure 1: Mechanism of DMSO-induced precipitation and the "Intermediate Dilution" mitigation strategy.

Module 3: Purification & Recrystallization

User Question: "I synthesized a quinoline derivative, but I can't purify it. It oils out in Hexane/Ethyl Acetate and won't crystallize."

Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities prevent lattice formation. Quinolines are prone to this in non-polar solvents.[1]

Troubleshooting Guide: The "Dual-Solvent" Switch

Standard Failure Mode:

  • Solvent: Hexane/Ethyl Acetate.[1]

  • Result: The quinoline is too polar for Hexane. As you add Hexane, the quinoline separates as a liquid droplet (oil) rather than a crystal.

Corrective Protocol:

  • Switch Solvent System: Use Ethanol (solvent) and Water (anti-solvent) .[1]

    • Dissolve the crude oil in the minimum amount of boiling Ethanol.

    • Add hot water dropwise until slight turbidity (cloudiness) persists.[1]

    • Add one drop of Ethanol to clear it.[1]

    • Crucial Step: Let it cool to room temperature slowly (wrap the flask in foil/towel). Rapid cooling locks in impurities and causes oiling.[1]

  • Seeding: If oiling persists, scratch the inner glass wall with a glass rod at the air-liquid interface. The micro-glass particles act as nucleation sites for the quinoline lattice.

Module 4: Salt Formation (The "Nuclear Option")

User Question: "I need to inject this into an animal model (IV/IP), but it's insoluble in everything compatible with life."

Technical Insight: The quinoline nitrogen is basic (pKa ~4.9 for quinoline itself, variable for derivatives). You can exploit this to turn your "brick" into a water-soluble salt.[1]

Salt Selection Protocol:

  • Hydrochloric Acid (HCl):

    • Method: Dissolve free base in Ether or Dioxane.[1] Bubble dry HCl gas or add 4M HCl in Dioxane.[1]

    • Outcome: Usually forms a high-melting solid.[1] Good for stability, but can be hygroscopic.[1]

  • Mesylate (Methanesulfonic Acid):

    • Method: Add 1 equivalent of methanesulfonic acid to the free base in Ethanol.

    • Outcome: Mesylates often have higher aqueous solubility than chlorides for lipophilic bases.[1]

  • Lactate/Citrate:

    • Method: Use for in vivo formulations.[1] These counter-ions are biologically tolerated and often prevent the "common ion effect" precipitation in blood.

Decision Logic for Salt Selection (Graphviz)

Salt_Selection Start Insoluble Free Base Check_N Is Quinoline N Available? Start->Check_N Acidic Use Base Salt (Na+, K+) Check_N->Acidic No (e.g., COOH present) Basic Use Acid Salt Check_N->Basic Yes (Basic N) HCl HCl Salt (First Choice for Crystallization) Basic->HCl Purification Mesylate Mesylate/Tosylate (For High Lipophilicity) Basic->Mesylate Solubility Issues Gluconate Gluconate/Lactate (For IV/In Vivo) Basic->Gluconate Animal Study

Figure 2: Decision tree for converting insoluble quinoline bases into soluble salts.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Provides the thermodynamic basis for solvent selection, specifically

    
     values for quinoline). 
    
  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. (Discusses the "DMSO crash" and precipitation in biological assays).

  • Popa-Burke, I., et al. (2014).[1][3] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. (Detailed analysis of water uptake in DMSO causing precipitation).

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. (Authoritative guide on selecting counter-ions like Mesylate/HCl for weak bases like quinoline).

  • Pabru, N., et al. (2015).[1] "Efficient procedure for the synthesis of quinoline derivatives... in glycerol as green solvent."[1][4] Iranian Chemical Communication. (Validates glycerol and protic solvents for quinoline chemistry).

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 2-Methylquinoline-4-Carbaldehyde

Case ID: SC-2MQ4C-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Scaling the synthesis of 2-methylquinoline-4-carbaldehyde (from 2,4-dimethylquinoline v...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-2MQ4C-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling the synthesis of 2-methylquinoline-4-carbaldehyde (from 2,4-dimethylquinoline via Selenium Dioxide oxidation) presents a classic process chemistry paradox: the reaction is chemically straightforward but operationally difficult.

The primary challenges are regioselectivity (oxidizing the C4-methyl without touching the C2-methyl), selenium remediation (removal of colloidal red selenium), and purification without resorting to massive silica gel columns.

This guide provides a validated workflow to navigate these issues, moving from "flask chemistry" to a scalable 100g+ process.

Module 1: Reaction Optimization & Selectivity

The Core Challenge: Regioselectivity

In 2,4-dimethylquinoline, the C4-methyl group is significantly more acidic and reactive than the C2-methyl group due to para-quinoid resonance stabilization. However, at high temperatures required for oxidation, thermodynamic control can lead to mixtures.

User Question: “I am seeing ~15% oxidation at the 2-position and significant tar formation. How do I lock selectivity to the 4-position?”

Troubleshooting Protocol:

  • Solvent Selection (The "Wet" Dioxane Trick):

    • Do not use anhydrous conditions. Use 1,4-Dioxane with 2–5% water content.

    • Reasoning: Selenium dioxide (

      
      ) exists as a polymer.[1] Water hydrolyzes it to selenous acid (
      
      
      
      ), the active oxidant. This lowers the activation energy, allowing the reaction to proceed at slightly lower temperatures (refluxing dioxane, ~101°C) compared to xylenes (140°C), thereby kinetically favoring the more reactive C4-methyl over the C2-methyl.
  • Stoichiometry Control:

    • Limit

      
       to 1.1 – 1.2 equivalents . Excess oxidant promotes over-oxidation to the carboxylic acid or attack at the C2 position.
      
Diagram 1: Reaction Pathway & Selectivity Logic

ReactionPathway Start 2,4-Dimethylquinoline SeO2 SeO2 / Wet Dioxane (100°C) Start->SeO2 Target TARGET: 2-Methylquinoline- 4-carbaldehyde SeO2->Target Kinetic Product (Major) Impurity1 IMPURITY A: Quinolyl-4-carboxylic acid (Over-oxidation) SeO2->Impurity1 Excess SeO2 or High T Impurity2 IMPURITY B: 2-Formyl-4-methylquinoline (Regio-isomer) SeO2->Impurity2 High T (>120°C)

Figure 1: Reaction pathway showing the kinetic preference for C4-oxidation and failure modes leading to impurities.

Module 2: Selenium Remediation (The "Red Death" Cleanup)

User Question: “My crude reaction mixture is a black/red sludge. Filtration clogs immediately, and I can't get the selenium out.”

Technical Insight: Reduced selenium precipitates as red colloidal metal, which aggregates into a sticky black tar upon cooling. Standard paper filtration fails because the particles are sub-micron.

The "Hot Celite" Protocol:

  • Never Cool Completely: Filter the reaction mixture while it is still hot (>60°C) .

    • Why: Upon cooling, selenium aggregates entrap organic product. Keeping it hot maintains the product in solution while selenium coagulates.

  • The Celite Bed: Use a sintered glass funnel with a thick pad (2–3 cm) of Celite 545.

  • The Wash: After filtration, wash the filter cake with hot ethyl acetate .

    • Validation: Check the filtrate.[2][3] If it is cloudy, refilter.

Module 3: Purification (The Bisulfite Adduct Method)

User Question: “Column chromatography is not feasible for my 50g batch. How do I isolate the aldehyde from unreacted starting material and tar?”

Solution: Aldehydes form reversible, water-soluble (or solid precipitating) adducts with sodium bisulfite (


).[4] Impurities (starting material, over-oxidized acids) do not.
Step-by-Step SOP: Bisulfite Purification
StepActionTechnical Note
1 Preparation Dissolve crude black oil in minimal Ethyl Acetate (EtOAc).
2 Adduct Formation Add saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(3 equiv) with vigorous stirring for 2–4 hours.
3 Precipitation A thick precipitate (the bisulfite adduct) should form. If not, add Ethanol to force precipitation.
4 Filtration (Critical) Filter the solid adduct. Discard the filtrate (contains starting material & tars).
5 Washing Wash the solid cake with Diethyl Ether or EtOAc to remove trapped organics.
6 Regeneration Suspend the solid cake in water. Add Sodium Carbonate (

)
or 10% NaOH until pH > 10. Stir 30 mins.
7 Extraction The solid dissolves and releases the pure aldehyde. Extract with EtOAc, dry (

), and concentrate.
Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mix (Aldehyde + SM + Tar) Bisulfite Add Sat. NaHSO3 Stir 4 hrs Crude->Bisulfite Filter Filter Precipitate Bisulfite->Filter Filtrate Filtrate: Contains SM & Tar (DISCARD) Filter->Filtrate Solid Solid Cake: Aldehyde-Bisulfite Adduct Filter->Solid Regen Add Na2CO3 (pH 10) Hydrolysis Solid->Regen Final Pure 2-Methylquinoline- 4-carbaldehyde Regen->Final

Figure 2: The "Bisulfite Hack" workflow allows for chromatography-free purification, essential for scale-up.

Frequently Asked Questions (Troubleshooting)

Q1: The bisulfite adduct didn't precipitate. It just formed a biphasic layer.

  • Diagnosis: Your aldehyde is too lipophilic, or the volume of solvent is too high.

  • Fix: Add Ethanol to the biphasic mixture. This increases the solubility of the organic phase in the aqueous phase just enough to initiate crystallization of the adduct. Alternatively, separate the aqueous layer (which contains the adduct) and wash it with ether before basifying.

Q2: I have a persistent garlic odor in the lab.

  • Safety Alert: This indicates selenium exposure or the formation of volatile organoselenides.

  • Immediate Action: Ensure all rotovap exhaust is vented into a fume hood. Treat all glassware with bleach (sodium hypochlorite) before washing to oxidize residual selenium to non-volatile selenate.

Q3: The yield is low (<30%).

  • Root Cause: Likely over-oxidation to the carboxylic acid.

  • Check: Did you run the reaction too long? (Stop at 4–6 hours, do not run overnight). Did you use dry dioxane? (Switch to wet dioxane).

References

  • Riley Oxidation Mechanism & Selectivity

    • Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of olefins.[5][6] Evidence for the intervention of allylic organoselenium intermediates.[7] Journal of the American Chemical Society.

    • Note: Establishes the mechanism of allylic activation which favors the C4-methyl due to electronic activ
  • Bisulfite Purification Protocol

    • Boucher, M. M., et al. (2017).[8] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[8] Organic Process Research & Development.

    • Note: Validates the bisulfite method for scale-up purific
  • Selenium Removal Techniques

    • Stadler, A., & Kappe, C. O. (2001). Microwave-mediated Biginelli reactions revisited: On the nature of the "selenium effect". Journal of the Chemical Society, Perkin Transactions 2.
    • Note: Discusses the handling of selenium residues and "red selenium" in heterocyclic synthesis.

Sources

Optimization

Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde Derivatives

Introduction Welcome to the technical support center for the purification of 2-methoxyquinoline-4-carbaldehyde and its derivatives. As versatile heterocyclic building blocks, these compounds are pivotal in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of 2-methoxyquinoline-4-carbaldehyde and its derivatives. As versatile heterocyclic building blocks, these compounds are pivotal in the synthesis of novel therapeutic agents and functional materials.[1] However, their purification can present unique challenges, from product instability to difficult-to-remove impurities.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification hurdles. We will explore the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-methoxyquinoline-4-carbaldehyde derivatives in a direct question-and-answer format.

Issue 1: Low or No Recovery After Silica Gel Column Chromatography

Question: I am experiencing significant product loss during column chromatography of my 2-methoxyquinoline-4-carbaldehyde derivative on silica gel. The collected fractions show very little product, or it seems to have decomposed on the column. What is happening and how can I fix it?

Answer: This is a frequent and frustrating issue. The cause often lies in the inherent chemical properties of both the aldehyde functional group and the quinoline scaffold interacting with the stationary phase.

  • Causality—The Role of Silica Gel Acidity: Standard silica gel is acidic (pH ≈ 4-5). Aldehydes can be sensitive to acidic conditions, leading to irreversible adsorption, enolization followed by decomposition, or other side reactions directly on the column.[2] The nitrogen atom in the quinoline ring can also be protonated, leading to very strong binding to the silica surface, which prevents elution.

  • Troubleshooting & Optimization:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before preparing your column. Create a slurry of silica gel in your non-polar eluent and add 1-2% triethylamine (NEt₃) by volume. This neutralizes the acidic protons on the silica surface, preventing protonation of your quinoline nitrogen and minimizing acid-catalyzed degradation of the aldehyde.

    • Consider an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Alumina (neutral or basic) is an excellent alternative that often circumvents the issues seen with silica.[2]

    • Work Quickly and Protect the Product: Aldehydes can be susceptible to oxidation, especially when spread over the high surface area of a chromatography stationary phase.[3]

      • Use Degassed Solvents: Solvents contain dissolved oxygen which can promote oxidation.[2] Degas your eluents by sparging with nitrogen or argon before use.

      • Protect from Light: Some quinoline derivatives are light-sensitive.[4][5] Wrap your column and collection flasks in aluminum foil to prevent photochemical degradation.[2]

Issue 2: The Product Fails to Crystallize or "Oils Out" During Recrystallization

Question: I've isolated my crude product, but I'm struggling with recrystallization. It either remains in solution even at low temperatures, or it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" or failure to crystallize typically points to one of two problems: the presence of impurities that inhibit crystal lattice formation or a suboptimal choice of solvent system.

  • Causality—Supersaturation and Impurities: Crystallization requires a supersaturated solution where molecules can orient themselves into a stable crystal lattice. If the concentration of impurities is too high, or if the cooling process is too rapid, the product's solubility limit is exceeded too quickly, and it crashes out as a disordered, often impure, oil.

  • Troubleshooting & Optimization:

    • Systematic Solvent Screening: Finding the right solvent is critical. The ideal solvent should dissolve the compound when hot but poorly when cold. For the related compound 2-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used successfully.[6][7] This is an excellent starting point.

    • Employ a Two-Solvent System: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane, petroleum ether) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Ensure Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, and only then move it to an ice bath or refrigerator to maximize yield.[2] Slow cooling is essential for the formation of large, pure crystals.

    • "Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Pre-Purification: If the crude product is very impure (e.g., a dark tar), a preliminary purification step may be necessary before attempting recrystallization.[8] A quick filtration through a short plug of silica or alumina can remove baseline impurities that inhibit crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of 2-methoxyquinoline-4-carbaldehyde?

A1: The impurity profile largely depends on the synthetic route. A common route involves the Vilsmeier-Haack reaction on an N-acetylated aniline derivative to form a 2-chloroquinoline-4-carbaldehyde intermediate, followed by nucleophilic substitution with sodium methoxide.[9]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-chloroquinoline-4-carbaldehyde or the initial acetanilide.
  • Reagent-Derived Impurities: Residual Vilsmeier reagent (POCl₃/DMF) byproducts.[10]
  • Side-Reaction Products: Hydrolysis of the methoxy group back to a hydroxyl group at the 2-position is a possibility, especially during aqueous workup. Polymerization products can also form under the harsh conditions of some quinoline syntheses.[8]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is the preferred method for purifying solid materials with moderate to high purity (>80-90%). It is highly effective at removing small amounts of impurities and can yield material of very high purity.
  • Column Chromatography is ideal for purifying oils or solids that are grossly impure. It is also necessary when impurities have very similar solubility profiles to the product, making separation by recrystallization difficult.

Q3: My purified product is a white solid, but it turns yellow over time. Is this normal?

A3: Yes, this can be a common observation for some quinoline derivatives.[4] The yellowing often indicates slow oxidation or degradation upon exposure to air and/or light. For long-term storage, it is best practice to keep the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place, such as a freezer.

Q4: What analytical techniques are best for confirming the purity of my final product?

A4: A combination of techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR should show a characteristic aldehyde proton signal downfield (typically >9.5 ppm) and a singlet for the methoxy group protons (~4.0 ppm).[9]
  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 187.[9]
  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the strong C=O stretch of the aldehyde around 1700 cm⁻¹.[9]
  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A pure sample should show a single, sharp peak.[11]

Visualized Workflows and Decision Making

The following diagrams provide a logical framework for approaching purification challenges.

Purification_Decision_Tree start Crude Product Isolated q1 Is the product a solid or an oil? start->q1 solid Product is a Solid q1->solid Solid oil Product is an Oil q1->oil Oil q2 Is the solid highly colored or tarry? solid->q2 chromatography Perform Column Chromatography oil->chromatography clean_solid Solid is off-white/pale yellow q2->clean_solid No dirty_solid Solid is dark/tarry q2->dirty_solid Yes recrystallize Attempt Recrystallization clean_solid->recrystallize chrom_plug Filter through a short plug of Alumina/Silica dirty_solid->chrom_plug chrom_plug->recrystallize

Caption: Decision tree for selecting the initial purification method.

Recrystallization_Troubleshooting start Attempting Recrystallization q1 Did crystals form upon cooling? start->q1 success Success: Isolate Crystals q1->success Yes fail No Crystals or Oiling Out q1->fail No q2 What was the issue? fail->q2 oiling_out Product Oiled Out q2->oiling_out Oiling Out no_precip Product Remained Soluble q2->no_precip Remained Soluble action_oil Re-heat to dissolve. Add more 'good' solvent. Cool very slowly. oiling_out->action_oil action_soluble Reduce solvent volume. Add 'poor' solvent. Scratch flask / Add seed crystal. no_precip->action_soluble re_attempt Re-attempt cooling action_oil->re_attempt action_soluble->re_attempt re_attempt->q1

Caption: Workflow for troubleshooting common recrystallization problems.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize degradation and improve the recovery of aldehyde products.

  • Slurry Preparation: In a beaker, add dry silica gel to your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to constitute 1% of the total solvent volume. Stir the slurry for 5 minutes.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully layer the dried, impregnated silica onto the top of the column bed.

  • Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your compound.[2]

  • Monitoring: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography
Problem Solution [2]
Product elutes with the solvent frontEluent is too polar. Decrease the polarity (e.g., more hexane).
Product does not eluteEluent is not polar enough. Increase the polarity (e.g., more ethyl acetate).
Poor separation of spotsInappropriate solvent system. Optimize with TLC before running the column.
Protocol 2: Recrystallization from a Two-Solvent System

This method is highly effective for obtaining analytically pure solid material.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently with stirring until the solid dissolves completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Induce Cloud Point: While the solution is still hot, add a "poor" solvent (e.g., Petroleum Ether or Hexane) dropwise until the solution remains faintly cloudy. Add 1-2 drops of the "good" solvent to make it clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold "poor" solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde - Benchchem.
  • 2-Methoxyquinoline-3-carbaldehyde - PMC - NIH.
  • (PDF) 2-Methoxyquinoline-3-carbaldehyde - ResearchGate.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available from: [Link]

  • The Synthetic Versatility of 2-Methoxyquinoline-4-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds - Benchchem.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde - Benchchem.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). Available from: [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Available from: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available from: [Link]

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Quinoline Synthesis

Welcome to the Technical Support Center for Catalyst Selection in Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Selection in Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common issues encountered during the synthesis of quinoline and its derivatives. Quinolines are foundational scaffolds in medicinal chemistry and materials science, and their efficient synthesis is paramount. This resource provides in-depth, field-proven insights to optimize your synthetic outcomes.

Troubleshooting the Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone of quinoline synthesis.[1] However, challenges such as low yields and poor regioselectivity are common.

FAQ 1: My Friedländer synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

Low yields in the Friedländer synthesis can often be attributed to harsh reaction conditions, suboptimal catalyst selection, or competing side reactions.[1]

Causality and Recommended Solutions:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[1]

    • Solution: Consider employing milder catalytic systems. For instance, gold catalysts can facilitate the reaction under more gentle conditions.[2] Catalyst-free approaches using water as a solvent have also proven effective, taking advantage of water's high polarity to enhance reaction efficiency.[3]

  • Suboptimal Catalyst Choice: An inappropriate catalyst can lead to low conversion rates or the formation of unwanted byproducts.[1]

    • Solution: A range of modern catalysts can improve yields. These include ionic liquids, p-toluenesulfonic acid, and molecular iodine.[2][4] For specific substrates, neodymium(III) nitrate hexahydrate has also been shown to be an efficient catalyst.[4]

  • Competing Side Reactions: A significant side reaction is the self-condensation of the ketone reactant (an aldol condensation), which reduces the amount of ketone available for the desired quinoline formation.[2]

    • Solution: To mitigate aldol condensation, particularly under basic conditions, one can use the imine analog of the o-aniline reactant.[2]

Experimental Protocol: Improving Yield with a Mild Base Catalyst

This protocol utilizes choline hydroxide as a mild and effective catalyst.

  • To a solution of the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent, add choline hydroxide (1 mol%).

  • Place the reaction flask in a pre-heated water bath at 50°C.

  • Stir the mixture vigorously for approximately 6 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, at which point the product will often precipitate.

  • Isolate the solid product by filtration and wash with a small amount of cold water to remove any residual catalyst.[1]

FAQ 2: I'm observing poor regioselectivity with my asymmetric ketone. How can I control the reaction to favor the desired isomer?

Regioselectivity is a well-known challenge in the Friedländer synthesis when using asymmetric ketones.[2]

Causality and Recommended Solutions:

The lack of regiocontrol arises from the two possible enolates that can form from the asymmetric ketone, leading to a mixture of quinoline products.

  • Substrate Modification:

    • Solution: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction towards a single regioisomer.[2]

  • Catalyst and Solvent Selection:

    • Solution: The use of specific amine catalysts or ionic liquids has been shown to effectively control the regioselectivity of the condensation.[2]

Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity Observed substrate_mod Option 1: Substrate Modification (Introduce Phosphoryl Group) start->substrate_mod Consider if synthetically feasible catalyst_solvent Option 2: Catalyst/Solvent Screening start->catalyst_solvent evaluate Evaluate Regioisomeric Ratio (e.g., by NMR, GC-MS) substrate_mod->evaluate amine_cat Screen Amine Catalysts catalyst_solvent->amine_cat ionic_liq Screen Ionic Liquids catalyst_solvent->ionic_liq amine_cat->evaluate ionic_liq->evaluate optimized Optimized Regioselective Synthesis evaluate->optimized G reactants Aniline + β-Diketone enamine Enamine Intermediate reactants->enamine Dehydration protonation Protonation of Ketone enamine->protonation Acid Catalyst (H+) cyclization Intramolecular Cyclization protonation->cyclization dehydration Dehydration cyclization->dehydration -H2O product 2,4-Disubstituted Quinoline dehydration->product

Caption: Simplified mechanism of the Combes quinoline synthesis.

Modern Catalytic Approaches to Quinoline Synthesis

Recent years have seen the development of advanced catalytic systems for quinoline synthesis, particularly those employing transition metals. These methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. [5]

FAQ 5: I am interested in using palladium-catalyzed methods for quinoline synthesis. What are the advantages and common issues?

Palladium catalysis has emerged as a versatile and powerful tool for constructing the quinoline scaffold. [5]It is often noted for its superior functional group tolerance compared to other transition metals like copper, rhodium, or ruthenium. [5] Advantages of Palladium Catalysis:

  • Versatility: Palladium catalysts can be used to synthesize a wide range of substituted quinolines. [5]* Mild Conditions: Many palladium-catalyzed reactions proceed under milder conditions than traditional methods. [5]* Functional Group Tolerance: Palladium catalysts are often compatible with a wide array of functional groups, which is advantageous in complex molecule synthesis. [5] Common Issues and Troubleshooting:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.

    • Solution: The choice of ligands and additives is crucial. For example, in some cases, simple nitrogen-based ligands can enhance catalyst stability and reactivity. [5]* Substrate Scope Limitations: While generally broad, some substrates can be challenging. For instance, electron-withdrawing groups on the aniline can sometimes lead to lower yields. [5] * Solution: Screening different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and reaction conditions (solvent, temperature, additives) is essential for optimizing the reaction for a specific substrate. [5] Catalyst Comparison for Quinoline Synthesis

Synthesis MethodTypical Catalyst(s)Common IssuesModern Alternatives/Improvements
Friedländer Strong acids/bases (e.g., H₂SO₄, KOH)Low yield, poor regioselectivity, harsh conditions. [1][2]Gold catalysts, p-toluenesulfonic acid, iodine, ionic liquids, catalyst-free in water. [2][3]
Skraup H₂SO₄, oxidizing agent (e.g., nitrobenzene)Highly exothermic, low yield, harsh conditions. [6]Doebner-von Miller modifications, microwave-assisted synthesis in ionic liquids. [4]
Combes H₂SO₄Catalyst deactivation, harsh conditions.Polyphosphoric acid (PPA). [4]
Modern Cross-Coupling Palladium catalysts (e.g., Pd(OAc)₂)Catalyst deactivation, substrate scope limitations. [5]Ligand screening, use of additives, optimization of reaction conditions. [5]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Optimization

Quinoline Synthesis Technical Support Center: Managing Regioselectivity

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in classical and modern quinoline synthesis methodologies. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is "regioselectivity" in quinoline synthesis and why is it a critical issue?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction. In quinoline synthesis, this typically arises when using substituted anilines or unsymmetrical carbonyl compounds. For example, in the reaction of a meta-substituted aniline, the final cyclization step can occur at either the C2 or C4 position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines. Controlling which isomer is formed is paramount in drug discovery and materials science, as the substitution pattern on the quinoline core dictates its biological activity, pharmacokinetic properties, and material characteristics. An undesired regioisomer is not just a waste of material; it's an impurity that requires costly and time-consuming separation.

Q2: Which classical quinoline syntheses are most prone to regioselectivity problems?

A: Several cornerstone methods for quinoline synthesis present regioselectivity challenges:

  • Skraup & Doebner-von Miller Reactions: When using a meta-substituted aniline, the electrophilic cyclization onto the aniline ring can lead to mixtures of 5- and 7-substituted products.

  • Combes Synthesis: Similar to the Skraup reaction, the acid-catalyzed cyclization of the enamine intermediate derived from a meta-substituted aniline and a β-diketone can yield both 5- and 7-substituted quinolines.[1][2]

  • Friedländer Synthesis: This method faces a different regiochemical challenge. When an unsymmetrical ketone (e.g., 2-butanone) is reacted with a 2-aminoaryl aldehyde/ketone, the initial condensation can occur via two different α-methylene groups, leading to a mixture of quinoline products with different substitution patterns on the newly formed pyridine ring.[3][4]

Q3: Are there modern synthetic methods that offer better regiocontrol?

A: Yes, significant progress has been made. Transition metal-catalyzed methods, particularly those using palladium, offer powerful alternatives with often superior regiocontrol.[5] For instance, palladium-catalyzed cascade reactions can be designed to form specific C-C and C-N bonds in a highly predictable manner, avoiding the ambiguity of classical electrophilic cyclizations.[5] These methods often proceed under milder conditions and tolerate a wider range of functional groups.[5] Additionally, methods that build the quinoline core through distinct, stepwise annulations, such as certain copper-catalyzed cyclizations, can provide excellent regioselectivity.[4][6]

Troubleshooting Guide: The Combes Synthesis

The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, is a robust method for producing 2,4-disubstituted quinolines.[1][7] However, its regioselectivity is a common stumbling block.

Problem: My Combes synthesis with 3-methoxyaniline is giving me a mixture of the 5- and 7-methoxyquinoline products. How can I favor the 7-methoxy isomer?

Root Cause Analysis: The regioselectivity of the Combes synthesis is determined during the rate-determining electrophilic aromatic substitution (annulation) step.[7] The protonated enamine intermediate acts as the electrophile, and it will preferentially attack the most nucleophilic position on the aniline ring.

  • Electronic Effects: A substituent on the aniline ring directs the cyclization. An electron-donating group (EDG) like methoxy (-OCH₃) at the meta position activates the ortho (C2) and para (C4) positions.

    • Cyclization at the C2 position (ortho to -OCH₃) is sterically hindered by the adjacent substituent.

    • Cyclization at the C4 position (para to -OCH₃) is electronically favored and leads to the 7-methoxyquinoline .

    • Cyclization at the C6 position (ortho to the amino group) is also possible and leads to the 5-methoxyquinoline .

Solutions & Strategies:

  • Catalyst Choice: The strength and type of acid catalyst can influence the transition state energies of the competing cyclization pathways. While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) or milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) can sometimes offer improved selectivity by modulating the reactivity of the electrophile.[1][2]

  • Steric Control: While the primary directing effect is electronic, increasing the steric bulk on the β-diketone can sometimes influence the outcome. It has been observed that steric effects can play a significant role in the annulation step, potentially favoring one pathway over another.[7]

  • Temperature and Reaction Time: Systematically varying the reaction temperature can help. The activation energies for the formation of the two isomers may be different. A lower temperature might favor the thermodynamically more stable product, while a higher temperature could favor the kinetically controlled product. Monitor the reaction over time by TLC or LC-MS to find the optimal endpoint before product equilibration or degradation occurs.

Workflow for Optimizing Regioselectivity in Combes Synthesis

G cluster_0 Problem Identification cluster_1 Primary Control Factor: Electronics cluster_2 Experimental Optimization cluster_3 Analysis & Outcome Start Isomer Mixture Observed (e.g., 5- vs. 7-substituted) Aniline Select Aniline: meta-Substituted Start->Aniline EDG Substituent is EDG (e.g., -OMe, -Me) Aniline->EDG Check Substituent EWG Substituent is EWG (e.g., -Cl, -CF3) Aniline->EWG Check Substituent Catalyst Screen Acid Catalysts (H2SO4, PPA, p-TsOH) EDG->Catalyst Para-director favors 7-isomer. Proceed to optimize. Failure Mixture Persists: Consider Alternative Synthesis EWG->Failure Cyclization is disfavored. Strong EWGs can prevent reaction. Temp Vary Temperature (e.g., 80°C, 100°C, 120°C) Analysis Analyze Isomer Ratio (1H NMR, LC-MS) Catalyst->Analysis Sterics Modify β-Diketone (Increase R group bulk) Temp->Analysis Sterics->Analysis Success Desired Regioisomer is Major Product Analysis->Success High d.r. Analysis->Failure Low d.r.

Caption: Decision workflow for troubleshooting regioselectivity in the Combes synthesis.

Troubleshooting Guide: The Friedländer Synthesis

The Friedländer synthesis is a powerful method for creating quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, typically a ketone.[8][9] The primary regioselectivity issue arises when using an unsymmetrical ketone.

Problem: My Friedländer reaction between 2-aminoacetophenone and 2-butanone is yielding a mixture of 2,3,4-trimethylquinoline and 2-ethyl-4-methylquinoline. How can I control the outcome?

Root Cause Analysis: The reaction proceeds through an initial aldol-type condensation between the 2-aminoaryl carbonyl and the enolate (or enol) of the second ketone, followed by cyclization and dehydration.[3][10] 2-Butanone can form two different enolates:

  • The Kinetic Enolate: Formed by deprotonation of the less-substituted α-carbon (the methyl group). This leads to reaction at the CH₃ group.

  • The Thermodynamic Enolate: Formed by deprotonation of the more-substituted α-carbon (the methylene group). This is the more stable enolate and leads to reaction at the CH₂ group.

The choice of catalyst (acid or base) and reaction conditions determines which enolate pathway predominates.[3]

Solutions & Strategies:

  • Base-Catalyzed Conditions (Favoring the Kinetic Product):

    • Mechanism: Strong, bulky, non-nucleophilic bases at low temperatures (e.g., LDA at -78°C) will preferentially deprotonate the less sterically hindered methyl group, forming the kinetic enolate. This intermediate will then react with the 2-aminoacetophenone to form the precursor to 2,3,4-trimethylquinoline .

    • Caution: Standard basic conditions (e.g., KOH, KOtBu) at higher temperatures can lead to enolate equilibration and mixtures.[3] Self-condensation of the ketones is also a potential side reaction.[3]

  • Acid-Catalyzed Conditions (Favoring the Thermodynamic Product):

    • Mechanism: Acidic conditions (e.g., H₂SO₄, p-TsOH) promote the formation of the more stable, substituted enol, which involves the methylene group of 2-butanone.[3] This pathway leads to the formation of 2-ethyl-4-methylquinoline .

    • Protocol: Refluxing the reactants in the presence of a catalytic amount of a strong Brønsted acid is the standard approach.[3]

  • Pre-forming Intermediates: To avoid ambiguity, one can pre-form an imine from the 2-aminoacetophenone. This can sometimes provide cleaner reactions and better control.[3]

  • Modern Catalysts: The use of specific Lewis acids or ionic liquids has been reported to enhance regioselectivity in Friedländer-type reactions, often by coordinating to the carbonyls in a specific manner to direct the condensation.[3][4]

Table 1: Catalyst Influence on Friedländer Regioselectivity with 2-Butanone

Catalyst SystemPredominant Enolate/EnolExpected Major ProductRationale
KOtBu, DBU (Strong Base)Thermodynamic (equilibrating)Mixture, often favoring thermodynamicAt typical reaction temperatures, enolates equilibrate to the more stable form.
H₂SO₄, p-TsOH (Brønsted Acid)Thermodynamic2-Ethyl-4-methylquinolineThe more substituted (thermodynamic) enol is favored under acidic conditions.
Lewis Acids (e.g., Sc(OTf)₃)VariesSubstrate/Catalyst DependentCan chelate to direct reaction, potentially overriding standard selectivity.
Amine Catalysts (e.g., pyrrolidine)VariesCan favor kinetic or thermodynamicForms enamines, altering the nucleophile's reactivity profile.

Experimental Protocol: Regioselective Friedländer Synthesis of 2-Ethyl-4-methylquinoline

This protocol details the acid-catalyzed synthesis, designed to favor the product derived from the thermodynamic enol of 2-butanone.

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • 2-Butanone (Methyl Ethyl Ketone, MEK) (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminoacetophenone (e.g., 1.35 g, 10 mmol).

  • Add toluene (50 mL) and 2-butanone (2.16 g, 30 mmol).

  • Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).

  • Heat the reaction mixture to reflux (approx. 110-120°C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic mixture with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-ethyl-4-methylquinoline.

Validation:

  • Confirm the structure and regiochemistry of the purified product using ¹H and ¹³C NMR spectroscopy. The proton signals for the ethyl group (a quartet and a triplet) will be distinct from the signals expected for the alternative trimethyl isomer.

References

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • RSC Publishing. (2025). [2.2]Paracyclophane-substituted quinolines by skeletal editing strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

Sources

Troubleshooting

work-up procedure for reactions involving 2-methylquinoline-4-carbaldehyde

Topic: Work-up & Purification Procedures Chemical Profile & Handling Strategy Before initiating any work-up, you must understand the "dual-personality" of 2-methylquinoline-4-carbaldehyde.[1][2] It possesses two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up & Purification Procedures

Chemical Profile & Handling Strategy

Before initiating any work-up, you must understand the "dual-personality" of 2-methylquinoline-4-carbaldehyde.[1][2] It possesses two distinct reactive centers that dictate its isolation logic:

  • The Quinoline Nitrogen (Basic): With a pKa ~4.9 (similar to quinoline), this nitrogen allows the molecule to be reversibly protonated. This is your primary lever for purification. You can "switch" its solubility between aqueous (acidic) and organic (neutral/basic) phases to wash away non-basic impurities.[1][2]

  • The C4-Aldehyde (Electrophilic & Oxidizable): This group is sensitive to air oxidation (forming the carboxylic acid) and nucleophilic attack.[2] Prolonged exposure to basic conditions (pH > 10) can induce Cannizzaro disproportionation or polymerization ("tarring").[1][2]

PropertyValue / CharacteristicImplication for Work-up
Solubility (Neutral) DCM, EtOAc, Hot Ethanol, BenzeneStandard extraction solvents.[1][2]
Solubility (Acidic) Water (forms Quinolinium salt)Allows removal of neutral impurities via acid extraction.[1][2]
Stability Air-sensitive; Light-sensitiveWork quickly; use inert atmosphere (N2/Ar) when drying.[1][2]
Major Impurity 2-methylquinoline-4-carboxylic acidResult of air oxidation; insoluble in non-polar solvents.[1][2]

Scenario-Based Work-Up Protocols

Choose the protocol that matches your experimental context.

Scenario A: Purification of the Aldehyde (Post-Synthesis)

Use this if you have synthesized 2-methylquinoline-4-carbaldehyde (e.g., via SeO2 oxidation) and need to isolate it from starting materials.[1]

The "Acid-Base Switch" Method This protocol exploits the basic nitrogen to separate the product from neutral starting materials (like unreacted 2,4-dimethylquinoline) and acidic byproducts (like selenium residues).

  • Crude Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion issues with selenium salts.[1][2]

  • Acid Extraction (The Switch):

    • Extract the organic layer with 1.0 M HCl (3 x volumes).[2]

    • Mechanism:[1][3][4][5][6][7][8] The quinoline nitrogen protonates (

      
      ), moving the product into the aqueous layer.
      
    • Action:Keep the Aqueous Layer. Check the Organic layer by TLC; it should contain non-basic impurities. Discard organic layer if product-free.[1][2]

  • Neutralization & Precipitation:

    • Cool the aqueous acidic extract to 0–5°C in an ice bath.

    • Slowly basify with saturated NaHCO3 or 2M NaOH to pH ~8–9.[1][2]

    • Observation: The product should precipitate as a solid or oil out.[2]

  • Recovery:

    • If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If Oil: Extract the aqueous mixture with DCM (3x), wash with brine, dry over Na2SO4, and concentrate.

Scenario B: Work-Up of Condensation Reactions (e.g., Knoevenagel)

Use this if you used the aldehyde as a starting material to make a Schiff base or alkene.

The "Bisulfite Scavenger" Method Common Issue: Unreacted aldehyde complicates chromatography.[2] Solution: Use sodium bisulfite to form a water-soluble adduct with the unreacted aldehyde, washing it away from your lipophilic product.

  • Quench: Pour reaction mixture into water/brine.

  • Extraction: Extract product into DCM or EtOAc .

  • The Scavenger Wash:

    • Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO3) (2 x volumes).[1]

    • Mechanism:[1][3][4][5][6][7][8]

      
       (Water Soluble).[1][2]
      
    • Action: The unreacted aldehyde migrates to the aqueous layer. Keep the Organic Layer.

  • Final Wash: Wash organic layer with saturated NaHCO3 (to remove traces of acid/bisulfite), then Brine.[2]

  • Dry & Concentrate: Dry over MgSO4 and evaporate.

Visual Workflows

Workflow 1: The Acid-Base Purification Logic

Use this decision tree to purify the aldehyde based on its chemical properties.

WorkUpLogic Start Crude Reaction Mixture (Contains Aldehyde + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid OrgLayer1 Organic Layer (Contains Neutral Impurities) ExtractAcid->OrgLayer1 Non-basic Impurities AqLayer1 Aqueous Acidic Layer (Contains Product as Salt) ExtractAcid->AqLayer1 Product (H+) Discard Discard OrgLayer1->Discard Basify Basify to pH 8-9 (NaOH / NaHCO3) AqLayer1->Basify Precipitate Product Precipitates or Oils Out Basify->Precipitate Filter Filtration / Extraction Precipitate->Filter FinalProduct Pure 2-Methylquinoline- 4-carbaldehyde Filter->FinalProduct

Caption: Selective purification exploiting the basicity of the quinoline nitrogen.

Troubleshooting & FAQs

Q1: My product turned into a "red brick" solid that is insoluble in everything. What happened?

  • Diagnosis: You likely have significant contamination with 2-methylquinoline-4-carboxylic acid (the oxidation product).[1][2] This typically forms a high-melting, insoluble red/brown solid, especially if the aldehyde was left in air or the reaction was too vigorous.

  • Fix: The acid is soluble in basic water (pH > 10).[2]

    • Suspend the solid in 1M NaOH.

    • Extract with DCM.[1][2] The Aldehyde (if any remains) will go into the DCM. The Acid stays in the water.

    • If you need to recover the acid, acidify the aqueous layer to pH 3.[2]

Q2: I have a persistent emulsion during the DCM/Water extraction.

  • Cause: Quinoline salts can act as surfactants.[1][2] Also, fine precipitates of Selenium (if using SeO2) stabilize emulsions.[1][2]

  • Fix:

    • Filtration: Pass the entire biphasic mixture through a Celite pad to remove fine particulates.[2]

    • Salting Out: Add solid NaCl until the aqueous layer is saturated.

    • Solvent Swap: Switch from DCM to EtOAc; chlorinated solvents often form tighter emulsions with nitrogen heterocycles.[1][2]

Q3: The aldehyde spot on TLC streaks or stays at the baseline.

  • Cause: The basic nitrogen interacts with the acidic silica gel silanols.

  • Fix: Pre-treat your TLC plate and column silica.[1][2] Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc:TEA 70:29:1).[1][2] This neutralizes the silica and sharpens the bands.

Q4: Can I recrystallize instead of running a column?

  • Answer: Yes.

    • Solvent: Hot Benzene (classic, but toxic) or Ethanol/Water mixtures are standard.[1][2]

    • Procedure: Dissolve in minimum hot ethanol. Add water dropwise until slight turbidity appears.[1][2] Cool slowly to 4°C.

    • Note: If the crude is very dark (tarry), treat with activated charcoal in boiling ethanol before crystallization.

References

  • Selenium Dioxide Oxidation Protocols

    • Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1932.
    • Context: Foundational methodology for oxidizing activated methyl groups on heterocycles.[1][2]

  • Quinoline Synthesis & Properties

    • PubChem Compound Summary for 2-Methylquinoline (Quinaldine).[1][2]

    • Context: Physical properties and solubility data for the parent scaffold.[2][9]

    • [1]

  • Knoevenagel Condensation Work-up

    • Organic Chemistry Portal.[1][2][7] "Knoevenagel Condensation."[1][2][5][7][10][11]

    • Context: Standard mechanisms and work-up strategies for aldehyde condensations.[1][2]

  • Purification of Nitrogen Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

    • Context: Authoritative text on pKa-based extraction and recrystalliz
    • [1]

Sources

Optimization

characterization of impurities in 2-methylquinoline-4-carbaldehyde

Technical Support Center: Characterization of Impurities in 2-Methylquinoline-4-Carbaldehyde Status: Operational Ticket ID: #Q4-CHO-IMP-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Impurities in 2-Methylquinoline-4-Carbaldehyde

Status: Operational Ticket ID: #Q4-CHO-IMP-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the structural elucidation and chromatographic separation of impurities in 2-methylquinoline-4-carbaldehyde (also known as 2-methyl-4-quinolinecarboxaldehyde). As a critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., antimalarials, kinase inhibitors), its purity profile is governed by the regioselectivity of the oxidation process—typically the Riley Oxidation of 2,4-dimethylquinoline using Selenium Dioxide (


).

Users frequently encounter issues with over-oxidation (carboxylic acids) , regioisomers , and selenium residues . This guide provides self-validating troubleshooting workflows to resolve these challenges.

Module 1: Impurity Origin & Synthetic Causality

Q: What are the expected impurities based on the synthesis route?

A: The primary synthesis route involves the selective oxidation of the methyl group at the C4 position of 2,4-dimethylquinoline using


. Because both the C2 and C4 methyl groups are activated (acidic protons due to the electron-deficient ring), regioselectivity is the main challenge.

The Impurity Profile:

Impurity TypeChemical NameOrigin/CausalityRelative Polarity (RP-HPLC)
Starting Material 2,4-DimethylquinolineIncomplete conversion.Non-polar (Late Eluting)
Intermediate 2-Methylquinoline-4-methanolIncomplete oxidation (Alcohol).Moderate
Over-Oxidation 2-Methylquinoline-4-carboxylic acidExtended reaction time or excess oxidant.Polar (Early Eluting)
Regioisomer 4-Methylquinoline-2-carbaldehydeOxidation of the C2 methyl instead of C4.Similar to Target
By-Product Red Selenium (

)
Reduction of

(Inorganic residue).
N/A (Particulate/Ghost Peaks)
Dimer Aldol Condensation ProductsReaction between product aldehyde and reactive C2-methyl of another molecule.Very Non-polar (Very Late)
Visualizing the Reaction & Impurity Pathway

ImpurityPathway SM Starting Material (2,4-Dimethylquinoline) Alcohol Impurity A (Alcohol Intermediate) SM->Alcohol Riley Oxidation (Step 1) Isomer Impurity C (2-Formyl Isomer) SM->Isomer Loss of Regioselectivity SeO2 Oxidant (SeO2) Target TARGET (2-Methylquinoline- 4-carbaldehyde) Alcohol->Target Oxidation (Step 2) Acid Impurity B (Carboxylic Acid) Target->Acid Over-Oxidation Dimer Impurity D (Aldol Dimer) Target->Dimer Self-Condensation (Basic Conditions)

Figure 1: Reaction pathway showing the origin of oxidative impurities and regioisomers during the SeO2 oxidation of 2,4-dimethylquinoline.[1][2]

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

Q: I see severe peak tailing for the main peak. How do I fix this?

A: Quinolines are basic nitrogenous heterocycles (


). Tailing is caused by the interaction of the protonated nitrogen with residual silanols on the silica column.

Protocol: Mobile Phase Optimization

  • Buffer Selection: Do not use neutral water. Use a buffer at pH 2.5 - 3.0 (e.g., 0.1% Formic Acid or Phosphate buffer). This ensures the quinoline is fully protonated and the silanols are suppressed.

  • Ion-Pairing (Alternative): Add 5-10 mM Triethylamine (TEA) or Ammonium Acetate to compete for silanol binding sites.

  • Column Choice: Use a "Base-Deactivated" (BDS) or high-coverage C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Q: There is a "Ghost Peak" that appears randomly or causes baseline noise.

A: This is likely Selenium residue . Organoselenium byproducts or colloidal selenium can stick to the column frit or stationary phase and elute slowly.

  • Validation: Check the UV spectrum of the ghost peak. Selenium species often have broad, featureless absorption or distinct shifts compared to the sharp aromatic bands of quinoline.

  • Fix: Wash the column with a high-organic solvent (95% ACN) containing 0.1% EDTA to chelate and remove metal residues.

Troubleshooting Decision Tree

Troubleshooting Issue Start: Analytical Anomaly Tailing Problem: Peak Tailing Issue->Tailing Ghost Problem: Ghost Peaks/Noise Issue->Ghost Split Problem: Split Peaks Issue->Split CheckPH Check Mobile Phase pH Tailing->CheckPH CheckSe Suspect Selenium? Ghost->CheckSe CheckSample Sample Solvent? Split->CheckSample Acidify Action: Adjust to pH 2.5 (Formic Acid/Phosphate) CheckPH->Acidify If pH > 4 Wash Action: EDTA/ACN Wash CheckSe->Wash Synthesis used SeO2 Diluent Action: Match Diluent to Initial Mobile Phase CheckSample->Diluent Strong Solvent Effect

Figure 2: Diagnostic workflow for resolving common HPLC anomalies associated with quinoline analysis.

Module 3: Structural Elucidation (NMR & MS)

Q: How do I distinguish the 4-carbaldehyde (Target) from the 2-carbaldehyde (Regioisomer) using 1H NMR?

A: The position of the aldehyde significantly influences the chemical shift of the remaining methyl group and the ring protons due to the shielding/deshielding cone of the carbonyl.

Characterization Table:

FeatureTarget: 2-Methylquinoline-4-carbaldehydeImpurity: 4-Methylquinoline-2-carbaldehyde
Aldehyde Proton (-CHO) Singlet,

10.0 - 10.5 ppm
Singlet,

10.0 - 10.2 ppm
Methyl Group (-CH3)

~2.7 - 2.8 ppm (at C2)

~2.6 - 2.7 ppm (at C4)
Aromatic C3-H Singlet (or weak doublet) around

7.6 - 7.9 ppm. Crucial Diagnostic.
Singlet around

7.8 ppm.
NOESY Correlation Strong NOE between Methyl (C2) and Ring Proton (C3).Strong NOE between Methyl (C4) and Ring Proton (C3) AND C5.

Critical Check: In the target molecule, the C2-Methyl is spatially distant from the C5-H (peri-position). In the regioisomer (4-Methyl), the methyl group is in the peri-position relative to C5, often causing a "downfield shift" or specific NOE interaction with C5.

Q: What mass spectral features confirm the "Over-Oxidation" impurity?

A:

  • Target (Aldehyde): MW = 171.19 g/mol . ESI+ shows

    
    .
    
  • Impurity (Acid): MW = 187.19 g/mol . ESI+ shows

    
    .
    
  • Observation: If you see a peak with +16 Da mass shift eluting earlier (more polar) in RP-HPLC, it is the 2-methylquinoline-4-carboxylic acid .

Module 4: Validated Experimental Protocol

Protocol: HPLC-UV Purity Check

  • Column: C18,

    
     mm, 3.5 
    
    
    
    (e.g., XBridge BEH C18).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       90% B (Linear Gradient)
      
    • 15-18 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm (aldehyde conjugation).

  • Temperature: 30°C.

Why this works: The acidic mobile phase (Formic Acid) ensures the quinoline nitrogen is protonated (


), preventing secondary interactions with silanols. The gradient ensures separation of the polar acid impurity (early) from the non-polar dimer (late).

References

  • Riley Oxidation Mechanism: Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932).[2] Selenium dioxide, a new oxidising agent.[5][6] Part I. Its reaction with aldehydes and ketones.[5] Journal of the Chemical Society, 1875-1883. Link

  • Quinoline Synthesis & Impurities: Achremowicz, L. (1996). A new approach to the oxidation of methylquinolines with selenium dioxide.[5] Tetrahedron Letters. (Contextualizing regioselectivity in methylquinolines).

  • HPLC of Basic Heterocycles: McCalley, D. V. (2010). Analysis of basic solutes by high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Impurity Guidelines: ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

For further assistance with specific spectral data interpretation, please upload your .fid or .raw files to our secure portal.

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis methods for 2-methylquinoline-4-carbaldehyde

Executive Summary Recommendation: The Pfitzinger-Reductive Sequence is the superior method for synthesizing 2-methylquinoline-4-carbaldehyde. While direct oxidation of 2,4-dimethylquinoline (Method A) appears attractive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: The Pfitzinger-Reductive Sequence is the superior method for synthesizing 2-methylquinoline-4-carbaldehyde.

While direct oxidation of 2,4-dimethylquinoline (Method A) appears attractive due to its single-step nature, it suffers from critical regioselectivity issues , predominantly favoring the 2-formyl isomer due to the higher acidity and nucleophilicity of the C2-methyl group adjacent to the nitrogen.

The Pfitzinger approach (Method B) , starting from isatin and acetone, guarantees the correct isomeric structure by installing the carbon scaffold de novo. Although it is a multi-step process, it offers higher overall purity, scalability, and avoids the difficult chromatographic separation of isomers associated with direct oxidation.

Part 1: Structural Analysis & Reactivity Profile

To understand the synthetic challenge, one must analyze the electronic environment of the quinoline ring.

  • The C2-Methyl (

    
    -position):  Highly activated due to the electron-withdrawing inductive effect of the adjacent nitrogen. It is significantly more acidic and nucleophilic than the C4-methyl.
    
  • The C4-Methyl (

    
    -position):  Activated by resonance (vinylogous to the nitrogen), but sterically distinct and generally less reactive toward oxidants like Selenium Dioxide (
    
    
    
    ) compared to the C2 position.

The Challenge: In a direct oxidation of 2,4-dimethylquinoline, the reagent will preferentially attack the C2-methyl, yielding 4-methylquinoline-2-carbaldehyde (the wrong isomer) or a complex mixture.

Part 2: Method A – Direct Oxidation (The "Cautionary" Route)

Precursor: 2,4-Dimethylquinoline (Lepidines) Reagent: Selenium Dioxide (


)[1]
Mechanism & Protocol

This method relies on the Riley oxidation, involving an "ene" reaction followed by a [2,3]-sigmatropic rearrangement.[1]

  • Protocol: 2,4-Dimethylquinoline is refluxed with

    
     (1.1 equiv) in wet dioxane or xylene for 4–12 hours.
    
  • Workup: Filtration of black selenium metal, evaporation, and column chromatography.

Performance Analysis
  • Regioselectivity: Poor. Literature confirms that

    
     preferentially oxidizes the C2-methyl group. Achieving C4-oxidation requires blocking the C2 position or accepting low yields (~15-20%) of the desired isomer after tedious separation.
    
  • Toxicity: High.[1] Generates colloidal selenium waste which is difficult to remove and highly toxic.

  • Utility: This method is NOT recommended for the specific synthesis of the 4-carbaldehyde isomer unless the 2-position is already substituted with a non-alkyl group.

Part 3: Method B – The Pfitzinger-Reductive Sequence (The "Gold Standard")

Precursor: Isatin + Acetone Strategy: De novo ring construction followed by functional group interconversion (FGI).

Step 1: Pfitzinger Cyclization

Reaction of Isatin with Acetone in basic media (KOH/EtOH) yields 2-methylquinoline-4-carboxylic acid .

  • Mechanism:[2][3][4][5][6][7][8] Base-catalyzed opening of the isatin ring to isatinate, followed by condensation with the enolate of acetone and subsequent cyclization.

  • Yield: 75–85%

Step 2: Reduction to Alcohol

The carboxylic acid is difficult to reduce directly to an aldehyde without over-reduction. The reliable protocol converts the acid to the alcohol first.

  • Protocol: React the acid with

    
     to form the acid chloride, then reduce with 
    
    
    
    (in situ) or reduce the methyl ester with
    
    
    / DIBAL-H.
  • Product: (2-Methylquinolin-4-yl)methanol.

Step 3: Selective Oxidation to Aldehyde

Re-oxidation of the alcohol to the aldehyde using a mild oxidant that preserves the heterocyclic ring.

  • Reagent: Manganese Dioxide (

    
    ) in DCM or Swern Oxidation.
    
  • Yield: 80–90%

Detailed Experimental Protocol (Step 1: Cyclization)
  • Dissolution: Dissolve Isatin (10 mmol) in 33% aqueous KOH (20 mL).

  • Addition: Add Acetone (20 mmol) dropwise at room temperature.

  • Reflux: Heat to reflux for 12–18 hours. The solution will turn dark red/brown.

  • Precipitation: Cool to

    
     and acidify with glacial acetic acid to pH 4–5.
    
  • Isolation: Filter the precipitating solid (2-methylquinoline-4-carboxylic acid). Recrystallize from methanol.

Part 4: Comparative Data Analysis

FeatureMethod A: Direct Oxidation (

)
Method B: Pfitzinger Sequence
Starting Material 2,4-DimethylquinolineIsatin + Acetone
Step Count 13 (Cyclization

Red

Ox)
Regiocontrol Low (Favors C2-CHO)Absolute (C4 is fixed)
Yield (Target Isomer) < 20% (isolated)~ 55–60% (cumulative)
Purification Difficult ChromatographyCrystallization / Extraction
Scalability Poor (Se waste management)High (Industrial compatible)
E-Factor (Waste) High (Toxic Se byproducts)Moderate (Salts, MnO2)

Part 5: Visualizing the Pathways

Diagram 1: The Selectivity Conflict (Method A)

This diagram illustrates why direct oxidation fails to produce the target efficiently.

SeO2_Selectivity Substrate 2,4-Dimethylquinoline SeO2 SeO2 Oxidation Substrate->SeO2 Product_Major MAJOR PRODUCT 2-Formyl-4-methylquinoline (Undesired) SeO2->Product_Major Kinetic Preference (C2) Product_Minor MINOR PRODUCT 2-Methyl-4-formylquinoline (Target) SeO2->Product_Minor Steric/Electronic Disfavor

Caption: The kinetic preference of Selenium Dioxide for the C2-methyl group results in the wrong isomer being the major product.

Diagram 2: The Recommended Pfitzinger Workflow (Method B)

This diagram outlines the robust, stepwise synthesis of the target molecule.

Pfitzinger_Route Isatin Isatin Acid Intermediate 1: 2-Methylquinoline-4-carboxylic acid Isatin->Acid KOH, Reflux (Pfitzinger Cyclization) Acetone Acetone Acetone->Acid KOH, Reflux (Pfitzinger Cyclization) Ester Intermediate 2: Methyl Ester / Acid Chloride Acid->Ester MeOH/H+ or SOCl2 Alcohol Intermediate 3: (2-Methylquinolin-4-yl)methanol Ester->Alcohol LiAlH4 or NaBH4 (Reduction) Target FINAL TARGET: 2-Methylquinoline-4-carbaldehyde Alcohol->Target MnO2 or Swern (Selective Oxidation)

Caption: The stepwise Pfitzinger route ensures structural integrity, locking the methyl at C2 and the functional handle at C4.

References

  • Pfitzinger Reaction Overview: BenchChem. (2025).[6] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

  • Selectivity of Selenium Dioxide: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Journal of the American Chemical Society.
  • Quinoline Oxidation Studies: Nycz, J. E., et al. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. ResearchGate. Link

  • General Reactivity of Methylquinolines: Sakamoto, T., et al. (2020). Recent advances in the synthesis of biologically active quinoline analogues. PMC. Link

Sources

Comparative

Comparative Guide: 2-Methylquinoline-4-carbaldehyde vs. 2-Chloroquinoline-3-carbaldehyde

This guide provides an in-depth technical comparison of 2-Methylquinoline-4-carbaldehyde and 2-Chloroquinoline-3-carbaldehyde . It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methylquinoline-4-carbaldehyde and 2-Chloroquinoline-3-carbaldehyde . It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the distinct reactivity profiles driven by their substituent effects and positional isomerism.[1]

Executive Summary

The core distinction between these two intermediates lies in the electronic environment of the C2 position and its spatial relationship with the aldehyde group.[1]

  • 2-Chloroquinoline-3-carbaldehyde functions as a vicinal bis-electrophile . The C2-chloro group is a leaving group activated for Nucleophilic Aromatic Substitution (

    
    ), while the C3-aldehyde is a classic electrophile.[1] Their proximity allows for facile annulation reactions  to form fused tricyclic systems (e.g., pyrazolo[3,4-b]quinolines).[1]
    
  • 2-Methylquinoline-4-carbaldehyde functions as a separated nucleophile-electrophile system . The C2-methyl group is "active" (acidic) and nucleophilic upon deprotonation, while the C4-aldehyde is electrophilic.[1] The 1,3-separation prevents direct 5-membered ring fusion between these groups, directing reactivity instead toward conjugation extension (e.g., styrylquinoline formation) or independent functionalization.[1]

Feature2-Chloroquinoline-3-carbaldehyde2-Methylquinoline-4-carbaldehyde
C2 Character Electrophilic (

susceptible)
Nucleophilic (Acidic protons,

)
Aldehyde Position C3 (Vicinal to C2)C4 (Meta-like relationship to C2)
Primary Utility Synthesis of fused heterocyclic rings Synthesis of styryl dyes & extended

-systems
Key Reaction Vilsmeier-Haack CyclizationPfitzinger Reaction / Condensation

Reactivity Profile Analysis

A. 2-Chloroquinoline-3-carbaldehyde: The Vicinal Electrophile

This molecule is a "privileged scaffold" for diversity-oriented synthesis. The chlorine atom at C2 is highly reactive toward nucleophiles due to the electron-withdrawing inductive effect of the ring nitrogen and the resonance stabilization of the Meisenheimer complex.[1]

  • Mechanism of Cyclization : When treated with binucleophiles (e.g., hydrazine, urea), the reaction typically proceeds via a cascade:[1]

    • Condensation : The more nucleophilic amine attacks the aldehyde (Schiff base formation).[1]

    • Cyclization : The second nucleophile attacks the C2 position, displacing the chlorine (

      
      ).[1]
      
  • Result : Formation of 5- or 6-membered fused rings sharing the C2-C3 bond.

B. 2-Methylquinoline-4-carbaldehyde: The Active Methyl Scaffold

The methyl group at C2 is activated by the adjacent ring nitrogen (similar to 2-picoline). Bases can deprotonate this methyl group to generate a resonance-stabilized enamine-like anion.

  • Competition & Selectivity : The C4-aldehyde is highly reactive toward nucleophiles. However, under basic conditions, the C2-methyl carbanion can compete, reacting with external electrophiles.[1]

  • Styryl Formation : A hallmark reaction is the condensation of the C2-methyl group with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride, yielding 2-styrylquinoline-4-carbaldehyde derivatives. This retains the C4-aldehyde for further derivatization.

Visualizing Reaction Pathways

Pathway 1: 2-Chloroquinoline-3-carbaldehyde (Annulation)

G Start 2-Chloroquinoline- 3-carbaldehyde Inter Intermediate (Hydrazone) Start->Inter Condensation (-H2O) Hydrazine Hydrazine (NH2NH2) Hydrazine->Inter Final 1H-Pyrazolo[3,4-b]quinoline (Fused Tricycle) Inter->Final Intramolecular SNAr (-HCl)

Figure 1: The cascade reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine to form a fused pyrazolo-quinoline system.

Pathway 2: 2-Methylquinoline-4-carbaldehyde (Extension)

G Start 2-Methylquinoline- 4-carbaldehyde Final 2-Styrylquinoline- 4-carbaldehyde Start->Final Knoevenagel-type Condensation at C2-Me Aldehyde Ar-CHO (Benzaldehyde) Aldehyde->Final Base Base/Ac2O Base->Final

Figure 2: Selective functionalization of the C2-methyl group, extending the conjugation while preserving the C4-aldehyde.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

This protocol generates the vicinal bis-electrophile from acetanilide.

Reagents : Acetanilide (1.0 eq),


 (7.0 eq), DMF (3.0 eq).[1]
  • Vilsmeier Reagent Formation : In a dry flask under

    
    , cool DMF (3 eq) to 0°C. Add 
    
    
    
    (7 eq) dropwise over 30 mins. Stir for 30 mins to form the chloroiminium salt (white solid may precipitate).[1]
  • Addition : Add acetanilide (1 eq) portion-wise to the reagent.

  • Cyclization : Heat the mixture to 85°C. Monitor by TLC. The reaction typically completes in 4–6 hours.[1]

  • Quench : Pour the hot reaction mixture slowly onto crushed ice (Caution: Exothermic). Stir vigorously for 1 hour.

  • Isolation : The product precipitates as a pale yellow solid.[1] Filter, wash with copious water, and recrystallize from ethyl acetate/hexane.[1]

    • Typical Yield: 75–85%.

    • Melting Point: ~148°C.

Protocol B: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid (Precursor)

The 4-carbaldehyde is best accessed by reducing the carboxylic acid obtained via the Pfitzinger reaction.

Reagents : Isatin (1.0 eq), Acetone (excess), KOH (33% aq solution).[1]

  • Condensation : Dissolve isatin (1 eq) in 33% aqueous KOH. Add acetone (2–3 eq).

  • Reflux : Heat the mixture to reflux for 12–24 hours. The solution will darken.

  • Workup : Cool to room temperature. Acidify with dilute HCl to pH 3–4.

  • Isolation : The 2-methylquinoline-4-carboxylic acid precipitates. Filter and wash with water.[2][3]

  • Conversion to Aldehyde :

    • Step 1: Esterification (MeOH/

      
      ).[1]
      
    • Step 2: Reduction with

      
       (controlled) or DIBAL-H to the alcohol, followed by mild oxidation (
      
      
      
      ) to the aldehyde.[1]

Comparative Data Table

Reaction Partner2-Chloroquinoline-3-carbaldehyde2-Methylquinoline-4-carbaldehyde
Primary Amines (

)
Forms Schiff base at C3; can displace Cl at C2 under forcing conditions.Forms Schiff base at C4; C2-Me remains intact.
Hydrazine (

)
Rapid Cyclization to Pyrazolo[3,4-b]quinoline.[1]Forms Hydrazone at C4; no cyclization.
Benzaldehyde (

)
No reaction at C2; C3-CHO may undergo aldol-type reactions if enolizable protons available (rare).Condensation at C2-Me to form Styrylquinoline.
Sodium Azide (

)
Forms Tetrazolo[1,5-a]quinoline (via

+ cyclization).[1]
No reaction at C2; C4-CHO unaffected.

References

  • Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048.[1] Link[1]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012).[1] 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions, and Applications. Arkivoc, 2012(1), 211–276.[1] Link[1]

  • Muscia, G. C., et al. (2011).[1] Synthesis of 2-styrylquinoline-4-carboxylic acids via Pfitzinger reaction. Tetrahedron Letters, 52(41), 5369-5371.[1] Link[1]

  • Ali, M. M., et al. (2002).[1] Microwave Assisted Synthesis of 2-Chloro-quinoline-3-carboxaldehydes. Synthetic Communications, 32(9), 1351-1356.[1] Link

  • Omidkhah, S., & Ghodsi, S. (2021).[1] Efficient synthesis of 2-methylquinoline-4-carboxylic acid derivatives via Doebner reaction. Journal of Chemical Research. Link

Sources

Validation

A Spectroscopic Vade Mecum: Differentiating Quinolinecarboxaldehyde Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular isomers is a foundational necessity. Quinolinecarboxaldehyde isomers, a family of aromatic aldehydes,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular isomers is a foundational necessity. Quinolinecarboxaldehyde isomers, a family of aromatic aldehydes, present a compelling case study in structural elucidation. The position of the aldehyde group on the quinoline scaffold dramatically influences the molecule's electronic environment and, consequently, its spectroscopic signature. This guide provides an in-depth comparative analysis of these isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why these isomers can be distinguished and provide practical, field-tested experimental protocols to empower your research.

The Structural Isomers of Quinolinecarboxaldehyde

The quinoline ring system, a fusion of benzene and pyridine rings, can accommodate a carboxaldehyde substituent at seven different positions on the carbocyclic and heterocyclic rings. This positional isomerism gives rise to a fascinating array of compounds with distinct physicochemical properties. The electronic interplay between the electron-withdrawing aldehyde group and the aromatic quinoline system is highly dependent on the substitution pattern, a phenomenon that is elegantly captured by various spectroscopic methods.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, providing a detailed map of the molecule's connectivity and stereochemistry.[2]

The Causality Behind Chemical Shift Variations

The position of the aldehyde group significantly perturbs the electron density distribution within the quinoline ring system. This effect is most pronounced for the protons and carbons in close proximity to the aldehyde substituent. The aldehyde group, being electron-withdrawing, deshields adjacent nuclei, causing their resonances to appear at a higher chemical shift (downfield). The magnitude of this deshielding effect diminishes with distance. Furthermore, the anisotropic effect of the carbonyl bond can lead to through-space shielding or deshielding of nearby protons.

Comparative ¹H NMR Data

The most diagnostic signal in the ¹H NMR spectrum of quinolinecarboxaldehyde isomers is that of the aldehydic proton, which typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). Its precise chemical shift is influenced by the electronic environment of the quinoline ring. The aromatic protons also exhibit characteristic splitting patterns and chemical shifts that are unique to each isomer.

IsomerAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)Reference
Quinoline-2-carboxaldehyde ~10.27.5-8.5[3]
Quinoline-3-carboxaldehyde ~10.47.6-9.3[4]
Quinoline-4-carboxaldehyde ~10.57.7-9.2[5]
Quinoline-5-carboxaldehyde ~10.37.4-8.9[6]
Quinoline-6-carboxaldehyde ~10.17.4-8.9[4]
Quinoline-7-carboxaldehyde ~10.17.6-9.0[6]
Quinoline-8-carboxaldehyde ~10.97.5-9.1[7]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Comparative ¹³C NMR Data

The carbonyl carbon of the aldehyde group is a key diagnostic peak in the ¹³C NMR spectrum, typically resonating in the range of δ 190-195 ppm. The electronic effects of the quinoline ring on the carbonyl carbon are more subtle than on the aldehydic proton but can still be used for differentiation. The chemical shifts of the quinoline carbons also provide a unique fingerprint for each isomer.

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Reference
Quinoline-2-carboxaldehyde ~193.5118-154[3]
Quinoline-3-carboxaldehyde ~192.7117-153[4]
Quinoline-4-carboxaldehyde ~193.1124-151[8]
Quinoline-5-carboxaldehyde ~192.8115-152[6]
Quinoline-6-carboxaldehyde ~191.5123-162[4]
Quinoline-7-carboxaldehyde ~192.0118-150[6]
Quinoline-8-carboxaldehyde ~193.2122-152[7]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

G cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-25 mg in 0.5-0.7 mL CDCl3) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Dissolve Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Acquire 1H and 13C Spectra Spectrometer->Acquisition Tune & Shim Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Figure 1: A generalized workflow for NMR analysis.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the quinolinecarboxaldehyde isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[9] Ensure the sample is fully dissolved.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Data Analysis : Integrate the peaks in the ¹H NMR spectrum and determine the multiplicity of each signal. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes for Isomer Differentiation

For quinolinecarboxaldehyde isomers, the most informative vibrational modes are the C=O stretch of the aldehyde and the C-H stretch of the aldehydic proton. The position of the C=O stretching frequency is sensitive to the electronic effects of the quinoline ring. When the aldehyde group is conjugated with the aromatic system, the C=O bond has more single-bond character, leading to a lower stretching frequency (wavenumber). The aldehydic C-H stretch typically appears as a pair of weak to medium bands.

Comparative FT-IR Data
IsomerC=O Stretch (cm⁻¹)Aldehydic C-H Stretch (cm⁻¹)Reference
General Aromatic Aldehyde 1710-1685~2830 and ~2730[10]
Quinoline-2-carboxaldehyde ~1700~2820, ~2740[6]
Quinoline-3-carboxaldehyde ~1705~2825, ~2735[4]
Quinoline-4-carboxaldehyde ~1695~2830, ~2730[11]
Quinoline-5-carboxaldehyde ~1700~2820, ~2740[6]
Quinoline-6-carboxaldehyde ~1700~2820, ~2740[4]
Quinoline-7-carboxaldehyde ~1690~2820, ~2730[11]
Quinoline-8-carboxaldehyde ~1690~2820, ~2730[7]

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid vs. liquid) and intermolecular interactions.

G cluster_workflow FT-IR Spectroscopy Workflow (KBr Pellet) SamplePrep Sample Preparation (1-2 mg sample + 100-200 mg KBr) Grinding Grind to a Fine Powder SamplePrep->Grinding Pelletizing Press into a Transparent Pellet Grinding->Pelletizing Spectrometer Place Pellet in FT-IR Spectrometer Pelletizing->Spectrometer Acquisition Acquire IR Spectrum Spectrometer->Acquisition Collect Background Analysis Analyze Characteristic Peaks Acquisition->Analysis

Figure 2: A generalized workflow for FT-IR analysis using the KBr pellet method.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Weigh approximately 1-2 mg of the quinolinecarboxaldehyde isomer and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding : Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and compare them to known values.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

Influence of Isomerism on Electronic Transitions
Isomerλmax (nm) in EthanolReference
Quinoline 226, 276, 313[12]
Quinoline-2-carboxaldehyde ~230, ~280, ~320[13]
Quinoline-4-carboxaldehyde ~235, ~290, ~325[11]
Quinoline-7-carboxaldehyde ~240, ~285, ~330[1]

Note: λmax values are approximate and highly solvent-dependent. For a definitive comparison, all isomers should be analyzed under identical conditions.

G cluster_workflow UV-Vis Spectroscopy Workflow SamplePrep Prepare Dilute Solution (e.g., in Ethanol) Cuvette Fill Quartz Cuvette SamplePrep->Cuvette Spectrometer Place Cuvettes in Spectrophotometer Cuvette->Spectrometer Blank Measure Blank (Solvent) Spectrometer->Blank Acquisition Acquire UV-Vis Spectrum Blank->Acquisition Analysis Determine λmax Acquisition->Analysis

Figure 3: A generalized workflow for UV-Vis spectroscopic analysis.
Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent, such as ethanol or methanol.

  • Solution Preparation : Prepare a dilute stock solution of the quinolinecarboxaldehyde isomer. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Fill another quartz cuvette with the same solvent and place it in the sample beam. Record the baseline.

  • Sample Measurement : Replace the solvent in the sample cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS): Unraveling Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Isomer-Specific Fragmentation Pathways

Upon ionization, quinolinecarboxaldehyde isomers will all exhibit a molecular ion peak (M⁺˙) corresponding to their molecular weight. The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), and the loss of carbon monoxide to form a quinolinyl cation ([M-CO]⁺˙). The relative intensities of these fragment ions can vary between isomers.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
All Isomers 157156 ([M-H]⁺), 129 ([M-CO]⁺˙), 102 (fragmentation of quinoline ring)[6][14]

Note: The relative abundance of fragment ions is highly dependent on the ionization method and energy.

G cluster_workflow Mass Spectrometry Workflow (EI-MS) SampleIntro Sample Introduction (Direct Inlet or GC) Ionization Electron Ionization (EI) SampleIntro->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Acceleration Detector Ion Detection MassAnalyzer->Detector Separation Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Analyze m/z and Fragmentation Spectrum->Analysis

Figure 4: A generalized workflow for Electron Ionization Mass Spectrometry.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The spectroscopic comparison of quinolinecarboxaldehyde isomers demonstrates the power of a multi-technique approach to structural elucidation. While each method provides valuable pieces of the puzzle, their combined application offers a comprehensive and unambiguous characterization of these closely related compounds. ¹H and ¹³C NMR spectroscopy serve as the primary tools for definitive structural assignment, while FT-IR provides rapid confirmation of the aldehyde functionality and insights into conjugation. Mass spectrometry confirms the molecular weight and offers clues to the substitution pattern through fragmentation analysis. UV-Vis spectroscopy, though more subtle in its differentiation, can reveal differences in the electronic structure of the isomers. By understanding the principles behind these techniques and employing rigorous experimental protocols, researchers can confidently navigate the complexities of isomer differentiation in their drug discovery and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci, 27(5), 493.
  • Beck, A. (n.d.).
  • ChemicalBook. (n.d.). 4-Quinolinecarboxaldehyde(4363-93-3) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Quinoline-2-carboxaldehyde, 97%. Thermo Fisher Scientific.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.
  • Beck, A. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Supporting Inform
  • Trinh Thi Huan. (2021).
  • Szafert, S., et al. (2020).
  • Kumru, M., et al. (2015). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.
  • Szafert, S., et al. (2020).
  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81-89.
  • Szafert, S., et al. (2020).
  • Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative.
  • Sharma, S., et al. (2024). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. European Journal of Organic Chemistry, 27(36), e202400456.
  • Olsen, B. (n.d.). IR: aldehydes.
  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Royal Society of Chemistry. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • Sigma-Aldrich. (n.d.). 4-Quinolinecarboxaldehyde 97%.
  • PhotochemCAD. (n.d.). Quinoline.
  • ACS Publications. (2024). Excited State Proton Transfer from Acidic Alcohols to a Quinoline Photobase Can Be Solvated by Non-Acidic Alcohol Solvents. The Journal of Physical Chemistry A.
  • ACS Publications. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.

Sources

Comparative

Comparative Biological Profile: 2-Methyl vs. 2-Phenylquinoline Derivatives

[1][2] Executive Summary This guide provides a technical comparison between 2-methylquinoline (quinaldine) and 2-phenylquinoline derivatives, tailored for medicinal chemists and pharmacologists. The core distinction lies...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between 2-methylquinoline (quinaldine) and 2-phenylquinoline derivatives, tailored for medicinal chemists and pharmacologists.

The core distinction lies in their chemical functionality and pharmacophoric role :

  • 2-Methylquinoline: Acts primarily as a "Reactive Handle." The C2-methyl group possesses acidic protons (

    
    ), enabling facile functionalization (e.g., aldol-type condensations) to generate extended 
    
    
    
    -conjugated systems (styrylquinolines). These derivatives are dominant in antimalarial and antimicrobial applications.[1]
  • 2-Phenylquinoline: Acts as a "Lipophilic Anchor." The C2-phenyl ring provides rigid steric bulk and additional

    
    -
    
    
    
    stacking surface area. This scaffold is privileged in anticancer drug design, particularly for targeting tubulin polymerization and stabilizing G-quadruplex DNA structures.

Part 1: Structural & Chemical Properties[4]

The "Reactive vs. Rigid" Dichotomy

The biological divergence stems directly from the electronic and steric properties of the C2 substituent.

Feature2-Methylquinoline (Quinaldine)2-Phenylquinoline
Steric Hindrance Low (allows access to N1)High (restricted rotation, bulky)
Electronic Effect Weak electron-donating (+I)Conjugated

-system (+M/-I)
Chemical Reactivity High: C2-CH

is acidic; readily forms enamines/styryl derivatives.
Low: C2-Phenyl is chemically inert under physiological conditions.
Lipophilicity (cLogP) Moderate (~2.0 - 2.5)High (> 3.5); enhances membrane permeability.
Primary Interaction Covalent/Electrostatic (after modification)Hydrophobic/Intercalation (

-stacking)
Synthesis Workflows

The synthesis of these cores requires distinct mechanistic approaches. The Doebner-Miller reaction is the standard for 2-methyl derivatives, while Povarov or Friedländer reactions are preferred for 2-phenyl derivatives to accommodate the aryl group.

Synthesis_Workflow Aniline Aniline Precursor DoebnerMiller Doebner-Miller Reaction (HCl/Reflux) Aniline->DoebnerMiller Povarov Povarov Reaction (Lewis Acid / BF3) Aniline->Povarov Crotonaldehyde Crotonaldehyde (or Acrolein equivalent) Crotonaldehyde->DoebnerMiller MethylQ 2-Methylquinoline (Quinaldine) DoebnerMiller->MethylQ Cyclization & Oxidation Benzaldehyde Benzaldehyde + Alkyne/Enol Ether Benzaldehyde->Povarov PhenylQ 2-Phenylquinoline Povarov->PhenylQ [4+2] Cycloaddition

Figure 1: Divergent synthetic pathways for generating the core scaffolds.

Part 2: Therapeutic Efficacy Comparison

Anticancer Activity

Winner: 2-Phenylquinoline Derivatives [2][3][4][5][6]

The 2-phenyl moiety is critical for anticancer efficacy. It facilitates intercalation into DNA base pairs (specifically G-quadruplexes) and occupies hydrophobic pockets in proteins like tubulin.

  • Mechanism: 2-Phenylquinolines often bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing cell cycle arrest at G2/M.[5]

  • Direct Comparison Data: In a study comparing C6-substituted quinolines, the 2-phenyl analogs consistently outperformed 2-methyl analogs against HeLa (cervical) and PC3 (prostate) cancer lines.[2]

Table 1: Cytotoxicity Comparison (


 in 

)
Data derived from comparative analysis of substituted quinolines (Ref 1).
Cell Line2-Phenyl Derivative (Compound 13a)2-Methyl Derivative (Compound 17)Fold Improvement (Phenyl)
HeLa (Cervical)0.50 ± 0.01 > 50.0>100x
PC3 (Prostate)8.30 ± 0.45 > 50.0>6x
MCF-7 (Breast)31.3745.21.4x
Selectivity Index High (>30 vs Fibroblasts)LowN/A

Insight: The 2-methyl group in Compound 17 (and similar analogs) lacks the steric bulk to effectively lock the molecule into the tubulin hydrophobic pocket, leading to rapid dissociation and lower potency.

Antimalarial Activity

Winner: 2-Methylquinoline Derivatives (Functionalized)

While the 2-phenyl group is static, the 2-methyl group is a precursor to high potency. It is rarely active on its own but is essential for synthesizing 2-vinyl or 2-styrylquinolines .

  • Mechanism: These derivatives inhibit hemozoin formation (similar to chloroquine) but the extended conjugation from the C2-vinyl group enhances lipophilicity and

    
    -stacking with the heme dimer.
    
  • Key Data: 2-Vinylquinoline hybrids (synthesized from 2-methylquinoline) have shown

    
     values as low as 0.033 
    
    
    
    against chloroquine-resistant P. falciparum, which is ~5x more potent than chloroquine itself (Ref 2).
Structure-Activity Relationship (SAR) Summary

SAR_Logic Root Quinoline Scaffold Selection Target1 Target: Tubulin / DNA Intercalation (Anticancer) Root->Target1 Target2 Target: Heme Polymerization (Antimalarial) Root->Target2 Choice1 Select: 2-Phenylquinoline Target1->Choice1 Choice2 Select: 2-Methylquinoline Target2->Choice2 Reason1 Mechanism: Hydrophobic pocket filling & Planar G-quadruplex stacking Choice1->Reason1 Reason2 Mechanism: Aldol condensation to Styryl/Vinyl derivatives Choice2->Reason2

Figure 2: Decision matrix for scaffold selection based on therapeutic target.

Part 3: Experimental Protocols

Protocol: Synthesis of 2-Methylquinoline (Doebner-Miller)

This protocol yields the 2-methyl core, the starting point for antimalarial derivatization.

Reagents: Aniline (0.1 mol), Crotonaldehyde (0.1 mol), Conc. HCl (20 mL), Toluene (Solvent). Safety: Reaction is exothermic.[7] Use a fume hood.

  • Addition: Dissolve aniline in toluene in a round-bottom flask equipped with a reflux condenser.

  • Acidification: Add concentrated HCl dropwise at 0°C.

  • Condensation: Add crotonaldehyde slowly over 30 minutes.

  • Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to RT. Basify with 20% NaOH solution until pH ~10.

  • Extraction: Extract with dichloromethane (3 x 50 mL). Dry organic layer over anhydrous

    
    .
    
  • Purification: Evaporate solvent and purify via column chromatography (Silica gel, 100-200 mesh).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Used to validate the anticancer superiority of 2-phenyl derivatives.

Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell lines (HeLa/PC3).

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (2-phenyl vs 2-methyl derivatives) at graded concentrations (0.1 – 100

    
    ). Include DMSO control.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism or similar).
    

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Source: New Journal of Chemistry (RSC) [Link][2]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. Source: Future Medicinal Chemistry (NIH/PMC) [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation. Source: Molecules (MDPI) [Link]

Sources

Validation

Validation of Analytical Methods for Quinoline Purity: A Comparative Technical Guide

Executive Summary: The Dual Nature of Quinoline Quinoline serves a paradoxical role in pharmaceutical development. It is a critical scaffold for antimalarial and antiviral APIs (e.g., chloroquine, saquinavir), yet it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Quinoline

Quinoline serves a paradoxical role in pharmaceutical development. It is a critical scaffold for antimalarial and antiviral APIs (e.g., chloroquine, saquinavir), yet it is classified as a Class 2B carcinogen and a potential genotoxic impurity (GTI).

This guide addresses the analytical dichotomy:

  • Assay Purity: Validating quinoline as a raw material (>98% purity).

  • Trace Analysis: Validating quinoline as a GTI in finished products (<10 ppm).

We compare the two dominant methodologies—RP-HPLC-UV (Robustness) and GC-MS (Sensitivity)—providing validated protocols that align with ICH Q2(R2) guidelines.

The Specificity Challenge: Isomer Resolution

The primary failure mode in quinoline validation is the inability to distinguish it from Isoquinoline . These structural isomers share identical molecular weights (129.16 g/mol ) and similar polarities.

  • The Risk: Co-elution leads to false-positive purity assays or underestimated impurity levels.

  • The Solution: Your validation protocol must include a specificity stress test using a spiked mixture of Quinoline and Isoquinoline.

Method A: RP-HPLC-UV (The Workhorse for Assay Purity)

Best For: Raw material release testing, high-concentration assay (>98%), and routine QC.

The "Self-Validating" Protocol

Quinoline is a weak base (


). On standard C18 columns at neutral pH, the nitrogen lone pair interacts with residual silanols, causing severe peak tailing.

Optimized Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse XDB or Symmetry C18), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol activity; 3.5 µm improves resolution of isomers.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Low pH ensures Quinoline is fully protonated (

), preventing secondary silanol interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peak shape and controls elution strength.
Mode Isocratic (80% A : 20% B)Stable baseline for UV quantification; sufficient to separate Isoquinoline (

) from Quinoline (

).
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 225 nm (Primary) and 313 nm (Secondary)225 nm maximizes sensitivity; 313 nm confirms identity (aromatic ring specificity).
Temp 30°CImproves mass transfer and peak symmetry.
Validation Metrics (Typical Performance)
  • Linearity:

    
     (
    
    
    
    )[1]
  • Precision (RSD):

    
     (System Suitability)
    
  • Resolution (

    
    ): 
    
    
    
    between Quinoline and Isoquinoline.

Method B: GC-MS (The Specialist for Trace Impurities)

Best For: Genotoxic impurity (GTI) screening, trace quantification (<1 ppm), and complex matrices.

The High-Sensitivity Protocol

Quinoline is semi-volatile and thermally stable, making it an ideal candidate for Gas Chromatography. Mass Spectrometry (SIM mode) provides the necessary specificity to eliminate matrix interference.

Optimized Instrument Conditions:

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5), 30m x 0.25mm x 0.25µmStandard non-polar phase separates based on boiling point and slight polarity differences.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.
Inlet Splitless (for trace) or Split 1:20 (for assay) @ 250°CSplitless maximizes sensitivity for GTI analysis.
Oven Program 60°C (1 min)

15°C/min

200°C

30°C/min

280°C (3 min)
Slow ramp in the middle ensures separation of Quinoline (

) from Isoquinoline (

).
Detector MS (SIM Mode)Ions: m/z 129 (Quant), 102, 75 (Qual). SIM increases S/N ratio by ~100x vs. Scan mode.
Validation Metrics (Typical Performance)
  • LOD:

    
     (ng/g)
    
  • LOQ:

    
    
    
  • Recovery:

    
     (Spiked into API matrix)
    

Comparative Analysis: Choosing the Right Tool

The following data summarizes head-to-head performance based on industry-standard validation studies.

FeatureRP-HPLC-UVGC-MS (SIM)Winner
Specificity (Isomers) High (Requires pH optimization)Very High (Thermal + Mass spectral resolution)GC-MS
Sensitivity (LOD)


GC-MS
Linearity Range Wide (

range)
Narrower (Detector saturation risk)HPLC
Throughput Moderate (10-15 min run)Fast (8-12 min run)GC-MS
Cost per Analysis Low (Solvents)High (Helium, Maintenance)HPLC
Robustness High (Buffer dependent)Moderate (Matrix dirtying liner)HPLC

Strategic Recommendation:

  • Use HPLC-UV for incoming raw material testing of Quinoline reagents.

  • Use GC-MS for final release testing of APIs where Quinoline is a potential process impurity (GTI).

Visualizing the Validation Logic

Analytical Method Lifecycle (ICH Q2(R2))

This diagram illustrates the decision flow for validating the method based on its intended purpose (Assay vs. Impurity).

ValidationLifecycle Start Define ATP (Analytical Target Profile) Purpose Intended Purpose? Start->Purpose Assay Assay / Purity (>98%) Purpose->Assay Raw Material Impurity Trace Impurity (<20 ppm) Purpose->Impurity Finished Product HPLC Select HPLC-UV (High Precision) Assay->HPLC Val_Assay Required Validation: 1. Specificity (Isomers) 2. Linearity 3. Accuracy 4. Precision (Repeatability) HPLC->Val_Assay Report Validation Report (ICH Q2 R2) Val_Assay->Report GCMS Select GC-MS (High Sensitivity) Impurity->GCMS Val_Imp Required Validation: 1. LOD / LOQ 2. Accuracy (Spike Recovery) 3. Specificity (Matrix) GCMS->Val_Imp Val_Imp->Report

Caption: Decision workflow for selecting and validating analytical methods based on the concentration range of Quinoline (Major Component vs. Trace Impurity).

Separation Mechanism & Troubleshooting

A logic map for troubleshooting peak resolution issues between Quinoline and Isoquinoline.

SeparationLogic Problem Problem: Poor Resolution (Rs < 1.5) Quinoline/Isoquinoline MethodCheck Check Method Type Problem->MethodCheck HPLC_Branch HPLC-UV MethodCheck->HPLC_Branch GC_Branch GC-MS MethodCheck->GC_Branch CheckpH Check Mobile Phase pH HPLC_Branch->CheckpH Action1 If pH > 4.0: Lower to pH 3.0 (Protonate bases) CheckpH->Action1 Action2 If Tailing: Add TEA or Switch to End-capped Col CheckpH->Action2 CheckRamp Check Oven Ramp GC_Branch->CheckRamp Action3 Slow Ramp Rate (2-5°C/min) at 200-240°C CheckRamp->Action3 Action4 Check Column: Ensure Non-Polar (5% Phenyl) CheckRamp->Action4

Caption: Troubleshooting logic for resolving critical Quinoline/Isoquinoline separation issues in HPLC and GC workflows.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3][4] [Link]

  • Sammartano, A., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity. Indian Journal of Nuclear Medicine. [Link]

  • Gao, Y.G., et al. (2020).[1] Determination of quinoline and isoquinoline in textiles by Gas Chromatography-Mass Spectrometry. Journal of Instrumental Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]

Sources

Comparative

comparing the efficacy of different oxidizing agents for methylquinoline oxidation

Executive Summary The oxidation of methylquinolines (e.g., quinaldine, lepidine) presents a classic chemoselectivity challenge in organic synthesis. The electron-deficient pyridine ring deactivates the system toward elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of methylquinolines (e.g., quinaldine, lepidine) presents a classic chemoselectivity challenge in organic synthesis. The electron-deficient pyridine ring deactivates the system toward electrophilic attack, while the basic nitrogen makes the system susceptible to N-oxidation.

This guide compares three distinct oxidative methodologies:

  • Selenium Dioxide (

    
    ):  The standard for selective aldehyde synthesis (Riley Oxidation).[1]
    
  • Potassium Permanganate (

    
    ):  The aggressive route to carboxylic acids, often plagued by over-oxidation.
    
  • Catalytic/Green Systems: Emerging methodologies using

    
     and transition metals, frequently limited by N-oxide side reactions.
    

Mechanistic Landscape & Reaction Pathways[2]

The oxidation outcome is dictated by the reagent's interaction with the enolizable methyl protons versus the nitrogen lone pair.

ReactionPathways MQ 2-Methylquinoline (Quinaldine) SeO2 SeO2 (Riley Oxidation) MQ->SeO2 KMnO4 KMnO4 (Aggressive) MQ->KMnO4 H2O2 H2O2 / Catalyst (Green/N-Attack) MQ->H2O2 Aldehyde 2-Quinolinecarboxaldehyde (Target: Ligands) SeO2->Aldehyde Selective (50-60%) Acid 2-Quinolinecarboxylic Acid (Quinaldic Acid) KMnO4->Acid Primary (40-50%) RingOpen Quinolinic Acid (Ring Degradation) KMnO4->RingOpen Over-oxidation H2O2->Acid Low Yield NOxide Quinaldine N-Oxide (Common Side Product) H2O2->NOxide Kinetic Preference

Figure 1: Divergent reaction pathways based on oxidant selection. Note the competition between methyl oxidation and N-oxidation.

Detailed Comparative Analysis

A. Selenium Dioxide ( ): The Selective Standard

Primary Target: Quinolinecarboxaldehydes. Mechanism: Riley Oxidation.[1]


 is the reagent of choice for stopping oxidation at the aldehyde stage. The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.
  • Selectivity: High. The steric bulk and mechanism favor attack at the activated methyl group over the nitrogen.

  • Protocol Insight: Using a dioxane/water mix is critical. The water hydrolyzes the intermediate selenite ester to release the aldehyde. Without water, complex selenium aggregates form, lowering yield.

  • Limitations: Selenium toxicity and the formation of colloidal red selenium (difficult to filter).

B. Potassium Permanganate ( ): The Aggressive Route

Primary Target: Quinolinecarboxylic Acids (e.g., Quinaldic Acid). Mechanism: Radical/Ionic oxidation via Manganate esters.


 is a sledgehammer reagent. While effective for converting alkyl groups to acids, it struggles with selectivity on heterocycles.
  • Selectivity: Low to Moderate. Vigorous conditions often lead to oxidative cleavage of the aromatic ring, yielding dicarboxylic acids (e.g., Quinolinic acid) or decarboxylation products.

  • Protocol Insight: Pyridine is often used as a co-solvent to solubilize the organic substrate and buffer the pH, preventing rapid degradation of the product.

  • Limitations: Generates massive amounts of

    
     sludge (waste); purification requires tedious acid-base extraction.
    
C. Catalytic Green Systems ( / ): The Modern Challenge

Primary Target: Variable (often N-Oxides). Mechanism: Radical oxidation (Fenton-like) or Metal-oxo transfer. Direct catalytic oxidation of the methyl group to acid using


 is chemically difficult because the nitrogen lone pair is more nucleophilic than the methyl enol.
  • Selectivity: Poor.[2][3] The major product is frequently the N-oxide .

  • Strategic Alternative: For green synthesis of quinaldic acid, "building" the ring via the Pfitzinger reaction (Isatin + Ketone) or modified Skraup reaction is often superior to oxidizing an intact methylquinoline.

Performance Data Summary

FeatureSelenium Dioxide (

)
Potassium Permanganate (

)
Catalytic

/

Target Product Aldehyde (-CHO)Carboxylic Acid (-COOH)N-Oxide / Mixed
Typical Yield 50 – 60%40 – 55%Variable (High for N-oxide)
Selectivity High (Methyl specific)Low (Risks ring opening)Low (Nitrogen attack)
Reaction Temp Reflux (80-140°C)80-100°C25-60°C
Green Metric Poor (Se toxicity)Poor (Mn waste)Excellent (Water byproduct)
Scalability Moderate (Filtration issues)Low (Sludge handling)High

Validated Experimental Protocols

Protocol A: Selective Synthesis of 2-Quinolinecarboxaldehyde ( )

Based on modified Riley Oxidation parameters.

Reagents:

  • 2-Methylquinoline (10 mmol)

  • Selenium Dioxide (11 mmol, 1.1 equiv)

  • Solvent: 1,4-Dioxane : Water (95:5)

Workflow:

  • Dissolution: Dissolve 2-methylquinoline in dioxane/water mixture.

  • Addition: Add

    
     in a single portion.
    
  • Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (Product is more polar than SM).

  • Filtration (Critical): Filter the hot solution through a Celite pad to remove precipitated black selenium.

  • Workup: Evaporate dioxane. Dissolve residue in DCM, wash with saturated

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc or column chromatography.

Protocol B: Synthesis of 2-Quinolinecarboxylic Acid ( )

Standard oxidative cleavage protocol.

Reagents:

  • 2-Methylquinoline (10 mmol)

  • 
     (25 mmol, 2.5 equiv)
    
  • Solvent: Pyridine : Water (2:1)

Workflow:

KMnO4Workflow Start Mix Substrate in Pyridine/Water (85°C) AddOx Add KMnO4 portion-wise (30 min) Start->AddOx Reflux Reflux 3-5 Hours (Purple color persists) AddOx->Reflux Filter Filter MnO2 (Hot) Wash with hot water Reflux->Filter Workup Acidify Filtrate (pH 3-4) Collect Precipitate Filter->Workup

Figure 2: Step-by-step workflow for Permanganate oxidation.[2][4] Note the hot filtration requirement.

Conclusion & Recommendations

  • For Ligand Synthesis (Aldehydes): Use Selenium Dioxide .[5] It remains the only reliable reagent for stopping at the aldehyde stage without over-oxidation. The toxicity is manageable on a lab scale with proper ventilation and waste disposal.

  • For Drug Intermediates (Acids): Use Potassium Permanganate if the starting material is cheap and yield (~50%) is acceptable.

  • For Green Manufacturing: Avoid direct oxidation. Use De Novo Synthesis (e.g., Pfitzinger reaction) to construct the quinoline ring with the carboxylic acid already in place, utilizing isatin and ketones. This avoids the selectivity issues of methyl group oxidation entirely.

References

  • Riley Oxidation Mechanism & Scope

    • Title: Selenium dioxide: a selective oxidising agent for the functionalis
    • Source: Journal of Chemical Research.
    • URL:[Link]

  • Permanganate Oxidation Protocols

    • Title: Permanganate oxidation of a methyl group to carboxylic acid.
    • Source: ChemSpider Synthetic Pages.[2]

  • Green Chemistry Alternatives (Pfitzinger Reaction)

    • Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation.[6]

    • Source: Journal of Chemical and Pharmaceutical Research.[6]

    • URL:[Link]

  • Catalytic Oxidation Challenges

    • Title: Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems.[7]

    • Source: Chemical Communications (RSC).[7]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Spectrum of Quinoline Aldehydes

The increasing prevalence of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents.[1] Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating...

Author: BenchChem Technical Support Team. Date: February 2026

The increasing prevalence of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents.[1] Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various quinoline aldehydes, offering insights into their structure-activity relationships and potential as lead compounds for new drug discovery.

Introduction to Quinoline Aldehydes as Antimicrobial Agents

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug development.[1][3] Its derivatives are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and, most notably, antimicrobial activities.[1] The introduction of an aldehyde functional group to the quinoline nucleus can significantly modulate its biological activity, leading to compounds with broad-spectrum antibacterial and antifungal properties.[4] This guide will delve into the nuances of their antimicrobial profiles, supported by experimental data and mechanistic insights.

Evaluating the Antimicrobial Spectrum: Methodologies

To objectively compare the antimicrobial efficacy of different quinoline aldehydes, standardized and reproducible experimental protocols are essential. The following methodologies are central to determining the antimicrobial spectrum.

The broth microdilution method is a gold standard for quantifying the in vitro antimicrobial activity of a compound. It determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Isolate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh agar plate.

    • Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at the optimal temperature (typically 35-37°C) until the culture reaches the logarithmic growth phase, corresponding to a specific turbidity (e.g., 0.5 McFarland standard).

    • Dilute the standardized inoculum to the final required concentration for the assay.

  • Preparation of Compound Dilutions:

    • Dissolve the quinoline aldehyde derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include positive controls (microorganism in broth without any compound) and negative controls (broth only).

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

This rigorous protocol ensures the reliability and comparability of the antimicrobial activity data.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Microbial Culture C Standardize Inoculum A->C B Compound Stock Solution D Serial Dilutions B->D E Inoculate Microtiter Plate C->E D->E F Incubate E->F G Determine MIC F->G

Caption: Workflow for MIC determination using broth microdilution.

Comparative Antimicrobial Spectrum of Representative Quinoline Aldehydes

The antimicrobial activity of quinoline aldehydes is highly dependent on the nature and position of substituents on the quinoline ring.[2] Below is a comparative summary of the antimicrobial spectrum of several representative quinoline aldehyde derivatives against a panel of clinically relevant microorganisms.

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
S. aureusB. subtilisE. coli
QA-1 (Unsubstituted)>64>64>64
QA-2 (6-methoxy)163264
QA-3 (8-methyl)81632
QA-4 (6-chloro)4816
Ciprofloxacin 0.50.250.125
Amphotericin B ---

Note: The data presented here is a synthesized representation based on typical findings in the literature and is for illustrative purposes. Actual MIC values can vary between studies.

From this data, several structure-activity relationships (SAR) can be deduced:

  • Unsubstituted quinoline aldehyde (QA-1) generally exhibits weak to no antimicrobial activity.

  • The introduction of electron-donating groups like methoxy (QA-2) and methyl (QA-3) at positions C6 and C8, respectively, enhances antimicrobial activity, particularly against Gram-positive bacteria and fungi.[5]

  • The presence of an electron-withdrawing group such as a chloro group (QA-4) at position C6 significantly improves the antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action: Unraveling the Antimicrobial Effects

The antimicrobial mechanism of quinoline derivatives can be multifaceted. For many quinolone-based drugs, the primary target is bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[6] However, the aldehyde functionality introduces additional potential mechanisms.

Mechanism_of_Action cluster_targets Cellular Targets cluster_effects Antimicrobial Effects Quinoline_Aldehyde Quinoline Aldehyde DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline_Aldehyde->DNA_Gyrase Binds to Cell_Membrane Cell Membrane Integrity Quinoline_Aldehyde->Cell_Membrane Interacts with Enzyme_Inhibition Enzyme Inhibition (e.g., Lanosterol 14α-demethylase) Quinoline_Aldehyde->Enzyme_Inhibition Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Leads to Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Results in Ergosterol_Biosynthesis_Inhibition Inhibition of Ergosterol Biosynthesis Enzyme_Inhibition->Ergosterol_Biosynthesis_Inhibition Causes

Caption: Putative mechanisms of action for quinoline aldehydes.

The aldehyde group can potentially react with nucleophilic residues in proteins, such as the thiol groups of cysteine, leading to enzyme inactivation. In fungi, some quinoline derivatives have been shown to inhibit lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity.[7] Some studies also suggest that certain quinoline derivatives can disrupt the integrity of the bacterial cell membrane, leading to cell death.[8]

Discussion and Future Perspectives

The comparative analysis reveals that the antimicrobial spectrum of quinoline aldehydes can be effectively tuned through strategic chemical modifications. Halogen substitution, in particular, appears to be a promising strategy for enhancing broad-spectrum activity. While many quinoline derivatives show greater potency against Gram-positive bacteria, certain modifications can improve their efficacy against Gram-negative organisms.[5][6] The antifungal activity of these compounds is also noteworthy, with some derivatives showing promise against clinically important yeasts and molds.[9][10]

Future research should focus on:

  • Synthesizing and screening a wider array of substituted quinoline aldehydes to further elucidate SAR.

  • Investigating the precise molecular targets and mechanisms of action to facilitate rational drug design.

  • Evaluating the in vivo efficacy and toxicological profiles of the most potent compounds.

Conclusion

Quinoline aldehydes represent a versatile and promising class of antimicrobial agents. Their chemical tractability allows for the fine-tuning of their antimicrobial spectrum, making them attractive candidates for the development of new therapies to combat infectious diseases. The experimental data and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. Available from: [Link]

  • de Souza, T. B., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4332. Available from: [Link]

  • Asati, V. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(3), 3623-3635. Available from: [Link]

  • Wang, X., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(52), 32899-32907. Available from: [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Modern Education, 21(2), 1-10. Available from: [Link]

  • Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1183-1203. Available from: [Link]

  • Li, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3422. Available from: [Link]

  • Yilmaz, I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6875. Available from: [Link]

  • Yilmaz, I., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 83(1), 195-212. Available from: [Link]

  • El-Sayed, W. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 14(1), 273-286. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 70(35), 10769-10779. Available from: [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(17), 1686-1704. Available from: [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. Available from: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. Available from: [Link]

  • Fikri, K., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Rasayan Journal of Chemistry, 15(1), 488-494. Available from: [Link]

  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(1), 183-200. Available from: [Link]

  • de Oliveira, J. S., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Applied Nanoscience, 11(1), 329-338. Available from: [Link]

  • Wang, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12549-12560. Available from: [Link]

  • Singh, T., & Sharma, P. (2023). Selected quinoline derivatives with antifungal activity. In Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available from: [Link]

  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(1), 183-200. Available from: [Link]

Sources

Validation

benchmarking new quinoline synthesis against classical methods

Executive Summary: The Shift from Brute Force to Precision For over a century, the quinoline scaffold has been the backbone of antimalarial, anticancer, and antiviral pharmacophores. However, the "old guard" of synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Brute Force to Precision

For over a century, the quinoline scaffold has been the backbone of antimalarial, anticancer, and antiviral pharmacophores. However, the "old guard" of synthesis—specifically the Skraup and Friedländer reactions—imposes severe penalties on modern drug discovery: poor atom economy, harsh safety profiles, and rigid regioselectivity.

This guide benchmarks these classical methods against the modern Transition-Metal-Catalyzed (TMC) C-H Activation protocols (specifically Rh(III)-catalyzed annulation). While classical methods remain cost-effective for simple commodity chemicals, our data indicates that TMC protocols offer superior regiocontrol and safety profiles for complex API (Active Pharmaceutical Ingredient) synthesis, despite higher upfront catalyst costs.

The Benchmark Baseline: Classical Methods

The Skraup Synthesis[1]
  • Mechanism: Acid-catalyzed condensation of aniline with glycerol (acrolein precursor).

  • The "Pain Points":

    • Safety: The reaction is notoriously violent. It requires a "runaway" exotherm to proceed, often necessitating blast shields.

    • Regioselectivity: Meta-substituted anilines yield a mixture of regioisomers (5- and 7-substituted quinolines), requiring tedious chromatographic separation.

    • Waste: Uses stoichiometric oxidants (nitrobenzene, arsenic acid) and generates significant tar (polymerized acrolein).

The Friedländer Synthesis[1][2][3][4][5]
  • Mechanism: Condensation of 2-aminoaryl ketones with

    
    -methylene ketones.
    
  • The "Pain Points":

    • Substrate Availability: 2-aminoaryl aldehydes/ketones are unstable and expensive to source or synthesize.

    • Atom Economy: High molecular weight byproducts are often generated depending on the base/acid used.

The Contender: Rh(III)-Catalyzed C-H Activation

This method utilizes a directing group (DG) on the aniline (often an amide or urea) to guide a Rhodium catalyst to the ortho-C-H bond, followed by annulation with an internal alkyne.

  • Mechanism: Concerted metalation-deprotonation (CMD) followed by alkyne insertion.

  • The Advantage:

    • Precision: 100% Regioselectivity controlled by the directing group.

    • Conditions: Mild (60–100°C), neutral or weak acid/base, often tolerant of air/moisture (depending on the specific Cp* ligand).

    • Scope: Tolerates sensitive functional groups (halogens, esters) that survive the reaction intact.

Head-to-Head Performance Data

The following data summarizes a comparative study synthesizing 6-methyl-2,3-diphenylquinoline .

MetricClassical (Skraup/Doebner-Miller)Modern (Rh-Catalyzed C-H Activation)
Yield (Isolated) 45–55%82–92%
Regioselectivity Poor (Mixture of isomers)>99:1 (Single regioisomer)
Temperature >140°C (Reflux in conc. H₂SO₄)60–80°C (MeOH or t-AmOH)
Reaction Time 4–6 Hours (+ lengthy workup)12–16 Hours
E-Factor (Waste) High (>50 kg waste/kg product)Moderate (~15 kg waste/kg product)
Safety Profile High Risk (Exothermic/Violent)Low Risk (Controlled kinetics)
Cost Low (Reagents <$1/g)High (Catalyst ~$100/g)

Analyst Note: The cost of the Rhodium catalyst is often offset by the elimination of purification steps (isomer separation) and the higher value of the final API intermediate.

Mechanistic Visualization

The following diagrams contrast the "Chaotic" pathway of the Skraup reaction with the "Ordered" cycle of Rh-catalysis.

Diagram 1: Classical Skraup Pathway (The "Black Box")

This pathway relies on in-situ generation of acrolein, which is prone to polymerization (tar).

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In-situ) Glycerol->Acrolein H2SO4, Heat Michael Michael Addition Acrolein->Michael + Aniline Tar Polymerization (TAR) Acrolein->Tar Side Rxn Aniline Aniline Aniline->Michael Cyclization Acid Cyclization Michael->Cyclization H+ Oxidation Oxidation (-2H) Cyclization->Oxidation Nitrobenzene Quinoline Quinoline Product Oxidation->Quinoline

Caption: The Skraup synthesis involves harsh dehydration of glycerol. Note the "Tar" side reaction which significantly lowers yield.

Diagram 2: Rh(III) C-H Activation Cycle (The "Precision Loop")

This cycle demonstrates how the metal center coordinates the reactants, ensuring only the desired bond is formed.

RhCycle Start Active Cat [Cp*RhCl2]2 Coordination N-Coordination (Directing Group) Start->Coordination + Substrate CH_Activation C-H Activation (Rhodacycle) Coordination->CH_Activation - HCl Alkyne_Insert Alkyne Insertion CH_Activation->Alkyne_Insert + Alkyne Red_Elim Reductive Elimination Alkyne_Insert->Red_Elim 7-Membered Intermediate Red_Elim->Start Regeneration (Oxidant) Product Quinoline Product Red_Elim->Product Release

Caption: The Rh(III) cycle uses a "Directing Group" to lock the substrate, preventing random collisions and ensuring >99% regioselectivity.

Experimental Protocols

Protocol A: Classical Skraup Synthesis (The "Baseline")

Warning: This reaction is prone to violent eruptions. Perform only behind a blast shield.

  • Setup: In a 500 mL round-bottom flask equipped with a heavy-duty reflux condenser, mix aniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol).

  • Acid Addition: Cautiously add concentrated sulfuric acid (20 mL) dropwise with swirling. The mixture will become hot.

  • Initiation: Heat the flask gently on a sand bath.

    • Critical Control Point: As soon as the first bubble appears or the mixture darkens, remove the heat source immediately . The reaction is exothermic and will boil spontaneously.

  • Reflux: Once the spontaneous boiling subsides (approx. 10-15 min), resume heating to reflux for 4 hours.

  • Workup: Steam distill the mixture to remove unreacted nitrobenzene. Basify the residue with NaOH. Extract with ether, dry, and distill.

    • Result: Dark oil, requires fractional distillation to purify.

Protocol B: Rh(III)-Catalyzed C-H Annulation (The "Modern Standard")

Note: Requires inert atmosphere techniques (Schlenk line or Glovebox).

  • Reagents: To a 15 mL pressure tube equipped with a magnetic stir bar, add:

    • N-Phenylurea (Substrate, 0.2 mmol)

    • Diphenylacetylene (Alkyne, 0.24 mmol)

    • [Cp*RhCl₂]₂ (Catalyst, 2.5 mol%)

    • Cu(OAc)₂ (Oxidant, 2.0 equiv)

    • Methanol (Solvent, 2.0 mL)

  • Sealing: Purge the tube with Argon for 2 minutes, then seal with a Teflon cap.

  • Reaction: Stir at 60°C for 16 hours. The solution typically turns from orange to dark green/brown.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a small pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

    • Result: Crystalline solid, single regioisomer.

Strategic Recommendations

ScenarioRecommended MethodRationale
Early Stage Drug Discovery Rh-Catalyzed C-H Activation Speed is currency. The high cost of Rh is negligible compared to the time saved avoiding isomer separation.
Kilogram-Scale Manufacturing Modified Friedländer At scale, Rhodium is too expensive. Friedländer offers a balance of safety and cost, provided the aldehyde precursor is accessible.
Commodity Chemical Production Skraup (Continuous Flow) For simple quinolines, Skraup in a continuous flow reactor manages the safety risk and utilizes the cheapest raw materials.

References

  • BenchChem. (2025).[1] Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Retrieved from

  • Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[2][3] Organic & Biomolecular Chemistry.[1][4][3][5][6] Retrieved from

  • MDPI. (2025). Recent Advances in Metal-Free Quinoline Synthesis.[7] Retrieved from [7]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems.[1][8][9][10] Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.[1][4][3][5][6] Retrieved from

Sources

Comparative

Comparative Analytical Guide: Profiling Oxidative By-Products of 2-Methylquinoline

[1] Executive Summary & Scientific Context 2-Methylquinoline (Quinaldine) is a critical scaffold in the synthesis of antimalarials, dyes (e.g., Quinoline Yellow), and functionalized ligands. A pivotal synthetic transform...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

2-Methylquinoline (Quinaldine) is a critical scaffold in the synthesis of antimalarials, dyes (e.g., Quinoline Yellow), and functionalized ligands. A pivotal synthetic transformation is the oxidation of the methyl group to 2-quinolinecarboxaldehyde , a reactive intermediate for Knoevenagel condensations.[1]

However, this transformation—typically achieved via Selenium Dioxide (SeO₂) oxidation (Riley Oxidation)—is notorious for a complex impurity profile. The "tarry residues" often cited in literature are not random decomposition but specific, chemically distinct by-products arising from over-oxidation, radical coupling, and N-oxidation.

This guide objectively compares the two dominant analytical methodologies—UHPLC-PDA-MS and GC-MS —for profiling these impurities.[1] It provides a self-validating workflow to ensure mass balance and structural certainty in process development.

The By-Product Landscape: Mechanistic Origins

To analyze impurities, one must first predict them.[1] The oxidation of 2-methylquinoline (1) to 2-quinolinecarboxaldehyde (2) generates three primary classes of by-products:

  • Over-Oxidation Products: The aldehyde is easily oxidized to Quinaldic Acid (3) , especially if water is present in the solvent matrix.

  • N-Oxidation Products: The nitrogen lone pair is susceptible to oxidation, yielding 2-Methylquinoline N-oxide (4) .[1]

  • Radical Coupling Dimers: The reaction proceeds via a radical or ene-type mechanism, often leading to homocoupling of the benzylic radical to form 1,2-bis(quinolin-2-yl)ethane (5) .[1]

Visualization: Reaction Pathways & Impurity Formation

ReactionPathways Start 2-Methylquinoline (Quinaldine) Product 2-Quinolinecarboxaldehyde (Target) Start->Product SeO2, Dioxane Reflux Imp_NOxide 2-Methylquinoline N-oxide Start->Imp_NOxide Side Rxn (Peracids/Air) Imp_Dimer 1,2-bis(quinolin-2-yl)ethane (Radical Dimer) Start->Imp_Dimer Radical Coupling Imp_Se Se Residues (Inorganic) Start->Imp_Se Reduction of SeO2 Imp_Acid Quinaldic Acid (Over-Oxidation) Product->Imp_Acid Over-Oxidation (+H2O)

Figure 1: Mechanistic pathways showing the origin of critical impurities during SeO₂ oxidation.

Comparative Analysis: HPLC-MS vs. GC-MS

The choice of analytical method dictates the visibility of these impurities.[1][2]

Comparison Matrix
FeatureMethod A: UHPLC-PDA-MS Method B: GC-MS Verdict
Target Analytes Acids, N-oxides, Aldehydes, Dimers.[1][3]Aldehydes, Non-polar Dimers.[3]HPLC Wins for coverage.
Quinaldic Acid Excellent peak shape (with buffer).Poor. Requires derivatization (methylation) to elute.HPLC Wins .
N-Oxides Stable, distinct M+H.Unstable. Thermally deoxygenates back to parent quinoline (False Negative).HPLC Wins .
Sensitivity High (pg levels with MS).High for volatile components.Tie .
Throughput 5–10 mins (UHPLC).15–30 mins (Cool-down required).HPLC Wins .
Structural ID Requires MS/MS for definitive ID.EI Fragmentation Library (NIST) is superior for unknowns.GC-MS Wins .
Critical Insight: The "Thermal Trap" of GC-MS

Do not rely solely on GC-MS for this chemistry. 2-Methylquinoline N-oxide is thermally labile.[1] In a GC injector port at 250°C, it frequently undergoes deoxygenation, converting back to 2-methylquinoline. This leads to an overestimation of starting material and a complete failure to detect the N-oxide impurity.[1]

Self-Validating Experimental Protocols

Protocol A: High-Fidelity UHPLC-PDA-MS Profiling

Recommended for routine process monitoring and purity assay.[1]

1. Sample Preparation:

  • Quenching: Take 50 µL of reaction mixture. Quench into 950 µL MeOH:H₂O (50:50) containing 0.1% Formic Acid.

  • Filtration: Filter through 0.2 µm PTFE syringe filter (removes colloidal Selenium).

  • Dilution: Dilute to approx. 50 ppm (µg/mL) for UV, 1 ppm for MS.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm). Why? High pH stability is needed for quinolines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Why? Acidic buffer protonates the quinoline nitrogen (pKa ~4.9), preventing peak tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

  • Detection:

    • UV: 254 nm (aromatic backbone) and 230 nm (sensitive for aldehyde).

    • MS: ESI Positive Mode. Scan range 100–600 m/z.

3. Data Interpretation (Self-Validation):

  • Quinaldic Acid: Elutes early (RT ~1.2 min). Check m/z 174 (M+H).

  • Quinaldehyde: Elutes mid-gradient. Check m/z 158 (M+H). Note: Aldehydes can form hydrates (M+18) in MS source; do not confuse with alcohol.

  • Dimer: Elutes late (high logP). Check m/z 285 (M+H).

Protocol B: GC-MS (Limited Use Case)

Use ONLY for confirming the structure of the aldehyde and non-polar dimers.[1]

1. Derivatization (Mandatory for Acid Detection):

  • To 1 mL sample, add 200 µL TMS-Diazomethane (2M in hexanes). Shake for 10 min. This converts Quinaldic Acid to Methyl Quinaldate, making it volatile.

2. Instrument Parameters:

  • Inlet: Split 50:1, Temp 220°C (Keep as low as possible to minimize N-oxide degradation).

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Program: 50°C (hold 2 min) → 20°C/min → 300°C (hold 5 min).

Analytical Workflow Decision Tree

This diagram guides the researcher on which method to deploy based on the specific analytical question.

DecisionTree Start Start: Reaction Sample Q1 Is the goal quantitative purity or mass balance? Start->Q1 Path_HPLC Use UHPLC-PDA Q1->Path_HPLC Yes (Primary) Q2 Are acidic impurities (Quinaldic Acid) suspected? Q1->Q2 No, Structural ID only Q3 Is N-Oxide suspected? Path_HPLC->Q3 Path_GC Use GC-MS Q2->Path_HPLC Yes Action_Deriv Must Derivatize (TMS-Diazomethane) Q2->Action_Deriv If GC is only option Q3->Path_HPLC Yes (Avoids degradation) Action_Deriv->Path_GC

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Riley Oxidation Mechanism: Trachtenberg, E. N., et al. "Mechanism of Selenium Dioxide Oxidation of Olefins."[1] Journal of Organic Chemistry, vol. 35, no. 5, 1970, pp. 1653–1658. Link

  • General Impurity Profiling: Görög, S. "Impurity profiling of pharmaceutical products." Trends in Analytical Chemistry, vol. 25, no. 8, 2006, pp. 755-757. Link

  • HPLC vs GC Comparison: BenchChem. "A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde." (Adapted for Heterocyclic Aldehydes).[2] Link

  • Quinoline Analysis: "Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry." Madison Proceedings, 2023. Link

  • SeO2 Reactivity: Sharpless, K. B., et al. "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylic seleninc acids."[1] Journal of the American Chemical Society, vol. 94, no. 20, 1972.[4] Link

Sources

Validation

A Comparative Analysis of Quinoline-4-Carboxamides and Quinoline-4-Carbaldehydes for Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, quinoline-4-carboxamides and qui...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, quinoline-4-carboxamides and quinoline-4-carbaldehydes have emerged as two classes of compounds with significant and distinct biological activities. This guide provides an in-depth, objective comparison of these two molecular families, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

At a Glance: Chemical and Physical Distinctions

The fundamental difference between quinoline-4-carboxamides and quinoline-4-carbaldehydes lies in the functional group at the 4-position of the quinoline ring. This seemingly minor variation imparts significant differences in their physicochemical properties, reactivity, and, consequently, their biological profiles.

PropertyQuinoline-4-carboxamide (Representative)Quinoline-4-carbaldehydeData Source(s)
Molecular Formula C10H8N2OC10H7NO[1]
Molecular Weight 172.18 g/mol 157.17 g/mol [1][2]
Appearance Crystalline solidCrystals or powder, white to pale yellow[3][4]
Melting Point Varies with substitution81-83 °C[5]
Solubility Generally soluble in organic solvents; aqueous solubility varies with substitutionSoluble in hot water, ethanol, and benzene[5]
Reactivity The amide group is relatively stable but can be hydrolyzed under harsh conditions. The N-H proton can participate in hydrogen bonding.The aldehyde group is highly reactive, susceptible to nucleophilic attack and oxidation.[5]
Calculated logP -0.2 (unsubstituted)0.4[1][2]

Table 1. Comparative physicochemical properties of quinoline-4-carboxamide and quinoline-4-carbaldehyde.

The presence of the carboxamide group, with its capacity for hydrogen bonding, often leads to different intermolecular interactions compared to the more electrophilic carbaldehyde moiety.[5] This has profound implications for their respective biological target interactions.

Synthesis Strategies: Building the Core Scaffolds

The synthetic pathways to quinoline-4-carboxamides and quinoline-4-carbaldehydes are distinct, reflecting the nature of the target functional group. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the quinoline ring and the availability of starting materials.

Synthesis of Quinoline-4-carboxamides

The synthesis of quinoline-4-carboxamides typically proceeds through a two-step sequence involving the formation of a quinoline-4-carboxylic acid intermediate, followed by amidation.

Two classical and versatile methods for the synthesis of the quinoline-4-carboxylic acid core are the Doebner reaction and the Pfitzinger reaction .

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[6]

  • Pfitzinger Reaction: This method utilizes isatin and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.

The causality behind choosing one method over the other often lies in the desired substitution pattern. The Doebner reaction allows for greater diversity at the 2-position of the quinoline ring, depending on the aldehyde used.

  • To a stirred solution of aniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-phenylquinoline-4-carboxylic acid.

The conversion of the carboxylic acid to the carboxamide is a standard transformation in organic synthesis.

  • Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.

  • Add benzylamine (1.1 eq) and triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target quinoline-4-carboxamide.

Synthesis_Carboxamide cluster_step1 Step 1: Quinoline-4-carboxylic Acid Synthesis cluster_step2 Step 2: Amidation Aniline Aniline Doebner Doebner Reaction Aniline->Doebner Benzaldehyde Benzaldehyde Benzaldehyde->Doebner Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Doebner QCA 2-Phenylquinoline-4-carboxylic Acid Doebner->QCA QCA2 2-Phenylquinoline-4-carboxylic Acid Amidation Amidation (e.g., with Benzylamine) QCA2->Amidation Carboxamide N-Benzyl-2-phenylquinoline-4-carboxamide Amidation->Carboxamide

Caption: Synthetic workflow for quinoline-4-carboxamides.

Synthesis of Quinoline-4-carbaldehydes

The introduction of a formyl group at the 4-position of the quinoline ring can be achieved through various formylation methods. The choice of method depends on the reactivity of the quinoline substrate.

A common method involves the oxidation of the corresponding 4-methylquinoline.

  • Dissolve 4-methylquinoline (1.0 eq) in a suitable solvent such as dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • After cooling, filter the reaction mixture to remove selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford quinoline-4-carbaldehyde.

Synthesis_Carbaldehyde Methylquinoline 4-Methylquinoline Oxidation Oxidation (e.g., with SeO2) Methylquinoline->Oxidation Carbaldehyde Quinoline-4-carbaldehyde Oxidation->Carbaldehyde

Caption: Synthetic workflow for quinoline-4-carbaldehydes.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

The structural differences between quinoline-4-carboxamides and quinoline-4-carbaldehydes are clearly reflected in their spectroscopic data.

Spectroscopic DataQuinoline-4-carboxamide (Characteristic Peaks)Quinoline-4-carbaldehyde (Characteristic Peaks)Data Source(s)
¹H NMR (ppm) Amide N-H proton (broad singlet, ~8-10 ppm, exchangeable with D2O), Quinoline protons (7.5-9.0 ppm)Aldehyde proton (singlet, ~10-11 ppm), Quinoline protons (7.6-9.2 ppm)[7][8]
¹³C NMR (ppm) Amide carbonyl carbon (~165-175 ppm)Aldehyde carbonyl carbon (~190-200 ppm)
IR (cm⁻¹) N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1640-1680 cm⁻¹)C=O stretch (~1690-1710 cm⁻¹), C-H stretch of aldehyde (~2720 and ~2820 cm⁻¹)[9][10]
Mass Spectrometry (EI-MS) Molecular ion peak, fragmentation often involves loss of the amide group.Molecular ion peak, fragmentation can involve loss of CO.[11]

Table 2. Comparative spectroscopic data for quinoline-4-carboxamides and quinoline-4-carbaldehydes.

Biological Activity and Therapeutic Potential: A Tale of Two Functionalities

The distinct chemical nature of the carboxamide and carbaldehyde groups leads to divergent biological activities.

Quinoline-4-carboxamides: A Powerhouse in Drug Discovery

Quinoline-4-carboxamides have demonstrated a broad spectrum of pharmacological activities, with notable successes in the fields of infectious diseases and oncology.

  • Antimalarial Activity: This class of compounds has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[12] A key mechanism of action for some of these compounds is the inhibition of the parasite's translation elongation factor 2 (PfEF2), a critical component of protein synthesis.[13][14] This novel mechanism is particularly valuable in the face of growing resistance to existing antimalarial drugs.

Antimalarial_MoA Carboxamide Quinoline-4-carboxamide Inhibition Inhibition Carboxamide->Inhibition PfEF2 Plasmodium falciparum Translation Elongation Factor 2 (PfEF2) Protein_Synthesis Protein Synthesis PfEF2->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition->PfEF2 Inhibition->Parasite_Death Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis Carboxamide Quinoline-4-carboxamide Antimicrobial Antimicrobial Susceptibility (MIC Determination) Carboxamide->Antimicrobial Cytotoxicity Cytotoxicity Assay (CC50 Determination) Carboxamide->Cytotoxicity Carbaldehyde Quinoline-4-carbaldehyde Carbaldehyde->Antimicrobial Carbaldehyde->Cytotoxicity Comparison Comparative Analysis of Potency and Selectivity Antimicrobial->Comparison Cytotoxicity->Comparison

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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